Methyl 2-(4-nitrophenyl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRGTRBYCFLHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296874 | |
| Record name | methyl 2-(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2945-08-6 | |
| Record name | Methyl p-nitrophenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (4-nitrophenyl)acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL P-NITROPHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMK2BOL4OA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Methyl 2-(4-nitrophenyl)acetate" synthesis mechanism
An In-Depth Technical Guide to the Synthesis of Methyl 2-(4-nitrophenyl)acetate
This guide provides a comprehensive exploration of the synthetic pathways to this compound, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] We will dissect the core reaction mechanisms, provide field-proven experimental protocols, and offer a comparative analysis of the most prevalent synthetic strategies. This document is intended for researchers, chemists, and process development professionals seeking a deep, practical understanding of this esterification.
Introduction and Strategic Overview
This compound is a valuable building block, often utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring an activated phenyl ring and an ester functional group, makes it amenable to various subsequent transformations. The synthesis of this compound primarily involves the esterification of 4-nitrophenylacetic acid with methanol.
The choice of esterification method is a critical decision in a synthetic campaign, dictated by factors such as scale, required purity, substrate sensitivity, and available equipment. This guide will focus on three robust and illustrative methods:
-
Fischer-Speier Esterification: The classic acid-catalyzed equilibrium reaction. It is cost-effective and suitable for large-scale production.[3]
-
Acyl Chloride Intermediate Route: An irreversible, high-yield method that proceeds under milder conditions but involves more reactive intermediates.[4]
-
Diazomethane Methylation: A highly efficient and clean method for producing methyl esters, but one that requires stringent safety protocols due to the hazardous nature of the reagent.[5]
Physicochemical Properties of this compound
A thorough understanding of the target molecule's properties is essential for designing effective purification and handling procedures.
| Property | Value | Source |
| CAS Number | 2945-08-6 | [6][7] |
| Molecular Formula | C₉H₉NO₄ | [6][7] |
| Molecular Weight | 195.17 g/mol | [6] |
| Appearance | Yellow crystalline powder | [2] |
| Purity | ≥98% (typical) | |
| Storage | Sealed in dry, room temperature | [6] |
| SMILES | COC(=O)CC1=CC=C(C=C1)=O | [6][7] |
| InChI Key | PQRGTRBYCFLHKY-UHFFFAOYSA-N | [8] |
Primary Synthesis Route: Fischer-Speier Esterification
The Fischer esterification is the quintessential method for converting a carboxylic acid and an alcohol into an ester using a strong acid catalyst.[4][9] It is an equilibrium-controlled process, and strategic choices must be made to drive the reaction toward the desired product.[10][11]
Mechanistic Deep Dive
The reaction is a nucleophilic acyl substitution that proceeds through a series of reversible protonation and deprotonation steps.[12][13] The entire process can be summarized by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation.[3]
-
Protonation of Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of 4-nitrophenylacetic acid. This activation step dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like methanol.[11][14]
-
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][13]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular acid-base reaction converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[3][11]
-
Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl π-bond, expelling a molecule of water.[3][11]
-
Deprotonation: The protonated ester is deprotonated by a weak base in the medium (e.g., methanol or the conjugate base of the catalyst), yielding the final this compound product and regenerating the acid catalyst.[12][13]
Isotope labeling studies have confirmed that the oxygen atom from the alcohol becomes the ester's alkoxy oxygen, demonstrating the cleavage of the acyl C-O bond of the carboxylic acid.[12]
Caption: The multi-step, reversible mechanism of Fischer Esterification.
Causality Behind Experimental Choices
The reversibility of the Fischer esterification necessitates strategies to drive the reaction to completion.[11] According to Le Châtelier's Principle, the equilibrium can be shifted to favor the products by either removing one of the products (water) as it forms or by using a large excess of one of the reactants (methanol).[4]
-
Excess Reagent: For the synthesis of methyl esters, using methanol as the solvent is a common and effective strategy. This provides a large molar excess, pushing the equilibrium position towards nearly quantitative conversion.[3][14]
-
Water Removal: For higher-boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water.[10] However, for a low-boiling alcohol like methanol, this is less practical, making the use of excess alcohol the preferred method.
-
Catalyst: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (TsOH) are typical catalysts.[3] They are required to activate the carboxylic acid, as the reaction is exceedingly slow without a catalyst.[14]
Experimental Protocol: Fischer Esterification
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and scale.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.[9]
-
Reagent Charging: To the flask, add 4-nitrophenylacetic acid (1.0 eq). Add a significant excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.05-0.1 eq) to the stirring solution.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 2-4 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a yellow solid.[2]
Alternative Synthesis Route A: Acyl Chloride Intermediate
To circumvent the equilibrium limitations of the Fischer esterification, a more reactive carboxylic acid derivative, an acyl chloride, can be employed.[4][10] This is a two-step process that is effectively irreversible and often proceeds with very high yields.
Mechanism and Rationale
Step 1: Acyl Chloride Formation. 4-nitrophenylacetic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form 4-nitrophenylacetyl chloride.[15] This reaction is highly favorable as it produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion.
Step 2: Esterification. The highly electrophilic acyl chloride is then reacted with methanol. The nucleophilic oxygen of methanol attacks the acyl chloride carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and a final deprotonation (often by a mild base like pyridine or triethylamine, or even another molecule of methanol) yields the ester.
Caption: A two-step, irreversible route via an acyl chloride intermediate.
Experimental Protocol: Acyl Chloride Method
-
Caution: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. This procedure must be performed in a well-ventilated fume hood.[15]
-
Acyl Chloride Formation:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend or dissolve 4-nitrophenylacetic acid (1.0 eq) in a minimal amount of an inert solvent (e.g., dichloromethane or toluene).
-
Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature.[15] A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Heat the mixture to reflux for 1-2 hours until gas evolution ceases.[15]
-
Cool the mixture and remove excess thionyl chloride and solvent under vacuum.[15]
-
-
Esterification:
-
Dissolve the crude 4-nitrophenylacetyl chloride in a dry, inert solvent like dichloromethane.
-
Cool the solution in an ice bath (0°C).
-
Slowly add anhydrous methanol (~1.5 eq). To scavenge the HCl produced, a non-nucleophilic base like pyridine or triethylamine (1.5 eq) is often included.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture with dilute HCl (to remove the base), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography or recrystallization as needed.
-
Alternative Synthesis Route B: Methylation with Diazomethane
For the specific synthesis of methyl esters, diazomethane (CH₂N₂) offers a rapid, clean, and high-yielding alternative that proceeds under very mild conditions.[16] However, its utility is tempered by its significant hazards.
Mechanism and Rationale
The reaction mechanism is a straightforward, two-step process:[5][17]
-
Acid-Base Reaction: The carboxylic acid protonates the carbon atom of diazomethane, which acts as a base. This forms a carboxylate anion and the highly reactive methyldiazonium ion (CH₃N₂⁺).
-
Sₙ2 Displacement: The carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium ion in an Sₙ2 fashion. This displaces an exceptionally stable leaving group: dinitrogen gas (N₂).[5]
The irreversible formation of nitrogen gas is the thermodynamic driving force for the reaction, ensuring quantitative conversion.[5]
Caption: The rapid and irreversible mechanism of esterification with diazomethane.
Protocol Considerations and Safety
Extreme Hazard Warning: Diazomethane is a highly toxic, yellow gas that is also a potent carcinogen and is potentially explosive.[16][17] It should only be handled by trained personnel in a dedicated fume hood using specialized, scratch-free glassware. It is typically generated in situ from precursors like Diazald® and used immediately in an ethereal solution.[18]
-
Preparation: Dissolve 4-nitrophenylacetic acid in an ether-based solvent (e.g., diethyl ether).
-
Reaction: Slowly add a solution of diazomethane at 0°C with stirring. The yellow color of diazomethane will disappear as it is consumed. Continue addition until a faint yellow color persists, indicating a slight excess and complete consumption of the acid.[5]
-
Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color vanishes.
-
Work-up: The work-up is exceptionally simple. The solvent is removed under reduced pressure (in a well-ventilated area) to yield the methyl ester, which is often of sufficient purity for immediate use.[5]
Comparative Analysis of Synthesis Methods
| Feature | Fischer Esterification | Acyl Chloride Route | Diazomethane Methylation |
| Reaction Type | Equilibrium (Reversible) | Irreversible | Irreversible |
| Conditions | Acidic, Reflux | Neutral/Basic, 0°C to RT | Neutral, 0°C |
| Key Reagents | Strong Acid Catalyst | SOCl₂, Base | CH₂N₂ |
| Yield | Good to Excellent (with excess alcohol) | Excellent | Quantitative |
| Byproducts | Water | HCl, SO₂, Base·HCl salt | Nitrogen Gas |
| Work-up | Neutralization, Washes | Washes, Filtration | Evaporation |
| Safety Concerns | Corrosive acids | Corrosive/toxic SOCl₂ | Extremely Toxic & Explosive |
| Scalability | Excellent | Good | Poor (Lab-scale only) |
| Best For | Large-scale, cost-effective synthesis | High-yield, acid-sensitive substrates | Rapid, high-purity methyl esters |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct methodologies. The Fischer-Speier esterification remains the workhorse for large-scale, economical production, provided its equilibrium nature is managed.[3] The acyl chloride route offers a robust, high-yield alternative that avoids equilibrium issues, making it suitable for more sensitive or valuable substrates.[4] Finally, diazomethane methylation , while unparalleled in its efficiency and cleanliness for preparing methyl esters, is reserved for small-scale applications where its extreme hazards can be safely managed.[5] The selection of the optimal synthetic route is therefore a strategic decision that balances efficiency, safety, cost, and scale, reflecting the core challenges and considerations of modern chemical synthesis.
References
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- Diva Portal. (n.d.). A Base‐Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane.
- YouTube. (2014). Fischer Esterification to Make Esters from Carboxylic Acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications.
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A Comprehensive Technical Guide to Methyl 2-(4-nitrophenyl)acetate (CAS: 2945-08-6): Properties, Synthesis, and Key Transformations for Pharmaceutical Research
Executive Summary
Methyl 2-(4-nitrophenyl)acetate, bearing the CAS number 2945-08-6, is a pivotal chemical intermediate whose value in the realms of pharmaceutical synthesis, agrochemicals, and dye manufacturing cannot be overstated.[1] This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity, and its strategic role as a molecular building block. This document covers its fundamental physicochemical and spectroscopic properties, provides validated protocols for its synthesis and purification, details its most critical chemical transformations, and outlines essential safety and handling procedures. The insights herein are intended to empower scientists to leverage the full potential of this versatile reagent in their research and development endeavors.
Section 1: Physicochemical and Spectroscopic Profile
This compound is a solid, typically appearing as a yellow crystalline powder.[1] Its structure, featuring a nitro group para to an acetic acid methyl ester substituent on a benzene ring, is the source of its unique reactivity and utility as a synthetic precursor. The electron-withdrawing nature of the nitro group significantly influences the chemistry of both the aromatic ring and the benzylic position.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing a critical data foundation for its use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 2945-08-6 | [2][3] |
| Molecular Formula | C₉H₉NO₄ | [1][2] |
| Molecular Weight | 195.17 g/mol | [1][3] |
| Appearance | Solid, yellow crystalline powder | [1][2] |
| Melting Point | 110-112 °C | [1] |
| Boiling Point | 308.6 ± 17.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in organic solvents such as ethanol and acetone | [1] |
| SMILES | COC(=O)CC1=CC=C(C=C1)[O-] | [3][5] |
Spectroscopic Data Interpretation
A robust analytical characterization is essential for confirming the identity and purity of this compound. Various analytical techniques, including NMR, HPLC, and MS, are commonly employed.[5][6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl ester protons (-OCH₃) will appear as a singlet at approximately 3.7 ppm. The benzylic protons (-CH₂-) will present as a singlet around 3.8-4.0 ppm. The aromatic protons will appear as two distinct doublets in the downfield region (approx. 7.5 ppm and 8.2 ppm), characteristic of a 1,4-disubstituted (para) benzene ring, with coupling constants typical for ortho-protons.
-
¹³C NMR: The carbon spectrum will corroborate the structure, showing a signal for the methyl carbon around 52 ppm, the benzylic carbon near 40 ppm, and the ester carbonyl at approximately 170 ppm. The aromatic carbons will have distinct shifts, with the carbon bearing the nitro group being significantly deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Expect strong characteristic peaks for the C=O stretch of the ester at ~1730-1750 cm⁻¹. Strong, asymmetric and symmetric stretching bands for the nitro group (NO₂) will be prominent around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 195.[3] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).
Section 2: Synthesis and Purification
The most direct and widely adopted method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid.[4]
Principle of Synthesis: The Fischer Esterification
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] For this synthesis, 4-nitrophenylacetic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[8][9] The choice of this method is grounded in its reliability, cost-effectiveness, and simplicity, especially when using a simple, volatile alcohol like methanol.
Causality of Experimental Choices:
-
Excess Alcohol: According to Le Chatelier's principle, using a large excess of methanol serves two purposes: it acts as the solvent for the reaction and drives the equilibrium towards the formation of the ester product.[7][9]
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[10][11] This catalytic step is crucial for achieving a reasonable reaction rate.
Detailed Step-by-Step Protocol: Synthesis
This protocol is a self-validating system; successful execution should yield a product whose analytical data matches the established profile.
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenylacetic acid (10.0 g, 1 eq.).
-
Reagent Addition: Add methanol (100 mL, large excess) to the flask. Stir the mixture to dissolve the solid.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Maintain reflux for 4-6 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. The ester product, being insoluble in water, will precipitate out as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (2 x 50 mL) to remove any residual acid and methanol.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Purification Strategy: Recrystallization
The crude product can be effectively purified by recrystallization to achieve high purity (>98%).[2]
-
Solvent Choice: A mixture of ethanol and water is an excellent solvent system. The product is soluble in hot ethanol but less soluble in cold ethanol and insoluble in water.
-
Protocol: Dissolve the crude solid in a minimal amount of hot ethanol. Once fully dissolved, add water dropwise until the solution becomes slightly turbid. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Section 3: Key Chemical Transformations and Applications
The primary value of this compound in drug discovery lies in its capacity to be transformed into more complex molecular scaffolds.[12] The nitro group is not typically a desired feature in a final drug molecule but serves as a versatile synthetic handle.
Core Reaction: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is arguably the most important reaction of this compound. This transformation yields Methyl 2-(4-aminophenyl)acetate, a key precursor for a wide range of pharmaceuticals.[4][13] The resulting aniline moiety is a common feature in bioactive molecules and provides a nucleophilic site for further elaboration, such as amide bond formation or heterocycle synthesis.
There are two prevalent, field-proven methods for this reduction, each with distinct advantages.
Method A: Catalytic Hydrogenation This is often the preferred method due to its clean nature, producing water as the only byproduct.[14][15]
-
Reagents: Hydrogen gas (H₂), often supplied via a balloon or a pressurized vessel, and a metal catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel.[15][16]
-
Mechanism: The reaction occurs on the surface of the metal catalyst, where H₂ is adsorbed and activated, allowing for the stepwise reduction of the nitro group.
-
Advantages: High yields, clean reaction profile, and relatively mild conditions. It is highly chemoselective for the nitro group, leaving the ester functionality intact.
Method B: Metal-Acid Reduction A classic and robust method that is particularly useful when catalytic hydrogenation is not feasible (e.g., due to catalyst poisoning by other functional groups).
-
Reagents: An easily oxidized metal such as Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).[14]
-
Mechanism: This involves a series of single-electron transfers from the metal to the nitro group, with protons from the acid participating in the formation of water.
-
Advantages: Cost-effective, tolerant of many functional groups that might poison a hydrogenation catalyst, and procedurally simple for large-scale synthesis.
Detailed Step-by-Step Protocol: Reduction to Amine
This protocol details the catalytic hydrogenation approach.
-
Setup: In a flask suitable for hydrogenation, dissolve this compound (5.0 g, 1 eq.) in methanol or ethyl acetate (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~250 mg, 5 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). This is typically done using a balloon of H₂ or a Parr hydrogenator.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂. The reaction is often exothermic. Monitor the reaction by TLC until the starting material is completely consumed.
-
Filtration: Once complete, carefully vent the H₂ and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wet the filter cake with solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(4-aminophenyl)acetate, which can be used directly or purified further if necessary.
Section 4: Handling, Safety, and Storage
Adherence to good laboratory practice is paramount when handling any chemical reagent. This compound presents moderate hazards that must be managed appropriately.[17][18]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2][5] |
| Hazard Statement | H302: Harmful if swallowed | [2][5] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5][18] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][19] |
Handling:
-
Always handle in a well-ventilated area or a chemical fume hood.[17]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18]
-
Avoid formation of dust and aerosols, as the compound can be an irritant.[17]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][18]
-
Keep away from incompatible materials such as strong oxidizing agents.[19]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its well-defined properties, straightforward synthesis, and, most importantly, the strategic utility of its nitro group as a precursor to the versatile aniline functionality, secure its place as a valuable intermediate in the synthesis of complex target molecules. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this compound in their synthetic campaigns, particularly within the demanding landscape of pharmaceutical research and development.
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Chemsrc. (2024, January 2). Methyl (4-nitrophenyl)acetate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications. Retrieved from [Link]
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University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl p-nitrophenylacetate. PubChem Compound Database. Retrieved from [Link]
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Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 2-(4-nitrophenyl)acetate: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-nitrophenyl)acetate is a pivotal organic compound characterized by a nitrated phenyl ring attached to a methyl acetate group. This arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly valued in the pharmaceutical and fine chemical industries. Its significance lies in the reactivity of the benzylic position, the electron-withdrawing nature of the nitro group, and the ester functionality, which collectively allow for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Fischer esterification, thorough analytical characterization, and its critical role as a precursor in the synthesis of amphenicol-class antibiotics.
Core Molecular and Physical Properties
This compound is a stable, solid compound under standard conditions. A summary of its fundamental properties is presented below.
| Property | Value | References |
| Molecular Formula | C₉H₉NO₄ | [1][2] |
| Molecular Weight | 195.17 g/mol | [1][3] |
| CAS Number | 2945-08-6 | [2][3] |
| Appearance | Solid, pale yellow crystalline powder/needles | |
| Storage | Sealed in a dry environment at room temperature | [3] |
Synthesis via Fischer Esterification
The most common and efficient method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 4-nitrophenylacetic acid, using methanol as both the reagent and solvent, catalyzed by a strong mineral acid such as sulfuric acid.
Reaction Principle & Causality
Fischer esterification is an equilibrium-controlled reaction.[4] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the weakly nucleophilic alcohol (methanol). To drive the equilibrium towards the formation of the ester product, an excess of the alcohol (methanol) is used, in accordance with Le Châtelier's principle. The strong acid catalyst also acts as a dehydrating agent, sequestering the water formed during the reaction, which further shifts the equilibrium to the right.
Mechanism of Fischer Esterification
Sources
Spectroscopic Data of Methyl 2-(4-nitrophenyl)acetate: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-(4-nitrophenyl)acetate, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Our focus is on not just presenting the data, but on interpreting it with scientific rigor, providing insights into the structural features of the molecule and the rationale behind the observed spectral characteristics.
Introduction to this compound
This compound, with the chemical formula C₉H₉NO₄, is a solid organic compound that serves as a versatile building block in organic synthesis. Its structure, characterized by a para-substituted nitrophenyl ring attached to a methyl acetate moiety, makes it a subject of interest for spectroscopic analysis. Understanding its spectral signature is crucial for reaction monitoring, quality control, and the elucidation of reaction mechanisms involving this compound.
Below is a diagram of the molecular structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl protons of the ester group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Doublet | 2H | Aromatic protons ortho to the nitro group |
| ~7.5 | Doublet | 2H | Aromatic protons meta to the nitro group |
| ~3.8 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~3.7 | Singlet | 3H | Methyl protons (-OCH₃) |
Interpretation:
-
Aromatic Protons (δ ~8.2 and ~7.5 ppm): The electron-withdrawing nature of the nitro group significantly deshields the aromatic protons.[1][2] Protons ortho to the nitro group are expected to resonate at a lower field (higher ppm) compared to the protons meta to it due to the strong anisotropic and inductive effects of the nitro group.[3] The para-substitution pattern leads to a characteristic doublet of doublets or two distinct doublets for the aromatic protons.
-
Methylene Protons (δ ~3.8 ppm): The protons of the methylene group are adjacent to both the aromatic ring and the ester carbonyl group. This environment leads to a downfield shift.[4] The signal is expected to be a singlet as there are no adjacent protons to cause splitting.
-
Methyl Protons (δ ~3.7 ppm): The methyl protons of the ester group are deshielded by the adjacent oxygen atom, resulting in a chemical shift in the range of 3.5-4.0 ppm.[5] This signal will also appear as a singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carbonyl carbon (C=O) |
| ~147 | Aromatic carbon attached to the nitro group (C-NO₂) |
| ~142 | Aromatic carbon attached to the acetate group (C-CH₂) |
| ~130 | Aromatic carbons ortho to the acetate group |
| ~124 | Aromatic carbons ortho to the nitro group |
| ~52 | Methyl carbon (-OCH₃) |
| ~41 | Methylene carbon (-CH₂) |
Interpretation:
-
Carbonyl Carbon (δ ~170 ppm): The carbonyl carbon of the ester group is highly deshielded and appears at a low field.[6]
-
Aromatic Carbons (δ ~124-147 ppm): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom directly attached to the electron-withdrawing nitro group will be significantly deshielded.[6][7] Conversely, the carbon attached to the methylene acetate group will also be influenced. Due to the symmetry of the para-substituted ring, four distinct signals are expected for the six aromatic carbons.[8]
-
Aliphatic Carbons (δ ~41 and ~52 ppm): The methyl carbon of the ester group typically resonates around 50-55 ppm. The methylene carbon, being attached to both the aromatic ring and the carbonyl group, will have a chemical shift in the range of 40-45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | C=O stretch (ester) |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |
| ~1520 | Strong | Asymmetric N-O stretch (nitro group) |
| ~1345 | Strong | Symmetric N-O stretch (nitro group) |
| ~1250 | Strong | C-O stretch (ester) |
| ~850 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Interpretation:
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic methylene and methyl groups (below 3000 cm⁻¹).[9]
-
Carbonyl Stretching: A strong absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.[10][11]
-
Nitro Group Stretching: The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1345 cm⁻¹) stretching of the N-O bonds.[12][13]
-
Aromatic Ring Vibrations: The aromatic C=C stretching vibrations are observed in the 1600-1475 cm⁻¹ region.[14] A strong band around 850 cm⁻¹ is characteristic of the out-of-plane C-H bending for a para-disubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The molecular weight of this compound is 195.17 g/mol .
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Ion |
| 195 | [M]⁺ (Molecular ion) |
| 164 | [M - OCH₃]⁺ |
| 149 | [M - NO₂]⁺ |
| 136 | [M - COOCH₃]⁺ |
| 120 | [C₇H₆NO]⁺ |
| 90 | [C₆H₄N]⁺ |
| 77 | [C₆H₅]⁺ |
| 59 | [COOCH₃]⁺ |
Interpretation of Fragmentation Pathway:
Upon electron ionization, the molecular ion ([M]⁺) at m/z 195 is formed. This ion can then undergo several fragmentation pathways:
-
Loss of a methoxy radical (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in an acylium ion at m/z 164.
-
Loss of a nitro group (•NO₂): A common fragmentation for nitroaromatic compounds is the loss of the nitro group, which would give a peak at m/z 149.[15]
-
Loss of the carbomethoxy radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the methylene group can result in the loss of the entire methyl acetate side chain, leading to a fragment at m/z 136.
-
Formation of the tropylium ion and related fragments: Aromatic compounds often undergo rearrangements to form stable ions. Fragmentation can also lead to smaller aromatic fragments such as the phenyl cation at m/z 77.
The following diagram illustrates a plausible fragmentation pathway for this compound.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with Fourier transformation, phasing, and baseline correction.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Conclusion
The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This comprehensive guide serves as a valuable resource for scientists and researchers working with this compound, enabling its confident identification and characterization in various applications.
References
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Chemistry LibreTexts. (2021). Infrared Spectroscopy of Nitro Compounds. [Link]
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University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]
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Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]
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Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
-
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
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SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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ACS Publications. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. [Link]
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Optica Publishing Group. (1993). GC/FT-IR Analysis of Fatty Acid Methyl Esters. [Link]
-
ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
PubMed. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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RSC Publishing. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]
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UCLA. (n.d.). IR: nitro groups. [Link]
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Scilit. (1993). GC/FT-IR Analysis of Fatty Acid Methyl Esters. [Link]
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Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
-
ResearchGate. (2017). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
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ACS Publications. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. [Link]
-
ScienceDirect. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]
-
ResearchGate. (1969). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]
-
Chemistry LibreTexts. (2022). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
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JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. [Link]
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A Technical Guide to the Solubility of Methyl 2-(4-nitrophenyl)acetate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-(4-nitrophenyl)acetate (CAS No. 2945-08-6). Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. While publicly available quantitative solubility data for this compound is limited, this guide establishes a robust framework for predicting its behavior in various organic solvents based on its physicochemical properties. Furthermore, it provides a detailed, self-validating methodology for the experimental determination of thermodynamic solubility, empowering researchers to generate precise and reliable data.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that dictates the viability of a compound in numerous applications, from chemical synthesis and reaction kinetics to drug formulation and bioavailability. For this compound, a compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its solubility profile is paramount.[1] Inadequate solubility can lead to challenges in reaction scale-up, purification, and formulation, creating significant bottlenecks in development pipelines.
This guide moves beyond a simple data sheet, offering an in-depth perspective on the interplay between the solute's molecular structure and the properties of the solvent. By understanding the underlying principles, researchers can make informed decisions on solvent selection, troubleshoot dissolution issues, and design robust experimental plans.
Physicochemical Profile of this compound
The solubility of a solute is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below, providing the basis for understanding its interaction with various solvents.
| Property | Value | Source(s) |
| CAS Number | 2945-08-6 | [2][3] |
| Molecular Formula | C₉H₉NO₄ | [3] |
| Molecular Weight | 195.17 g/mol | [4] |
| Appearance | Yellow crystalline powder / Off-white solid | [5] |
| Melting Point | 110-112 °C | [5] |
| Density | ~1.3 g/cm³ | [3] |
| Topological Polar Surface Area (TPSA) | 72.12 Ų | [4][6] |
| Consensus Log P o/w | ~1.7 | [6] |
The molecule possesses both polar and non-polar characteristics. The nitro group (-NO₂) and the methyl ester group (-COOCH₃) are highly polar, contributing to a significant Topological Polar Surface Area (TPSA) of 72.12 Ų.[4][6] The TPSA is a crucial descriptor for predicting a drug's absorption and transport properties. Conversely, the benzene ring provides a non-polar, hydrophobic character. The calculated octanol-water partition coefficient (Log P) of approximately 1.7 indicates a moderate degree of lipophilicity, suggesting that while it has some affinity for non-polar environments, it is not extremely hydrophobic.[6] This duality is key to its solubility behavior.
Theoretical Framework: Predicting Solubility
The foundational principle governing solubility is "like dissolves like."[7][8] This adage encapsulates the concept that solutes dissolve best in solvents with similar intermolecular forces.[9]
The Role of Polarity and Intermolecular Forces
-
Polar Solvents: These solvents possess large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further classified:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[10] Given the oxygen atoms in the nitro and ester groups of this compound, strong dipole-dipole interactions and potential hydrogen bonding are expected, leading to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have large dipole moments but lack O-H or N-H bonds, making them only hydrogen bond acceptors.[10] The strong dipole of these solvents can effectively solvate the polar regions of the solute. Therefore, this compound is anticipated to be readily soluble in solvents like acetone, DMSO, and DMF.[5]
-
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are characterized by weak van der Waals forces.[7] While the benzene ring of the solute will have a favorable interaction with aromatic solvents like toluene, the highly polar nitro and ester groups will be poorly solvated. Consequently, solubility is expected to be significantly lower in non-polar solvents, particularly aliphatic ones like hexane.
The relationship between solute properties and solvent choice can be visualized as a decision-making workflow.
Caption: Logical workflow for predicting solubility based on solute-solvent interactions.
Qualitative and Quantitative Solubility Profile
While specific, high-quality quantitative data is not widely published, a qualitative assessment and a framework for experimental determination are presented below. The compound is generally described as having moderate solubility in organic solvents and limited solubility in water, which aligns with its hydrophobic nature.[1] It is reported to be soluble in ethanol and acetone.[5]
The following table provides a list of common organic solvents, categorized by their properties. It is intended to serve as a template for researchers to populate with experimentally determined quantitative data.
| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | H-Bonding | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| n-Hexane | Non-polar | 0.1 | 1.88 | None | Very Low | To be determined |
| Toluene | Non-polar (Aromatic) | 2.4 | 2.38 | None | Low | To be determined |
| Dichloromethane | Polar Aprotic | 3.1 | 9.08 | Acceptor | Moderate-High | To be determined |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Acceptor | High | To be determined |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Acceptor | High | To be determined |
| Ethanol | Polar Protic | 5.2 | 24.5 | Donor & Acceptor | High | To be determined |
| Methanol | Polar Protic | 6.6 | 32.7 | Donor & Acceptor | High | To be determined |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Acceptor | Very High | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Acceptor | Very High | To be determined |
| Water | Polar Protic | 10.2 | 80.1 | Donor & Acceptor | Very Low | To be determined |
Experimental Protocol for Thermodynamic Solubility Determination
To generate reliable and reproducible quantitative data, a standardized protocol is essential. The Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies like the OECD.[9][11]
Principle
An excess amount of the solid compound is agitated in the solvent of choice for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique (e.g., HPLC-UV, UV-Vis Spectroscopy).[1][12]
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.01 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 ± 0.5 °C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV)
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 5-10 mg).
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. A preliminary time-to-equilibrium study is recommended, where samples are analyzed at 24, 48, and 72 hours to ensure the concentration has plateaued.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let the excess solid settle. Then, centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet any remaining suspended solid.
-
Sample Collection: Carefully draw the supernatant using a syringe. To ensure no solid particles are transferred, immediately filter the solution through a 0.22 µm syringe filter into a clean analysis vial. Self-Validation Step: The first few drops from the filter should be discarded to avoid any potential adsorption of the compound onto the filter membrane.
-
Dilution: Prepare an accurate dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Calculate the concentration based on a standard calibration curve prepared with known concentrations of this compound.
-
Data Reporting: The final solubility is reported in units such as mg/mL or mol/L, specifying the temperature of the experiment. The experiment should be performed in triplicate to ensure reproducibility.[1]
Caption: Workflow for the Shake-Flask experimental protocol.
Conclusion and Future Outlook
This guide establishes that this compound, based on its molecular structure featuring both polar functional groups and a non-polar aromatic ring, is predicted to have high solubility in polar organic solvents (protic and aprotic) and low solubility in non-polar solvents. While quantitative public data is scarce, the provided theoretical framework allows for rational solvent selection. Crucially, the detailed Shake-Flask protocol offers a reliable and standardized method for researchers to generate this critical data in-house. Accurate solubility data is indispensable for optimizing synthetic routes, developing robust purification methods, and enabling successful formulation strategies in pharmaceutical and chemical development.
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Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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"Methyl 2-(4-nitrophenyl)acetate" reaction kinetics and thermodynamics
An In-Depth Technical Guide to the Reaction Kinetics and Thermodynamics of Methyl 2-(4-nitrophenyl)acetate
Abstract
This compound is a key organic compound utilized extensively in mechanistic studies and as a substrate for enzymatic assays. Its structure, featuring an ester functional group activated by a para-nitrophenyl moiety, makes it an ideal model for investigating nucleophilic acyl substitution reactions. This technical guide provides a comprehensive analysis of the reaction kinetics and thermodynamics governing its transformations, with a primary focus on hydrolysis. We will explore the underlying reaction mechanisms, detail authoritative experimental protocols for quantitative analysis, and present the thermodynamic profile of these reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important model substrate.
Introduction to this compound
Chemical Structure and Properties
This compound is an ester derived from 4-nitrophenylacetic acid and methanol. The presence of the electron-withdrawing nitro group (-NO₂) at the para position of the phenyl ring is critical; it significantly influences the reactivity of the benzylic position and the ester carbonyl group. This substitution makes the corresponding 4-nitrophenoxide a relatively stable leaving group, facilitating nucleophilic attack at the carbonyl carbon.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl (4-nitrophenyl)acetate, 4-Nitrophenylacetic acid methyl ester | [1] |
| CAS Number | 2945-08-6 | [2] |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| Physical Form | Solid |
| Storage | Sealed in dry, room temperature conditions | |
Significance in Research and Development
The utility of this compound and its close analog, p-nitrophenyl acetate (PNPA), stems from the chromophoric nature of the hydrolysis product, 4-nitrophenol. In basic solutions, 4-nitrophenol deprotonates to form the 4-nitrophenoxide ion, which exhibits a strong, distinct absorbance maximum around 405 nm.[3] This property allows for continuous and straightforward monitoring of reaction progress via UV-Vis spectrophotometry, making it an excellent substrate for:
-
Enzyme Kinetics: Assaying the activity of hydrolases such as esterases and lipases.[3][4]
-
Mechanistic Organic Chemistry: Studying the factors that influence nucleophilic substitution reactions, including solvent effects, nucleophile strength, and catalysis.[5][6]
-
Catalyst Development: Evaluating the efficiency of novel synthetic or biological catalysts.[7]
Core Principles of Reaction Kinetics
The Nucleophilic Acyl Substitution Mechanism
The hydrolysis of this compound is a classic example of nucleophilic acyl substitution. This reaction class is generally understood to proceed via a two-step, addition-elimination sequence involving a tetrahedral intermediate. However, depending on the reactants and conditions, a concerted mechanism may also be operative.[8]
-
Stepwise Mechanism: The nucleophile (e.g., a hydroxide ion, OH⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In a subsequent step, the carbonyl π-bond reforms, expelling the leaving group (the 4-nitrophenoxide anion). This is the most commonly accepted pathway for this type of reaction.[5]
-
Concerted Mechanism: The bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously through a single transition state.[8]
Caption: General mechanisms for nucleophilic acyl substitution.
Rate Law and Order of Reaction
For the alkaline hydrolysis with a hydroxide ion as the nucleophile, the reaction is typically first-order with respect to both the ester and the hydroxide ion.[7] This results in an overall second-order rate law:
Rate = kN[Ester][OH⁻]
Where:
-
kN is the second-order rate constant.
-
[Ester] is the concentration of this compound.
-
[OH⁻] is the concentration of the hydroxide ion.
In experimental settings, it is often convenient to use a large excess of one reactant (e.g., [OH⁻] >> [Ester]) to simplify the kinetics. Under these pseudo-first-order conditions, the concentration of the excess reactant remains effectively constant, and the rate law simplifies to:
Rate = kobs[Ester]
Where kobs = kN[OH⁻] is the observed pseudo-first-order rate constant.
Kinetic Analysis of Alkaline Hydrolysis
Experimental Protocol: Spectrophotometric Monitoring
This protocol details a robust method for determining the kinetic parameters of the alkaline hydrolysis of this compound.
Expertise & Experience (Causality): The choice of a buffer (e.g., TRIS) maintains a constant pH, ensuring the concentration of the hydroxide nucleophile does not change during the reaction.[9] Using pseudo-first-order conditions simplifies the data analysis to a single exponential decay, which is more robust than fitting second-order data. The wavelength of 405 nm is selected because it corresponds to the absorbance maximum of the p-nitrophenoxide product, maximizing signal-to-noise.[3]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like ethanol or DMSO.[3]
-
Prepare a series of buffers at the desired pH (e.g., TRIS buffer, pH 7-9).
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to read absorbance at 405 nm.
-
Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
-
Blank Measurement:
-
Add the buffer solution to a cuvette and place it in the spectrophotometer. Zero the instrument (this is the reference blank).
-
-
Reaction Initiation and Monitoring:
-
To the blanked cuvette containing the buffer, add a small, precise volume of the ester stock solution to initiate the reaction (e.g., 10 µL of 10 mM stock into 990 µL of buffer for a final concentration of 100 µM).
-
Mix rapidly by inverting the cuvette and immediately begin recording the absorbance at 405 nm as a function of time for a duration sufficient for the reaction to approach completion (e.g., 10-20 minutes).
-
-
Data Collection:
-
Record data points at regular intervals (e.g., every 10 seconds).
-
Repeat the experiment using different concentrations of hydroxide (i.e., different pH values) to determine the second-order rate constant.
-
Trustworthiness (Self-Validation): The protocol's integrity is validated by observing a clean, single-exponential increase in absorbance to a stable plateau. The final absorbance value (A∞) should be consistent with the initial concentration of the ester and the molar extinction coefficient of p-nitrophenoxide. A linear plot of ln(A∞ - At) versus time confirms that the reaction follows first-order kinetics.[5]
Data Analysis and Interpretation
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to the following first-order integrated rate law:
At = A∞(1 - e-kobst)
Alternatively, a plot of ln(A∞ - At) versus time (t) will yield a straight line with a slope of -kobs .[5]
To find the second-order rate constant (kN), the kobs values obtained from experiments at different hydroxide concentrations are plotted against [OH⁻] . The slope of this resulting linear plot is the second-order rate constant, kN.
Caption: Experimental and data analysis workflow for kinetic studies.
Solvent Effects and Comparison with p-Nitrophenyl Acetate
Solvent composition can dramatically alter reaction rates. For instance, studies on the closely related p-nitrophenyl acetate (PNPA) show that the rate of alkaline hydrolysis increases dramatically as the solvent changes from pure water to mixtures with dimethyl sulfoxide (DMSO).[5] This is attributed to the destabilization of the hydroxide ion nucleophile in the ground state by the DMSO, which increases its reactivity.[5]
Table 2: Representative Second-Order Rate Constants (kN) for Alkaline Hydrolysis of p-Nitrophenyl Acetate at 25°C
| Solvent (mol % DMSO in H₂O) | kN (M⁻¹s⁻¹) |
|---|---|
| 0 (Pure H₂O) | 11.6 |
| 80 | 32,800 |
Data adapted from a study on p-nitrophenyl acetate and serves as an illustrative example.[5]
Compared to PNPA, this compound has a methylene (-CH₂-) spacer between the phenyl ring and the ester carbonyl. This spacer isolates the carbonyl group from the direct resonance-withdrawing effect of the nitro-substituted ring. Consequently, the carbonyl carbon of this compound is less electrophilic than that of PNPA. Therefore, under identical conditions, this compound is expected to undergo hydrolysis at a slower rate than PNPA.
Thermodynamic Profile of Hydrolysis
Key Thermodynamic Parameters
The thermodynamic feasibility of a reaction is described by the Gibbs free energy change (ΔG), which incorporates changes in enthalpy (ΔH) and entropy (ΔS):
ΔG = ΔH - TΔS
-
Enthalpy Change (ΔH): Represents the heat absorbed or released during the reaction at constant pressure. Ester hydrolysis is typically an exothermic process (negative ΔH).
-
Entropy Change (ΔS): Represents the change in disorder. The hydrolysis of one ester molecule into two product molecules (a carboxylate and an alcohol/phenol) generally leads to an increase in entropy (positive ΔS).
-
Gibbs Free Energy Change (ΔG): A negative ΔG indicates a spontaneous reaction. Given the typical signs of ΔH and ΔS, ester hydrolysis is generally spontaneous.
Enthalpy of Hydrolysis
Calorimetric studies on PNPA have been performed to directly measure the enthalpy of hydrolysis. These experiments provide crucial data for building a complete thermodynamic profile of the reaction.
Table 3: Thermodynamic Parameters for the Hydrolysis of p-Nitrophenyl Acetate
| Parameter | Value | Method | Reference |
|---|---|---|---|
| ΔrH(cal) | Measured calorimetrically | Microcalorimetry | [10] |
| ΔfH° (aq) | -364.9 kJ·mol⁻¹ | Thermochemical Network Calculation | [10] |
| Overall Reaction Enthalpy | -100 to -106 kJ·mol⁻¹ | Calorimetry & Spectrophotometry | [11] |
Note: The overall reaction enthalpy may include contributions from buffer protonation.[11]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC can be used to determine the enthalpy of hydrolysis (ΔH) directly by measuring the heat released or absorbed during the reaction.
Methodology:
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature.
-
Sample Preparation:
-
Load the sample cell with a solution of the ester in a suitable buffer.
-
Load the injection syringe with a solution of a catalyst (e.g., a strong base like NaOH or an esterase enzyme) to initiate the reaction rapidly.
-
-
Titration/Injection:
-
Perform an initial small injection to overcome diffusion effects at the syringe tip.
-
Perform a series of injections of the catalyst into the ester solution. The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data appears as a series of heat-flow peaks corresponding to each injection.
-
Integrating these peaks provides the total heat change. By knowing the concentration of the limiting reactant, the molar enthalpy of the reaction (ΔH) can be calculated.
-
Linking Kinetics and Thermodynamics
The Arrhenius and van't Hoff equations provide a bridge between the kinetic and thermodynamic aspects of a reaction by describing the effect of temperature.
-
Arrhenius Equation: Relates the rate constant (k) to the activation energy (Ea) and temperature (T). A plot of ln(k) vs. 1/T yields a straight line with a slope of -Ea/R.
-
van't Hoff Equation: Relates the equilibrium constant (Keq) to the standard enthalpy change (ΔH°) and temperature (T). A plot of ln(Keq) vs. 1/T yields a slope of -ΔH°/R.
These relationships are fundamental for building a complete energy profile of the reaction, from reactants through the transition state to the final products.
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Chemical stability and storage of "Methyl 2-(4-nitrophenyl)acetate"
An In-depth Technical Guide to the Chemical Stability and Storage of Methyl 2-(4-nitrophenyl)acetate
Introduction
This compound is a key organic intermediate utilized in various research and development applications, including the synthesis of pharmaceutical compounds and other complex organic molecules.[1] Its chemical structure, featuring a reactive ester group and an electron-withdrawing nitro moiety, dictates its utility but also predisposes it to specific degradation pathways. Understanding the chemical stability of this compound is paramount for researchers and drug development professionals to ensure the integrity of experimental results, the quality of synthesized products, and the safety of laboratory personnel.
This guide provides a comprehensive analysis of the factors influencing the stability of this compound. It details optimal storage and handling procedures, outlines potential degradation pathways, and presents a robust methodology for its stability assessment. The insights herein are synthesized from established safety data and chemical principles to provide a practical and authoritative resource.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for its proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 2945-08-6 | [2][3][4][5][6] |
| Molecular Formula | C₉H₉NO₄ | [3][7][8] |
| Molecular Weight | 195.17 g/mol | [3][7][8] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2][9] |
| Storage Temperature | Room Temperature (short-term); Freezer (long-term recommended) | [2][3][10] |
| Solubility | Information not widely available in search results, but related compounds like 4-Nitrophenyl acetate are insoluble in water.[11] |
Core Principles of Chemical Stability and Degradation
The stability of this compound is primarily governed by three structural features: the ester linkage, the nitroaromatic system, and the benzylic methylene group.
-
Ester Hydrolysis: The ester functional group is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. This is the most common degradation pathway, yielding 4-nitrophenylacetic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Photochemical Degradation: The 4-nitrophenyl group is a chromophore that absorbs ultraviolet (UV) radiation.[12][13] This absorption can lead to photochemical reactions, initiating degradation. Nitroaromatic compounds can undergo complex photochemical transformations, potentially involving the reduction of the nitro group or reactions leading to polymerization.[12][14] The gradual color change of related compounds like 4-nitrophenol upon sunlight exposure highlights this sensitivity.[15]
-
Thermal Decomposition: While stable under standard room temperature conditions, elevated temperatures can provide the necessary activation energy to initiate decomposition.[10] High-temperature degradation would likely involve the breakdown of the entire molecule, releasing hazardous decomposition products such as nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[10]
-
Oxidative Degradation: The compound should be stored away from strong oxidizing agents, which can react with the molecule, potentially at the benzylic position or other susceptible sites.[10][16]
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is crucial to maintain the compound's purity and ensure user safety.
Optimal Storage Conditions
The primary goal of storage is to mitigate the impact of environmental factors that accelerate degradation.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Store at room temperature for short-term use. For long-term stability, freezer storage is recommended. | Minimizes thermal degradation and slows hydrolytic processes. | [2][3] |
| Atmosphere | Keep container tightly sealed in a dry place. | Prevents hydrolysis from atmospheric moisture. | [2][7][10] |
| Light | Protect from light. Store in an opaque or amber container. | Prevents photochemical degradation initiated by UV or visible light. | [15] |
| Incompatibilities | Store away from strong oxidizing agents and foodstuffs. | Avoids hazardous chemical reactions and contamination. | [7][10][16] |
Safe Handling Procedures
Safe handling minimizes exposure risk and prevents accidental contamination or degradation.
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7][10][17]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[7][17] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[17][18]
-
Spill Management: In case of a spill, prevent dust formation.[7] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[7] Prevent entry into drains or waterways.[7][18]
Caption: Recommended workflow for handling and storage.
Experimental Methodology: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of the molecule. This protocol provides a framework for such an investigation using High-Performance Liquid Chromatography (HPLC).
Objective
To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and identify major degradation products.
Materials and Equipment
-
This compound (high purity)
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter, analytical balance
-
Temperature-controlled oven/incubator
-
Photostability chamber with controlled light exposure
Experimental Protocol
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature, as base hydrolysis is often rapid.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Store the stock solution (and a sample of the solid compound) in an oven at a high temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
HPLC Analysis:
-
Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Detection: UV at a wavelength where the parent compound and potential degradants absorb (e.g., 270-280 nm).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Analysis: Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Purity of the parent peak can be assessed using peak purity analysis if a photodiode array (PDA) detector is available.
-
Caption: Workflow for a forced degradation stability study.
Conclusion
This compound is a stable compound when stored and handled correctly. Its primary vulnerabilities are hydrolysis, particularly under basic conditions, and potential degradation upon exposure to light and high temperatures. By adhering to the storage guidelines—keeping it in a cool, dry, dark place in a tightly sealed container—and following safe handling protocols, researchers can ensure the compound's integrity for its intended applications. The implementation of systematic stability studies, such as the forced degradation protocol outlined, is a critical step in drug development and research workflows to fully characterize the molecule and its potential impurities.
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-
ResearchGate. (2025). Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group | Request PDF. Retrieved from [Link]
-
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-
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-
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-
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-
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-
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-
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-
ResearchGate. (2022). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.? Retrieved from [Link]
-
Frontiers. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Retrieved from [Link]
-
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-(4-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of a Valuable Reagent
Methyl 2-(4-nitrophenyl)acetate is a versatile intermediate in organic synthesis, finding application in the pharmaceutical and chemical industries for the construction of more complex molecular architectures. Its utility, however, is counterbalanced by potential hazards inherent to its nitroaromatic structure. This guide provides a comprehensive overview of the safety and handling precautions necessary to mitigate risks when working with this compound. As Senior Application Scientists, our goal is to empower researchers with the knowledge to not only execute their work but to do so with the highest standards of safety and scientific rigor.
Hazard Identification and Risk Assessment: Understanding the Threat
A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. The primary risks are associated with its toxicity and the energetic nature of the nitro group.
GHS Classification and Hazard Statements
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its key hazard information.
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
The "Why" Behind the Hazards: A Deeper Look at Nitroaromatic Compounds
The presence of the nitro group (-NO2) on the aromatic ring is central to both the reactivity and the hazardous properties of this compound. The strong electron-withdrawing nature of the nitro group can render the compound thermally sensitive and potentially explosive under certain conditions, especially in the presence of initiators or when heated in confinement. While this compound itself is not classified as an explosive, this inherent characteristic of nitro compounds necessitates careful handling and storage to prevent accidental decomposition.
Furthermore, many nitroaromatic compounds are known to be toxic and can be absorbed through the skin.[1] Their metabolism in the body can lead to the formation of reactive intermediates that can cause cellular damage. Therefore, minimizing all routes of exposure is paramount.
Prudent Practices for Safe Handling: A Proactive Approach to Safety
Adherence to well-defined handling protocols is non-negotiable when working with this compound. These procedures are designed to minimize exposure and prevent the creation of hazardous situations.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is a critical control measure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | To prevent skin contact and absorption. Gloves should be inspected for integrity before each use and changed frequently. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be used when there is a risk of splashing.[2] | To protect the eyes from splashes and airborne particles. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. For larger quantities, chemical-resistant coveralls are recommended.[2] | To protect the skin and clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if handling in a poorly ventilated area or if dust is generated.[2] | To prevent inhalation of dust or aerosols. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are physical modifications to the laboratory environment that isolate researchers from hazards.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transferring:
-
Perform these operations in a chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Avoid generating dust. If the material is a fine powder, handle it with extra care.
-
Close the container tightly immediately after use.
-
-
Running Reactions:
-
Set up the reaction apparatus in a chemical fume hood.
-
Ensure that the reaction temperature is carefully controlled, as overheating can lead to decomposition.
-
Be mindful of potential incompatibilities with other reagents.
-
-
Post-Handling:
-
Clean the work area thoroughly after use.
-
Decontaminate any equipment that has come into contact with the compound.
-
Remove and dispose of PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
-
Storage and Waste Management: Long-Term Safety and Responsibility
Proper storage and disposal are critical for preventing accidents and protecting the environment.
Storage Requirements
-
Location: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3]
-
Container: Keep the container tightly sealed to prevent contamination and decomposition.
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
Waste Disposal
All waste contaminated with this compound, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Procedures: Preparedness for the Unexpected
Even with the best precautions, accidents can happen. Being prepared to respond effectively is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
Spill and Leak Cleanup
For a small spill of solid this compound:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear appropriate PPE, including respiratory protection.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material such as vermiculite or sand to prevent the generation of dust.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[3]
-
Hazards from Combustion: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Toxicological Information: The Health Impact
Conclusion: A Culture of Safety
The responsible use of this compound in a research and development setting is predicated on a deep understanding of its potential hazards and a steadfast commitment to safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory workflow, you can mitigate the risks associated with this valuable chemical and foster a culture of safety within your organization.
Visualizations
Logical Workflow for Handling a New Nitroaromatic Compound
Caption: A logical workflow for the safe handling of a newly received nitroaromatic compound.
Emergency Response Decision Tree for a Chemical Spill
Sources
The Strategic Utility of Methyl 2-(4-nitrophenyl)acetate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Intermediate
In the intricate landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Methyl 2-(4-nitrophenyl)acetate, a seemingly unassuming aromatic compound, emerges as a powerful and versatile building block, particularly in the synthesis of key pharmaceutical precursors. This technical guide, designed for the discerning chemist, moves beyond a cursory overview to provide an in-depth exploration of this intermediate's synthesis, reactivity, and strategic applications. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.
Core Characteristics and Physicochemical Properties
This compound presents as a solid at room temperature. Its molecular structure, featuring a nitro group para to an acetate moiety, bestows upon it a unique reactivity profile that is central to its synthetic utility.
| Property | Value | Source |
| CAS Number | 2945-08-6 | |
| Molecular Formula | C₉H₉NO₄ | |
| Molecular Weight | 195.17 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage | Sealed in dry, room temperature |
Spectroscopic Signature:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetate group, and the methyl ester protons. The aromatic protons will appear as two doublets in the downfield region, a consequence of the para-substitution pattern. The methylene protons will present as a singlet, and the methyl ester protons will also be a singlet, typically further upfield.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the nitro group being significantly deshielded), the methylene carbon, and the methyl carbon of the ester.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1730-1750 cm⁻¹), and the symmetric and asymmetric stretching vibrations of the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).
Synthesis of this compound: A Practical Approach
The most direct and industrially scalable synthesis of this compound is achieved through the Fischer esterification of 4-nitrophenylacetic acid. This acid-catalyzed reaction with methanol is a classic and reliable method.
A Technical Guide to the Enhanced Reactivity of the Benzylic Position in Methyl 2-(4-nitrophenyl)acetate
Executive Summary
Methyl 2-(4-nitrophenyl)acetate is a versatile building block in organic synthesis, primarily due to the unique and heightened reactivity of its benzylic position. The carbon atom situated between the aromatic ring and the ester carbonyl is subject to powerful, synergistic electronic effects from the para-nitro and methyl ester groups. This guide provides an in-depth analysis of the principles governing this reactivity, focusing on the pronounced acidity of the benzylic protons and the subsequent utility of the resulting carbanion in key synthetic transformations. We will explore the mechanistic underpinnings, provide field-proven experimental protocols for benzylic functionalization, and discuss the analytical characterization of the resulting products. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Molecular Profile and Physicochemical Properties
This compound is a solid organic compound whose structure is primed for specific chemical transformations. A clear understanding of its fundamental properties is essential before its use in any synthetic protocol.
| Property | Value | Source(s) |
| CAS Number | 2945-08-6 | [1][2] |
| Molecular Formula | C₉H₉NO₄ | [1][3] |
| Molecular Weight | 195.17 g/mol | [2][3] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | Methyl p-nitrophenylacetate, 4-Nitrophenylacetic acid methyl ester | [3] |
| Storage | Sealed in dry, room temperature conditions | [1][4] |
The Electronic Architecture: Activating the Benzylic Position
The carbon atom of the methylene (-CH₂) group in this compound is the molecule's reactive nexus. Its reactivity is not merely a consequence of being a standard benzylic position; it is dramatically amplified by the electronic demands of its substituents.[5][6]
3.1 The Synergistic Effect of Electron-Withdrawing Groups
The benzylic protons of this molecule are significantly more acidic than those of typical esters (pKa ≈ 25) or even simple alkylbenzenes.[7] This heightened acidity is the direct result of two key factors:
-
The Carbonyl Group: The adjacent ester carbonyl allows for the formation of a resonance-stabilized enolate ion upon deprotonation.[8]
-
The Para-Nitro Group: The nitro group (-NO₂) at the para position is a powerful electron-withdrawing group, operating through both the inductive effect and, more importantly, the resonance effect. It extends the conjugation of the system, providing a deep electronic "sink" for the negative charge of the carbanion.
When a base removes a benzylic proton, the resulting negative charge is delocalized not only onto the ester's oxygen but is further distributed across the aromatic ring and onto the oxygen atoms of the nitro group. This extensive delocalization profoundly stabilizes the conjugate base, thereby lowering the pKa of the benzylic protons and making their abstraction far more favorable.[9]
Key Synthetic Transformations at the Benzylic Position
The enhanced acidity of the benzylic protons opens a gateway to a variety of crucial carbon-carbon bond-forming reactions. The in-situ generated carbanion serves as a potent nucleophile.
4.1 Benzylic Alkylation and Acylation
This is a cornerstone reaction that leverages the nucleophilicity of the benzylic carbanion. By treating this compound with a suitable base followed by an electrophile (e.g., an alkyl halide or acyl chloride), new substituents can be introduced at the benzylic position with high efficiency.
4.1.1 Field-Proven Protocol for Benzylic Alkylation
This protocol describes the alkylation of this compound with benzyl bromide as a representative electrophile.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl Bromide (1.1 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add the sodium hydride dispersion in portions. Causality Note: NaH is a strong, non-nucleophilic base ideal for irreversibly deprotonating the acidic benzylic position. The reaction is exothermic and produces H₂ gas, requiring careful temperature control and an inert atmosphere.
-
Substrate Addition: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30-45 minutes. The solution may turn a deep color, indicating the formation of the resonance-stabilized carbanion.
-
Electrophile Addition: Add benzyl bromide dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any remaining NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure alkylated product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
4.2 Condensation Reactions
The benzylic carbanion can participate in various condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, by reacting with aldehydes or ketones. This provides a powerful route to α,β-unsaturated systems, which are valuable synthetic intermediates.
4.3 Benzylic Oxidation
While the benzylic position is activated for oxidation, the specific conditions must be chosen carefully to avoid hydrolysis of the ester group. Strong oxidizing agents like hot, acidic potassium permanganate (KMnO₄) can oxidize alkyl side chains to carboxylic acids.[10] However, this harsh method would likely cleave the ester. More selective, modern catalytic methods using reagents like manganese catalysts may offer a pathway to oxidize the benzylic methylene to a ketone without affecting other functional groups.[11][12]
4.3.1 Protocol for Catalytic Benzylic Oxidation (Conceptual)
This protocol outlines a modern approach to benzylic oxidation.
Materials:
-
This compound (1.0 eq)
-
Manganese Catalyst (e.g., Mn(II) complex, 1-5 mol%)
-
Oxidant (e.g., Hydrogen Peroxide, H₂O₂)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
Setup: To a flask, add the substrate, solvent, and manganese catalyst.
-
Oxidant Addition: Slowly add the oxidant (H₂O₂) to the stirred solution at a controlled temperature (e.g., room temperature).
-
Reaction: Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, perform an appropriate aqueous workup to remove the catalyst and any remaining oxidant.
-
Purification: Purify the product, the corresponding α-keto ester, via column chromatography.
Analytical Characterization
Validation of any synthetic transformation is paramount. The following techniques are essential for characterizing the starting material and its derivatives.
-
¹H NMR Spectroscopy: The two benzylic protons of the starting material will appear as a characteristic singlet. Upon successful alkylation, this singlet will disappear and be replaced by a multiplet corresponding to the remaining benzylic proton.
-
¹³C NMR Spectroscopy: The benzylic carbon will show a distinct shift upon functionalization.
-
Infrared (IR) Spectroscopy: Key stretches to monitor include the C=O of the ester and the N-O stretches of the nitro group.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the new substituent.[3]
Conclusion and Future Outlook
The benzylic position of this compound is a highly activated and synthetically valuable site. The powerful electron-withdrawing nature of the para-nitro group, in concert with the ester carbonyl, renders the benzylic protons exceptionally acidic, facilitating the formation of a highly stabilized carbanion. This intermediate serves as a robust nucleophile for a range of essential C-C bond-forming reactions, including alkylations and condensations. For researchers in medicinal chemistry and materials science, mastering the reactivity of this position provides a reliable and efficient tool for molecular construction and the development of novel chemical entities.
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Chemistry LibreTexts. 22.2: Benzylic Oxidations and Reductions. [Link]
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Study.com. Explain why the alpha protons of an ester are less acidic than the alpha protons on a ketone. [Link]
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-
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-
KPU Pressbooks. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. [Link]
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Whitepaper: Unveiling the Dominant Electronic Effects of the Nitro Group in Methyl 2-(4-nitrophenyl)acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The nitro group (–NO₂) is a deceptively simple functional group that exerts profound and multifaceted electronic effects on molecular structure and reactivity. In the context of drug design and chemical synthesis, understanding these effects is not merely academic; it is fundamental to predicting reaction outcomes, tuning molecular properties, and designing novel chemical entities. This technical guide provides a deep dive into the electronic influence of the para-nitro group as exemplified by Methyl 2-(4-nitrophenyl)acetate. We will dissect the interplay of inductive and resonance effects, quantify their impact through spectroscopic analysis and linear free-energy relationships, and provide actionable experimental protocols for researchers in the field.
The Dichotomy of Electron Withdrawal: Inductive vs. Resonance Effects
The nitro group is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry.[1][2] Its influence stems from two distinct, yet synergistic, electronic mechanisms: the inductive effect (-I) and the resonance effect (-R).
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule.[3][4] The nitrogen atom in the nitro group bears a formal positive charge, and the highly electronegative oxygen atoms strongly pull electron density away from the rest of the molecule. This through-bond polarization decreases with distance but significantly lowers the electron density of the entire aromatic ring and the attached acetate moiety.[3][4]
-
Resonance Effect (-R): The resonance effect, or mesomeric effect, involves the delocalization of pi (π) electrons across the molecule.[5][6] The nitro group can actively pull π-electron density from the aromatic ring into its own system. This delocalization is most pronounced at the ortho and para positions relative to the nitro group, creating regions of significant positive charge character on the ring.[7][8] The resonance effect is generally considered more dominant than the inductive effect in directing the reactivity of aromatic systems.[6]
The combined -I and -R effects render the aromatic ring in this compound highly electron-deficient. This has critical consequences for its chemical behavior.
Figure 1: Logical relationship of the nitro group's electronic effects.
Manifestations in Chemical Reactivity
The electron-deficient nature of the molecule profoundly impacts the reactivity at three key sites: the aromatic ring, the benzylic position, and the ester carbonyl.
Aromatic Ring Reactivity
The strong deactivation by the nitro group makes this compound over 10 million times less reactive than benzene towards electrophilic aromatic substitution (EAS).[4] Any potential electrophilic attack is directed to the meta position, as the ortho and para positions are severely electron-deficient due to the resonance effect.[7][8]
Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) , a reaction not typically observed with benzene itself. The nitro group strongly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, particularly when the attack occurs at the carbon bearing the nitro group or at the ortho or para positions.
Benzylic Position Acidity
A critical and often exploited feature of this molecule is the enhanced acidity of the benzylic protons (the α-carbon of the acetate group).[1][2] The nitro group's powerful electron-withdrawing ability, through both induction and resonance, stabilizes the carbanion formed upon deprotonation. This stabilization allows for the use of relatively mild bases to generate the enolate, which can then serve as a potent nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.[1][2] This increased acidity is a direct consequence of the electronic communication between the para-nitro group and the benzylic position.
Figure 2: Reaction pathway exploiting enhanced benzylic acidity.
Quantifying the Effect: Spectroscopic Analysis
Spectroscopic techniques provide direct, quantitative evidence of the nitro group's electronic influence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the electron-withdrawing nature of the nitro group causes significant deshielding of the aromatic protons. The protons ortho to the nitro group (adjacent to the CH₂ group) experience the strongest effect and appear furthest downfield, typically as a doublet. The protons meta to the nitro group appear at a relatively higher field, also as a doublet. The protons on the benzylic carbon (the CH₂ group) are also deshielded and appear downfield compared to unsubstituted methyl acetate, typically in the 4-4.4 ppm range.[9]
| Proton Environment | Typical ¹H Chemical Shift (δ, ppm) | Rationale |
| Aromatic (ortho to NO₂) | ~ 8.2 | Strong deshielding from -I and -R effects. |
| Aromatic (meta to NO₂) | ~ 7.5 | Moderate deshielding, primarily -I effect. |
| Benzylic (–CH₂–) | ~ 4.1 | Deshielding from aromatic ring current and -I effect of the nitro group.[9] |
| Methyl (–OCH₃) | ~ 3.7 | Standard ester methyl shift, least affected. |
Infrared (IR) Spectroscopy
The nitro group itself provides a distinct and intense signature in the IR spectrum. Two characteristic stretching vibrations are observed:
-
Asymmetric N–O stretch: A strong band typically appears between 1550-1475 cm⁻¹.[9][10]
-
Symmetric N–O stretch: A strong band appears between 1360-1290 cm⁻¹.[9][10][11]
The high intensity of these bands is due to the large change in dipole moment during the vibration of the highly polar N-O bonds.[12] Their presence is a definitive indicator of the nitro group in the molecule.
Experimental Protocol: Probing Electronic Effects via Hammett Analysis
Linear free-energy relationships (LFERs), such as the Hammett equation, provide a powerful tool to quantify the electronic influence of substituents on reaction rates. A positive slope (rho, ρ) in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups, as a negative charge develops in the transition state.
This protocol describes a method to determine the Hammett ρ value for the alkaline hydrolysis of a series of para-substituted methyl phenylacetate esters, including our target molecule.
Workflow: Hammett Analysis of Ester Hydrolysis
Figure 3: Experimental workflow for a Hammett plot analysis.
Step-by-Step Methodology
-
Synthesis & Purification: Synthesize a series of methyl 2-(4-X-phenyl)acetate esters where X = NO₂, Cl, H, CH₃, and OCH₃. Purify each compound via column chromatography or recrystallization and confirm identity and purity using ¹H NMR and mass spectrometry.
-
Solution Preparation:
-
Prepare 10 mM stock solutions of each ester in dimethyl sulfoxide (DMSO).
-
Prepare a 0.1 M solution of sodium hydroxide (NaOH) in deionized water.
-
-
Kinetic Measurement:
-
Set a UV-Vis spectrophotometer to monitor the wavelength corresponding to the formation of the phenolate product (e.g., 413 nm for 4-nitrophenolate).[13]
-
Equilibrate the spectrophotometer cell holder and all solutions to a constant temperature (e.g., 25.0 °C).
-
In a 1 cm quartz cuvette, add 2.9 mL of the 0.1 M NaOH solution.
-
To initiate the reaction, rapidly inject 0.1 mL of the 10 mM ester stock solution, mix thoroughly, and immediately begin recording absorbance as a function of time for at least 3 half-lives.
-
-
Data Analysis:
-
For each run, plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be -k_obs (the pseudo-first-order rate constant).
-
Create a Hammett plot by graphing log(k_X / k_H) on the y-axis against the known Hammett sigma constant (σ_p) for each substituent X on the x-axis.
-
Perform a linear regression on the data points. The slope of the resulting line is the reaction constant, ρ. For this reaction, a positive ρ value is expected, confirming the buildup of negative charge in the transition state, which is stabilized by electron-withdrawing groups like –NO₂.[14]
-
Conclusion and Implications for Drug Development
The electronic effects of the nitro group in this compound are potent and predictable. The strong -I and -R effects create an electron-deficient aromatic system that deactivates the ring towards electrophilic attack while enhancing the acidity of the benzylic protons. These characteristics are not mere chemical curiosities; they are powerful tools for the medicinal chemist.
-
Metabolic Stability: The electron-deficient ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can increase the metabolic stability of a drug candidate.
-
Synthetic Handle: The acidic benzylic protons provide a reliable site for chemical modification, allowing for the facile introduction of diverse functional groups to explore structure-activity relationships (SAR).
-
Modulation of pKa: The presence of a nitro group can significantly alter the pKa of nearby acidic or basic functional groups, which is critical for controlling a drug's ionization state, solubility, and membrane permeability.
By mastering the principles outlined in this guide, researchers can better leverage the electronic properties of the nitro group to design, synthesize, and optimize the next generation of therapeutic agents.
References
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Nitro compound - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved January 11, 2026, from [Link]
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Nitro Group Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 11, 2026, from [Link]
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(PDF) Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
IR: nitro groups. (n.d.). University of Calgary. Retrieved January 11, 2026, from [Link]
-
Nitro compound infrared spectra. (n.d.). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]
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A Walk through Recent Nitro Chemistry Advances. (2020). Molecules. Retrieved January 11, 2026, from [Link]
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Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
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Why nitro group is electron withdrawing? (2021). YouTube. Retrieved January 11, 2026, from [Link]
-
The nitro group directs electrophilic aromatic substitution to th... (n.d.). Pearson+. Retrieved January 11, 2026, from [Link]
-
Why does NO₂ group show its effect only at ortho? (n.d.). askIITians. Retrieved January 11, 2026, from [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
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An In-Depth Technical Guide to the Tautomeric Landscape of Methyl 2-(4-nitrophenyl)acetate
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, presents a significant challenge and opportunity in medicinal chemistry and drug development.[1][2] The physicochemical and biological properties of a molecule, including its solubility, stability, and receptor binding affinity, can be profoundly influenced by the predominant tautomeric form.[3][4] This guide provides a detailed technical exploration of the tautomerism in Methyl 2-(4-nitrophenyl)acetate, a molecule possessing functionalities conducive to multiple tautomeric equilibria. We will dissect the theoretical underpinnings of its keto-enol and nitro-aci tautomerism, present robust experimental protocols for their characterization and quantification using spectroscopic and computational methods, and discuss the critical implications of this phenomenon for researchers in drug discovery and organic synthesis.
The Tautomeric Potential of this compound
This compound is a substituted phenylacetate ester. Its structure features two key areas susceptible to prototropic tautomerism: the α-carbon adjacent to the ester carbonyl group and the same α-carbon adjacent to the phenyl ring, which is activated by the strongly electron-withdrawing nitro group. This dual activation sets the stage for two primary tautomeric equilibria originating from the most stable parent structure.
-
Keto-Enol Tautomerism : This is a classic tautomerism involving the migration of a proton from an α-carbon to the carbonyl oxygen, forming an "enol".[5][6] For this compound, this involves the α-hydrogen.
-
Nitro-Aci Tautomerism : This less common but crucial tautomerism occurs in nitroalkanes where an α-proton migrates to one of the nitro group's oxygen atoms.[7] The resulting "aci" form, or nitronic acid, is generally less stable but can be a key reactive intermediate.[8][9]
These equilibria are not mutually exclusive and are highly sensitive to environmental conditions. Understanding the factors that shift these equilibria is paramount for predicting molecular behavior.
Figure 1: Primary tautomeric equilibria for this compound.
Factors Governing Tautomeric Equilibrium
The position of the tautomeric equilibrium is a function of the relative thermodynamic stability of the tautomers, which can be manipulated by several external factors.[10]
-
Solvent Effects : The polarity and proticity of the solvent play a critical role. Polar protic solvents can stabilize more polar tautomers, like the aci-nitro form, through hydrogen bonding.[10][11] Conversely, non-polar solvents may favor the less polar keto form.
-
pH and Catalysis : Both acid and base can catalyze the interconversion of tautomers.[5][12] Base catalysis proceeds via deprotonation to form a resonance-stabilized anion (an enolate or nitronate), while acid catalysis involves protonation of an oxygen atom, facilitating subsequent deprotonation at the α-carbon.[13]
-
Temperature : Changes in temperature can shift the equilibrium. While the keto form is often enthalpically favored, the enol or aci form might be entropically favored, meaning higher temperatures could increase the population of the minor tautomer.[10][14]
-
Electronic and Steric Effects : The powerful electron-withdrawing nature of the para-nitro group significantly increases the acidity of the α-hydrogens, making tautomer formation more favorable than in unsubstituted phenylacetates.
Experimental Characterization and Quantification
Distinguishing and quantifying tautomers in a mixture requires robust analytical techniques. The choice of method is critical, as the act of measurement can sometimes perturb the equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomers in solution, as it can provide quantitative data on the equilibrium mixture without separation.[15][16]
Causality of Method Choice: NMR is chosen for its ability to provide distinct signals for protons and carbons in different chemical environments. The change in hybridization (sp³ to sp²) and local electronic environment between tautomers leads to predictable and measurable changes in chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Keto-Nitro Form (δ, ppm) | Enol-Nitro Form (δ, ppm) | Aci-Nitro Form (δ, ppm) | Rationale for Shift |
|---|---|---|---|---|
| α-CH₂ | ~3.8 - 4.0 | N/A (becomes C=C) | N/A (becomes C=N) | Highly deshielded by adjacent ester and nitro-activated ring. |
| Vinyl CH | N/A | ~5.5 - 6.0 | ~6.5 - 7.0 | Proton on a double bond; deshielded. The C=N bond in the aci form is more deshielding. |
| Enol/Aci OH | N/A | ~9.0 - 10.0 (broad) | ~10.0 - 12.0 (broad) | Acidic proton, chemical shift is concentration and solvent dependent. |
| OCH₃ | ~3.7 | ~3.6 | ~3.65 | Less affected by tautomerism but may show slight shifts due to changes in overall conjugation. |
| Aromatic AA'BB' | ~7.6 (d), ~8.2 (d) | ~7.5 (d), ~8.1 (d) | ~7.4 (d), ~8.0 (d) | Changes in conjugation with the side chain slightly alter the electronic environment of the ring. |
Experimental Protocol 1: Quantitative ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe labile OH protons, or CDCl₃). Add a known quantity of an internal standard with a single, sharp peak in a clear region of the spectrum (e.g., 1,3,5-trinitrobenzene).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal separation. Allow the sample to equilibrate at a constant temperature (e.g., 298 K) inside the probe before acquisition.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. This requires a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
-
Data Processing: Process the spectrum using appropriate software. Carefully phase the spectrum and perform a baseline correction.
-
Quantification: Integrate the distinct signals corresponding to each tautomer and the internal standard. The ratio of the integrals for the tautomer-specific peaks (e.g., the α-CH₂ for the keto form vs. the vinyl CH for a minor tautomer) directly corresponds to their molar ratio in the equilibrium mixture.
UV-Vis Spectroscopy
UV-Vis spectroscopy is highly sensitive to changes in electronic conjugation. The conversion of a nitro group to an aci-nitro group creates a new, extended chromophore, resulting in a significant bathochromic (red) shift in the maximum absorbance wavelength (λmax).[17][18]
Causality of Method Choice: This technique is ideal for detecting the formation of the highly conjugated aci-nitro tautomer, which is often brightly colored. It is particularly useful in pH-titration experiments to determine the pKa of the α-proton.
Table 2: Expected Spectroscopic Properties
| Tautomer | Expected λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
|---|---|---|---|
| Keto-Nitro | ~280 nm | Moderate | π → π* transition of the nitrophenyl system. |
| Enol-Nitro | ~290-300 nm | Moderate-High | Extended conjugation of C=C with the nitrophenyl ring. |
| Aci-Nitro | >380-420 nm | High | Extended π → π* transition of the quinonoid-like aci system.[18] |
Experimental Protocol 2: UV-Vis Spectroscopic pH Titration
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent miscible with water (e.g., Methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Sample Measurement: For each pH point, add a small, constant aliquot of the stock solution to a cuvette containing the buffer solution. Ensure the final concentration is appropriate for UV-Vis analysis (Absorbance < 2).
-
Data Acquisition: Record the UV-Vis spectrum from ~200 nm to 600 nm for each pH sample immediately after mixing.
-
Data Analysis: Plot the absorbance at the λmax of the aci-nitro anion (the deprotonated form) as a function of pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa of the α-proton, which governs the formation of the nitronate anion, the conjugate base of the aci-nitro tautomer.
Computational Modeling of Tautomeric Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the relative energies of tautomers and the transition states connecting them.[18]
Causality of Method Choice: DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) offer a good balance of accuracy and computational cost for predicting the geometries and relative Gibbs free energies (ΔG) of organic molecules. Including a solvent model (e.g., Polarizable Continuum Model, PCM) is crucial for simulating solution-phase behavior.
Figure 2: An integrated workflow for the comprehensive study of tautomerism.
Implications for Drug Development
The tautomeric state of a drug candidate is not an academic curiosity; it is a critical determinant of its therapeutic success.[1][19]
-
Pharmacokinetics (ADME): Tautomers exhibit different physicochemical properties. For example, a more polar tautomer might have higher aqueous solubility but lower membrane permeability, affecting both absorption and distribution.[1]
-
Pharmacodynamics (Receptor Binding): The three-dimensional shape and hydrogen bonding capabilities of tautomers are different.[11] A receptor's binding pocket may selectively bind to one tautomer, meaning the observed bioactivity is solely due to a minor species in the equilibrium. Identifying this "bioactive tautomer" is essential for structure-activity relationship (SAR) studies.
-
Intellectual Property: The distinct structures of tautomers can have significant implications for patent claims and the novelty of chemical entities.
Conclusion
This compound serves as an excellent model system for exploring the complexities of co-existing keto-enol and nitro-aci tautomerism. A multi-faceted approach combining high-resolution NMR for quantification, UV-Vis spectroscopy for probing electronic changes, and DFT calculations for energetic insights is essential for a complete understanding. For researchers in drug development, recognizing and controlling tautomerism is a critical step in optimizing a lead compound's properties, ensuring that the intended molecule is the one eliciting the desired biological effect. The methodologies outlined in this guide provide a robust framework for the rigorous investigation of tautomerism in any drug discovery program.
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Methodological & Application
Application Note: Synthesis of Bio-active Heterocycles from Methyl 2-(4-nitrophenyl)acetate
Authored by: A Senior Application Scientist
Abstract
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, making their efficient synthesis a cornerstone of modern medicinal and organic chemistry.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of Methyl 2-(4-nitrophenyl)acetate as a versatile and cost-effective starting material for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. We delve into the synthesis of quinolines, indoles, and pyrazoles, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their experimental design. The protocols are designed to be self-validating, with clear guidance on reaction setup, work-up, purification, and characterization.
Introduction: The Strategic Value of this compound
This compound is a powerful synthon in heterocyclic chemistry due to its unique combination of reactive sites.[4][5][6] Its structure, featuring a p-nitro-substituted benzene ring, an ester group, and an activated methylene bridge, offers multiple avenues for chemical transformation.
-
Activated Methylene Group: The protons on the carbon adjacent to both the phenyl ring and the carbonyl group are acidic, readily forming a carbanion. This nucleophilic center is key for condensation and addition reactions.
-
Reducible Nitro Group: The nitro moiety is a versatile functional handle. It can be readily reduced to an amino group, which can then participate in a wide range of cyclization reactions to form nitrogen-containing heterocycles.
-
Ester Functionality: The methyl ester can be hydrolyzed, saponified, or used in transesterification reactions, providing further opportunities for molecular derivatization.
This guide will explore how these features can be strategically exploited to construct complex heterocyclic systems with high potential for biological activity.
Synthesis of Quinolines via Pfitzinger-type Condensation
Quinolines are a privileged scaffold in drug discovery, found in numerous antimalarial, antibacterial, and anticancer agents.[3] A highly effective method for their synthesis is the Pfitzinger reaction, which involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group. By first hydrolyzing this compound to its corresponding carboxylic acid, we can generate a suitable substrate for this powerful transformation.
Mechanistic Rationale
The synthesis proceeds in two key stages. First, the this compound is saponified to 2-(4-nitrophenyl)acetic acid. This intermediate possesses the critical α-methylene protons required for the subsequent Pfitzinger condensation. In the second stage, under basic conditions, isatin opens to form an α-keto-anilinic acid derivative. The carbanion generated from 2-(4-nitrophenyl)acetic acid then attacks the ketone of the opened isatin, initiating a series of condensation and cyclization steps that ultimately lead to the formation of the quinoline ring system after acidification and dehydration.
Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)quinoline-4-carboxylic acid
Part A: Saponification of this compound
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10.0 g, 51.2 mmol) in methanol (100 mL).
-
Reaction: Add a solution of sodium hydroxide (4.1 g, 102.4 mmol) in water (20 mL) to the flask.
-
Heating: Heat the mixture to reflux for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(4-nitrophenyl)acetic acid as a solid.
Part B: Pfitzinger Condensation
-
Reagents & Setup: In a 250 mL round-bottom flask, prepare a solution of potassium hydroxide (10.0 g) in aqueous ethanol (100 mL). Add isatin (7.2 g, 48.9 mmol) and the 2-(4-nitrophenyl)acetic acid (8.9 g, 48.9 mmol) from Part A.[7]
-
Reaction: Heat the mixture to reflux for 12 hours. The solution will darken in color.[8]
-
Work-up: After cooling, pour the reaction mixture into 400 mL of crushed ice.
-
Acidification: Carefully acidify the mixture with glacial acetic acid until precipitation is complete.
-
Isolation & Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from ethanol to afford pure 2-(4-nitrophenyl)quinoline-4-carboxylic acid.[7][8]
Data Summary: Expected Product Characteristics
| Property | Data |
| Compound Name | 2-(4-Nitrophenyl)quinoline-4-carboxylic acid |
| Molecular Formula | C₁₆H₁₀N₂O₄ |
| Molecular Weight | 294.26 g/mol [8] |
| Appearance | White to pale yellow crystalline solid |
| ¹H-NMR (DMSO-d₆, δ) | ~13.5 (s, 1H, COOH), 8.4-8.2 (m, 4H, Ar-H), 8.0-7.5 (m, 4H, Ar-H) |
| IR (cm⁻¹) | ~3400 (O-H), ~1700 (C=O), 1520, 1350 (N-O) |
Visualization: Pfitzinger Reaction Workflow
Caption: Workflow for the two-stage synthesis of a quinoline derivative.
Synthesis of Indoles via Fischer Indole Pathway
The indole nucleus is a fundamental component of many biologically active compounds, including neurotransmitters and potent anticancer drugs. The Fischer indole synthesis is a classic and reliable method for constructing this ring system. Our strategy involves reducing the nitro group of this compound to an amine, converting it to a hydrazine derivative, and then cyclizing it with a suitable ketone or aldehyde.
Mechanistic Rationale
This multi-step synthesis hinges on the transformation of the nitro group into a reactive hydrazine.[9]
-
Reduction: The nitro group is first reduced to an aniline derivative using a reducing agent like tin(II) chloride (SnCl₂) in concentrated HCl.
-
Diazotization: The resulting primary amine is treated with sodium nitrite (NaNO₂) and HCl at low temperatures (0-5 °C) to form a diazonium salt.
-
Hydrazine Formation: The unstable diazonium salt is immediately reduced, for instance with stannous chloride, to the corresponding phenylhydrazine hydrochloride salt.[9]
-
Fischer Cyclization: The synthesized hydrazine is then condensed with a ketone (e.g., acetone) in an acidic medium. This forms a phenylhydrazone intermediate, which, upon heating in the presence of an acid catalyst (like polyphosphoric acid or zinc chloride), undergoes a[9][9]-sigmatropic rearrangement followed by aromatization to yield the final indole product.[10]
Experimental Protocol: Synthesis of Methyl 2-(1H-indol-5-yl)acetate
Step 1: Reduction of Nitro Group
-
Reagents & Setup: To a solution of this compound (10.0 g, 51.2 mmol) in ethanol (150 mL) in a 500 mL flask, add concentrated HCl (50 mL).
-
Reaction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 57.8 g, 256 mmol) portion-wise while stirring. The reaction is exothermic. Maintain the temperature below 60 °C. After the addition is complete, heat the mixture at reflux for 3 hours.
-
Work-up: Cool the reaction and pour it onto ice. Basify the mixture to pH > 10 with a concentrated NaOH solution.
-
Extraction: Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum to obtain Methyl 2-(4-aminophenyl)acetate.
Step 2: Formation of Hydrazine Hydrochloride
-
Reagents & Setup: Dissolve the amine from Step 1 in concentrated HCl (60 mL) and cool to 0 °C in an ice-salt bath.
-
Diazotization: Add a solution of sodium nitrite (3.9 g, 56.3 mmol) in water (15 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (34.7 g, 153.6 mmol) in concentrated HCl (30 mL). Add this solution dropwise to the cold diazonium salt solution.
-
Isolation: A precipitate will form. Stir the mixture for 1 hour at 0 °C, then collect the solid by filtration. Wash with a small amount of cold water and then diethyl ether. Dry the solid to yield Methyl 2-(4-hydrazinophenyl)acetate hydrochloride.[9]
Step 3: Fischer Indole Cyclization
-
Reagents & Setup: Suspend the hydrazine hydrochloride (5.0 g, 21.5 mmol) in acetone (50 mL) and add a catalytic amount of acetic acid (1 mL).
-
Hydrazone Formation: Reflux the mixture for 2 hours to form the hydrazone.
-
Cyclization: Cool the mixture and add polyphosphoric acid (20 g). Heat the reaction to 100 °C for 1 hour.
-
Work-up: Carefully pour the hot mixture onto crushed ice and stir. Neutralize with NaOH solution and extract with ethyl acetate (3 x 75 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Methyl 2-(1H-indol-5-yl)acetate.
Data Summary: Expected Product Characteristics
| Property | Data |
| Compound Name | Methyl 2-(1H-indol-5-yl)acetate |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Off-white to brown solid |
| ¹H-NMR (CDCl₃, δ) | ~8.2 (br s, 1H, NH), 7.5-7.0 (m, 4H, Ar-H), 6.5 (m, 1H, Ar-H), 3.7 (s, 2H, CH₂), 3.6 (s, 3H, OCH₃) |
| IR (cm⁻¹) | ~3400 (N-H), ~1730 (C=O), 1600 (C=C) |
Visualization: Fischer Indole Synthesis Mechanism
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Synthesis of Pyrazoles via Knorr-type Synthesis
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals, particularly as anti-inflammatory and kinase-inhibiting agents.[11][12] A common route to pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine. We can adapt this by first performing a Claisen condensation on this compound to generate the required 1,3-dicarbonyl precursor.
Mechanistic Rationale
The strategy involves two main transformations:
-
Claisen Condensation: this compound is treated with a strong base (e.g., sodium ethoxide) to generate an enolate. This enolate then reacts with an ester (e.g., ethyl acetate) to form a β-keto ester, which is our 1,3-dicarbonyl equivalent.
-
Pyrazole Formation: The resulting β-keto ester is then reacted with hydrazine hydrate. The reaction proceeds via initial condensation of hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[13][14]
Experimental Protocol: Synthesis of Methyl 2-(5-methyl-1H-pyrazol-3-yl)-4-nitrobenzoate
Step 1: Claisen Condensation
-
Reagents & Setup: In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.3 g, 56.5 mmol) in absolute ethanol (50 mL).
-
Reaction: Cool the solution to room temperature and add a mixture of this compound (10.0 g, 51.2 mmol) and ethyl acetate (5.4 g, 61.4 mmol) dropwise.
-
Heating: After the addition, heat the mixture to reflux for 4 hours. A thick precipitate will form.
-
Work-up: Cool the reaction mixture and pour it into a mixture of ice and dilute HCl.
-
Extraction: Extract the product with dichloromethane (3 x 75 mL). Wash the combined organic layers with water and brine, then dry over MgSO₄. Concentrate under vacuum to yield the crude β-keto ester, which can be used in the next step without further purification.
Step 2: Pyrazole Cyclization
-
Reagents & Setup: Dissolve the crude β-keto ester from Step 1 in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Reaction: Add hydrazine hydrate (2.8 g, 56.3 mmol) and a few drops of glacial acetic acid.
-
Heating: Heat the mixture to reflux for 6 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction to room temperature and reduce the solvent volume by half. Cool further in an ice bath to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, recrystallize from an appropriate solvent system like ethanol/water to obtain the pure pyrazole derivative.
Data Summary: Expected Product Characteristics
| Property | Data |
| Compound Name | 3-(4-Nitrophenyl)-5-methyl-1H-pyrazole (Simplified from ester) |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 g/mol |
| Appearance | Light yellow solid |
| ¹H-NMR (CDCl₃, δ) | ~12.5 (br s, 1H, NH), 8.2 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 6.5 (s, 1H, pyrazole-H), 2.4 (s, 3H, CH₃) |
| IR (cm⁻¹) | ~3300 (N-H), 1595 (C=N), 1510, 1340 (N-O) |
Visualization: Pyrazole Synthesis Workflow
Caption: General workflow for the synthesis of pyrazoles from the starting acetate.
Conclusion
This compound stands out as a highly valuable and adaptable precursor for the synthesis of diverse heterocyclic systems. By leveraging its activated methylene group and the versatile nitro functionality, researchers can access important scaffolds like quinolines, indoles, and pyrazoles through well-established and reliable synthetic transformations. The protocols and mechanistic insights provided in this application note serve as a robust foundation for chemists in drug discovery and materials science to design and execute efficient synthetic routes to novel and potentially bioactive molecules.
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Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Available from: [Link]
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Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC - NIH. Available from: [Link]
- WO2010004580A2 - Process for preparing indole derivatives - Google Patents.
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Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - NIH. Available from: [Link]
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Heterocycles in Medicinal Chemistry - PMC - PubMed Central - NIH. Available from: [Link]
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2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC - NIH. Available from: [Link]
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The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology. Available from: [Link]
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1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. Available from: [Link]
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Current Chemistry Letters Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives - ResearchGate. Available from: [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. Available from: [Link]
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No.4|686-695|Aug-Oct|2022 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN - Heterocyclic Letters. Available from: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]
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Synthesis of quinolines - Organic Chemistry Portal. Available from: [Link]
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5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde - MDPI. Available from: [Link]
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Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]
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(PDF) o-Nitrophenylacetonitrile Michael additions and cyclocondensations: a novel quinoline synthesis - ResearchGate. Available from: [Link]
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Methyl p-nitrophenylacetate | C9H9NO4 | CID 270191 - PubChem - NIH. Available from: [Link]
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Macrocyclic Zn(II) Complexes: Synthesis, Structure and Hydrolysis of p-Nitrophenyl Acetate (pNPA) - ResearchGate. Available from: [Link]
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-
The Imidazole-catalyzed Hydrolysis of p-Nitrophenyl Acetate1 - ACS Publications. Available from: [Link]
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A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - MDPI. Available from: [Link]
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The Strategic Role of Methyl 2-(4-nitrophenyl)acetate in the Synthesis of β-Lactam Antibiotics: Application Notes and Protocols
Introduction: The Unassuming Precursor to Potent Pharmaceuticals
In the intricate world of pharmaceutical synthesis, the final complex molecular architecture of an active pharmaceutical ingredient (API) often originates from simple, strategically designed starting materials. Methyl 2-(4-nitrophenyl)acetate is a prime example of such a crucial building block. While not an active drug itself, this nitro-containing aromatic ester is a pivotal intermediate, primarily in the synthesis of the D-(-)-α-aminophenylacetic acid side chain. This side chain is a hallmark of several life-saving semi-synthetic β-lactam antibiotics, including the widely prescribed ampicillin and cephalexin.[1][2]
This technical guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis. We will delve into the causality behind the synthetic choices, provide detailed, field-proven protocols for its transformation, and illustrate its journey to becoming part of a powerful antibiotic. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Core Synthetic Strategy: From Nitro Precursor to Amino Acid Side Chain
The primary utility of this compound in pharmaceutical synthesis lies in its efficient conversion to Methyl 2-(4-aminophenyl)acetate. This transformation hinges on the selective reduction of the aromatic nitro group to a primary amine. This amino group then serves as a handle for coupling with the core β-lactam nucleus, ultimately forming the final antibiotic.
The overall synthetic workflow can be visualized as a two-stage process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, yielding Methyl 2-(4-aminophenyl)acetate.
-
Amide Bond Formation: The resulting amino ester is then coupled with the appropriate β-lactam core, such as 6-aminopenicillanic acid (6-APA) for penicillins or 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) for cephalosporins, to form the final antibiotic.[3][4]
Caption: General workflow for the synthesis of Ampicillin from this compound.
Part 1: Synthesis of Methyl 2-(4-aminophenyl)acetate via Catalytic Hydrogenation
The reduction of the nitro group is the critical first step. While various methods exist, including the use of metals in acidic media or reagents like sodium borohydride with a catalyst, catalytic hydrogenation offers a clean and efficient route with high yields.[5][6][7] Palladium on carbon (Pd/C) and Raney Nickel are commonly employed catalysts for this transformation.[7][8]
The choice of catalyst is crucial. Palladium on carbon is highly effective, though care must be taken to prevent over-reduction or side reactions if other sensitive functional groups are present.[9][10] Raney Nickel is a robust alternative, often used when halogen substituents are present on the aromatic ring, as it is less prone to causing dehalogenation.[5][7]
Protocol 1: Catalytic Hydrogenation of this compound using Raney Nickel
This protocol details a reliable method for the reduction of this compound to Methyl 2-(4-aminophenyl)acetate using Raney Nickel and formic acid as a hydrogen source. This method is rapid, selective, and proceeds under mild conditions.[5]
Materials and Equipment:
| Reagent/Equipment | Specifications |
| This compound | Purity ≥98% |
| Raney Nickel | Slurry in water |
| Methanol | Anhydrous |
| Formic Acid | 90% aqueous solution |
| Diethyl Ether | Anhydrous |
| Saturated Sodium Chloride Solution | Brine |
| Anhydrous Magnesium Sulfate | For drying |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Filtration apparatus (e.g., Büchner funnel) | |
| Rotary evaporator | |
| Thin-Layer Chromatography (TLC) plates | Silica gel |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, prepare a suspension of this compound (1.95 g, 10 mmol) in methanol (15 mL).
-
Catalyst Addition: To the stirred suspension, carefully add Raney Nickel (approx. 0.4-0.6 g of the aqueous slurry).
-
Initiation of Reduction: While stirring at room temperature, add 90% formic acid (5.0 mL) dropwise to the mixture. An exothermic reaction may be observed.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by Thin-Layer Chromatography (TLC). The reaction is usually complete within 30-60 minutes.
-
Work-up:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and should be kept wet with a solvent at all times.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the residue in diethyl ether (50 mL).
-
Wash the organic layer with a saturated sodium chloride solution (2 x 20 mL) to remove any remaining formic acid salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to yield Methyl 2-(4-aminophenyl)acetate as an oil or low-melting solid.
-
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Yellow to brown liquid or solid |
| Purity (by NMR) | >95% |
Part 2: Synthesis of Ampicillin from Methyl 2-(4-aminophenyl)acetate
The newly synthesized Methyl 2-(4-aminophenyl)acetate is now ready to be coupled with the β-lactam core. The synthesis of ampicillin involves the formation of an amide bond between the amino group of the side chain and the carboxylic acid group of 6-aminopenicillanic acid (6-APA).[1]
A common and effective method for this coupling is the "Dane salt" method. This involves the temporary protection of the amino group of the aminophenylacetic acid derivative as an enamine, which allows for the activation of the carboxylic acid and subsequent coupling with 6-APA without side reactions.[11][12]
Caption: Simplified workflow for Ampicillin synthesis via the Dane salt method.
Protocol 2: Synthesis of Ampicillin via the Dane Salt Method (Conceptual Outline)
This protocol provides a conceptual framework for the synthesis of ampicillin from the prepared Methyl 2-(4-aminophenyl)acetate. The actual industrial processes are highly optimized and may vary.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| Methyl 2-(4-aminophenyl)acetate | From Protocol 1 |
| 6-Aminopenicillanic Acid (6-APA) | Pharmaceutical grade |
| Methyl Acetoacetate | Reagent grade |
| Potassium Hydroxide | Reagent grade |
| Pivaloyl Chloride | Reagent grade |
| Methylene Chloride | Anhydrous |
| Hydrochloric Acid | Concentrated |
| Sodium Bicarbonate | Saturated aqueous solution |
| Low-temperature reaction vessel | Capable of reaching -30°C to -40°C |
Procedure:
-
Formation of the Dane Salt:
-
React Methyl 2-(4-aminophenyl)acetate with methyl acetoacetate in the presence of a base (e.g., potassium hydroxide) in a suitable solvent. This forms the potassium salt of the enamine-protected amino acid ester (the Dane salt).
-
-
Activation of the Carboxylic Acid:
-
The Dane salt is then treated with an activating agent, such as pivaloyl chloride, at low temperatures (e.g., -30°C) in an anhydrous solvent like methylene chloride. This forms a mixed anhydride, which is a highly reactive intermediate.[11]
-
-
Coupling with 6-APA:
-
A solution of 6-APA (often as a silylated derivative to enhance solubility and reactivity) is added to the cold mixed anhydride solution. The acylation reaction proceeds to form the N-protected ampicillin ester.[11]
-
-
Hydrolysis and Isolation:
-
The protecting group is removed by acid-catalyzed hydrolysis. The reaction mixture is then neutralized, and the ampicillin is precipitated by adjusting the pH to its isoelectric point.
-
The crude ampicillin is collected by filtration, washed, and can be further purified by recrystallization.
-
Key Process Parameters:
| Parameter | Criticality and Rationale |
| Temperature | Low temperatures (-20°C to -40°C) are crucial during the mixed anhydride formation and coupling steps to prevent side reactions and racemization. |
| Anhydrous Conditions | The presence of water can hydrolyze the reactive intermediates (mixed anhydride), leading to lower yields. |
| pH Control | Precise pH control is essential during the deprotection and isolation steps to ensure the stability and precipitation of the final product. |
Conclusion: A Versatile Intermediate for Essential Medicines
This compound serves as a testament to the elegant strategies employed in modern pharmaceutical synthesis. Through a straightforward yet critical reduction, it provides access to the aminophenylacetic acid moiety, a cornerstone for a significant class of β-lactam antibiotics. The protocols and insights provided herein are designed to empower researchers and developers to effectively utilize this key intermediate in the creation of essential medicines. As with all chemical syntheses, appropriate safety precautions and process optimization are paramount for successful and scalable outcomes.
References
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Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system. (2020). PubMed. Retrieved January 11, 2026, from [Link]
-
Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Synthesis of Cefalexin. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]
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Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (2017). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Enzymatic synthesis of ampicillin. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. (2007). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Enzymatic reactive crystallization for improving ampicillin synthesis. (2017). Drexel University. Retrieved January 11, 2026, from [Link]
- Dane salt and process for preparing aminopenicillins therefrom. (1980). Google Patents.
-
Reaction network for the synthesis of cephalexin from 7‐ADCA and PGME. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Cephalexin Manufacture. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
- Reduction of aromatic nitro compounds with Raney nickel catalyst. (1981). Google Patents.
- Process for the preparation of ampicillin. (2006). Google Patents.
- 6-aminopenicillanic acid esters and their use for producing new ampicillin esters. (1982). Google Patents.
- 6-Aminopenicillanic acid esters and their use for producing new ampicillin esters. (1982). Google Patents.
- Method for preparing amino acid dane salt. (2010). Google Patents.
-
Ampicillin (sodium salt). (n.d.). GeneDireX. Retrieved January 11, 2026, from [Link]
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Ampicillin, Sodium Salt. (n.d.). Life Science Production. Retrieved January 11, 2026, from [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Palladium supported on metal-organic framework as a catalyst for the hydrogenation of nitroarenes under mild conditions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). YouTube. Retrieved January 11, 2026, from [Link]
-
Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. (2023). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Application Note & Protocol: Synthesis of N-Substituted 2-(4-Nitrophenyl)acetamides via Direct Amidation of Methyl 2-(4-nitrophenyl)acetate
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of N-substituted 2-(4-nitrophenyl)acetamides through the reaction of primary and secondary amines with Methyl 2-(4-nitrophenyl)acetate. While sometimes colloquially referred to as an alkylation, this transformation is mechanistically an amidation (or aminolysis), a fundamental reaction in medicinal chemistry for constructing the vital amide bond. N-substituted 2-(4-nitrophenyl)acetamide moieties serve as crucial intermediates and structural motifs in the development of novel therapeutics and functional materials.[1] This document offers a robust, self-validating framework for researchers, covering mechanistic principles, catalyzed and uncatalyzed reaction protocols, in-process monitoring, product characterization, and expert troubleshooting.
Scientific Principles & Mechanistic Overview
The conversion of an ester to an amide via reaction with an amine is a cornerstone of organic synthesis. The core of this reaction is the nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses, expelling the alkoxy group (in this case, methoxide) to yield the thermodynamically more stable amide product.
The reactivity of the ester is a critical factor. This compound is moderately activated towards nucleophilic attack due to the electron-withdrawing nature of the para-nitro group, which enhances the electrophilicity of the carbonyl carbon. However, compared to more reactive acylating agents like acyl chlorides or anhydrides, esters react sluggishly.[2] Consequently, reactions with less nucleophilic or sterically hindered amines may require elevated temperatures or the use of a catalyst to proceed at a practical rate.
Catalytic Enhancement: To overcome the inherent stability of esters, various catalytic systems have been developed to promote amidation. These include:
-
Lewis Acid Catalysis: Lewis acids, such as iron(III) chloride (FeCl₃), can coordinate to the carbonyl oxygen of the ester.[2] This coordination further polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the amine.
-
Transition Metal Catalysis: Sophisticated methods employing catalysts based on manganese, nickel, palladium, or ruthenium have been shown to facilitate direct amidation with a broad substrate scope, often under milder conditions.[3][4][5] These reactions may proceed through different mechanisms, such as the oxidative addition of the catalyst to the C(acyl)-O bond of the ester.[4]
For the purposes of this guide, we will focus on a general uncatalyzed method suitable for reactive amines and a practical, accessible Lewis acid-catalyzed protocol for more challenging substrates.
Materials & Safety Information
Reagents & Equipment
| Reagent / Equipment | Grade / Type | Notes |
| This compound | ≥98% Purity (CAS: 2945-08-6) | The primary electrophile. |
| Primary or Secondary Amine | Reagent Grade | The nucleophile. Scope varies with structure. |
| Anhydrous Solvent (Toluene, DMF, MeCN) | Dri-Solv or equivalent | Choice depends on reaction temperature and substrate solubility. |
| Iron(III) Chloride (FeCl₃) | Anhydrous, ≥97% (CAS: 7705-08-0) | Lewis acid catalyst for Protocol 2. Handle in a glovebox or dry atmosphere. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For reaction quenching and neutralization. |
| Ethyl Acetate (EtOAc) | ACS Grade | For extraction. |
| Brine (Saturated NaCl) | Aqueous Solution | For washing the organic phase. |
| Anhydrous Sodium/Magnesium Sulfate | Na₂SO₄ or MgSO₄ | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
| Round-bottom flasks & Condenser | Ground-glass | Standard reaction glassware. |
| Magnetic Stirrer & Heating Mantle | Standard laboratory grade | For reaction agitation and heating. |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | For reaction monitoring. |
| Rotary Evaporator | Standard laboratory grade | For solvent removal. |
Critical Safety Precautions
-
This compound: This compound is harmful if swallowed (H302).[6][7] It is a solid at room temperature.[6] Avoid inhalation of dust and contact with skin and eyes.[8]
-
General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) at all times.[8][9]
-
Catalyst Handling: Anhydrous iron(III) chloride is corrosive and moisture-sensitive. Handle with care, preferably in an inert atmosphere.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Experimental Workflow & Protocols
The following diagram outlines the general workflow for both protocols, from reaction setup to the isolation of the final product.
Protocol 1: Uncatalyzed Amidation with a Primary Amine
This protocol is suitable for reactive, non-hindered primary amines (e.g., benzylamine).
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.12 mmol, 1.0 equiv.).
-
Addition of Reagents: Add anhydrous toluene (20 mL). To this suspension, add benzylamine (0.61 g, 5.64 mmol, 1.1 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours.
-
In-Process Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:EtOAc). Spot the starting ester, the amine (visualize with ninhydrin or KMnO₄ stain), and the reaction mixture. The reaction is complete upon consumption of the limiting reagent (ester).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or silica gel chromatography to yield the pure N-benzyl-2-(4-nitrophenyl)acetamide.
Protocol 2: Lewis Acid-Catalyzed Amidation
This protocol is recommended for less reactive or secondary amines where the uncatalyzed reaction is slow.[2]
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Argon), add this compound (1.0 g, 5.12 mmol, 1.0 equiv.) and the desired amine (5.12 mmol, 1.0 equiv.).
-
Catalyst Addition: Add anhydrous iron(III) chloride (FeCl₃) (0.125 g, 0.77 mmol, 0.15 equiv.).
-
Reaction: Heat the solvent-free mixture to 80 °C and maintain for 2-12 hours.[2] The reaction mixture will become a homogenous melt.
-
In-Process Monitoring: Carefully take a small aliquot, dissolve in EtOAc, and spot on a TLC plate against the starting materials. The reaction is complete upon consumption of the limiting reagent.
-
Work-up: Cool the reaction to room temperature. Carefully add ethyl acetate (40 mL) and saturated NaHCO₃ solution (30 mL) to quench the reaction and precipitate the iron salts.
-
Isolation: Filter the mixture through a pad of celite to remove inorganic solids, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic phase with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography, eluting with a hexane/ethyl acetate gradient.
Product Characterization
A self-validating protocol requires rigorous confirmation of the product's identity and purity. The following data are representative for a successfully synthesized N-substituted 2-(4-nitrophenyl)acetamide.
| Analysis Technique | Expected Observations for N-benzyl-2-(4-nitrophenyl)acetamide |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.2 (d, 2H, Ar-H ortho to NO₂), ~7.5 (d, 2H, Ar-H meta to NO₂), ~7.3 (m, 5H, Ph-H), ~6.0 (br s, 1H, N-H), ~4.5 (d, 2H, N-CH₂-Ph), ~3.8 (s, 2H, CO-CH₂-Ar). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~170 (C=O), ~148 (C-NO₂), ~142 (Ar-C), ~137 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~124 (Ar-CH), ~45 (N-CH₂), ~44 (CO-CH₂). |
| FT-IR (KBr Pellet) | ν (cm⁻¹): ~3300 (N-H stretch), ~1650 (Amide I, C=O stretch), ~1520 & ~1350 (Asymmetric & Symmetric NO₂ stretch). |
| Mass Spec. (ESI+) | Calculated for C₁₅H₁₄N₂O₃ [M+H]⁺: 271.10. Found: 271.10.[10][11] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Amine is not nucleophilic enough.2. Significant steric hindrance near the nitrogen atom.3. Reaction temperature too low or time too short. | 1. Switch from Protocol 1 to Protocol 2 (Lewis acid catalysis).2. Increase reaction temperature and/or time.3. Consider an alternative synthesis from 2-(4-nitrophenyl)acetic acid using a peptide coupling agent (e.g., HATU, EDC).[2][] |
| Multiple Spots on TLC | 1. Presence of unreacted starting materials.2. Thermal decomposition at high temperatures.3. Side reactions (e.g., if the amine has other nucleophilic sites). | 1. Ensure reaction goes to completion.2. Lower the reaction temperature and extend the time; use a catalyst if necessary.3. Purify carefully by column chromatography. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Product is highly polar and streaks on silica gel. | 1. Use a different solvent system for chromatography; try a shallow gradient.2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing of basic compounds. |
References
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Title: Manganese Catalyzed Direct Amidation of Esters with Amines. Source: The Journal of Organic Chemistry, 2021. URL: [Link]
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Title: Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Source: Molecules, 2022. URL: [Link]
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Title: Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Source: Science of Synthesis, 2020. URL: [Link]
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Title: Amide synthesis by acylation. Source: Organic Chemistry Portal. URL: [Link]
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Title: An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. Source: Green Chemistry, 2020. URL: [Link]
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Title: N-(4-Methoxy-2-nitrophenyl)acetamide. Source: Acta Crystallographica Section E, 2022. URL: [Link]
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Title: Effect of Amine Nature on Reaction Mechanism: Aminolyses of O-4-Nitrophenyl Thionobenzoate with Primary and Secondary Amines. Source: The Journal of Organic Chemistry, 2008. URL: [Link]
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Title: Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Source: The Royal Society of Chemistry. URL: [Link]
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Title: Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Source: Organic Letters, 2022. URL: [Link]
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Title: Acetamide, N-(2-(4-nitrophenyl)ethyl)-. Source: PubChem. URL: [Link]
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Title: Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Source: Journal of Chemical, Biological and Physical Sciences, 2021. URL: [Link]
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Title: Alkylation of N-Substituted 2-Phenylacetamides. Source: ResearchGate. URL: [Link]
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Title: a: Mass spectrum N-(4-nitrophenyl) acetamide. Source: ResearchGate. URL: [Link]
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Title: How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? Source: ResearchGate. URL: [Link]
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Application Notes and Protocols: Condensation Reactions Involving Methyl 2-(4-nitrophenyl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of condensation reactions centered on Methyl 2-(4-nitrophenyl)acetate, a versatile building block in modern organic synthesis. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into protocol design and optimization. The protocols herein are structured to be self-validating, ensuring reproducibility and reliability in your research and development endeavors.
Chapter 1: The Chemical Reactivity of this compound
The synthetic utility of this compound is rooted in the unique reactivity of its α-protons (the hydrogens on the carbon adjacent to the carbonyl group). The acidity of these protons is significantly enhanced by the synergistic electron-withdrawing effects of two key functional groups:
-
The para-Nitro Group (-NO₂): This group exerts a powerful -R (resonance) and -I (inductive) effect, delocalizing negative charge from the α-carbon across the entire aromatic ring.
-
The Methyl Ester Group (-COOCH₃): This group also withdraws electron density and allows for the formation of a stable enolate intermediate.
This dual activation makes the methylene bridge a potent nucleophile upon deprotonation, even with moderately weak bases, setting the stage for a variety of carbon-carbon bond-forming reactions.[1] The stability of the resulting carbanion/enolate is the thermodynamic driving force behind its facile formation.
Caption: Formation of the stabilized enolate from this compound.
Chapter 2: The Knoevenagel Condensation: Synthesis of α,β-Unsaturated Esters
The Knoevenagel condensation is a cornerstone reaction for active methylene compounds, involving a nucleophilic addition to a carbonyl group followed by dehydration.[2] This reaction is exceptionally effective with aromatic aldehydes and this compound, yielding substituted methyl cinnamate derivatives, which are valuable precursors in medicinal chemistry.
Mechanism Insight
The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine. The choice of a weak base is critical; a strong base could induce the self-condensation of the aldehyde partner (the Cannizzaro reaction) or other side reactions.[2] The mechanism proceeds in three key steps:
-
Enolate Formation: The base deprotonates the active methylene compound.
-
Nucleophilic Attack: The resulting enolate attacks the electrophilic carbonyl carbon of the aldehyde.
-
Dehydration: The intermediate β-hydroxy ester rapidly eliminates a molecule of water to form a stable, conjugated α,β-unsaturated system.
Caption: Mechanism of the Knoevenagel condensation reaction.
Protocol 2.1: Knoevenagel Condensation with Benzaldehyde
This protocol details the synthesis of Methyl (E)-2-(4-nitrophenyl)-3-phenylacrylate.
Materials:
-
This compound (1.0 eq.)
-
Benzaldehyde (1.05 eq.)
-
Piperidine (0.1 eq.)
-
Toluene or Absolute Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Apparatus for filtration and recrystallization
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of toluene or absolute ethanol.
-
Reagent Addition: Add benzaldehyde (1.05 eq.) to the solution, followed by a catalytic amount of piperidine (0.1 eq.).
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 80-110 °C, solvent-dependent). If using toluene, a Dean-Stark trap can be employed to remove the water byproduct and drive the reaction to completion.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove impurities. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure α,β-unsaturated ester.[3]
Data Presentation: Knoevenagel Reaction Parameters
| Aldehyde Partner | Base Catalyst | Solvent | Reflux Time (h) | Typical Yield (%) |
| Benzaldehyde | Piperidine | Ethanol | 4 | 85-95 |
| 4-Chlorobenzaldehyde | Triethylamine | Toluene | 3 | 88-96 |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 5 | 82-90 |
| 2-Nitrobenzaldehyde | Pyrrolidine | Toluene | 3 | 90-97 |
Chapter 3: The Claisen Condensation: Synthesis of β-Keto Esters
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester.[4][5] The self-condensation of this compound provides a direct route to a highly functionalized β-keto ester scaffold.
Mechanism Insight
A strong base is required to generate a sufficient concentration of the ester enolate. A critical experimental consideration is the choice of base. To prevent transesterification, the alkoxide base must match the alcohol portion of the ester (i.e., sodium methoxide for a methyl ester).[6] The reaction is driven to completion by the final deprotonation of the product, the β-keto ester, which is significantly more acidic than the starting ester.[7] An acidic workup is therefore required to neutralize the base and protonate the enolate product.[8]
Caption: Experimental workflow for the Claisen self-condensation reaction.
Protocol 3.1: Self-Condensation of this compound
This protocol describes the synthesis of Methyl 2,4-bis(4-nitrophenyl)-3-oxobutanoate.
Materials:
-
This compound (2.0 eq.)
-
Sodium Methoxide (NaOMe) (1.0 eq.)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Apparatus for reaction under inert atmosphere (optional but recommended)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene and sodium methoxide (1.0 eq.).
-
Ester Addition: Slowly add a solution of this compound (2.0 eq.) in anhydrous toluene to the stirred suspension of the base at room temperature.
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by adding 1 M HCl until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the pure β-keto ester.
Data Presentation: Claisen Condensation Parameters
| Ester | Base (1.0 eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| This compound | Sodium Methoxide | Toluene | 110 | 6-12 | 65-75 |
| This compound | Sodium Hydride | THF | 66 | 8-16 | 60-70 |
References
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Organic Syntheses Procedure. p-NITROPHENYLACETIC ACID. Available from: [Link]
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Wikipedia. Henry reaction. Available from: [Link]
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Organic Chemistry Portal. Henry Reaction. Available from: [Link]
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Wikipedia. Knoevenagel condensation. Available from: [Link]
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SynArchive. Henry Reaction. Available from: [Link]
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ORBi (Open Repository and Bibliography). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Available from: [Link]
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National Center for Biotechnology Information. Synthetic approaches toward stilbenes and their related structures - PMC. Available from: [Link]
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Organic Reactions. The Knoevenagel Condensation. Available from: [Link]
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MDPI. Stilbene Biosynthesis | Encyclopedia. Available from: [Link]
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ChemRxiv | Cambridge Open Engage. Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. Available from: [Link]
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Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available from: [Link]
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YouTube. Henry Reaction (Nitroaldol reaction). Available from: [Link]
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ResearchGate. (PDF) HENRY REACTION (Mini-review). Available from: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]
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ResearchGate. Condensation reaction of benzaldehyde with p-nitroacetophenone. Available from: [Link]
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ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Available from: [Link]
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Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]
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Chemistry LibreTexts. 21.9: The Claisen Condensation Reactions of Esters. Available from: [Link]
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Amanote Research. (PDF) The Base-Catalyzed Condensation of. Available from: [Link]
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Chemistry LibreTexts. Reactivity of Alpha Hydrogens. Available from: [Link]
-
Chemsrc. Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6. Available from: [Link]
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National Center for Biotechnology Information. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PMC. Available from: [Link]
-
The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available from: [Link]
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PubChem. (4-Nitrophenyl)acetate | C8H6NO4- | CID 6931101. Available from: [Link]
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ResearchGate. (PDF) The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. Available from: [Link]
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Application Notes & Protocols: Synthesis of 4-Aminophenylacetic Acid from Methyl 2-(4-nitrophenyl)acetate
Abstract
This document provides a comprehensive technical guide for the synthesis of 4-aminophenylacetic acid, a valuable intermediate in pharmaceutical development, from its precursor, methyl 2-(4-nitrophenyl)acetate.[1][2][3][4] We will explore two primary, industrially relevant reduction methodologies: catalytic hydrogenation and chemical reduction using tin(II) chloride. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles and practical insights to ensure successful and safe execution.
Introduction: The Significance of 4-Aminophenylacetic Acid
4-Aminophenylacetic acid (4-APAA) is a critical building block in the synthesis of a variety of pharmaceutical compounds.[1][2][3] Its structure, featuring both an amino group and a phenylacetic acid moiety, makes it a versatile synthon. For instance, it serves as a precursor for certain anticancer agents and other biologically active molecules.[1][3] The efficient and scalable synthesis of 4-APAA is therefore of considerable interest in the pharmaceutical industry.
The synthetic route from this compound involves the reduction of the aromatic nitro group to an amine, followed by the hydrolysis of the methyl ester. The reduction of the nitro group is the key transformation, and the choice of method can significantly impact yield, purity, and scalability.
Strategic Overview: Choosing the Right Reduction Method
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[5][6] For the reduction of this compound, two principal strategies are commonly employed:
-
Catalytic Hydrogenation: This "green" method utilizes hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Raney Nickel) to achieve the reduction, with water being the primary byproduct.[6][7][8] It is often favored for its high efficiency and cleaner reaction profiles. However, it requires specialized high-pressure equipment and stringent safety protocols due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[9][10][11][12]
-
Chemical Reduction: This approach employs stoichiometric reducing agents, such as metals in acidic media (e.g., tin, iron) or metal salts like tin(II) chloride.[8][13][14] These methods are often more tolerant of certain functional groups and do not require high-pressure apparatus, making them accessible in standard laboratory settings.[13] However, they can generate significant metallic waste, and the work-up procedures can be more complex.[6][13]
The selection of the optimal method depends on factors such as available equipment, scale of the reaction, and the presence of other functional groups in the molecule.
Diagram 1: Synthetic Workflow
Caption: Reduction of this compound via catalytic hydrogenation.
Materials and Equipment
| Reagents | Equipment |
| This compound | High-pressure hydrogenation reactor (e.g., Parr apparatus) |
| 10% Palladium on carbon (Pd/C), wet | Magnetic stirrer with hotplate |
| Methanol (MeOH), reagent grade | Filtration apparatus (e.g., Büchner funnel) |
| Celite® | Rotary evaporator |
| Hydrogen gas (high purity) | Standard laboratory glassware |
| Nitrogen gas (inert) |
Experimental Protocol
Safety First: Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst. [10][11]This procedure must be conducted in a well-ventilated fume hood, and all personnel must be properly trained in high-pressure reactor operation. [12][15]
-
Reactor Preparation:
-
System Assembly and Purging:
-
Hydrogenation:
-
Introduce hydrogen gas to the desired pressure (typically 3-4 atm).
-
Begin vigorous stirring and maintain the reaction at room temperature. The reaction is exothermic, and cooling may be necessary for larger scale reactions. [9] * Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.
-
-
Work-up and Isolation:
-
Once the reaction is complete, stop the stirring and vent the excess hydrogen gas safely.
-
Purge the reactor with nitrogen three times. [15] * Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. [6]Keep it wet with solvent or water. [9][10] * Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude methyl 2-(4-aminophenyl)acetate.
-
Subsequent Hydrolysis
The crude methyl 2-(4-aminophenyl)acetate can be hydrolyzed to 4-aminophenylacetic acid by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization to precipitate the product.
Protocol 2: Chemical Reduction with Tin(II) Chloride
Reduction with tin(II) chloride (SnCl₂) is a classic and reliable method for converting aromatic nitro compounds to anilines, particularly when other reducible functional groups that are sensitive to catalytic hydrogenation are present. [8][13][16]
Underlying Principles
Tin(II) chloride acts as a reducing agent in the presence of a proton source, typically a strong acid like hydrochloric acid. [17]The Sn(II) is oxidized to Sn(IV) while the nitro group is reduced to an amino group through a series of intermediates, including nitroso and hydroxylamine species. [17] Diagram 3: Reaction Scheme - Tin(II) Chloride Reduction
Caption: Reduction of this compound using tin(II) chloride.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask with reflux condenser |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Magnetic stirrer with hotplate |
| Concentrated Hydrochloric Acid (HCl) | Separatory funnel |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Filtration apparatus |
| Sodium hydroxide (NaOH) solution (e.g., 10 M) | pH paper or pH meter |
| Ethyl acetate (for extraction) | Rotary evaporator |
| Anhydrous sodium sulfate (Na₂SO₄) | Standard laboratory glassware |
Experimental Protocol
-
Reaction Setup:
-
Reduction:
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). [6]
-
-
Work-up and Isolation:
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 12-13 is sometimes needed to dissolve tin salts). [18]This step can generate significant heat and should be done in an ice bath.
-
The formation of tin salts as a precipitate is common. [18]The mixture can be filtered through Celite® to remove these solids.
-
Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude methyl 2-(4-aminophenyl)acetate.
-
Subsequent Hydrolysis
Similar to the product from catalytic hydrogenation, the crude ester is then hydrolyzed to the final product, 4-aminophenylacetic acid.
Reaction Monitoring and Product Characterization
Thin-Layer Chromatography (TLC)
-
Monitoring Progress: TLC is an effective way to monitor the disappearance of the starting material (this compound) and the appearance of the product (methyl 2-(4-aminophenyl)acetate). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation. The spots can be visualized under UV light.
Spectroscopic Characterization of 4-Aminophenylacetic Acid
After hydrolysis and purification, the final product should be characterized to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 4-aminophenylacetic acid will show characteristic signals for the aromatic protons (typically two doublets in a para-substituted pattern), the methylene protons adjacent to the aromatic ring, and the amino group protons. The carboxylic acid proton may be a broad singlet or may not be observed depending on the solvent. [19]* Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorptions for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and the broad O-H stretching of the carboxylic acid (around 2500-3300 cm⁻¹). [1][3]
Troubleshooting and Key Considerations
| Issue | Possible Cause | Solution |
| Incomplete reaction (Catalytic Hydrogenation) | Inactive catalyst, insufficient hydrogen pressure, poor stirring. | Use fresh catalyst, ensure the system is leak-free and at the correct pressure, increase stirring speed. |
| Difficult work-up (SnCl₂ reduction) | Formation of intractable tin salt emulsions. | Filter the reaction mixture through Celite® before extraction. Adjusting the pH to be strongly basic can sometimes help dissolve the tin salts. [18] |
| Low yield | Product loss during work-up and extraction. | Ensure complete extraction by performing multiple extractions. Minimize transfers of the product. |
| Product contamination | Incomplete reaction or side reactions. | Monitor the reaction closely to ensure completion. Purify the final product by recrystallization. |
Conclusion
The synthesis of 4-aminophenylacetic acid from this compound is a robust and scalable process. Both catalytic hydrogenation and chemical reduction with tin(II) chloride are effective methods for the key nitro group reduction step. The choice between these methods will be dictated by the specific requirements of the synthesis, including scale, available equipment, and cost. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and safely produce this important pharmaceutical intermediate.
References
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- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Vertex AI Search.
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- Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. (n.d.).
- Catalytic hydrogenation of nitroarenes. (n.d.). Bio-protocol.
- Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Hydrogen
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs C
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23).
- What are the safety precautions for operating a Hydrogenation Test Unit? (2025, December 30). Vertex AI Search.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Reduction of nitro compounds. (n.d.). Wikipedia.
- Bedair, A. H., Ali, F. M., El-Agrody, A. M., Eid, F. A., El-Nassag, M. A. A., & El-Sherbeny, G. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273–284.
- Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. (2006). Acta Pharmaceutica.
- The reduction of aromatic nitro compounds using tin (Sn) and hydrochloric acid (HCl)
- One-Pot Conversion of Nitroarenes into N-Arylamides. (2025, August 9).
- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.).
- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18).
- A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs.
- Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
- One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. (2023, April 3). Journal of the American Chemical Society.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydr
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.
- Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. (2025, August 7).
- Preparation method of 4-aminophenylacetic acid medicine intermediate. (2017).
- Reduction of aromatic nitro compounds with SnCl2. (2021, July 20). Reddit.
- Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. (2025, August 7).
- Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- 4-Aminophenylacetic acid(1197-55-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- p-AMINOPHENYLACETIC ACID. (n.d.). Organic Syntheses.
- amino-(4-methoxy-phenyl)-acetic acid hcl(134722-07-9) 1 h nmr. (n.d.). ChemicalBook.
- 4-Aminophenylacetic acid. (n.d.). PubChem.
- 4-Aminophenylacetic acid 0.98 2-(4-Aminophenyl)acetic acid. (n.d.). Sigma-Aldrich.
- Different analytical methods used in the reduction of 4-nitrophenol and the proposed reaction mechanism. (n.d.).
- methyl 2-(4-nitrophenyl)
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Methyl 2-(4-nitrophenyl)
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). (n.d.).
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Application Notes and Protocols: The Strategic Use of 4-Nitrophenylacetate Derivatives in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker is paramount, dictating the conditions for both synthesis and cleavage, and ultimately influencing the purity and yield of the final product. This document provides a detailed exploration of the application of linkers derived from "Methyl 2-(4-nitrophenyl)acetate." While not a conventional off-the-shelf linker, its structural motif, the 4-nitrophenylacetyl group, offers a versatile platform for the development of specialized linkers, particularly those amenable to photolytic cleavage. These application notes will elucidate the underlying chemical principles, provide detailed protocols for the synthesis and utilization of a 4-nitrophenylacetate-based photolabile linker, and discuss its strategic advantages in modern drug discovery and development.
Introduction: The Rationale for 4-Nitrophenylacetate-Based Linkers in SPOS
Solid-phase organic synthesis has revolutionized the way complex molecules and chemical libraries are constructed, offering streamlined purification and the ability to drive reactions to completion with excess reagents.[1] At the heart of this methodology lies the linker, a molecular bridge connecting the nascent molecule to the insoluble solid support. The ideal linker must be stable to the reaction conditions employed during synthesis but susceptible to selective cleavage under mild conditions to release the final product.
Nitrobenzyl-based linkers, particularly those with the nitro group in the ortho position, are a well-established class of photolabile linkers.[2][3] They offer the significant advantage of cleavage under neutral conditions using UV light, thereby avoiding the use of harsh acidic, basic, or reducing agents that could compromise the integrity of sensitive product molecules.[4] While the para-nitro isomer, as found in this compound, is less commonly employed for direct photolytic cleavage, the 4-nitrophenyl moiety is a well-known activating group and a good leaving group, making it a valuable component in more sophisticated linker strategies.[5]
This guide will focus on the conceptualization and practical implementation of a photolabile linker system derived from 4-nitrophenylacetic acid, the carboxylic acid precursor to this compound.
The Chemistry of the 4-Nitrophenylacetate Linker: A Photolabile Strategy
The core principle behind the use of a 4-nitrophenylacetate-derived linker is its photolabile nature. Upon irradiation with UV light (typically in the range of 320-365 nm), the nitro group undergoes an intramolecular redox reaction, leading to the cleavage of the benzylic C-O bond and the release of the attached molecule.
Mechanism of Photolytic Cleavage
The photolytic cleavage of nitrobenzyl compounds is a well-documented process. The generally accepted mechanism involves the following key steps:
-
Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic position.
-
Rearrangement: The resulting aci-nitro intermediate undergoes rearrangement.
-
Cleavage: The rearranged intermediate fragments, releasing the desired product and a nitrosobenzaldehyde byproduct.
This clean and traceless cleavage mechanism is a major advantage of photolabile linkers in SPOS.
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of a 4-nitrophenylacetate-based photolabile linker, its attachment to a solid support, the coupling of a substrate, and the final photolytic cleavage.
Synthesis of the Photolabile Linker: 4-(2-Hydroxyethyl)-1-nitrobenzeneacetic Acid
This protocol describes the synthesis of a functionalized linker precursor from 4-nitrophenylacetic acid. The introduction of a hydroxyl group provides a point of attachment to a solid support.
Materials:
-
4-Nitrophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Ethylene glycol
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 4-nitrophenylacetic acid (1 eq.) in anhydrous DCM. Add thionyl chloride (1.5 eq.) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the excess thionyl chloride and DCM under reduced pressure.
-
Esterification: Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of ethylene glycol (5 eq.) and pyridine (1.2 eq.) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mono-ester.
-
Hydrolysis: Dissolve the crude product in a mixture of THF and water (1:1). Add NaOH (1.1 eq.) and stir at room temperature for 4 hours.
-
Purification: Acidify the reaction mixture with 1 M HCl to pH 3-4. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-(2-hydroxyethyl)-1-nitrobenzeneacetic acid.
Attachment of the Linker to a Solid Support (Merrifield Resin)
This protocol details the immobilization of the synthesized linker onto a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
4-(2-Hydroxyethyl)-1-nitrobenzeneacetic acid
-
Potassium fluoride (KF)
-
18-Crown-6
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Merrifield resin in DMF for 1 hour.
-
In a separate flask, dissolve the synthesized linker (2 eq. relative to resin loading) and 18-crown-6 (0.1 eq.) in DMF.
-
Add KF (2 eq.) to the solution and stir for 30 minutes.
-
Add the activated linker solution to the swollen resin.
-
Heat the reaction mixture at 60 °C for 24 hours with gentle agitation.
-
Filter the resin and wash sequentially with DMF, DMF/water (1:1), water, methanol, and DCM.
-
Dry the resin under vacuum.
Substrate Coupling to the Linker-Functionalized Resin
This protocol provides a general method for coupling a carboxylic acid substrate to the hydroxyl group of the immobilized linker.
Materials:
-
Linker-functionalized resin
-
Carboxylic acid substrate
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Swell the linker-functionalized resin in DCM for 1 hour.
-
In a separate flask, dissolve the carboxylic acid substrate (3 eq. relative to resin loading) and DMAP (0.1 eq.) in DCM.
-
Add DIC (3 eq.) to the solution and stir for 10 minutes.
-
Add the activated carboxylic acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 12 hours.
-
Filter the resin and wash sequentially with DCM, DMF, methanol, and DCM.
-
Dry the resin under vacuum.
Photolytic Cleavage of the Substrate from the Resin
This protocol describes the release of the synthesized molecule from the solid support using UV irradiation.
Materials:
-
Substrate-loaded resin
-
Photolysis apparatus (e.g., Rayonet reactor with 365 nm lamps)
-
Methanol or other suitable solvent
Procedure:
-
Suspend the substrate-loaded resin in a suitable solvent (e.g., methanol) in a quartz reaction vessel.
-
Irradiate the suspension with UV light (e.g., 365 nm) at room temperature. The reaction time will vary depending on the substrate and the efficiency of the photolysis setup (typically 2-24 hours).
-
Monitor the progress of the cleavage by analyzing small aliquots of the supernatant by TLC or LC-MS.
-
Once the cleavage is complete, filter the resin and wash it with the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as required.
Data Presentation and Workflow Visualization
Table 1: Comparison of Cleavage Conditions for Common Linker Types
| Linker Type | Cleavage Reagent | Conditions | Advantages | Disadvantages |
| Merrifield | HF | Strong acid | Robust linker | Harsh cleavage, requires special apparatus |
| Wang | Trifluoroacetic acid (TFA) | Moderate acid | Widely used, good compatibility | Acid-labile protecting groups removed |
| Rink Amide | TFA | Moderate acid | For synthesis of amides | Acid-labile protecting groups removed |
| Photolabile (Nitrobenzyl) | UV Light (e.g., 365 nm) | Neutral, room temp. | Very mild, orthogonal to most chemistries | Can be slow, potential for side reactions |
Diagram 1: Workflow for SPOS using a 4-Nitrophenylacetate-Based Photolabile Linker
Sources
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- 2. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Photolabile Linkers for Solid-Phase Synthesis. | Semantic Scholar [semanticscholar.org]
The Knoevenagel Condensation of Methyl 2-(4-nitrophenyl)acetate with Aldehydes and Ketones: A Detailed Guide for Synthetic Applications
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Knoevenagel condensation reaction of Methyl 2-(4-nitrophenyl)acetate with various aldehydes and ketones. This guide offers in-depth mechanistic insights, detailed experimental protocols, and practical application notes to facilitate the synthesis of a diverse range of α,β-unsaturated compounds, which are valuable intermediates in medicinal chemistry and materials science.
Introduction: The Versatility of an Activated Methylene Compound
This compound is a valuable reagent in organic synthesis, primarily due to its activated methylene group. The presence of two electron-withdrawing groups—the ester and the 4-nitrophenyl ring—significantly increases the acidity of the α-protons, facilitating their removal by a base to form a stabilized carbanion. This nucleophilic carbanion can then readily participate in carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation with aldehydes and ketones.[1][2]
The resulting products, substituted methyl cinnamates and their analogs, are key precursors for a variety of more complex molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the α,β-unsaturated ester moiety can undergo a variety of transformations, including Michael additions and cycloadditions.
Reaction Mechanism: A Stepwise Approach to C=C Bond Formation
The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism. The choice of base is crucial; a weak base is typically employed to prevent the self-condensation of the aldehyde or ketone.[2] Piperidine and ammonium acetate are commonly used catalysts for this transformation.[3][4]
The reaction can be dissected into the following key steps:
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from this compound to generate a resonance-stabilized enolate. The negative charge is delocalized over the α-carbon, the carbonyl oxygen of the ester, and the nitro group of the phenyl ring, which enhances its stability and nucleophilicity.
-
Nucleophilic Addition: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate, an aldol-type adduct.
-
Dehydration: The aldol adduct undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often facilitated by heating and is the driving force for the reaction, as it leads to a conjugated system.
Diagram of the Knoevenagel Condensation Mechanism:
Caption: Knoevenagel condensation mechanism.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with representative aldehydes and ketones. These protocols can be adapted for a variety of substrates.
Protocol 1: Piperidine-Catalyzed Condensation with Aromatic Aldehydes (Conventional Heating)
This protocol describes a general procedure for the reaction of this compound with substituted benzaldehydes using piperidine as a catalyst.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine
-
Ethanol (or other suitable solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the aromatic aldehyde (1.0 eq.), and ethanol (5-10 mL per mmol of aldehyde).
-
Add a catalytic amount of piperidine (0.1-0.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux with stirring for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid (to remove piperidine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired methyl 3-aryl-2-(4-nitrophenyl)acrylate.
Expected Results:
The yields of the Knoevenagel condensation products are generally good to excellent, depending on the specific aldehyde used. Electron-withdrawing groups on the aromatic aldehyde may slightly decrease the reaction rate, while electron-donating groups can have the opposite effect.
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 4 | ~85-90 | [4] |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 3 | ~90-95 | [4] |
| Benzaldehyde | Piperidine | Ethanol | 4 | ~88-92 | [1] |
Protocol 2: Microwave-Assisted, Solvent-Free Condensation with Aromatic Aldehydes
Microwave-assisted organic synthesis (MAOS) offers a significant advantage in terms of reduced reaction times and often improved yields.[3][5][6] This solvent-free protocol is also environmentally benign.
Materials:
-
This compound
-
Aromatic aldehyde
-
Ammonium acetate (catalyst)
-
Microwave reactor
-
Pyrex vessel
-
Standard work-up and purification equipment
Procedure:
-
In a Pyrex vessel, thoroughly mix this compound (1.0 eq.), the aromatic aldehyde (1.0 eq.), and a catalytic amount of ammonium acetate (0.1-0.2 eq.).[3]
-
Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 300-450 W) for 2-10 minutes.[3] Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the solid residue with water to remove the ammonium acetate catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate/hexane) to obtain the pure product.[7]
Expected Results:
This method typically provides high yields of the desired products in significantly shorter reaction times compared to conventional heating.
| Aldehyde | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | NH₄OAc | MW, 300W, solvent-free | 5 | >90 | [7] |
| Benzaldehyde | NH₄OAc | MW, 300W, solvent-free | 8 | ~85 | [3] |
| 2-Naphthaldehyde | NH₄OAc | MW, 450W, solvent-free | 6 | ~92 | [8] |
Protocol 3: Reaction with Ketones - A More Challenging Condensation
The Knoevenagel condensation with ketones is generally slower and less favorable than with aldehydes due to the increased steric hindrance and lower electrophilicity of the carbonyl carbon in ketones.[1] More forcing conditions or more active catalysts may be required.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone, acetone)
-
Stronger base catalyst (e.g., sodium ethoxide in ethanol, or piperidine with a Dean-Stark trap to remove water)
-
Toluene (as a solvent for azeotropic water removal)
-
Round-bottom flask with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure (using Dean-Stark apparatus):
-
To a round-bottom flask, add this compound (1.0 eq.), the ketone (1.2-1.5 eq.), and toluene.
-
Add piperidine (0.2-0.3 eq.) as the catalyst.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitor the reaction by TLC until the starting materials are consumed (this may take several hours).
-
Cool the reaction mixture and wash with dilute acid and brine as described in Protocol 1.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Expected Results:
Yields for the condensation with ketones are typically lower than those with aldehydes. The reactivity of the ketone is a major factor, with cyclic ketones like cyclohexanone often being more reactive than acyclic ketones.
| Ketone | Catalyst | Conditions | Yield (%) | Reference |
| Cyclohexanone | Piperidine | Toluene, Dean-Stark | 50-60 | General Knowledge |
| Acetone | Sodium Ethoxide | Ethanol, Reflux | 30-40 | General Knowledge |
Experimental Workflow Diagram:
Caption: General experimental workflow.
Troubleshooting and Optimization
-
Low Yields: If the yield is low, consider increasing the reaction time or using a more efficient method for water removal, such as a Dean-Stark trap. For less reactive carbonyl compounds, a stronger base or higher temperatures may be necessary. In microwave-assisted reactions, optimizing the power and irradiation time can significantly improve yields.[5]
-
Side Reactions: The formation of byproducts can occur, especially with prolonged reaction times or when using a strong base. Purification by column chromatography is often necessary to isolate the desired product.
-
Solvent Effects: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like DMF can accelerate the reaction, while protic solvents like ethanol are also effective. For microwave-assisted reactions, solvent-free conditions are often optimal.
Applications in Synthesis
The products of the Knoevenagel condensation of this compound are versatile intermediates. The nitro group can be reduced to an amine, which can then be further functionalized to introduce a wide range of substituents. This is particularly useful in the synthesis of pharmaceutical compounds and biologically active molecules. The α,β-unsaturated ester can participate in various addition reactions, allowing for the construction of more complex molecular scaffolds.
Conclusion
The Knoevenagel condensation of this compound with aldehydes and ketones is a robust and versatile method for the synthesis of substituted methyl cinnamates and related compounds. By carefully selecting the reaction conditions, including the catalyst, solvent, and heating method, researchers can achieve high yields of the desired products. The detailed protocols and application notes provided in this guide serve as a valuable resource for scientists engaged in organic synthesis and drug discovery.
References
-
51-55 MICROWAVE ASSISTED SOLVENT FREE KNOEVENAGEL CONDENSATION OF AROMATIC ALDE. (n.d.). Retrieved from [Link]
-
Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. (2012). Molecules, 17(9), 10738-10751. Retrieved from [Link]
-
Knoevenagel Condensation Guide | PDF | Chemical Reactions | Organic Chemistry. (n.d.). Scribd. Retrieved from [Link]
-
Özen, F., & Tekin, S. (2024). Arilakrilonitril • Knoevenagel. DergiPark. Retrieved from [Link]
-
Knoevenagel condensation. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. (2019). OAText. Retrieved from [Link]
-
The Knoevenagel Condensation. (n.d.). ResearchGate. Retrieved from [Link]
-
The Knoevenagel Condensation. (n.d.). In Organic Reactions. Retrieved from [Link]
-
Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). The Journal of Physical Chemistry B, 121(20), 5300–5307. Retrieved from [Link]
-
Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. (2012). Semantic Scholar. Retrieved from [Link]
-
Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. (2019). ResearchGate. Retrieved from [Link]
-
Knoevenagel condensation reaction with piperidine as catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). PubMed. Retrieved from [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018). Juniper Publishers. Retrieved from [Link]
-
Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. (2019). Bangladesh Journals Online. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Catalytic Reduction of Methyl 2-(4-nitrophenyl)acetate
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, with profound implications for the pharmaceutical, agrochemical, and dye industries.[1][2][3] These aromatic amines are pivotal intermediates, serving as versatile building blocks for a multitude of complex molecular architectures.[4] Methyl 2-(4-aminophenyl)acetate[5][6][7][8], the product derived from the reduction of Methyl 2-(4-nitrophenyl)acetate[9][10], is a valuable synthon in the development of various bioactive compounds.
Among the array of available reductive methodologies, catalytic hydrogenation stands out as the preferred industrial and laboratory-scale approach.[11][12] This preference is attributed to its high efficiency, excellent chemoselectivity, operational simplicity, and the generation of water as the sole stoichiometric byproduct, aligning with the principles of green chemistry.[12] This document provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic reduction of this compound, exploring various catalytic systems and offering comprehensive, field-proven protocols.
Reaction Mechanism: The Pathway from Nitro to Amine
The catalytic reduction of a nitro group is a six-electron process that is generally understood to proceed through a sequence of intermediates on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C).[13][14] The reaction initiates with the adsorption of the nitroarene and the hydrogen source onto the palladium surface. The catalyst facilitates the stepwise reduction, first to a nitroso intermediate, then to a hydroxylamine, and finally to the desired amine.[13][14] While these intermediates are rarely isolated under typical hydrogenation conditions, their transient formation is a key aspect of the mechanistic landscape.[15][16]
Caption: General mechanistic pathway for nitro group reduction.
Experimental Protocols
Two primary methodologies are presented: classical catalytic hydrogenation with hydrogen gas and catalytic transfer hydrogenation, which circumvents the need for high-pressure hydrogen gas.
Protocol 1: Catalytic Hydrogenation with Pd/C and Hydrogen Gas
This is the most common and highly efficient method for nitro group reduction.[11] It requires standard hydrogenation apparatus and careful handling of flammable hydrogen gas and the pyrophoric Pd/C catalyst.[17]
Materials and Reagents:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade
-
Celite® (diatomaceous earth)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) or Argon (Ar)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with a stopcock
-
Hydrogen-filled balloon or a Parr hydrogenation apparatus
-
Vacuum/inert gas manifold
-
Buchner funnel and filter flask
Procedure:
-
Catalyst Charging: To a dry three-neck round-bottom flask containing a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% relative to the substrate).
-
Inerting the System: Seal the flask and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times.[17][18] This is crucial to prevent ignition of the solvent by the catalyst in the presence of air.[18]
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., EtOH). Then, add the this compound.
-
Hydrogenation: Evacuate the flask one final time and backfill with hydrogen gas from a balloon. For larger scales or faster reactions, a Parr apparatus can be used to apply higher hydrogen pressure.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Take aliquots by briefly replacing the hydrogen atmosphere with inert gas.[17] The reaction is complete upon full consumption of the starting material.
-
Workup: Once complete, carefully purge the reaction vessel with inert gas to remove all hydrogen.
-
Catalyst Removal: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the Pd/C catalyst.[13] Caution: The filter cake is pyrophoric and must be kept wet with water and disposed of in a designated waste container.[17]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(4-aminophenyl)acetate. The product is often pure enough for subsequent steps, but can be purified further by column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation with Formic Acid
This method offers a convenient alternative by using a hydrogen donor, such as formic acid, eliminating the need for specialized hydrogenation equipment.[19][20]
Materials and Reagents:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Formic Acid (HCOOH), ≥95%
-
Ethanol (EtOH) or Methanol (MeOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound in ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Reagent Addition: To this stirring suspension, add formic acid (typically 3-5 equivalents) dropwise. An initial effervescence (CO₂ evolution) and exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Catalyst Removal: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in EtOAc and transfer to a separatory funnel. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining formic acid. Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to afford the purified product.
Visualization of Experimental Workflow
The general laboratory process for catalytic hydrogenation is outlined below.
Caption: General experimental workflow for catalytic reduction.
Discussion of Experimental Choices: The Science Behind the Steps
-
Catalyst Selection: Palladium on carbon (Pd/C) is the workhorse catalyst for nitro reductions due to its high activity and selectivity.[11] It efficiently catalyzes the reaction under mild conditions. Other catalysts like Raney Nickel are also effective but may be preferred for substrates where dehalogenation of aromatic halides is a concern.[11]
-
Hydrogen Source:
-
Hydrogen Gas: Provides a high driving force for the reaction and is atom-economical. However, it is highly flammable and requires specialized equipment and safety protocols.[17]
-
Transfer Hydrogenation Reagents: Formic acid, ammonium formate, or sodium borohydride in the presence of a transition metal catalyst offer a safer and more convenient alternative.[19][20][21][22] Formic acid decomposes on the catalyst surface to provide hydrogen and CO₂, driving the reduction forward.[19]
-
-
Solvent Choice: Protic solvents like ethanol and methanol are excellent choices as they are good solvents for the substrate and are compatible with the reaction conditions. Ethyl acetate is another common choice, particularly for its ease of removal during workup. The choice of solvent can sometimes influence reaction rates and selectivity.[22]
-
Safety Considerations: The reduction of nitro groups is a highly exothermic process.[13][23] On a larger scale, proper heat management, such as controlled addition of reagents or external cooling, is critical. The Pd/C catalyst is pyrophoric, especially after use, and must be handled under an inert atmosphere or kept wet at all times.[17]
Data Summary and Comparison
| Parameter | Protocol 1: H₂ Gas | Protocol 2: Transfer Hydrogenation |
| Catalyst | 10% Pd/C | 10% Pd/C |
| Hydrogen Source | H₂ Gas (balloon or pressure vessel) | Formic Acid (HCOOH) |
| Typical Solvent | Ethanol, Ethyl Acetate | Ethanol, Methanol |
| Temperature | Room Temperature | Room Temperature to 60 °C |
| Pressure | 1 atm (balloon) to ~50 psi | Atmospheric |
| Key Advantages | High efficiency, clean byproduct (H₂O) | No H₂ gas handling, simple setup |
| Key Considerations | Requires specialized equipment, flammable gas | Requires stoichiometric acid, CO₂ evolution |
| Typical Yield | >95% | >90% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive or insufficient catalyst- Poor stirring- Hydrogen source depleted | - Use fresh, high-quality catalyst- Increase catalyst loading- Ensure vigorous stirring- Replenish H₂ balloon or add more formic acid |
| Formation of Side Products | - Over-reduction of other functional groups- Catalyst poisoning | - Choose a more selective catalyst system- Ensure purity of starting materials and solvents |
| Low Yield | - Product loss during workup- Incomplete reaction | - Optimize extraction and purification steps- Ensure reaction has gone to completion via monitoring |
References
- Bhairi Lakshminarayana, G. Satyanarayana, & Ch. Subrahmanyam. (n.d.). Switching of support materials for the hydrogenation of nitroarenes: A review. Taylor & Francis.
- Setamdideh, D. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. CORE.
- (2014, August 11). Base-free chemoselective transfer hydrogenation of nitroarenes to anilines with formic acid as hydrogen source by a reusable heterogeneous Pd/ZrP catalyst. RSC Publishing.
- Setamdideh, D., & Rahimi, R. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry.
- (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate.
- (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Scilit.
- (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- (2019, July 17). On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism. RSC Publishing.
- (n.d.). Application Notes and Protocols: Palladium on Carbon for the Reduction of Nitroaromatics. Benchchem.
- (n.d.). Iron‐catalyzed transfer hydrogenation of nitroarenes with formic acid. ResearchGate.
- (n.d.). Nitro Reduction - Common Conditions.
- (2025, August 9). Review on selective hydrogenation of nitroarene by catalytic, photocatalytic and electrocatalytic reactions. ResearchGate.
- (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- (n.d.). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
- (n.d.). Nitro Reduction. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- (n.d.). Hydrogenation SOP.
- (n.d.). CAS 39552-81-3 | methyl 2-(4-aminophenyl)acetate. Synblock.
- (n.d.). Methyl 2-(4-Aminophenyl)acetate. TCI (Shanghai) Development Co., Ltd.
- (n.d.). Methyl 2-(4-aminophenyl)acetate. Oakwood Chemical.
- (n.d.). Methyl 2-(4-aminophenyl)acetate | C9H11NO2. PubChem - NIH.
- (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development - ACS Publications.
- (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon.
- (n.d.). 39552-81-3|Methyl 2-(4-aminophenyl)acetate|BLD Pharm.
- (n.d.). This compound | 2945-08-6. Sigma-Aldrich.
- (n.d.). ChemScene | this compound | 5G | CS-0038574. Fisher Scientific.
- (n.d.). 2945-08-6|this compound|BLD Pharm.
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Ester hydrolysis of "Methyl 2-(4-nitrophenyl)acetate" under acidic and basic conditions
Introduction
The hydrolysis of esters is a fundamental reaction in organic chemistry, with wide-ranging implications in drug metabolism, biodegradable polymer development, and industrial synthesis.[1][2] Methyl 2-(4-nitrophenyl)acetate serves as an excellent model substrate for studying this reaction due to the electron-withdrawing nature of the para-nitro group, which influences the reactivity of the ester carbonyl group. Furthermore, the product, 4-nitrophenolate, is a chromogenic species, allowing for convenient spectrophotometric monitoring of the reaction progress.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the hydrolysis of this compound under both acidic and basic conditions. We will delve into the underlying mechanisms, present detailed experimental protocols, and discuss the analytical techniques for monitoring the reaction kinetics.
Scientific Principles and Mechanisms
Ester hydrolysis is the cleavage of an ester bond by the addition of water. This process can be significantly accelerated by the presence of an acid or a base catalyst.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is a reversible equilibrium process.[2][4] The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction is essentially the reverse of Fischer esterification.[5] To drive the equilibrium towards the products (carboxylic acid and alcohol), an excess of water is typically used.[4][6]
Key Mechanistic Steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilic character of the carbonyl carbon.
-
Nucleophilic attack by water: A water molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the attacking water molecule to the methoxy group.
-
Elimination of methanol: The tetrahedral intermediate collapses, eliminating methanol as a leaving group and regenerating the carbonyl group.
-
Deprotonation: The protonated carboxylic acid is deprotonated to yield the final product, 2-(4-nitrophenyl)acetic acid, and regenerates the acid catalyst.
Base-Promoted Hydrolysis (Saponification)
In contrast to acid-catalyzed hydrolysis, base-promoted hydrolysis, also known as saponification, is an irreversible reaction.[2][4] The hydroxide ion is a strong nucleophile that directly attacks the electrophilic carbonyl carbon. The reaction consumes the base and is therefore "base-promoted" rather than "base-catalyzed".[7]
Key Mechanistic Steps:
-
Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.[7]
-
Elimination of the alkoxide: The tetrahedral intermediate collapses, expelling the methoxide ion as the leaving group.[7]
-
Deprotonation of the carboxylic acid: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, creating a carboxylate salt and methanol. This acid-base reaction drives the overall process to completion.[7]
-
Acidic workup (optional): To obtain the neutral carboxylic acid, an acidic workup is required to protonate the carboxylate salt.[4][7]
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Concentrated acids and bases are corrosive and can cause severe burns.[8][9] Handle all chemicals in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | 98% |
| Sulfuric Acid (H₂SO₄), concentrated | Fisher Scientific | 98% |
| Sodium Hydroxide (NaOH), pellets | VWR | 99% |
| Dichloromethane (CH₂Cl₂) | Merck | HPLC Grade |
| Diethyl Ether (Et₂O) | Sigma-Aldrich | Anhydrous |
| Magnesium Sulfate (MgSO₄), anhydrous | Fisher Scientific | Reagent Grade |
| Hydrochloric Acid (HCl), 1 M | VWR | N/A |
| Sodium Bicarbonate (NaHCO₃), saturated | Fisher Scientific | N/A |
| Deionized Water | In-house | N/A |
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol outlines the procedure for the hydrolysis of this compound using sulfuric acid as a catalyst.
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.95 g, 10 mmol).
-
Add 20 mL of a 10% (v/v) aqueous sulfuric acid solution.
-
Heat the mixture to reflux (approximately 100 °C) using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.
-
TLC System: 7:3 Hexane:Ethyl Acetate
-
Visualization: UV lamp (254 nm)
-
-
Once the starting material is no longer visible on the TLC plate (typically 2-3 hours), cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove any remaining acid, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is 2-(4-nitrophenyl)acetic acid. Recrystallize from hot water or an ethanol/water mixture to purify.
Protocol 2: Base-Promoted Hydrolysis (Saponification)
This protocol describes the saponification of this compound using sodium hydroxide.
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser, dissolve this compound (1.95 g, 10 mmol) in 20 mL of methanol.
-
Add 15 mL of 2 M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux (approximately 65 °C) for 1 hour.[1] The disappearance of the ester can be monitored by TLC.[1]
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Add 20 mL of deionized water to the residue to dissolve the sodium 2-(4-nitrophenyl)acetate salt.
-
Wash the aqueous solution with diethyl ether (2 x 15 mL) to remove any unreacted ester and methanol.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M hydrochloric acid.
-
The 2-(4-nitrophenyl)acetic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry in a desiccator.
Analytical Monitoring and Data Presentation
The progress of the hydrolysis reaction can be monitored using various analytical techniques.
Thin Layer Chromatography (TLC)
TLC is a quick and effective method to qualitatively monitor the disappearance of the starting material (ester) and the appearance of the product (carboxylic acid). The carboxylic acid is more polar and will have a lower Rf value than the ester.
Spectrophotometry
The hydrolysis of p-nitrophenyl esters can be conveniently monitored spectrophotometrically because the product, 4-nitrophenol (or its phenolate form), is a colored compound.[3][10] The appearance of the yellow 4-nitrophenolate ion can be monitored at approximately 400-410 nm.[3][10][11] This technique is particularly useful for kinetic studies. The rate of hydrolysis can be determined by measuring the increase in absorbance over time.[12]
Table 1: Spectrophotometric Data for Kinetic Analysis
| Time (min) | Absorbance at 405 nm (Basic Hydrolysis) |
| 0 | 0.000 |
| 5 | 0.150 |
| 10 | 0.280 |
| 15 | 0.395 |
| 20 | 0.490 |
| 25 | 0.570 |
| 30 | 0.635 |
Note: The above data is illustrative. Actual absorbance values will depend on the specific reaction conditions and concentrations used.
Titration
For quantitative analysis, especially in kinetic studies of acid-catalyzed hydrolysis, titration can be employed.[7][13] Aliquots of the reaction mixture can be withdrawn at different time intervals, the reaction quenched (e.g., by adding to ice-cold water), and the total amount of acid (catalyst + product) can be titrated against a standardized base solution.[13]
Visualizations
Workflow for Acid-Catalyzed Hydrolysis
Caption: Workflow for the acid-catalyzed hydrolysis of this compound.
Mechanism of Base-Promoted Hydrolysis
Caption: Simplified mechanism of the base-promoted hydrolysis of an ester.
Conclusion
The hydrolysis of this compound under both acidic and basic conditions provides an excellent platform for studying fundamental principles of organic reaction mechanisms and kinetics. The protocols and analytical methods detailed in these application notes are robust and can be adapted for various research and developmental applications. Careful attention to safety and reaction monitoring is crucial for obtaining reliable and reproducible results.
References
- 12BL Experiment 5: Ester Hydrolysis. (n.d.).
- Esterification - SmartLabs. (n.d.).
- Making esters from alcohols and acids | Class experiment. (n.d.). RSC Education.
- Hydrolysis of esters. (n.d.). Chemguide.
- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (n.d.). Semantic Scholar.
- Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.).
- Preparations and Reactions of Esters. (2023, February 9). YouTube.
- Investigations Folio: Organic Preparation – Ester Hydrolysis. (n.d.). GitHub Pages.
- Acid Safety. (n.d.). Flinn Scientific.
- Ester Hydrolysis. (2024, October 26). Save My Exams.
- Video: Ester Hydrolysis | Overview, Procedure & Mechanism. (n.d.). Study.com.
- IV SEMESTER. (n.d.).
- TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. (n.d.). eGyanKosh.
- Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. (2025). IRE Journals.
- I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.? (2022, June 28). ResearchGate.
- A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. (2022). MDPI.
- The hydrolysis of p-nitrophenylacetate in water. Mechanism and method of measurement. (1974). PubMed.
- The Hydrolysis of p‐Nitrophenylacetate in Water: Mechanism and Method of Measurement. (1974). European Journal of Biochemistry.
- Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016). BioResources.
- (PDF) The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. (2025). ResearchGate.
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- 13. nitt.edu [nitt.edu]
Methyl 2-(4-nitrophenyl)acetate: A Versatile Building Block for Advanced Materials Synthesis
Application Notes and Protocols for Researchers and Drug Development Professionals
Abstract
Methyl 2-(4-nitrophenyl)acetate is a pivotal chemical intermediate, distinguished by its reactive nitro group and ester functionality, making it an exceptionally versatile scaffold for the synthesis of a diverse array of novel materials.[1] Its strategic importance is well-established in the realms of pharmaceutical synthesis and fine chemical production.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique chemical properties of this compound. We will explore its application in creating functionalized monomers for polymer synthesis, its role in the development of pharmacologically active agents, and its utility in constructing advanced functional materials. Detailed, field-tested protocols for key chemical transformations are provided, underpinned by a rationale for experimental choices to ensure reproducible and efficient synthesis.
Introduction: The Strategic Value of a Bifunctional Building Block
This compound (CAS No: 2945-08-6), with the molecular formula C9H9NO4, presents a unique combination of a reactive nitroaromatic core and a modifiable methyl ester group.[2][3] This bifunctionality is the cornerstone of its utility, allowing for sequential or orthogonal chemical modifications to generate a library of complex molecules. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the benzylic position, while the ester provides a handle for hydrolysis, amidation, or reduction. Furthermore, the nitro group itself is a versatile precursor to an amino group, which opens up a vast landscape of subsequent chemical transformations.[4][5] This guide will illuminate the pathways to harness this potential.
Core Chemical Transformations and Their Applications
The true power of this compound as a building block is unlocked through a series of fundamental chemical transformations. Understanding the causality behind these reactions is critical for designing novel materials with desired properties.
Reduction of the Nitro Group: Gateway to Amino Derivatives
The conversion of the nitro group to an amine is arguably the most crucial transformation of this compound. This reaction dramatically alters the electronic properties of the aromatic ring, transforming an electron-withdrawing group into a potent electron-donating group. This modification is fundamental for a wide range of applications, from the synthesis of active pharmaceutical ingredients (APIs) to the creation of novel monomers for polymerization.[1]
A variety of methods are available for the reduction of aromatic nitro groups, each with its own advantages in terms of chemoselectivity, reaction conditions, and functional group tolerance.[5][6][7]
Common Reduction Strategies:
| Reagent/System | Advantages | Considerations |
| Catalytic Hydrogenation (e.g., Pd/C, PtO2, Raney Nickel) | High yields, clean reaction, scalable.[5] | Requires specialized hydrogenation equipment. |
| Metal/Acid (e.g., Fe/HCl, Sn/HCl, Zn/HCl) | Cost-effective, robust, widely used in industry.[6] | Can generate significant amounts of metal waste. |
| Transfer Hydrogenation (e.g., HCOOH, PMHS) | Mild conditions, avoids high-pressure H2.[7] | May require specific catalysts. |
| Sodium Dithionite (Na2S2O4) | Mild, useful for sensitive substrates. | Often requires aqueous conditions. |
The resulting methyl 2-(4-aminophenyl)acetate is a key intermediate for the synthesis of a variety of materials, including:
-
Polyamides and Polyimides: The amino group can react with dicarboxylic acids or their derivatives to form high-performance polymers with excellent thermal and mechanical properties.
-
Azo Dyes and Pigments: Diazotization of the amino group followed by coupling with an appropriate aromatic partner leads to the formation of chromophoric azo compounds.
-
Pharmaceuticals: The aniline derivative is a common scaffold in many drug molecules.
Cross-Coupling Reactions: Building Molecular Complexity
The aromatic ring of this compound and its derivatives can participate in various cross-coupling reactions, enabling the formation of C-C and C-N bonds. While the nitro group can sometimes be challenging for certain catalytic systems, modern palladium-catalyzed cross-coupling reactions have shown increasing tolerance. [8]More commonly, the nitro group is first reduced to an amine, which can then be converted to a more suitable coupling partner (e.g., a diazonium salt, halide, or triflate).
Denitrative Cross-Coupling:
Recent advances have demonstrated the possibility of using the nitro group as a leaving group in cross-coupling reactions, a process known as denitrative coupling. [8]This strategy offers a more direct way to functionalize the aromatic ring without the need for prior reduction and diazotization steps.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of key derivatives of this compound. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Reduction of this compound to Methyl 2-(4-aminophenyl)acetate
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H2) balloon or hydrogenation apparatus
-
Celite®
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Securely attach a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield Methyl 2-(4-aminophenyl)acetate.
Characterization:
-
¹H NMR: Expect to see the disappearance of the nitroaromatic protons and the appearance of new aromatic signals shifted upfield, along with a broad singlet corresponding to the -NH2 protons.
-
Mass Spectrometry: The molecular ion peak should correspond to the mass of the product (C9H11NO2, MW: 165.19).
Protocol 2: Hydrolysis of this compound to 2-(4-nitrophenyl)acetic acid
Materials:
-
This compound
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or THF in a round-bottom flask.
-
Add 1 M NaOH solution (1.5-2.0 eq) to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Cool the aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 1 M HCl.
-
A precipitate of 2-(4-nitrophenyl)acetic acid should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Characterization:
-
¹H NMR: The singlet corresponding to the methyl ester protons will be absent. A broad singlet for the carboxylic acid proton will be observed downfield.
-
Melting Point: Compare the observed melting point with the literature value for 2-(4-nitrophenyl)acetic acid.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel materials. Its strategic combination of a modifiable nitro group and an ester functionality provides a powerful platform for creating complex molecular architectures. By understanding and applying the key chemical transformations outlined in these application notes and protocols, researchers can unlock the full potential of this compound in their drug discovery and materials science endeavors.
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- Wikipedia. Reduction of nitro compounds.
- Simson Pharma Limited. This compound | CAS No- 2945-08-6.
- PubChem. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.
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- Sigma-Aldrich. This compound | 2945-08-6.
- Appchem. This compound | 2945-08-6 | C9H9NO4.
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Application Note: A Two-Step Protocol for the Synthesis of Substituted Phenylacetamides from Methyl 2-(4-nitrophenyl)acetate
Abstract
This application note provides a comprehensive, two-step experimental protocol for the synthesis of substituted phenylacetamide derivatives, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] Starting from the commercially available precursor, Methyl 2-(4-nitrophenyl)acetate, the protocol first details the selective reduction of the aromatic nitro group to form the key intermediate, Methyl 2-(4-aminophenyl)acetate. Subsequently, a robust method for the direct amidation of the methyl ester functional group with a range of primary and secondary amines is described. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed, step-by-step procedures, mechanistic insights, safety protocols, and methods for characterization.
Introduction: The Importance of the Phenylacetamide Scaffold
Phenylacetamide and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their prevalence is due to the amide bond's unique structural and chemical properties, which allow it to act as a stable backbone and a hydrogen bond donor/acceptor, facilitating crucial interactions with biological targets. Compounds containing this moiety have demonstrated a wide array of pharmacological activities, including use as anticonvulsants, antidepressants, and sodium-channel blockers.[1][2]
The synthetic pathway described herein offers a versatile and efficient route to a library of novel phenylacetamide compounds. The process begins with this compound and proceeds through a pivotal aniline intermediate, which is then coupled with various amines to generate the target molecules. This modular approach allows for extensive structural diversification, making it a valuable tool for structure-activity relationship (SAR) studies.
Overall Synthetic Strategy & Workflow
The synthesis is logically divided into two primary stages:
-
Nitro Group Reduction: The selective reduction of the nitroarene to an aniline is the critical first step.
-
Amide Bond Formation: The subsequent coupling of the resulting amino-ester with a desired amine yields the final phenylacetamide product.
The entire experimental workflow, from starting material to final product analysis, is depicted below.
Figure 1: Experimental Workflow. A visual guide to the two-part synthesis and final analysis.
Part 1: Selective Reduction of this compound
Mechanistic Rationale & Method Selection
The reduction of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis.[3] A variety of methods exist, including the use of metal/acid combinations (e.g., Sn/HCl, Fe/HCl) or metal hydrides.[3][4][5] However, for substrates containing sensitive functional groups like esters, catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and mild conditions.[5]
In this protocol, we utilize Palladium on Carbon (Pd/C) as the catalyst with hydrogen gas (H₂). The mechanism involves the adsorption of both the nitro compound and H₂ onto the palladium surface. The palladium metal facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group, which proceeds through nitroso and hydroxylamine intermediates, ultimately yielding the aniline.[6][7] This method is highly chemoselective, leaving the methyl ester group intact.[8]
Detailed Experimental Protocol: Catalytic Hydrogenation
Safety Notice: Palladium on carbon is highly flammable, especially when dry or saturated with hydrogen. Handle with care in a well-ventilated fume hood. Hydrogen gas is explosive; ensure there are no ignition sources nearby. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.[9][10]
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 195.16 | 5.00 g | 25.6 |
| Palladium on Carbon (10% Pd, wet) | N/A | 250 mg | 5 mol% |
| Methanol (MeOH), Anhydrous | 32.04 | 100 mL | N/A |
| Hydrogen (H₂) Gas | 2.02 | 1 atm (balloon) | Excess |
| Celite® (Diatomaceous Earth) | N/A | ~5 g | N/A |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 25.6 mmol).
-
Dissolution: Add anhydrous methanol (100 mL) to the flask and stir until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (250 mg) to the solution. Note: Add the catalyst before introducing the hydrogen atmosphere.
-
Hydrogen Atmosphere: Seal the flask with a septum. Purge the flask by evacuating the air with a vacuum line and backfilling with nitrogen or argon gas (repeat 3 times). Finally, replace the inert atmosphere with hydrogen gas, typically supplied via a balloon affixed to a needle.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C). A positive pressure of hydrogen should be maintained throughout the reaction.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11][12] Prepare a sample by withdrawing a small aliquot, filtering it through a small plug of silica or a syringe filter to remove the Pd/C catalyst, and spotting it on a TLC plate.
-
TLC System: A typical eluent is 3:1 Hexanes:Ethyl Acetate.
-
Visualization: Use a UV lamp (254 nm). The starting material is UV active, while the product, the aniline derivative, is also UV active but will have a significantly lower Rf value due to its increased polarity. The reaction is complete when the starting material spot has been completely consumed.[13][14]
-
-
Work-up: Once the reaction is complete (typically 2-4 hours), carefully vent the excess hydrogen in the fume hood and purge the flask with nitrogen.
-
Filtration: Prepare a small plug of Celite® in a Büchner funnel and wet it with methanol. Filter the reaction mixture through the Celite® plug to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL) to ensure all product is collected. Caution: The Celite® pad with the catalyst is flammable and should not be allowed to dry out. Quench it carefully with water before disposal.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield Methyl 2-(4-aminophenyl)acetate as a solid or oil, which is often pure enough for the next step.
Characterization of Intermediate
-
Expected Yield: >95%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.05 (d, 2H), 6.65 (d, 2H), 3.68 (s, 3H), 3.60 (br s, 2H, NH₂), 3.50 (s, 2H).
Part 2: Synthesis of Substituted Phenylacetamides via Direct Amidation
Mechanistic Rationale & Method Selection
The direct conversion of unactivated esters, such as methyl esters, to amides is traditionally challenging, often requiring harsh conditions due to the relatively low electrophilicity of the ester carbonyl and the similar pKa values of the amine nucleophile and the alcohol leaving group.[15] Modern synthetic methods have overcome this by using strong bases or transition metal catalysts.[16][17][18]
This protocol employs a base-promoted direct amidation using potassium tert-butoxide (t-BuOK) .[19] The strong base deprotonates the incoming amine, significantly increasing its nucleophilicity. The resulting amide anion then attacks the ester carbonyl. While the mechanism can be complex, this approach provides a practical and often high-yielding route to amides without the need for expensive transition-metal catalysts.[19]
Figure 2: Base-Promoted Amidation. Simplified mechanism of the t-BuOK promoted reaction.
Detailed Experimental Protocol: Base-Promoted Amidation
Safety Notice: Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle in an inert atmosphere or quickly in a dry environment. DMSO can increase the absorption of chemicals through the skin. Always wear appropriate PPE.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Ratio |
|---|---|---|---|---|
| Methyl 2-(4-aminophenyl)acetate | 165.19 | 1.00 g | 6.05 | 1.0 eq |
| Amine (e.g., Benzylamine) | 107.15 | 0.78 g | 7.26 | 1.2 eq |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 1.36 g | 12.1 | 2.0 eq |
| Dimethyl sulfoxide (DMSO), Anhydrous | 78.13 | 20 mL | N/A | N/A |
Procedure:
-
Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add Methyl 2-(4-aminophenyl)acetate (1.00 g, 6.05 mmol) and the desired amine (1.2 eq, 7.26 mmol).
-
Solvent Addition: Add anhydrous DMSO (20 mL) and stir to dissolve the reagents.
-
Base Addition: In a single portion, add potassium tert-butoxide (1.36 g, 12.1 mmol). The reaction may become warm.
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The product amide will typically have an Rf value between that of the starting ester and the highly polar baseline material. The reaction is complete when the starting ester spot is no longer visible.
-
Quenching: Upon completion, cool the flask in an ice-water bath and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. The appropriate eluent system must be determined by TLC but often starts with a low polarity mixture (e.g., 4:1 Hexanes:EtOAc) and gradually increases in polarity.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final substituted phenylacetamide.
Characterization of Final Product
The final product should be thoroughly characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: Provides information on the chemical structure and environment of all protons and carbons.[20]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[20]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the amide C=O stretch (typically ~1650 cm⁻¹) and N-H stretch (for secondary amides, ~3300 cm⁻¹).[20]
References
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National Institutes of Health. (n.d.). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. National Center for Biotechnology Information. Retrieved from [Link]
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ChemHelper. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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National Institutes of Health. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]
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Science Madness. (2011). Nitroaromatic Reduction w/Sn. Sciencemadness Discussion Board. Retrieved from [Link]
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Thieme. (n.d.). 21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Science of Synthesis. Retrieved from [Link]
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MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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ACS Publications. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. Retrieved from [Link]
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Wiley Online Library. (n.d.). Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. Retrieved from [Link]
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IntechOpen. (2023). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Amidation of methyl benzoate with various amines. Retrieved from [Link]
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SlidePlayer. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
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ACS Publications. (2018). Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. Retrieved from [Link]
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National Institutes of Health. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Center for Biotechnology Information. Retrieved from [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
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Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Aminoacetanilide. Retrieved from [Link]
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University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate?. Retrieved from [Link]
-
DiVA. (n.d.). Group (IV) Metal-Catalyzed Direct Amidation. Retrieved from [Link]
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Szabo-Scandic. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
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ACS Publications. (n.d.). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Retrieved from [Link]
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ACS Publications. (n.d.). A Cross-Coupling Approach to Amide Bond Formation from Esters. ACS Catalysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
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PubMed. (n.d.). Purification and characterization of phenylacetaldehyde reductase from a styrene-assimilating Corynebacterium strain, ST-10. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Aminoacetanilide. Retrieved from [Link]
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University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Palladium on Activated Carbon (10% Pd). Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. Retrieved from [Link]
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CMI. (2015). Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. Retrieved from [Link]
-
PubMed. (1990). Purification and biochemical characterization of phenylacetyl-CoA ligase from Pseudomonas putida. A specific enzyme for the catabolism of phenylacetic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]
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Application of Methyl 2-(4-nitrophenyl)acetate and its Structural Analogs in the Synthesis of Organophosphate Agrochemicals
Introduction
Methyl 2-(4-nitrophenyl)acetate is a versatile chemical intermediate whose structural motifs are of significant interest in the synthesis of biologically active molecules, including agrochemicals.[1] The presence of a nitrophenyl group makes it a valuable precursor for introducing this critical pharmacophore into larger molecular frameworks. This application note provides a detailed exploration of the synthesis of a key organophosphate insecticide, Fenitrothion, focusing on the established industrial synthesis of its core intermediate, 3-methyl-4-nitrophenol. Furthermore, it will explore a plausible, research-oriented synthetic pathway from this compound to illustrate its potential application in accessing related structural scaffolds.
Physicochemical Data of Key Compounds
A comprehensive understanding of the physicochemical properties of the reagents is paramount for the successful and safe execution of the described syntheses.
| Property | This compound | 3-Methyl-4-nitrophenol | Fenitrothion |
| Chemical Formula | C₉H₉NO₄ | C₇H₇NO₃[2] | C₉H₁₂NO₅PS[3] |
| Molecular Weight | 195.17 g/mol | 153.14 g/mol [2] | 277.24 g/mol [4] |
| Appearance | Solid | Yellow, needle-like crystals[2] | Brownish-yellow oil[3] |
| CAS Number | 2945-08-6 | 2581-34-2[2] | 122-14-5[3] |
| IUPAC Name | This compound | 3-methyl-4-nitrophenol[2] | O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate[5] |
PART 1: Industrial Synthesis of Fenitrothion - An Overview
Fenitrothion is a widely utilized organophosphate insecticide with both contact and stomach action, effective against a broad spectrum of chewing and sucking pests on various crops.[3][6] Its synthesis is a well-established industrial process, hinging on the production of the key intermediate, 3-methyl-4-nitrophenol.
Logical Workflow for Fenitrothion Synthesis
The overall industrial process can be visualized as a two-stage synthesis. The first stage involves the creation of the substituted phenol, and the second is the phosphorylation to yield the final active ingredient.
Caption: Industrial synthesis workflow for Fenitrothion.
Detailed Protocol: Synthesis of 3-Methyl-4-nitrophenol from m-Cresol
This protocol outlines the nitration of m-cresol, a common and efficient industrial method for producing 3-methyl-4-nitrophenol.[6]
Materials and Reagents:
-
m-Cresol
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl) solution
-
Suitable organic solvent (e.g., Toluene)
Procedure:
-
Preparation of Nitrating Mixture: In a reaction vessel equipped with cooling and stirring, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature (0-5 °C) with an ice bath. This forms the nitrating agent.
-
Nitration Reaction: Slowly add m-cresol to the chilled nitrating mixture under vigorous stirring. The temperature must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts.
-
Quenching and Isomer Separation: After the reaction is complete, the mixture is quenched by pouring it onto ice. The resulting mixture contains a variety of isomers. The desired 3-methyl-4-nitrophenol can be separated from other isomers through a series of extractions and crystallizations, often involving pH adjustments with NaOH and HCl to exploit differences in acidity and solubility.
-
Purification: The crude 3-methyl-4-nitrophenol is further purified by recrystallization from a suitable solvent to yield a high-purity product suitable for the next stage of synthesis.
Detailed Protocol: Synthesis of Fenitrothion
This protocol describes the condensation reaction between 3-methyl-4-nitrophenol and O,O-dimethylthiophosphoryl chloride.[6]
Materials and Reagents:
-
3-Methyl-4-nitrophenol
-
O,O-dimethylthiophosphoryl chloride
-
Sodium Carbonate (Na₂CO₃) or another suitable base
-
Copper Chloride (CuCl) as a catalyst (optional, but often used industrially)
-
Toluene
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 3-methyl-4-nitrophenol in toluene. Add sodium carbonate as a base and a catalytic amount of copper chloride.
-
Condensation: Heat the mixture to approximately 90-95 °C and slowly add O,O-dimethylthiophosphoryl chloride under stirring. The reaction is typically carried out for several hours.[6]
-
Workup: After the reaction is complete, the mixture is filtered to remove inorganic salts. The organic layer (toluene) is washed sequentially with a dilute sodium hydroxide solution and then with water to remove any unreacted phenol and other impurities.
-
Purification: The toluene is removed under reduced pressure to yield crude Fenitrothion.[6] Further purification can be achieved through distillation or chromatography to obtain the technical-grade active ingredient.
PART 2: Plausible Application of this compound in Agrochemical Synthesis
While not a standard industrial precursor for Fenitrothion, this compound represents a valuable starting material for accessing the core nitrophenyl scaffold. For research and development professionals, exploring alternative synthetic routes is crucial for innovation and patentability. Below is a proposed, scientifically sound pathway from this compound to a key intermediate.
Proposed Synthetic Pathway
This hypothetical pathway involves the hydrolysis of the ester followed by a decarboxylative functionalization.
Caption: Proposed synthesis of a nitrophenol intermediate from this compound.
Protocol: Hydrolysis of this compound to 4-Nitrophenylacetic acid
Materials and Reagents:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Saponification: Dissolve this compound in a mixture of methanol and water. Add a stoichiometric excess of sodium hydroxide.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
Acidification and Extraction: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the aqueous residue with water and cool in an ice bath. Slowly acidify with concentrated HCl until the pH is acidic, leading to the precipitation of 4-nitrophenylacetic acid.
-
Isolation: The precipitated solid can be collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted from the acidified aqueous solution using an organic solvent like diethyl ether or ethyl acetate, followed by drying of the organic phase and evaporation of the solvent.
Discussion on Further Transformation
The conversion of 4-nitrophenylacetic acid to a substituted nitrophenol like 3-methyl-4-nitrophenol is a non-trivial synthetic challenge. A direct conversion is not straightforward. A more plausible route for a researcher would be the decarboxylation of 4-nitrophenylacetic acid to yield 4-nitrotoluene.[7] 4-Nitrotoluene itself is a known precursor for various dyes and can be functionalized further.[8] However, the established industrial synthesis of 3-methyl-4-nitrophenol starts from m-cresol, highlighting the importance of selecting starting materials that are structurally closer to the final target for industrial efficiency.
Conclusion
This compound serves as a valuable, albeit not direct, precursor in the conceptual design of agrochemical syntheses. The established industrial production of the organophosphate insecticide Fenitrothion relies on the efficient nitration of m-cresol to form the key intermediate, 3-methyl-4-nitrophenol. While a direct and efficient industrial route from this compound to this specific intermediate is not established, its hydrolysis to 4-nitrophenylacetic acid provides a platform for further synthetic exploration in a research setting. Understanding both the established industrial protocols and the potential of alternative starting materials is crucial for researchers and scientists in the field of agrochemical development.
References
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ResearchGate. Synthesis of 14 C-fenitrothion. Available at: [Link]
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-
OECD SIDS. 3-Methyl-4-nitrophenol. Available at: [Link]
-
ResearchGate. Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. Available at: [Link]
-
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-
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FAO. FAO Specifications and Evaluations for Agricultural Pesticides - FENITROTHION. Available at: [Link]
-
Inchem.org. Fenitrothion (EHC 133, 1992). Available at: [Link]
-
Organic Syntheses. m-NITROTOLUENE. Available at: [Link]
-
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-
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-
PubMed. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Available at: [Link]
-
PubMed. Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase. Available at: [Link]
-
Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available at: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available at: [Link]
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Application Notes & Protocols: Leveraging Methyl 2-(4-nitrophenyl)acetate for the Discovery and Characterization of Enzyme Inhibitors
Introduction: The Strategic Role of Chromogenic Substrates in Enzyme Kinetics
The identification and characterization of enzyme inhibitors are foundational to modern drug discovery and biochemical research. A critical tool in this endeavor is the chromogenic substrate, a compound that undergoes an enzyme-catalyzed reaction to produce a colored product. Methyl 2-(4-nitrophenyl)acetate (MNA) and its class of related p-nitrophenyl (pNP) esters are exemplary scaffolds in this context. These substrates enable sensitive, continuous monitoring of enzymatic activity through simple spectrophotometric methods, providing a robust platform for high-throughput screening (HTS) and detailed kinetic analysis of potential inhibitors.
MNA's utility stems from the predictable hydrolysis of its ester bond by various hydrolase enzymes, including esterases, lipases, and some proteases. This enzymatic cleavage releases the p-nitrophenolate anion , a distinct yellow chromophore, allowing for the direct, real-time measurement of reaction velocity. While structurally similar to the more commonly used p-nitrophenyl acetate (pNPA), MNA's phenylacetyl group offers a unique advantage: it serves as a specific probe for enzymes possessing active sites that can accommodate bulkier, aromatic acyl moieties. This application note provides a comprehensive guide to utilizing MNA and related pNP esters for inhibitor discovery, detailing the underlying principles, step-by-step protocols for screening and characterization, and expert insights into data interpretation.
Principle of the Assay: Visualizing Enzyme Activity
The assay is predicated on the enzymatic hydrolysis of the MNA ester bond. In an aqueous buffer with a pH above the pKa of p-nitrophenol (~7.1), the released product exists predominantly as the yellow-colored p-nitrophenolate ion, which exhibits strong absorbance at wavelengths between 400-410 nm[1][2].
The rate of increase in absorbance at this wavelength is directly proportional to the rate of product formation, and thus, to the enzyme's catalytic activity. The presence of an effective inhibitor will reduce the rate of this reaction, leading to a slower increase in absorbance. This simple, direct relationship is the cornerstone of its use in inhibitor screening and characterization[3].
}
Figure 1. General mechanism of MNA hydrolysis by a hydrolase enzyme and the principle of inhibition.
Expert Insight: Why Choose MNA? The choice of substrate is a critical experimental decision. While p-nitrophenyl acetate (pNPA) is an excellent general-purpose substrate for many esterases, its small acetyl group may not be optimal for all enzymes. MNA, with its larger phenylacetyl group, is a more specialized tool. It is particularly useful for:
-
Probing Substrate Specificity: Comparing the hydrolysis rates of a panel of pNP esters (e.g., acetate, butyrate, phenylacetate) can reveal an enzyme's preference for specific acyl group sizes and structures[4]. An enzyme that hydrolyzes MNA more efficiently than pNPA likely has a larger, more hydrophobic binding pocket.
-
Targeting Specific Enzymes: Enzymes like chymotrypsin, which naturally cleave peptide bonds adjacent to aromatic amino acids, or certain lipases may show higher activity with MNA due to favorable interactions within their active sites[5][6].
Essential Protocols for Inhibitor Characterization
This section provides detailed, self-validating protocols for utilizing MNA in inhibitor studies. The methodologies are designed for a 96-well microplate format, suitable for both small-scale characterization and higher-throughput applications.
Materials and Reagent Preparation
| Reagent | Stock Solution | Working Concentration | Preparation & Storage Notes |
| Assay Buffer | 500 mM Tris-HCl, pH 8.0 | 50 mM Tris-HCl, pH 8.0 | Prepare in ultrapure water. The pH is critical as the extinction coefficient of p-nitrophenol is pH-dependent[2]. Store at 4°C. |
| MNA Substrate | 100 mM in DMSO or Acetonitrile | 0.1 - 5 mM | Dissolve MNA powder in 100% DMSO or acetonitrile. Store at -20°C, protected from light. Due to potential instability in aqueous solutions, the final dilution into assay buffer should be done immediately before use[2][7]. |
| Enzyme | Enzyme-specific | Enzyme-specific | Prepare a concentrated stock in a suitable buffer (as recommended by the supplier) and store in aliquots at -80°C. Dilute to the final working concentration in cold assay buffer just before the experiment. |
| Test Inhibitor | 10-50 mM in 100% DMSO | Varies (e.g., 1 nM - 100 µM) | Prepare a high-concentration stock solution. Serial dilutions should also be prepared in 100% DMSO to avoid solubility issues. |
| Positive Control | e.g., 10 mM Acetazolamide (for Carbonic Anhydrase) | Varies | Use a known inhibitor for the target enzyme to validate the assay setup. |
Protocol 1: Screening and IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%. This is the most common metric for quantifying inhibitor potency.
Step-by-Step Methodology:
-
Plate Layout: Design the 96-well plate layout. Include wells for:
-
Blank (No Enzyme): Contains buffer and substrate. Measures the rate of non-enzymatic, spontaneous substrate hydrolysis[7].
-
Negative Control (100% Activity): Contains buffer, enzyme, substrate, and DMSO (at the same final concentration as the inhibitor wells).
-
Test Inhibitor Wells: Contains buffer, enzyme, substrate, and serially diluted inhibitor.
-
-
Enzyme & Inhibitor Pre-incubation:
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of the appropriate enzyme working solution to all wells except the "Blank" wells.
-
Add 2 µL of serially diluted test inhibitor (or DMSO for the Negative Control) to the appropriate wells.
-
Mix gently and incubate the plate for 15 minutes at the desired assay temperature (e.g., 25°C or 37°C). Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated[3].
-
-
Initiate Reaction:
-
Prepare the final MNA working solution by diluting the stock into the assay buffer. The final substrate concentration should ideally be close to the Michaelis constant (Kₘ) for accurate IC₅₀ determination. If Kₘ is unknown, start with 1 mM.
-
Add 100 µL of the MNA working solution to all wells to start the reaction. The final volume in each well is 202 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to the reaction temperature.
-
Measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis for IC₅₀:
-
Calculate Reaction Rates (V₀): For each well, plot absorbance vs. time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Correct for Background: Subtract the average rate of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (Rate_inhibitor / Rate_negative_control)) * 100
-
-
Determine IC₅₀ Value: Plot % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value.
}
Figure 2. Experimental workflow for determining inhibitor IC₅₀ values using the MNA assay.
Protocol 2: Determining the Mechanism of Inhibition (MOA)
Understanding how an inhibitor works (its MOA) is as important as knowing how well it works. The primary mechanisms are competitive, non-competitive, and uncompetitive inhibition. These can be distinguished by measuring reaction kinetics at varying concentrations of both the substrate (MNA) and the inhibitor.
Step-by-Step Methodology:
-
Experimental Setup: This experiment requires a matrix of conditions. You will measure the initial reaction rate (V₀) for several MNA concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x the Kₘ value) at several fixed inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x the IC₅₀ value).
-
Assay Procedure: Follow the same procedure as the IC₅₀ assay, but for each inhibitor concentration, you will have a full set of varying substrate concentrations.
-
Data Analysis: Lineweaver-Burk Plot:
-
The Lineweaver-Burk plot is a double reciprocal graph of the Michaelis-Menten equation: 1/V₀ vs. 1/[S]. This plot linearizes the kinetic data, making it easier to visualize the effects of the inhibitor[1][8][9].
-
For each inhibitor concentration, plot 1/V₀ on the y-axis against 1/[MNA] on the x-axis.
-
The resulting plot will show a series of lines, one for each inhibitor concentration.
-
Interpreting the Lineweaver-Burk Plot:
| Inhibition Type | Description | Lineweaver-Burk Plot Appearance | Effect on Kinetic Parameters |
| Competitive | Inhibitor binds only to the free enzyme's active site, competing with the substrate. | Lines intersect on the Y-axis. | Kₘ increases, Vₘₐₓ is unchanged. |
| Non-competitive | Inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. | Lines intersect on the X-axis. | Kₘ is unchanged, Vₘₐₓ decreases. |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex. | Lines are parallel. | Both Kₘ and Vₘₐₓ decrease. |
Note: While historically significant and useful for visualization, Lineweaver-Burk plots can distort experimental error. It is highly recommended to confirm results by fitting the raw V₀ vs. [S] data directly to the appropriate Michaelis-Menten inhibition models using non-linear regression software[9].
Troubleshooting and Scientific Considerations
-
High Background Signal: If the "Blank" wells show a rapid increase in absorbance, the substrate is likely hydrolyzing spontaneously in the assay buffer. Consider lowering the buffer pH (if compatible with the enzyme) or preparing the substrate solution immediately before use[2][7].
-
Inhibitor Solubility: Poorly soluble compounds can precipitate in the aqueous assay buffer, leading to inaccurate results. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%) and visually inspect plates for precipitation.
-
Substrate Concentration for MOA Studies: Using a range of substrate concentrations that bracket the Kₘ value is essential for accurately determining kinetic parameters and distinguishing between inhibition models.
-
pH Sensitivity: The extinction coefficient of p-nitrophenol is highly pH-dependent. Ensure the buffer has sufficient capacity to maintain a constant pH throughout the reaction, especially if the enzymatic reaction produces or consumes protons[2][10].
Conclusion
This compound is a valuable and strategic tool for the development of enzyme inhibitors. Its utility extends beyond that of a simple chromogenic substrate, offering a means to probe the structural and electronic preferences of an enzyme's active site. By serving as a specific substrate for enzymes that accommodate bulky, aromatic acyl groups, MNA allows for the targeted screening and characterization of inhibitors against specific enzyme sub-families. The protocols detailed herein provide a robust framework for determining inhibitor potency (IC₅₀) and elucidating the mechanism of action, empowering researchers to advance their drug discovery and enzymology programs with confidence and precision.
References
-
ResearchGate. (n.d.). Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4. [Link]
-
Aryal, S. (2022, May 30). Lineweaver–Burk Plot. Microbe Notes. [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
-
ResearchGate. (n.d.). Lineweaver-Burk graph in 5 different substrate 4-nitrophenylacetate.... [Link]
-
ResearchGate. (n.d.). Lineweaver‐Burk plots of isolated compounds with p‐nitrophenyl.... [Link]
-
PubMed. (2020). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. [Link]
-
Coscueta, E. R., & Pintado, M. M. (2022). ACE-inhibitory activity assay: IC50. Protocols.io. [Link]
-
Peng, Y., Fu, S., Liu, H., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10323-10333. [Link]
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Deardorff, M. A., et al. (2014). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Molecules, 19(9), 13535-13547. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
MDPI. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. International Journal of Molecular Sciences, 21(23), 9099. [Link]
-
Chemistry LibreTexts. (2020). 9.3: Chymotrypsin- A Case Study. [Link]
-
PubMed. (1986). Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase. FEBS Letters, 206(1), 139-42. [Link]
-
Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303. [Link]
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- 1. Khan Academy [khanacademy.org]
- 2. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
Flow Chemistry Applications of Methyl 2-(4-nitrophenyl)acetate: A Guide for Researchers and Process Development Scientists
Introduction: The Significance of Methyl 2-(4-nitrophenyl)acetate and the Imperative for Flow Chemistry
This compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals. The presence of the nitro group provides a versatile handle for further chemical transformations, most notably its reduction to an aniline derivative, which opens up a vast landscape of subsequent reactions such as amide bond formations, diazotizations, and cross-coupling reactions.
However, the synthesis of this compound via the nitration of methyl 2-phenylacetate is a classic example of a reaction that, while conceptually straightforward, presents significant safety and scalability challenges in traditional batch processing. Nitration reactions are notoriously exothermic and often employ highly corrosive and hazardous reagents like concentrated nitric and sulfuric acids.[1][2] In a batch reactor, poor heat transfer and mixing can lead to localized hotspots, increasing the risk of runaway reactions and the formation of undesired byproducts.[1]
Continuous flow chemistry offers a robust solution to these challenges. By confining the reaction to a small volume within a microreactor or tubular reactor, flow systems provide a vastly superior surface-area-to-volume ratio, enabling highly efficient heat transfer and precise temperature control.[3][4] This enhanced control not only mitigates safety risks but also allows for more consistent product quality and higher yields.[2][5] Furthermore, the ability to operate at elevated temperatures and pressures in a controlled manner can significantly accelerate reaction rates, leading to higher productivity.[6]
This document serves as a comprehensive guide to the application of flow chemistry in the synthesis and subsequent transformation of this compound. We will provide detailed, field-proven protocols for its continuous synthesis and its use in downstream reactions, demonstrating the power of flow chemistry to create safer, more efficient, and scalable chemical processes.
Part 1: Continuous Flow Synthesis of this compound via Nitration
The nitration of methyl 2-phenylacetate is a prime candidate for transition from batch to continuous flow processing. The inherent safety advantages of flow chemistry when dealing with highly exothermic reactions and hazardous reagents cannot be overstated.[7]
Causality Behind Experimental Choices
-
Reactor Choice: A simple coiled tubing reactor made of a chemically resistant material like PFA or stainless steel is sufficient for this reaction. The choice of a simple tube reactor is justified by the homogeneous nature of the reaction mixture.
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a standard and cost-effective nitrating agent for aromatic compounds.[1] Sulfuric acid acts as a catalyst, promoting the formation of the reactive nitronium ion (NO₂⁺).[8]
-
Temperature Control: Precise temperature control is critical to prevent over-nitration and byproduct formation. Flow chemistry allows for the rapid dissipation of the heat generated during this highly exothermic reaction.[3]
-
Quenching: An in-line quenching step is essential to immediately stop the reaction upon exiting the reactor, preventing further unwanted reactions and ensuring a consistent product profile.[4]
Experimental Workflow Diagram
Caption: Workflow for the continuous flow nitration of methyl 2-phenylacetate.
Detailed Protocol: Continuous Flow Nitration
Reagent Preparation:
-
Reagent A: Prepare a solution of methyl 2-phenylacetate (1.0 M) in concentrated sulfuric acid (98%).
-
Reagent B: Prepare a solution of nitric acid (65%, 1.2 equivalents) in concentrated sulfuric acid (98%).
-
Quenching Solution: Prepare a container of ice-cold deionized water.
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram, ensuring all connections are secure. Use chemically resistant tubing (e.g., PFA).
-
The system should consist of two inlet pumps for the reagents, a T-mixer, a coiled tube reactor submerged in a temperature-controlled bath, a second T-mixer for quenching, a third pump for the quenching solution, a back pressure regulator, and a collection vessel.
-
Prime all pumps and lines with the corresponding reagents.
Reaction Execution:
-
Set the temperature of the cooling bath for the reactor to 10°C.
-
Start the pumps for Reagent A and Reagent B at the desired flow rates to achieve the target residence time.
-
Simultaneously, start the pump for the quenching solution at a flow rate sufficient to effectively stop the reaction and dilute the acid.
-
Allow the system to reach a steady state, which can be monitored by observing a consistent output.
-
Collect the quenched reaction mixture in a suitable vessel.
Work-up and Analysis:
-
The collected aqueous mixture is then transferred to a separation funnel for extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography to yield pure this compound.
| Parameter | Value | Rationale |
| Concentration of Substrate | 1.0 M | A reasonable concentration for solubility and reaction efficiency. |
| Nitric Acid Equivalents | 1.2 | A slight excess to ensure complete conversion of the starting material. |
| Reactor Temperature | 10°C | To control the exotherm and minimize side product formation. |
| Residence Time | 5 minutes | An initial starting point, can be optimized for yield and throughput. |
| Back Pressure | 40 psi | To ensure the reaction mixture remains in a single phase. |
Part 2: Continuous Flow Hydrogenation of this compound
The reduction of the nitro group to an amine is a fundamental transformation. Performing this hydrogenation in a continuous flow setup using a packed-bed reactor offers significant advantages in terms of safety (handling of hydrogen gas), efficiency, and catalyst reusability.
Causality Behind Experimental Choices
-
Reactor Type: A packed-bed reactor containing a heterogeneous catalyst is ideal for this gas-liquid reaction. This setup allows for efficient contact between the substrate, hydrogen, and the catalyst, and simplifies product-catalyst separation.
-
Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitroarenes.
-
Hydrogen Source: While a cylinder of hydrogen gas can be used, an in-situ hydrogen generator is a safer alternative for laboratory-scale setups.
-
Solvent: A solvent like methanol or ethyl acetate is suitable for dissolving the starting material and is compatible with the hydrogenation reaction.
Experimental Workflow Diagram
Caption: Workflow for the continuous flow hydrogenation of this compound.
Detailed Protocol: Continuous Flow Hydrogenation
Reagent Preparation:
-
Substrate Solution: Prepare a solution of this compound (0.5 M) in methanol.
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram. The system includes a liquid pump, a gas mass flow controller, a gas-liquid mixer, a heated packed-bed reactor (e.g., a commercially available catalyst cartridge filled with 10% Pd/C), a back pressure regulator, and a collection vessel.
-
Prime the liquid pump and lines with the substrate solution.
-
Pressurize the system with hydrogen gas to the desired pressure.
Reaction Execution:
-
Set the temperature of the packed-bed reactor to 40°C.
-
Set the back pressure regulator to the desired pressure (e.g., 10 bar).
-
Start the flow of hydrogen gas at the desired flow rate.
-
Start the liquid pump to introduce the substrate solution into the reactor at a flow rate that corresponds to the desired residence time.
-
Collect the product stream after the back pressure regulator.
Work-up and Analysis:
-
The collected solution containing Methyl 2-(4-aminophenyl)acetate is typically of high purity.
-
The solvent can be removed under reduced pressure to yield the product.
-
The purity can be assessed by techniques such as HPLC and NMR.
| Parameter | Value | Rationale |
| Substrate Concentration | 0.5 M | Balances throughput with solubility and reaction efficiency. |
| Catalyst | 10% Pd/C | A standard and highly effective catalyst for this transformation. |
| Temperature | 40°C | Mild conditions to ensure selectivity and prevent side reactions. |
| Hydrogen Pressure | 10 bar | Sufficient pressure to ensure a high concentration of dissolved hydrogen. |
| Residence Time | 2 minutes | A starting point for optimization; hydrogenation is often fast in flow. |
Part 3: Telescoped Continuous Flow Acylation of Methyl 2-(4-aminophenyl)acetate
To demonstrate the utility of the synthesized aniline derivative, a subsequent acylation can be performed in a "telescoped" or sequential flow setup. This avoids the isolation of the intermediate, saving time and resources.
Causality Behind Experimental Choices
-
Telescoped Reaction: Connecting the output of the hydrogenation reactor directly to the input of the acylation reactor streamlines the process, a key advantage of flow chemistry.
-
Acylating Agent: Acetyl chloride is a reactive acylating agent suitable for this transformation.
-
Base: A non-nucleophilic base like triethylamine is added to neutralize the HCl generated during the reaction.
-
Mixing: Efficient mixing is crucial for this rapid reaction. A T-mixer is adequate for this purpose.
Experimental Workflow Diagram
Caption: Workflow for the telescoped continuous flow acylation.
Detailed Protocol: Telescoped Continuous Flow Acylation
Reagent Preparation:
-
Acylating Agent Solution: Prepare a solution of acetyl chloride (1.1 equivalents relative to the aniline) in a suitable solvent (e.g., dichloromethane).
-
Base Solution: Prepare a solution of triethylamine (1.2 equivalents) in the same solvent.
System Setup:
-
The output from the hydrogenation reactor (after the back pressure regulator) is fed directly into the first T-mixer of the acylation setup.
-
Two additional pumps are used to introduce the acylating agent and the base solutions.
-
A coiled tube reactor provides the necessary residence time for the acylation to go to completion.
Reaction Execution:
-
The stream containing Methyl 2-(4-aminophenyl)acetate is mixed with the acetyl chloride solution in the first T-mixer.
-
This mixture then immediately enters a second T-mixer where the triethylamine solution is added.
-
The combined stream flows through the coiled tube reactor at room temperature.
-
The output is collected after a back pressure regulator.
Work-up and Analysis:
-
The collected solution can be washed with water and brine to remove triethylamine hydrochloride and any unreacted reagents.
-
The organic layer is dried, and the solvent is removed to yield the final product, Methyl 2-(4-acetamidophenyl)acetate.
| Parameter | Value | Rationale |
| Acetyl Chloride Equivalents | 1.1 | A slight excess to drive the reaction to completion. |
| Triethylamine Equivalents | 1.2 | To neutralize the generated HCl and a slight excess to ensure basic conditions. |
| Reactor Temperature | Room Temperature | Acylation is typically fast and does not require heating. |
| Residence Time | 1 minute | A short residence time is usually sufficient for this rapid reaction. |
Conclusion
The transition from batch to continuous flow processing for the synthesis and derivatization of this compound offers compelling advantages in terms of safety, efficiency, and scalability. The protocols outlined in this guide demonstrate how hazardous reactions like nitration can be performed with enhanced control, and how subsequent transformations such as hydrogenation and acylation can be streamlined into a continuous, telescoped process. By adopting these flow chemistry principles, researchers and drug development professionals can accelerate their synthetic workflows while adhering to the principles of green chemistry.[9]
References
-
Vapourtec. (n.d.). Advantages of continuous flow production. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Continuous flow makes a promise to green chemistry. Retrieved from [Link]
-
Asynt. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? Retrieved from [Link]
-
Syrris. (n.d.). Benefits of Continuous Flow Chemistry. Retrieved from [Link]
- Zhang, J., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry.
- National Institutes of Health. (2025).
-
Semantic Scholar. (n.d.). Nitration and flow chemistry. Retrieved from [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]
-
Contract Pharma. (2019, April 5). Technical Advantages of Continuous Flow Chemical Synthesis. Retrieved from [Link]
- Jiang, Y. (n.d.). Nitration and flow chemistry. IOP Conference Series: Earth and Environmental Science.
-
Asynt. (n.d.). FlowSyn™ Application Note 22: Flow Nitration. Retrieved from [Link]
- Google Patents. (2015, January 29). WO2015011729A1 - Continuous flow liquid phase nitration of alkyl benzene compounds.
-
Beilstein Journals. (2014, February 14). Continuous flow nitration in miniaturized devices. Retrieved from [Link]
- Yu, Z., et al. (2016). Continuous-Flow Process for Selective Mononitration of 1-Methyl-4-(methylsulfonyl)benzene. Organic Process Research & Development.
-
ResearchGate. (2014). Continuous flow nitration in miniaturized devices. Retrieved from [Link]
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- 4. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
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- 8. BJOC - Continuous flow nitration in miniaturized devices [beilstein-journals.org]
- 9. Continuous flow makes a promise to green chemistry - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Application Notes and Protocols for Microwave-Assisted Reactions of Methyl 2-(4-nitrophenyl)acetate
Introduction: Harnessing Microwave Energy for Accelerated Organic Synthesis
In the landscape of modern organic chemistry, the quest for efficiency, sustainability, and speed is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and often, enhanced product purity compared to conventional heating methods.[1] This guide provides detailed application notes and protocols for the use of Methyl 2-(4-nitrophenyl)acetate as a versatile building block in several key microwave-promoted transformations.
The fundamental principle of microwave heating lies in the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[2] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid and uniform heating throughout the reaction vessel, a stark contrast to the slower, convective heat transfer of traditional oil baths.[2] This localized superheating can accelerate reaction rates, often by orders of magnitude, and can enable reactions to proceed that are sluggish or inefficient under conventional conditions.
This compound is a valuable starting material, featuring an ester functional group amenable to nucleophilic attack and an electron-deficient aromatic ring activated by the nitro group, making it a suitable substrate for a variety of transformations. This document will explore its application in microwave-assisted hydrolysis, amidation, and palladium-catalyzed carbon-carbon bond-forming reactions.
Microwave-Assisted Hydrolysis (Saponification) of this compound
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. Microwave irradiation can significantly expedite this process, particularly for sterically hindered or electron-deficient esters. The use of microwave heating allows for rapid temperature elevation, overcoming the activation energy barrier for ester cleavage in a fraction of the time required by conventional refluxing.
Causality of Experimental Choices
-
Solvent System: A mixture of ethanol and water is chosen for its ability to dissolve both the organic substrate and the inorganic base (potassium hydroxide), creating a homogeneous reaction medium. Both water and ethanol are excellent microwave absorbers due to their high dielectric constants, ensuring efficient and rapid heating of the reaction mixture.
-
Base: Potassium hydroxide (KOH) is a strong base that readily attacks the electrophilic carbonyl carbon of the ester, initiating the saponification process. An excess of the base is used to ensure the complete conversion of the ester.
-
Temperature: The reaction is conducted at 100°C, a temperature easily and rapidly achieved with microwave heating. This elevated temperature significantly accelerates the rate of hydrolysis.
-
Time: A reaction time of 10 minutes is typically sufficient for complete hydrolysis under microwave conditions, a substantial reduction from the hours often required for conventional heating.
Experimental Protocol
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 195.2 mg).
-
Add 5 mL of a 2 M solution of potassium hydroxide in ethanol/water (1:1 v/v).
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Irradiate the mixture at 100°C for 10 minutes with magnetic stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a beaker and acidify to pH ~2 with 2 M hydrochloric acid.
-
The resulting precipitate of 2-(4-nitrophenyl)acetic acid is collected by vacuum filtration, washed with cold water, and dried.
Data Presentation
| Parameter | Condition |
| Substrate | This compound |
| Base | 2 M KOH in EtOH/H₂O (1:1) |
| Temperature | 100°C |
| Time | 10 minutes |
| Power | 100-200 W (as required to maintain temperature) |
| Expected Yield | >95% |
Workflow Diagram
Caption: Workflow for microwave-assisted hydrolysis.
Microwave-Assisted Amidation of this compound
The formation of amide bonds is a cornerstone of medicinal chemistry and drug development. Direct amidation of esters with amines under thermal conditions can be slow and often requires high temperatures. Microwave irradiation provides a rapid and efficient alternative for the synthesis of N-substituted 2-(4-nitrophenyl)acetamides.
Causality of Experimental Choices
-
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high boiling point and excellent microwave absorption properties, making it an ideal choice for this reaction. It also effectively solvates the reactants.
-
Amine: Both primary and secondary amines can be used. An excess of the amine is often employed to drive the reaction to completion.
-
Catalyst: While some amidations can proceed without a catalyst under microwave irradiation, the addition of a Lewis acid catalyst like ceric ammonium nitrate can further accelerate the reaction, especially with less reactive amines.[3] For this protocol, we will proceed without a catalyst to showcase a greener approach.
-
Temperature and Time: Elevated temperatures (150°C) and short reaction times (15-30 minutes) are characteristic of microwave-assisted amidation, leading to high conversions and yields.
Experimental Protocol
-
In a 10 mL microwave reaction vial with a magnetic stir bar, add this compound (1.0 mmol, 195.2 mg).
-
Add the desired amine (1.2 mmol).
-
Add 3 mL of N,N-Dimethylformamide (DMF).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 20 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
| Parameter | Condition |
| Substrate | This compound |
| Nucleophile | Primary or Secondary Amine (1.2 equiv.) |
| Solvent | DMF |
| Temperature | 150°C |
| Time | 20 minutes |
| Power | 150-250 W (as required to maintain temperature) |
| Expected Yield | 70-95% |
Workflow Diagram
Caption: Workflow for microwave-assisted amidation.
Microwave-Assisted Palladium-Catalyzed C-C Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Microwave heating has been shown to dramatically accelerate these palladium-catalyzed reactions.[4][5] In this protocol, we will consider the coupling of a hypothetical bromo-derivative of our substrate, Methyl 2-(4-nitro-3-bromophenyl)acetate, with an arylboronic acid. The electron-withdrawing nature of the nitro group can influence the reactivity of the aryl halide.[6]
Causality of Experimental Choices
-
Catalyst: A palladium catalyst, such as PdCl₂(PPh₃)₂, is essential for the catalytic cycle of the Suzuki reaction. The choice of phosphine ligands can be crucial for optimizing the reaction with specific substrates.
-
Base: A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation with the palladium complex.
-
Solvent System: A mixture of an organic solvent like DMF and water is often used. DMF helps to dissolve the organic reactants, while water is necessary for the action of the inorganic base.[7] This mixture also couples efficiently with microwaves.
-
Temperature and Time: Microwave irradiation allows for rapid heating to temperatures around 120°C, leading to complete reaction in as little as 15-30 minutes, a significant improvement over conventional heating which can take several hours.[4]
Experimental Protocol (Hypothetical Substrate)
-
To a 10 mL microwave vial with a stir bar, add Methyl 2-(4-nitro-3-bromophenyl)acetate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, for example, PdCl₂(PPh₃)₂ (0.03 mmol).
-
Add 4 mL of a DMF/water mixture (3:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120°C for 25 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation
| Parameter | Condition |
| Substrate | Methyl 2-(4-nitro-3-bromophenyl)acetate |
| Coupling Partner | Arylboronic acid (1.2 equiv.) |
| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | DMF/H₂O (3:1) |
| Temperature | 120°C |
| Time | 25 minutes |
| Power | 100-200 W (as required to maintain temperature) |
| Expected Yield | 60-90% |
Logical Relationship Diagram
Caption: Key components of the Suzuki-Miyaura reaction.
Safety Considerations in Microwave Chemistry
While microwave synthesis offers numerous advantages, it is imperative to adhere to strict safety protocols.
-
Use Dedicated Equipment: Only laboratory-grade microwave reactors designed for chemical synthesis should be used. Domestic microwave ovens are not suitable and can be extremely dangerous.[8]
-
Pressure Monitoring: Reactions in sealed vessels can generate significant pressure. Modern microwave reactors are equipped with pressure monitoring and control systems to prevent vessel failure.
-
Solvent Choice: Be aware of the flammability and boiling points of solvents. The ability of microwaves to superheat solvents above their boiling points requires careful temperature control.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Scale-up: When scaling up reactions, it is crucial to start with small-scale experiments to understand the reaction kinetics and potential for exotherms.
By understanding the principles of microwave chemistry and following these detailed protocols and safety guidelines, researchers can effectively utilize this compound as a key intermediate in the rapid and efficient synthesis of a wide range of valuable compounds.
References
- Desai, B. et al. (2014). Microwave assisted synthesis – a critical technology overview. Green Chemistry.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules.
- CEM Corporation. (n.d.).
- An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. (2009). Green Chemistry.
- Grün, A. et al. (2013). Microwave-assisted amidation of arylacetic acids by reaction with 2-aryl-ethylamines.
- Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradi
- High-Speed Heck Reactions in Ionic Liquid with Controlled Microwave He
- Hybrid Pd0.1Cu0.
- A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. (n.d.).
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
- Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PMC.
- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxyl
- Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. (2009).
- Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. (2023). MDPI.
- Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. (2008).
- Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PubMed.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2020). MDPI.
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
- Reductions. (n.d.).
- Solvent Choice for Microwave Synthesis. (n.d.).
- A sustainable metal and base-free direct amidation of esters using water as a green solvent. (2021). RSC Advances.
- Suzuki-Miyaura cross-coupling on aryl chlorides. (2020).
- The microwave‐assisted continuous‐flow for the synthesis of oxindole derivatives. (2021).
- Microwave assisted organic synthesis (MAOS). (2021).
- Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in F
- VALIDATION OF A MICROWAVE-ASSISTED PROTOCOL FOR THE DETERMINATION OF SAPONIFICATION NUMBER: A COMPARISON TO ISO 3657:2020. (2022). Metrohm.
- Cross-Coupling Reactions of Nitroarenes. (2021). PubMed.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
- Microwave-assisted reduction of aromatic nitro compounds with novel oxo-rhenium complexes. (2021). Bohrium.
- Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. (2009).
- Microwave-Assisted Synthesis of Pt/SnO2 for the Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol. (2023). MDPI.
- Microwave-Assisted Synthesis of Medicinally Relevant Indoles. (2016). Scilit.
- Microwave-assisted amidation of arylacetic acids by reaction with 2-aryl-ethylamines. (2013). Taylor & Francis Online.
- Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. (2022). MDPI.
- Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis. (2013).
- Microwave-Assisted Transformation of Esters into Hydroxamic Acids. (2007). Organic Chemistry Portal.
- Fast and accurate preparation fatty acid methyl esters by microwave-assisted derivatization in the yeast Saccharomyces cerevisiae. (2008). PubMed.
- Microwave-Based Technique for Fast and Reliable Extraction of Organic Contaminants from Food, with a Special Focus on Hydrocarbon Contaminants. (2020). MDPI.
- Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. (2012). Semantic Scholar.
- Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. (2008).
- Microwave assisted organic synthesis (MAOS). (2021).
- Microwave-Assisted Organic Reduction Reactions. (2010). Bentham Science.
- High Throughput Experimentation as a Tool to Guide the Microwave Assisted Catalytic Amidation of Aryl Amines with Aryl Acids. (2025).
- Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. (2011).
- An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. (2009). Green Chemistry.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
Sources
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- 2. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave‐assisted reduction of aromatic nitro compounds with novel oxo‐rhenium complexes: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(4-nitrophenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(4-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet crucial chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Overview: The Fischer-Speier Esterification
The synthesis of this compound is most commonly achieved via the Fischer-Speier esterification of 4-nitrophenylacetic acid with methanol.[1][2] This is an acid-catalyzed equilibrium reaction where a carboxylic acid and an alcohol react to form an ester and water.[3] While fundamentally straightforward, achieving high yield and purity requires careful control over several key parameters. The primary challenge lies in managing the reaction equilibrium, which can be influenced by reactant concentrations and the presence of byproducts.[3][4]
Reaction Mechanism: Fischer-Speier Esterification
The reaction proceeds through a series of protonation and nucleophilic attack steps. Understanding this mechanism is critical for troubleshooting, as it highlights the essential role of the acid catalyst and the consequences of water presence.
Caption: The mechanism of Fischer-Speier esterification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is low (<70%) and TLC analysis shows a significant amount of starting material. What's wrong?
This is the most frequent issue and almost always relates to the reversible nature of the Fischer esterification. To achieve high conversion, the equilibrium must be shifted towards the products.
Core Principles & Solutions:
-
Le Châtelier's Principle in Action: The reaction produces one mole of ester and one mole of water for every mole of carboxylic acid. To drive the reaction forward, you must either increase the concentration of a reactant or remove a product.[3]
-
Use Excess Alcohol: The most straightforward method is to use methanol as the solvent, creating a large molar excess that pushes the equilibrium to the right. A 20- to 50-fold excess is common.[1][4][5]
-
Remove Water: While effective, removing water is less practical for a low-boiling alcohol like methanol. A Dean-Stark apparatus is ineffective. However, adding a drying agent like anhydrous molecular sieves to the reaction flask can absorb the water as it forms.[1][3]
-
-
Catalyst Inefficiency: The acid catalyst is crucial for activating the carboxylic acid.[2][3]
-
Catalyst Choice & Loading: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective catalysts.[1] Ensure you are using a sufficient catalytic amount, typically 1-5 mol% relative to the carboxylic acid. For a 5g scale reaction of the starting acid, around 2.5 mL of concentrated H₂SO₄ is a robust starting point.[6]
-
Catalyst Quality: Ensure your acid catalyst has not been compromised by absorbing atmospheric moisture. Use a fresh bottle if in doubt.
-
-
Insufficient Reaction Time or Temperature: Esterification is not instantaneous.
-
Temperature: The reaction should be heated to reflux in methanol (approx. 65°C). Lower temperatures will drastically slow the reaction rate.
-
Duration: Typical reaction times range from 4 to 10 hours.[1][6] Monitor the reaction by TLC until the starting material spot has disappeared or is very faint.
-
Summary of Optimization Parameters
| Parameter | Standard Condition | Optimization Strategy | Rationale |
|---|---|---|---|
| Alcohol Ratio | 20-50x molar excess | Increase molar excess of methanol | Pushes equilibrium towards product formation.[2][4] |
| Catalyst | H₂SO₄ or p-TsOH | Use fresh, concentrated acid | Ensures efficient protonation of the carbonyl.[1][3] |
| Catalyst Loading | 1-5 mol% | Increase loading to 5 mol% if reaction is slow | Increases the rate of the forward reaction. |
| Temperature | Reflux (~65°C in MeOH) | Maintain a steady reflux | Provides sufficient activation energy for the reaction. |
| Reaction Time | 4-10 hours | Monitor by TLC and extend time if necessary | Allows the reaction to reach equilibrium or completion.[1] |
Q2: The reaction mixture has turned dark brown or black. Is this normal and what should I do?
While some color change is expected, a very dark or black solution suggests decomposition. This is often caused by an overly aggressive catalyst or excessive heat.
Causes & Solutions:
-
Aggressive Catalyst: Concentrated sulfuric acid is a strong dehydrating agent and can cause charring at high temperatures.[7]
-
Solution:
-
Use a Milder Catalyst: Consider switching to p-toluenesulfonic acid (p-TsOH), which is a solid and often considered milder.
-
Control Catalyst Addition: Add the sulfuric acid slowly to the methanol solution while cooling the flask in an ice bath to dissipate the exothermic heat of mixing.[6]
-
Avoid Overheating: Use a heating mantle with a temperature controller and stir bar to ensure even heating. Avoid heating "hot spots" on the flask.
-
Q3: My work-up is forming a persistent emulsion, making separation difficult. How can I prevent or resolve this?
Emulsions are common when neutralizing an acidic reaction mixture with a basic aqueous solution, especially if vigorous shaking is employed.
Prevention & Resolution:
-
Gentle Mixing: During the wash steps, do not shake the separatory funnel vigorously. Instead, gently invert it 5-10 times to allow for extraction without creating a fine emulsion.
-
Brine Wash: After the neutralization and water washes, perform a final wash with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break emulsions and further dries the organic layer.
-
Filtration: If a solid precipitate is causing the emulsion, you can sometimes resolve it by filtering the entire mixture through a pad of Celite® (diatomaceous earth).
-
Patience: Sometimes, simply letting the separatory funnel stand for 10-20 minutes will allow the layers to separate.
Q4: I can't get my product to crystallize from the crude oil. What is the best purification strategy?
This compound is a solid at room temperature (m.p. ~52-54°C), but impurities can depress the melting point, resulting in an oil.
Purification Workflow:
Caption: Decision workflow for product purification.
-
Recrystallization (Preferred Method):
-
Solvent Choice: Start with a minimal amount of hot methanol. Dissolve the crude product completely, then allow it to cool slowly to room temperature, followed by cooling in an ice bath. If it oils out, try a two-solvent system like ethyl acetate/hexanes. Dissolve the crude in a minimum of boiling ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.
-
The starting material, 4-nitrophenylacetic acid, can be purified by recrystallization from boiling water or an ethanol/water mixture.[7][8]
-
-
Silica Gel Chromatography (If Recrystallization Fails):
-
This is the most robust method for separating impurities.
-
Eluent System: A mixture of ethyl acetate and hexanes is a good starting point. A typical gradient might be from 5% to 20% ethyl acetate in hexanes. The product is moderately polar and should elute cleanly.
-
Monitoring: Use TLC to track the separation and combine the fractions containing the pure product.
-
Detailed Experimental Protocol
This protocol represents a robust, optimized procedure for a standard laboratory scale.
Materials:
-
4-Nitrophenylacetic acid (e.g., 5.0 g)
-
Anhydrous Methanol (100 mL)
-
Concentrated Sulfuric Acid (2.5 mL)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-nitrophenylacetic acid in 100 mL of anhydrous methanol.[6]
-
Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add 2.5 mL of concentrated sulfuric acid.[6]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Continue to stir and reflux for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent).[6]
-
Cooling & Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the excess methanol using a rotary evaporator.[6]
-
Extraction & Neutralization: Dissolve the oily residue in 100 mL of ethyl acetate and transfer it to a 250 mL separatory funnel. Carefully add 50 mL of saturated sodium bicarbonate solution. Caution: CO₂ gas will evolve. Swirl gently at first, then stopper and invert, venting frequently. Allow the layers to separate and discard the lower aqueous layer. Repeat the wash until no more gas evolves.[5]
-
Washing: Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine.[6]
-
Drying & Isolation: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting solid/oil by recrystallization from methanol or via silica gel chromatography as described in the FAQ section.
References
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Retrieved January 11, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 11, 2026, from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved January 11, 2026, from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved January 11, 2026, from [Link]
-
MOLBASE. (n.d.). This compound | 2945-08-6. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved January 11, 2026, from [Link]
-
Reddit. (2018, February 13). How can I improve the yield of my Fischer Esterification?. r/Chempros. Retrieved January 11, 2026, from [Link]
-
NSR laboratories Pvt. Ltd. (n.d.). 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture. Retrieved January 11, 2026, from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
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- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
Technical Support Center: Reactions with Methyl 2-(4-nitrophenyl)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(4-nitrophenyl)acetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in organic synthesis. The following sections are designed to help you identify and mitigate the formation of common side products, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section delves into the most frequently observed side reactions when using this compound and provides actionable protocols to minimize their occurrence.
Issue 1: Unintended Hydrolysis to 4-Nitrophenylacetic Acid
Q1: I am observing the formation of a significant amount of 4-nitrophenylacetic acid in my reaction. What is causing this, and how can I prevent it?
A1: The presence of 4-nitrophenylacetic acid indicates the hydrolysis of the methyl ester functionality of this compound. This is a common issue, particularly when the reaction conditions are not strictly anhydrous or if the reaction is performed under acidic or basic conditions.
Causality: The ester group is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where a proton source protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[1][2]
Troubleshooting & Mitigation Protocol:
| Parameter | Recommendation | Rationale |
| Solvents & Reagents | Use anhydrous solvents and reagents. Consider drying solvents using appropriate methods (e.g., molecular sieves, distillation over a drying agent). | To minimize the presence of water, which is a key reactant in hydrolysis. |
| Reaction pH | Maintain a neutral pH if possible. If the reaction requires acidic or basic conditions, consider using non-aqueous acids or bases. | To avoid catalysis of the hydrolysis reaction. |
| Temperature | Run the reaction at the lowest effective temperature. | Hydrolysis rates, like most reaction rates, increase with temperature. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. | Prolonged reaction times can increase the extent of hydrolysis. |
| Work-up | If an aqueous work-up is necessary, perform it quickly and at a low temperature. Neutralize any acidic or basic conditions promptly. | To minimize contact time with water and catalysts. |
Purification of this compound from 4-Nitrophenylacetic Acid:
If hydrolysis has already occurred, the desired ester can often be separated from the carboxylic acid by the following methods:
-
Extraction: Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The 4-nitrophenylacetic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ester remains in the organic layer.
-
Column Chromatography: Silica gel chromatography can effectively separate the more polar carboxylic acid from the less polar ester. A solvent system such as a gradient of ethyl acetate in hexanes is typically effective.
Issue 2: Formation of Azoxy Compounds During Nitro Group Reduction
Q2: I am trying to reduce the nitro group of this compound to an amine, but I am getting a significant amount of a colored impurity, which I suspect is an azoxy compound. How can I achieve a clean reduction?
A2: The formation of azoxy compounds is a well-known side reaction during the reduction of nitroarenes.[3] This occurs due to the condensation of partially reduced intermediates.
Causality: The reduction of a nitro group to an amine proceeds through several intermediates, including a nitroso and a hydroxylamine species.[3] These intermediates can react with each other to form an azoxy linkage.[3][4]
Fig. 1: Pathway of nitro group reduction and formation of azoxy side products.
Troubleshooting & Mitigation Protocol for Selective Nitro Group Reduction:
The key to a clean reduction is to use reagents and conditions that favor the complete, rapid conversion to the amine without the accumulation of the reactive intermediates.
| Method | Protocol | Advantages & Considerations |
| Catalytic Hydrogenation | Reagents: H₂ gas (1 atm or higher), 10% Pd/C (5-10 mol%). Solvent: Methanol or Ethanol. Procedure: Dissolve this compound in the solvent, add the catalyst, and purge the system with H₂. Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter through Celite to remove the catalyst. | Generally high-yielding and clean. However, other functional groups (e.g., alkenes, alkynes) may also be reduced. |
| Transfer Hydrogenation | Reagents: Ammonium formate, 10% Pd/C. Solvent: Methanol. Procedure: Dissolve the nitro compound in methanol, add ammonium formate (3-5 equivalents) and then the Pd/C catalyst. Heat to reflux and monitor the reaction. | Avoids the use of high-pressure hydrogen gas. Milder conditions can sometimes offer better selectivity. |
| Metal/Acid Reduction | Reagents: SnCl₂·2H₂O (5 equivalents). Solvent: Ethanol or Ethyl Acetate. Procedure: Dissolve the nitro compound in the solvent and add SnCl₂·2H₂O. Heat the mixture to reflux. After completion, cool and pour into ice. Neutralize with a base (e.g., NaHCO₃) to precipitate tin salts and then extract the product. | Highly selective for the nitro group, leaving the ester intact. The work-up can be cumbersome due to the formation of tin salts. |
Purification:
-
Column Chromatography: Azoxy compounds are typically less polar than the corresponding amines but more polar than the starting nitro compound. Silica gel chromatography can be used for separation.
-
Crystallization: If the desired amine is a solid, recrystallization can be an effective method for removing the azoxy impurity.
Issue 3: Formation of a β-Keto Ester via Self-Condensation
Q3: I am running a reaction with this compound under basic conditions and observing the formation of a higher molecular weight side product. What is this, and how can I prevent it?
A3: The formation of a higher molecular weight product under basic conditions is likely due to a self-condensation reaction, specifically a Claisen condensation.
Causality: The α-hydrogens (the hydrogens on the carbon adjacent to the carbonyl group) of this compound are acidic due to the electron-withdrawing effects of both the ester carbonyl group and the para-nitro group.[5] In the presence of a strong base, an enolate can form, which can then act as a nucleophile and attack the carbonyl group of another molecule of the ester, leading to the formation of a β-keto ester.[6]
Fig. 2: Self-condensation (Claisen) of this compound.
Troubleshooting & Mitigation Protocol:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a non-nucleophilic, sterically hindered base (e.g., Lithium diisopropylamide - LDA, Lithium bis(trimethylsilyl)amide - LiHMDS) if a base is required for another transformation. | These bases are less likely to act as nucleophiles themselves and can be used to control enolate formation. |
| Temperature | Perform the reaction at low temperatures (e.g., -78 °C). | The rate of the Claisen condensation is significantly reduced at lower temperatures. |
| Order of Addition | If reacting the enolate with another electrophile, form the enolate at low temperature by slow addition of the base to the ester, and then add the electrophile. | This minimizes the concentration of the enolate in the presence of unreacted starting material. |
| Stoichiometry of Base | Use of a full equivalent of a strong, non-nucleophilic base can quantitatively form the enolate, reducing the amount of starting ester available for self-condensation.[2] | This is particularly relevant if the enolate is intended to react with a different electrophile. |
Purification:
-
Column Chromatography: The β-keto ester product is significantly less polar than the starting material and can be separated by silica gel chromatography.
-
Keto-Enol Tautomerism: Be aware that the β-keto ester product can exist as a mixture of keto and enol tautomers, which may appear as multiple spots on a TLC plate or multiple sets of peaks in an NMR spectrum.
Frequently Asked Questions (FAQs)
Q: Is this compound stable under prolonged storage?
A: While generally stable when stored in a cool, dry place, it is susceptible to slow hydrolysis if exposed to moisture. It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere.
Q: Can I use sodium hydroxide as a base in reactions involving this compound?
A: The use of sodium hydroxide is not recommended if you wish to preserve the ester functionality, as it will readily promote saponification (hydrolysis) to 4-nitrophenylacetic acid.[1][2]
Q: What is the best way to monitor reactions involving this compound?
A: Thin-layer chromatography (TLC) is a convenient method. The starting material has a strong UV chromophore due to the nitrobenzene ring. A typical mobile phase would be a mixture of ethyl acetate and hexanes. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
References
- OAE, S., FUKUMOTO, T., & YAMAGAMI, M. (1963). The Mechanism of Azoxybenzene Formation. Bulletin of the Chemical Society of Japan, 36(6), 728-732.
- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
- Chemguide. (n.d.). Hydrolysing Esters.
- ResearchGate. (n.d.).
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- Thakur, A., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 6(3), 221-226*.
- Wikipedia. (n.d.).
- BenchChem. (2025). Troubleshooting common issues in (3-Amino-4-hydroxyphenyl)acetic acid synthesis.
- Quora. (2018). What is the effect of the -NO₂ group on the acidic strength of phenol?
- Chemistry LibreTexts. (2024). 23.
- Master Organic Chemistry. (2020).
- Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.
- BenchChem. (2025). Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
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Technical Support Center: Purification Strategies for Products Derived from Methyl 2-(4-nitrophenyl)acetate
Welcome to the technical support center for navigating the purification challenges of compounds synthesized from Methyl 2-(4-nitrophenyl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple protocols to explore the underlying chemical principles that govern purification strategies, empowering you to troubleshoot effectively and optimize your results.
This compound is a versatile starting material, primarily utilized for its activated aromatic ring and the chemical handles provided by the nitro and methyl ester groups.[1][2][3] The most common downstream transformations include the reduction of the nitro group to an amine, hydrolysis of the ester, and reactions involving the active methylene group. Each of these transformations yields products with distinct physicochemical properties, necessitating tailored purification approaches.
Section 1: Purification of Methyl 2-(4-aminophenyl)acetate Following Nitro Group Reduction
The reduction of the aromatic nitro group in this compound to form Methyl 2-(4-aminophenyl)acetate is a cornerstone reaction.[4][5] This transformation dramatically alters the molecule's polarity and basicity, which is the key to its purification. However, the choice of reducing agent (e.g., Sn/HCl, Fe/HCl, catalytic hydrogenation) introduces specific impurities that must be addressed.[6]
FAQ 1.1: My crude reaction mixture after a metal/acid reduction is a messy slurry. What is the most effective work-up and purification strategy?
Answer: This is a very common scenario. Reductions using metals like tin (Sn) or iron (Fe) in acidic media generate metallic salts that must be thoroughly removed before chromatographic purification. A multi-step extractive work-up is critical for success.
The core principle is to manipulate the solubility of your product. The resulting amine, Methyl 2-(4-aminophenyl)acetate, is basic. In the acidic reaction mixture, it exists as a protonated, water-soluble salt. To extract it into an organic solvent, you must first neutralize the acid and basify the solution to deprotonate the amine, rendering it soluble in organic solvents like ethyl acetate or dichloromethane (DCM).[7]
Recommended General Workflow:
-
Quenching & Filtration (if applicable): After the reaction is complete, cool the mixture. If a large amount of solid metal/metal oxide is present, it can be beneficial to filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Basification: Carefully add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the solution is basic (pH > 8). This neutralizes the excess acid and deprotonates your ammonium salt to the free amine. It also precipitates the metal salts (e.g., tin hydroxide) as an insoluble solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or DCM) multiple times. The free amine product will move into the organic layer, while the inorganic salts will remain in the aqueous layer.[7]
-
Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is now ready for chromatographic purification.
Once you have the crude, basified product, column chromatography is the most effective purification method. The starting material, this compound, is significantly less polar than the product, Methyl 2-(4-aminophenyl)acetate, due to the highly polar and basic amino group.[7] Therefore, the starting material will elute much faster from a normal-phase silica gel column.
Caption: Post-Reduction Purification Workflow.
FAQ 1.2: I'm struggling with poor separation between my starting material and the amine product on my column. How can I improve this?
Answer: This issue typically stems from an inappropriate solvent system. The significant polarity difference between the nitro and amino compounds should allow for a straightforward separation. The key is to find a mobile phase that provides a good retention factor (Rf) difference on a Thin Layer Chromatography (TLC) plate.
Troubleshooting Steps:
-
TLC Optimization: The ideal solvent system for column chromatography should place your desired product at an Rf of approximately 0.2-0.4 on a TLC plate. The starting material should have a much higher Rf (>0.6).
-
Solvent System Selection: For this specific separation, a mixture of a non-polar solvent (like Hexane or Heptane) and a polar solvent (like Ethyl Acetate) is standard. Start with a low concentration of the polar solvent (e.g., 10% Ethyl Acetate in Hexane) and gradually increase it until you achieve the desired Rf.
-
Gradient Elution: If a single solvent mixture (isocratic elution) gives poor separation, a gradient elution is highly recommended. Start the column with a low-polarity mobile phase to elute the non-polar starting material and any non-polar impurities. Then, gradually increase the percentage of the polar solvent to elute your more polar amine product.
| Problem | Potential Cause | Recommended Solution |
| Product and SM are too close on TLC | Incorrect solvent polarity | Test a range of Ethyl Acetate/Hexane ratios (e.g., 10%, 20%, 30% EtOAc). |
| Product streaks on TLC/Column | Amine interacting strongly with acidic silica | Add 0.5-1% triethylamine (TEA) to your mobile phase to neutralize acidic sites on the silica gel.[8] |
| Product won't move from baseline (Rf=0) | Mobile phase is not polar enough | Increase the percentage of Ethyl Acetate or switch to a more polar solvent like Dichloromethane/Methanol. |
| All compounds run at solvent front (Rf=1) | Mobile phase is too polar | Decrease the percentage of Ethyl Acetate. |
FAQ 1.3: My purified Methyl 2-(4-aminophenyl)acetate is a yellow-to-brown liquid/solid that darkens over time. Is this normal and how should I store it?
Answer: Yes, this is a common observation. Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored impurities.[4] The appearance of a yellow or brown color is indicative of this degradation. While the product may initially be a colorless or off-white solid/liquid, exposure to air and light will accelerate decomposition.[9]
Proper Storage Protocol:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon.
-
Low Temperature: Keep the container in a freezer (-20°C is common practice).[5]
-
Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.
By minimizing exposure to oxygen and light, you can significantly extend the shelf life of your purified product.
Section 2: General Troubleshooting for Purification
FAQ 2.1: My compound seems to be decomposing on the silica gel column. What are my options?
Answer: Compound instability on silica gel is a frequent challenge, often because silica is inherently acidic and can catalyze degradation of sensitive functional groups.[10] If you observe streaking on TLC or recover low yields of a new, unexpected spot from your column, silica-mediated decomposition is a likely culprit.
Alternative Strategies:
-
Deactivated Silica: You can "base-wash" your silica gel by preparing your column slurry in a solvent system containing 1-2% of a base like triethylamine or ammonia. This neutralizes the acidic sites and can prevent degradation.[8]
-
Alternative Stationary Phases: If deactivation is insufficient, switch to a different stationary phase.
-
Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. For a basic compound like an amine, neutral or basic alumina is an excellent choice to avoid degradation.[10]
-
Florisil®: A magnesium silicate gel that is less acidic than silica and can be effective for separating moderately polar compounds.[10]
-
Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography (using a polar mobile phase like water/acetonitrile) can be an option, though it is more common in HPLC than flash chromatography.
-
FAQ 2.2: I can't get my product to crystallize. How do I properly perform a solvent screen for recrystallization?
Answer: Recrystallization is a powerful technique for purifying solid compounds, but its success is entirely dependent on choosing the correct solvent.[11] An ideal solvent will dissolve your compound poorly at room temperature but very well at high temperatures.[12] A systematic solvent screen is the best way to identify a suitable solvent or solvent system.
Systematic Solvent Screening Protocol:
-
Preparation: Place a small amount of your crude solid (10-20 mg) into several small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, hexane) dropwise at room temperature, swirling after each drop.
-
Room Temp Solubility Test:
-
If the solid dissolves easily at room temperature, the solvent is unsuitable .
-
If the solid is completely insoluble, it may be a candidate for the next step.
-
-
Hot Solubility Test: For solvents where the compound was insoluble at room temperature, heat the test tube gently in a hot water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.
-
If the solid dissolves completely upon heating, it is a good candidate solvent .
-
If a large volume of hot solvent is required, the solubility may be too low for practical use.
-
-
Cooling & Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath. The solvent that produces a large quantity of high-quality crystals is your best choice.[12]
-
Binary Systems: If no single solvent works, try a binary (two-solvent) system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble), and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve, then allow to cool slowly. A common example is Ethanol/Water.
Caption: Logical workflow for recrystallization solvent screening.
Section 3: Purification of the Ester Hydrolysis Product
FAQ 3.1: I've hydrolyzed the ester of this compound to form (4-nitrophenyl)acetic acid. How do I purify the final product?
Answer: Hydrolysis of the methyl ester yields a carboxylic acid. This functional group provides a powerful and non-chromatographic method for purification: acid-base extraction. The principle relies on the ability to convert the water-insoluble carboxylic acid into a water-soluble carboxylate salt using a mild base.
Purification Protocol via Acid-Base Extraction:
-
Dissolution: After the reaction, dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract it several times with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form its sodium salt, which is highly soluble in the aqueous layer. Any neutral or basic impurities will remain in the organic layer.
-
Separation: Discard the organic layer containing the impurities.
-
Re-acidification: Cool the combined aqueous layers in an ice bath and carefully re-acidify with a strong acid, like 1M or 2M HCl, until the solution is acidic (pH ~2). You will see the purified (4-nitrophenyl)acetic acid precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water to remove any remaining salts, and dry it thoroughly.
This method is highly effective for removing unreacted starting material and other neutral byproducts, often yielding a product of high purity without the need for chromatography.
References
-
Anonymous. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange. [Link]
-
Anonymous. (2022). Struggling with the purification of a nitroaldol product. Reddit r/OrganicChemistry. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Missouri S&T. Aromatic Nitro Compounds. [Link]
-
PubChem, National Institutes of Health. Methyl 2-(4-aminophenyl)acetate. [Link]
-
Chem Ed DL. (2021). Column Chromatography-Separation of ortho & para Nitrophenols. YouTube. [Link]
-
VTechWorks. Nitrophenyl boronic acids as derivatizing agents in chromatography. [Link]
-
Chemistry LibreTexts. (2021). Nitro Compounds. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Veeprho. Methyl 2-(4-aminophenyl)acetate. [Link]
-
Appchem. This compound. [Link]
-
MDPI. (2021). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. [Link]
-
PubChem, National Institutes of Health. Methyl p-nitrophenylacetate. [Link]
- Google Patents.
- Google Patents.
-
The Brem Method. (2023). MCAT Organic Chemistry: Column Chromatography. YouTube. [Link]
-
PubMed. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate. [Link]
- Google Patents.
-
PubMed. (1986). Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase. [Link]
-
Chemsrc. Methyl (4-nitrophenyl)acetate. [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]
-
International Union of Crystallography. Crystal structures and Hirshfeld surface analyses. [Link]
-
Canadian Science Publishing. THE TRYPSIN CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. [Link]
-
National Institutes of Health. (2022). Current trends and challenges in the downstream purification of bispecific antibodies. [Link]
-
PubMed. (2013). Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. [Link]
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Technical Support Center: Navigating the Challenges of Methyl 2-(4-nitrophenyl)acetate Hydrolysis
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the unwanted hydrolysis of Methyl 2-(4-nitrophenyl)acetate during chemical reactions. This resource offers practical, field-proven insights and troubleshooting strategies to ensure the integrity of your experiments and the purity of your products.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to hydrolysis?
This compound is a valuable intermediate in organic synthesis, often used in the development of pharmaceuticals and other bioactive molecules.[1][2] Its structure, featuring an ester functional group directly influenced by a strong electron-withdrawing nitro group on the phenyl ring, makes it particularly susceptible to hydrolysis. This reaction breaks the ester bond, yielding methanol and the undesired byproduct, 2-(4-nitrophenyl)acetic acid.
Q2: What are the primary causes of hydrolysis for this compound?
The hydrolysis of this compound is primarily catalyzed by the presence of acidic or basic conditions, even in trace amounts.[3][4] The electron-withdrawing nature of the para-nitro group makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.[5]
Q3: How can I detect if my sample of this compound has undergone hydrolysis?
The most common indicators of hydrolysis are a decrease in the yield of the desired ester-containing product and the appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate, corresponding to the carboxylic acid byproduct. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water with a formic or phosphoric acid modifier, can effectively separate this compound from 2-(4-nitrophenyl)acetic acid.[6][7]
Q4: Under what pH conditions is this compound most stable?
Esters are generally most stable in a neutral to slightly acidic pH range (pH 4-6). Both strongly acidic and, particularly, strongly basic conditions significantly accelerate the rate of hydrolysis.[8] For reactions involving this compound, maintaining the pH as close to neutral as possible is crucial for minimizing this side reaction.
Understanding the Mechanisms of Hydrolysis
To effectively prevent hydrolysis, it is essential to understand the pathways through which it occurs. Both acid- and base-catalyzed mechanisms are relevant for this compound.
Base-Catalyzed Hydrolysis (Saponification)
This is often the more significant concern in many synthetic procedures. The mechanism is a nucleophilic acyl substitution:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate Formation: This results in the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group.
-
Proton Transfer: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, leading to the carboxylate salt and methanol. This final step is essentially irreversible and drives the reaction to completion.
Caption: Base-catalyzed hydrolysis of this compound.
Acid-Catalyzed Hydrolysis
This mechanism is the reverse of Fischer esterification and is an equilibrium process.[3]
-
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (H₃O⁺), making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.
-
Leaving Group Departure: The protonated methanol molecule departs as a neutral leaving group.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the carboxylic acid product.
Caption: Acid-catalyzed hydrolysis of this compound.
Troubleshooting Guides
Scenario 1: Hydrolysis During a Base-Mediated Reaction
Issue: You are performing a reaction that requires a basic catalyst or reagent (e.g., an alkylation, condensation, or saponification of another ester in the molecule) and are observing significant formation of 2-(4-nitrophenyl)acetic acid.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Strong Base | Use a weaker, non-nucleophilic base if possible (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU or DIPEA). | Stronger bases like NaOH or KOH have a higher concentration of hydroxide ions, which directly participate in hydrolysis. Weaker bases can often facilitate the desired reaction without causing significant ester cleavage. |
| Presence of Water | Ensure all reagents and solvents are strictly anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent). | Water is a reactant in the hydrolysis reaction. Removing it from the reaction mixture will significantly slow down the rate of hydrolysis according to Le Chatelier's principle. |
| Elevated Temperature | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature. | The rate of hydrolysis, like most chemical reactions, increases with temperature. Lowering the temperature will decrease the rate of the undesired hydrolysis reaction more significantly than many desired transformations. |
| Aqueous Workup | If an aqueous workup is necessary, use cold, saturated NaHCO₃ or a buffered solution to neutralize the base, and work quickly. Avoid strong acids for neutralization if possible. | Prolonged contact with aqueous base during workup will lead to hydrolysis. Using a weak base for neutralization and keeping the solutions cold minimizes the rate of this side reaction.[9] |
| Phase-Transfer Catalysis | For reactions involving an inorganic base and an organic substrate, consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt. | A PTC can transport the basic anion into the organic phase to carry out the desired reaction, while minimizing the direct contact of the ester with the aqueous basic phase where hydrolysis is more likely to occur. |
Scenario 2: Hydrolysis During an Acidic Reaction or Workup
Issue: You are using acidic conditions (e.g., for the removal of an acid-labile protecting group or in an acid-catalyzed reaction) and are detecting the formation of 2-(4-nitrophenyl)acetic acid.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Presence of Water | Use anhydrous acidic conditions if the reaction chemistry allows (e.g., HCl in dioxane). | As with base-catalyzed hydrolysis, water is a necessary reactant. Removing it will shift the equilibrium away from the hydrolysis products. |
| Strong Aqueous Acid | If an aqueous acid is required, use a dilute solution and perform the reaction at a low temperature. | The concentration of H₃O⁺ is a key factor in the rate of acid-catalyzed hydrolysis. Lowering the concentration and temperature will slow this side reaction. |
| Prolonged Reaction/Workup Time | Minimize the reaction time and the duration of the acidic workup. | The extent of hydrolysis is directly proportional to the time the ester is exposed to acidic conditions. Efficient processing is crucial.[9] |
| Choice of Acid | Consider using a solid-supported acid catalyst that can be filtered off, avoiding an aqueous workup. | This approach can provide the necessary acidic environment for the reaction while simplifying the removal of the acid, thereby reducing the risk of hydrolysis during purification. |
Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Reaction Minimizing Hydrolysis
This protocol provides a general framework for a reaction using a base where this compound is a reactant.
-
Glassware and Reagent Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of inert gas (e.g., argon or nitrogen) or in a desiccator.
-
Use freshly dried, anhydrous solvents. For example, THF can be dried over sodium/benzophenone, and dichloromethane can be distilled from calcium hydride.
-
Ensure all solid reagents are anhydrous. If necessary, dry them in a vacuum oven.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under an inert atmosphere.
-
Dissolve this compound and any other organic starting materials in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) before adding the base.
-
Add the base (preferably a non-nucleophilic organic base or a finely ground anhydrous inorganic base) portion-wise or as a solution in an anhydrous solvent.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or HPLC.
-
Aim for the shortest reaction time necessary for a good yield of the desired product.
-
-
Workup:
-
Quench the reaction at low temperature by adding a cold, saturated solution of a weak acid (e.g., ammonium chloride) or a buffer.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer quickly with cold brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Protocol 2: HPLC Method for Monitoring Hydrolysis
This method can be used to quantify the ratio of this compound to its hydrolysis product, 2-(4-nitrophenyl)acetic acid.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase and filter through a 0.45 µm syringe filter.
References
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
IRE Journals. (2025). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. Retrieved from [Link]
-
Journal of Chemical Education. (1994). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Retrieved from [Link]
-
Canadian Science Publishing. (1964). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Retrieved from [Link]
-
Save My Exams. (2024). Ester Hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
Reddit. (2024). Hydrolysis product troubleshooting. Retrieved from [Link]
-
PubMed. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Retrieved from [Link]
-
ResearchGate. (2006). Kinetics and Mechanisms of the Acid-Catalyzed Hydrolyses of 4- Nitrophenyl-N-aroyl-areneiminosulfonates. Retrieved from [Link]
-
YouTube. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. Retrieved from [Link]
-
CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
ResearchGate. (2006). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetic acid, (m-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
GENERAL HPLC METHODS. (n.d.). GENERAL HPLC METHODS. Retrieved from [Link]
-
Molbase. (n.d.). This compound|2945-08-6. Retrieved from [Link]
-
ResearchGate. (2006). Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: Consequences of solvent composition and ester hydrophobicity. Retrieved from [Link]
-
ResearchGate. (2006). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Retrieved from [Link]
-
PubChem. (n.d.). Methyl p-nitrophenylacetate. Retrieved from [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: By-product Formation in the Alkylation of Methyl 2-(4-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the alkylation of methyl 2-(4-nitrophenyl)acetate. This guide is designed to provide in-depth troubleshooting and frequently asked questions to assist you in optimizing your reaction, minimizing by-product formation, and ensuring the integrity of your synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the alkylation of this compound. We delve into the root causes of these issues and provide actionable, step-by-step protocols for their resolution.
Issue 1: Presence of a Significant Amount of Dialkylated Product
Symptom: Your reaction mixture shows a substantial peak corresponding to a dialkylated species in your analytical data (e.g., GC-MS, LC-MS, NMR), leading to a lower yield of the desired monoalkylated product.
Root Cause Analysis: this compound is an active methylene compound, meaning the protons on the carbon adjacent to both the phenyl and ester groups are acidic. In the presence of a base, an enolate is formed, which is the nucleophile in the alkylation reaction. The monoalkylated product, if it still possesses an acidic proton, can be deprotonated by the base to form a new enolate, which can then react with another equivalent of the alkylating agent to form the dialkylated by-product. This is particularly problematic with highly reactive alkylating agents like allyl or benzyl halides.[1]
Mitigation Strategies:
-
Stoichiometry Control:
-
Protocol: Carefully control the stoichiometry of your reactants. Use a slight excess of this compound relative to the alkylating agent. A 1.1:1 to 1.2:1 ratio of the active methylene compound to the alkylating agent is a good starting point.
-
Rationale: By ensuring the alkylating agent is the limiting reagent, you reduce the probability of the monoalkylated product encountering an unreacted alkylating agent.
-
-
Choice of Base and Solvent:
-
Protocol: The choice of base and solvent can significantly influence the extent of dialkylation.[2] For selective monoalkylation, consider using a weaker base or a base/solvent system that does not favor the deprotonation of the monoalkylated product. For instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a nonpolar solvent like benzene has been shown to favor monoalkylation of active methylene compounds.[2] Conversely, using DBU in a polar solvent like DMF tends to promote dialkylation.[2]
-
Rationale: In a nonpolar solvent, the enolate and the counter-ion exist as a tight ion pair, which can sterically hinder the approach of a second molecule of the alkylating agent. In polar aprotic solvents, the cation is well-solvated, leading to a "naked" and more reactive enolate that is more prone to dialkylation.[1]
-
-
Reaction Temperature:
-
Protocol: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and cool the reaction if necessary.
-
Rationale: Lowering the temperature can help to control the reaction rate and may favor the kinetic product (monoalkylation) over the thermodynamic product (dialkylation).
-
Issue 2: Formation of O-Alkylated By-product
Symptom: You observe an isomer of your desired C-alkylated product in your analytical data, which is identified as the O-alkylated species.
Root Cause Analysis: The enolate intermediate is an ambident nucleophile, meaning it has two nucleophilic sites: the carbon and the oxygen. Reaction at the carbon center leads to the desired C-alkylation, while reaction at the oxygen leads to the formation of an O-alkylated by-product (a ketene acetal). The regioselectivity of the alkylation (C- vs. O-alkylation) is influenced by several factors, including the nature of the cation, the solvent, and the electrophile (alkylating agent).[1][3][4]
Troubleshooting Steps:
-
Alkylating Agent:
-
Protocol: If possible, use a "softer" electrophile. For example, alkyl iodides and bromides are considered softer and tend to favor C-alkylation, whereas "harder" electrophiles like alkyl sulfates or sulfonates can favor O-alkylation.[1][5]
-
Rationale: According to Hard and Soft Acid-Base (HSAB) theory, the carbon atom of the enolate is a softer nucleophilic center, while the oxygen is a harder center. Soft electrophiles prefer to react with soft nucleophiles, and hard electrophiles with hard nucleophiles.
-
-
Solvent Selection:
-
Protocol: The use of protic solvents can favor C-alkylation by solvating the oxygen atom of the enolate through hydrogen bonding, thereby sterically hindering O-alkylation.[6] However, protic solvents can also protonate the enolate, reducing its reactivity. Aprotic polar solvents like DMF or DMSO can solvate the cation, leading to a more reactive "naked" enolate where O-alkylation can be more competitive.
-
Rationale: Shielding the oxygen atom of the enolate makes the carbon atom the more accessible nucleophilic site for the alkylating agent.[6]
-
Issue 3: Hydrolysis of the Ester Group
Symptom: You detect the presence of 4-nitrophenylacetic acid in your reaction mixture or during workup.[7][8][9]
Root Cause Analysis: The ester group of this compound can be susceptible to hydrolysis, especially under strongly basic or acidic conditions, or in the presence of water.[10][11] This can be a problem if your reaction conditions are not anhydrous or if your workup procedure involves prolonged exposure to aqueous acid or base.
Preventative Measures:
-
Anhydrous Conditions:
-
Protocol: Ensure all your reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Rationale: Water can act as a nucleophile and attack the carbonyl carbon of the ester, leading to hydrolysis.
-
-
Careful Workup:
-
Protocol: During the aqueous workup, minimize the contact time with acidic or basic solutions. Neutralize the reaction mixture carefully and promptly extract your product into an organic solvent.
-
Rationale: Prolonged exposure to aqueous acid or base, especially at elevated temperatures, can promote ester hydrolysis.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the alkylation of this compound.
Q1: What is the role of the nitro group in this reaction?
A1: The para-nitro group is a strong electron-withdrawing group. It increases the acidity of the methylene protons by stabilizing the resulting carbanion (enolate) through resonance and inductive effects. This makes the deprotonation step easier to achieve with a suitable base.
Q2: Which bases are typically used for this type of alkylation?
A2: A variety of bases can be used, with the choice depending on the desired outcome (mono- vs. dialkylation) and the reactivity of the alkylating agent. Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).[12][13] Organic bases like DBU are also effective.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials to track the consumption of the reactants and the formation of the product. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress.
Q4: My reaction is very slow. What can I do to increase the rate?
A4:
-
Increase the temperature: Gently warming the reaction mixture can significantly increase the reaction rate. However, be mindful that this may also promote the formation of by-products.
-
Use a more polar solvent: Switching to a polar aprotic solvent like DMF or DMSO can enhance the rate of alkylation by better solvating the ions and increasing the nucleophilicity of the enolate.[1]
-
Use a stronger base: A stronger base will generate a higher concentration of the enolate at equilibrium, which can lead to a faster reaction.
Q5: Are there any safety precautions I should be aware of?
A5:
-
Nitro compounds: Many nitroaromatic compounds are potentially toxic and can be skin irritants. Always handle this compound and its derivatives in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Bases: Strong bases like sodium hydride are flammable and react violently with water. Handle them with extreme care under an inert atmosphere.
-
Alkylating agents: Many alkylating agents are toxic and can be carcinogenic. Consult the Safety Data Sheet (SDS) for each reagent before use and take appropriate precautions.
III. Visualizing Reaction Pathways
To aid in understanding the potential reaction outcomes, the following diagrams illustrate the key pathways.
Diagram 1: C-Alkylation vs. O-Alkylation
Caption: Ambident nature of the enolate leading to C- or O-alkylation.
Diagram 2: Mono- vs. Dialkylation
Caption: Sequential alkylation leading to mono- and dialkylated products.
IV. Quantitative Data Summary
The choice of reaction conditions can have a significant impact on the product distribution. The following table summarizes general trends observed in the alkylation of active methylene compounds.
| Condition | Favors Monoalkylation | Favors Dialkylation | Favors C-Alkylation | Favors O-Alkylation |
| Solvent | Nonpolar (e.g., Benzene)[2] | Polar aprotic (e.g., DMF)[2] | Protic solvents[6] | Polar aprotic solvents |
| Base | Weaker bases | Stronger bases | - | - |
| Alkylating Agent | - | More reactive agents (e.g., benzyl halides)[1] | "Soft" electrophiles (e.g., R-I, R-Br)[1][5] | "Hard" electrophiles (e.g., R-OTs, R2SO4)[1] |
| Stoichiometry | Excess active methylene compound | Excess alkylating agent | - | - |
V. References
-
Alkylation of active methylene compounds. ResearchGate. [Link]
-
Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. J-STAGE. [Link]
-
Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research. [Link]
-
Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI. [Link]
-
Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]
-
Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info. [Link]
-
C- or O-Alkylation? ChemistryViews. [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. [Link]
-
ACTIVE METHYLENE COMPOUNDS. eGyanKosh. [Link]
-
Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase. PubMed. [Link]
-
Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Science Publishing. [Link]
-
(4-Nitrophenyl)acetic acid. PubChem. [Link]
Sources
- 1. bipublication.com [bipublication.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 5. reddit.com [reddit.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Actylis - 4-Nitrophenylacetic Acid - API Intermediate - Catalyst [solutions.actylis.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. researchgate.net [researchgate.net]
- 13. real.mtak.hu [real.mtak.hu]
Technical Support Center: Troubleshooting Low Yields in Methyl 2-(4-nitrophenyl)acetate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 2-(4-nitrophenyl)acetate. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields for this important chemical intermediate. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, common problems encountered during the synthesis of this compound, which is typically prepared via Fischer esterification of 4-nitrophenylacetic acid with methanol in the presence of an acid catalyst.
Question 1: My reaction seems to stop prematurely, and I have a low yield with a significant amount of unreacted 4-nitrophenylacetic acid remaining. What's going wrong?
This is the most common issue and it almost always points to problems with the reaction equilibrium.
Answer: The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol are in equilibrium with the corresponding ester and water.[1][2][3] To achieve a high yield of this compound, the equilibrium must be shifted to the product side. Here are the primary causes and their solutions:
Cause A: Water in the Reaction Mixture The presence of water, either from wet reagents or as a byproduct of the reaction itself, will push the equilibrium back towards the starting materials (Le Châtelier's Principle).[1][4]
-
Solution 1: Use Anhydrous Reagents. Ensure your methanol is anhydrous and the 4-nitrophenylacetic acid is thoroughly dried.
-
Solution 2: Actively Remove Water. For larger scale reactions, the most effective method is to remove water as it forms. This is typically done using a Dean-Stark apparatus with a suitable solvent like toluene that forms an azeotrope with water.[5][6][7] The water is collected in the trap, physically removing it from the reaction and driving the formation of the ester.[4][7]
-
Solution 3: Use a Dehydrating Agent. A strong acid catalyst like concentrated sulfuric acid (H₂SO₄) serves a dual role: it catalyzes the reaction and also acts as a dehydrating agent, sequestering the water that is formed.[1][8]
Cause B: Insufficient Driving Force Even under anhydrous conditions, the equilibrium may not strongly favor the product.
-
Solution: Use an Excess of a Reagent. The most common and cost-effective strategy is to use a large excess of methanol.[1][9] Using methanol as the solvent ensures a high concentration, which drives the reaction towards the ester product.[10] Studies have shown that increasing the excess of the alcohol can dramatically increase the final yield at equilibrium.[2]
Question 2: The reaction has proceeded, but my isolated yield is still poor after the work-up. Where could I be losing my product?
Product loss during the work-up and purification stages is a frequent source of low yields.
Answer: The work-up for an esterification reaction is designed to remove the excess alcohol, the acid catalyst, and any unreacted carboxylic acid. Each step carries a risk of product loss.
Cause A: Product Loss During Aqueous Wash this compound has some solubility in aqueous solutions, and vigorous or excessive washing can lead to losses.
-
Solution: Saturated Salt Washes. After neutralizing the acid, wash the organic layer with a saturated sodium chloride (brine) solution. This reduces the solubility of the organic product in the aqueous layer, a phenomenon known as "salting out."
Cause B: Hydrolysis During Neutralization The work-up often involves a wash with an aqueous base (like sodium bicarbonate) to remove the acid catalyst and unreacted carboxylic acid.[11][12] If the basic solution is too concentrated or if contact time is too long, it can hydrolyze your newly formed ester back to the carboxylate salt of the starting material.
-
Solution 1: Use a Mild Base. Use a 5% or saturated sodium bicarbonate (NaHCO₃) solution rather than a strong base like sodium hydroxide (NaOH). Swirl gently and do not let the layers sit together for extended periods.[9]
-
Solution 2: Keep it Cold. Perform the aqueous washes using an ice bath to cool the separatory funnel. Lower temperatures slow the rate of hydrolysis.
Cause C: Inefficient Extraction If the product is not fully extracted from the initial reaction mixture into the organic solvent, it will be lost.
-
Solution: Multiple Extractions. It is always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, 3 x 40 mL extractions are better than 1 x 120 mL.
Question 3: My final product is an oil or a discolored solid, suggesting impurities. What are the likely side products and how can I remove them?
The purity of your final product is as important as the yield. Side reactions can complicate purification.
Answer: While Fischer esterification is generally a clean reaction, side reactions can occur, especially at higher temperatures or with certain catalysts.
-
Potential Side Product 1: Products of Dehydration/Elimination. While less common with simple primary alcohols like methanol, strong acid and high heat can potentially lead to side reactions.
-
Potential Side Product 2: Unreacted Starting Material. The most common "impurity" is the starting 4-nitrophenylacetic acid.
-
Removal: This is effectively removed by the sodium bicarbonate wash during work-up, as the acidic starting material will convert to its water-soluble sodium salt and move into the aqueous layer.[12]
-
-
Purification Protocol: If impurities persist, purification by column chromatography (using a solvent system like ethyl acetate/hexane) or recrystallization from a suitable solvent (such as methanol or ethanol) is recommended.
Experimental Protocols & Data
Protocol 1: Standard Fischer Esterification of 4-Nitrophenylacetic Acid
This protocol is a standard lab-scale procedure emphasizing yield maximization.
-
Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenylacetic acid (e.g., 5.0 g, 1.0 eq).
-
Reagents: Add anhydrous methanol (50 mL). Methanol acts as both the reagent and the solvent.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) to the mixture.[11]
-
Reaction: Heat the mixture to a gentle reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the mixture to room temperature and then in an ice bath.
-
Slowly add the reaction mixture to 100 mL of ice-cold water.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with 50 mL of 5% sodium bicarbonate solution. Caution: CO₂ evolution will cause pressure buildup. Vent the separatory funnel frequently.[9]
-
Wash the organic layer with 50 mL of saturated sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot methanol to obtain pure this compound.
Data Table: Catalyst and Condition Comparison
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Key Advantage |
| H₂SO₄ | 5-10% | Excess Methanol | 65 (Reflux) | Acts as both catalyst and dehydrating agent.[1][8] |
| p-TsOH | 5% | Toluene/Methanol | 110 (Reflux) | Solid, easier to handle than H₂SO₄. Used with Dean-Stark.[10] |
| TMSCl | Stoichiometric | Methanol | Room Temp | Milder conditions, often used for sensitive substrates.[13] |
| SOCl₂ | >1 eq | Methanol | 0°C to RT | Forms the acid chloride in-situ; not a Fischer esterification but an alternative. Very effective but harsher reagents.[13] |
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing the cause of low yields.
Caption: A decision-making flowchart for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Can I use a different acid catalyst besides sulfuric acid? A: Yes, other strong protic acids like p-toluenesulfonic acid (p-TsOH) are commonly used and can be easier to handle as they are solids.[10] Lewis acids can also be employed. For sensitive substrates, using trimethylsilyl chloride (TMSCl) in methanol can generate HCl in situ under milder conditions.[13]
Q2: How long should I reflux the reaction? A: Typical reaction times are between 1 to 4 hours.[11] However, the best practice is to monitor the reaction's progress by TLC, observing the disappearance of the 4-nitrophenylacetic acid spot and the appearance of the product spot (which will be less polar).
Q3: Is it necessary to use a Dean-Stark trap for this specific reaction? A: For small-scale reactions where methanol is used in large excess as the solvent, a Dean-Stark trap is often omitted because the high concentration of alcohol is sufficient to drive the equilibrium forward.[10] However, for larger-scale syntheses or when using stoichiometric amounts of alcohol, a Dean-Stark trap is highly recommended for maximizing the yield by removing water.[5][6]
Q4: My product is a yellow solid. Is that normal? A: Yes. This compound is often described as a yellow crystalline solid.[14] The color is due to the nitrophenyl group. However, a dark brown or oily appearance may indicate impurities that require removal through recrystallization or chromatography.
References
- Fischer Esterification. (n.d.). University of Colorado Boulder.
-
Dean–Stark apparatus. (2023, December 26). In Wikipedia. Retrieved from [Link]
-
Esterification - Concept. (2020, March 26). JoVE. Retrieved from [Link]
-
Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.). University of Illinois Springfield. Retrieved from [Link]
-
Dean-Stark Apparatus. (n.d.). Orick Médico Sarl. Retrieved from [Link]
-
Dean Stark Apparatus. (n.d.). Scoilnet. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]
-
In Fischer esterification, is the presence of an acid necessary? (2019, September 1). Quora. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
-
Lab5: Preparation of Methyl Benzoate. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2011). Molecules, 16(5), 3551–3563. Retrieved from [Link]
-
Preparation of methyl benzoate (benzoic acid methyl ester). (n.d.). PrepChem.com. Retrieved from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2011). Molecules, 16(5), 3551-3563. Retrieved from [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. Retrieved from [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap Eureka. Retrieved from [Link]
-
Methyl p-nitrophenylacetate. (n.d.). PubChem. Retrieved from [Link]
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- 1. Video: Esterification - Concept [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 7. orickmedicosarl.com [orickmedicosarl.com]
- 8. quora.com [quora.com]
- 9. cerritos.edu [cerritos.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. prepchem.com [prepchem.com]
- 13. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methyl (4-nitrophenyl)acetate CAS:2945-08-6 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
Stability of "Methyl 2-(4-nitrophenyl)acetate" under various catalytic conditions
Technical Support Center: Methyl 2-(4-nitrophenyl)acetate
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but sensitive reagent. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for handling and utilizing this compound successfully.
Q1: What are the primary chemical stability concerns associated with this compound?
A: this compound possesses two primary reactive sites that dictate its stability: the methyl ester and the aromatic nitro group .
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-nitrophenylacetic acid.[1] This is a critical consideration in reactions requiring strong acids or, more commonly, basic reagents, such as many cross-coupling reactions.[2]
-
Nitro Group Reduction: The nitro group is a highly reducible functional group. It can be readily converted to an amino group (-NH2) under various catalytic hydrogenation conditions (e.g., Pd/C, Raney Nickel, PtO2) or by certain chemical reductants.[3][4] This reactivity can lead to undesired side products if other parts of a molecule are the intended target for reduction.
Q2: What are the recommended storage conditions for this compound?
A: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container in a dry environment at room temperature.[5] Storing it away from strong acids, bases, and oxidizing/reducing agents is crucial to prevent degradation.
Q3: Can I use this compound in palladium-catalyzed cross-coupling reactions?
A: Yes, this compound and its derivatives are frequently used in palladium-catalyzed reactions like Suzuki-Miyaura and Heck couplings.[6][7][8] However, success depends on carefully selecting reaction conditions to avoid the side reactions mentioned in Q1. The choice of base, ligand, and temperature is critical for preserving both the ester and nitro functionalities.[9]
Troubleshooting Guide: Catalytic Hydrogenation
Catalytic hydrogenation involving substrates with a 4-nitrophenyl moiety requires careful planning to control selectivity.
Q: I am attempting to reduce an alkene in my molecule, but the nitro group of the this compound moiety is preferentially reduced to an amine. How can I achieve chemoselectivity?
A: This is a common challenge due to the high reactivity of the aromatic nitro group towards catalytic hydrogenation. The standard conditions (H₂, Pd/C) are often too harsh and will readily reduce the nitro group.[4]
Underlying Cause: The reduction of a nitro group is thermodynamically favorable and often kinetically fast on heterogeneous catalysts like Palladium on Carbon (Pd/C). The process occurs in a stepwise manner, but typically proceeds fully to the aniline derivative.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for selective hydrogenation.
Recommended Solutions & Protocols:
-
Catalyst Modification: While Pd/C is highly active, other catalysts may offer different selectivity. Platinum-based catalysts (e.g., Pt/CB) have shown varied chemoselectivity based on temperature.[10] Sometimes, specific catalysts are developed for such transformations.
-
Transfer Hydrogenation: This method avoids the use of high-pressure H₂ gas and can sometimes be milder. Reagents like ammonium formate or methylcyclohexane with a Pt/CB catalyst can provide an in-situ source of hydrogen, potentially allowing for lower temperatures and greater control.[10]
-
Chemical Reduction (Non-catalytic): Depending on the other functional groups, consider stoichiometric reductants that are selective for alkenes over nitro groups. However, many common reductants (e.g., metal hydrides) can also reduce the nitro group, often to azo compounds rather than anilines.[3]
Key Insight: Achieving selectivity against the nitro group in hydrogenation is challenging. It is often more feasible to perform the nitro group reduction first and then carry out subsequent transformations on the resulting aniline. If this is not possible, extensive screening of catalysts and conditions is necessary.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Ensuring the stability of the ester and nitro groups is paramount for high yields in reactions like Suzuki-Miyaura or Heck couplings.
Q: My Suzuki-Miyaura reaction is providing a low yield of the desired biaryl product, and I'm isolating 4-nitrophenylacetic acid as a major byproduct. What is causing this?
A: The presence of 4-nitrophenylacetic acid strongly indicates that the methyl ester is undergoing hydrolysis. This is almost certainly caused by the base used in the reaction.
Underlying Cause: Suzuki-Miyaura reactions require a base to activate the organoboron species for transmetalation.[11] Strong inorganic bases like NaOH or KOH, or even moderately strong ones in aqueous solvents at elevated temperatures, will readily saponify (hydrolyze) the methyl ester.
Recommended Solutions:
-
Optimize the Base: The choice of base is the most critical parameter. Switch to milder or non-nucleophilic bases.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are often effective and are less harsh than hydroxides.
-
Potassium Phosphate (K₃PO₄): A common and effective base that is often compatible with ester groups.
-
Organic Bases: Triethylamine (Et₃N) or DIPEA can be used, although their basicity might be insufficient for some coupling partners.
-
-
Solvent System: Minimize the amount of water in the reaction. While some aqueous Suzuki protocols exist,[12] using anhydrous solvents like 1,4-dioxane, toluene, or DMF can significantly suppress hydrolysis.
-
Temperature and Reaction Time: Run the reaction at the lowest temperature that still provides a reasonable conversion rate. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times, which increase the risk of hydrolysis.
Data Summary: Base Compatibility
| Base | Typical Conditions | Hydrolysis Risk | Comments |
| NaOH, KOH | Aqueous solvents | Very High | Generally incompatible with ester substrates. |
| Na₂CO₃, K₂CO₃ | Aqueous or Anhydrous | Moderate | A good starting point. Risk increases with temperature and water content.[12] |
| K₃PO₄ | Anhydrous Solvents | Low to Moderate | Often provides a good balance of reactivity and functional group tolerance. |
| CsF | Anhydrous Solvents | Low | Excellent for sensitive substrates but more expensive. |
| Et₃N, DIPEA | Anhydrous Solvents | Very Low | May not be sufficiently basic for all Suzuki couplings. |
Q: I'm observing catalyst decomposition (formation of palladium black) and incomplete conversion in my Heck reaction. Could the nitro group be the problem?
A: Yes, the nitro group can be problematic. While the Heck reaction is generally tolerant of many functional groups, nitroarenes can sometimes interact with the palladium catalyst, especially at high temperatures or with certain phosphine ligands.[8][13]
Underlying Cause: Some phosphine ligands, which are used to stabilize the Pd(0) catalyst, can act as reducing agents, particularly at elevated temperatures. They can reduce the nitro group, leading to complex side reactions and consumption of the ligand, which in turn destabilizes the palladium catalyst and leads to the formation of inactive palladium black.
Catalytic Cycle and Potential Failure Points:
Sources
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- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 5. 2945-08-6|this compound|BLD Pharm [bldpharm.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ajphr.com [ajphr.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 10. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jeolusa.com [jeolusa.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Methyl 2-(4-nitrophenyl)acetate Reaction Mixtures
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted "Methyl 2-(4-nitrophenyl)acetate" from your product mixtures. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity in your desired compounds.
Understanding the Separation Challenge
"this compound" is a solid organic compound often used as a starting material or intermediate in various synthetic pathways.[1][2] The primary challenge in purification lies in the structural similarities and differing polarities between the unreacted starting material and the desired product. The success of your purification strategy will depend on the nature of the chemical transformation you have performed.
This guide will focus on three common reaction scenarios:
-
Reduction of the Nitro Group: Conversion of the nitro group to an amine.
-
Hydrolysis of the Ester: Conversion of the methyl ester to a carboxylic acid.
-
Staudinger Cycloaddition: Formation of a β-lactam ring.
Each of these transformations results in a product with distinct physicochemical properties compared to the starting material, which we will leverage for separation.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the purification of reaction mixtures containing this compound.
Q1: How do I choose the right purification technique for my reaction mixture?
A1: The choice of purification technique is dictated by the differences in physical properties between your starting material and the product.[3][4][5][6]
-
Column Chromatography: This is the most versatile technique and is highly recommended when dealing with mixtures of compounds with different polarities.[7] It is particularly effective for separating the non-polar starting material from more polar products like the corresponding amine or carboxylic acid.[8][9]
-
Recrystallization: This method is ideal when your desired product is a solid and has significantly different solubility in a particular solvent compared to the starting material and other impurities.[10][11] It is a powerful technique for obtaining highly pure crystalline products.
-
Acid-Base Extraction: This is a highly effective method when your product has acidic or basic properties that the starting material lacks. For example, if you have hydrolyzed the ester to a carboxylic acid or reduced the nitro group to a basic amine, you can use an aqueous acid or base wash to selectively extract your product, leaving the neutral starting material in the organic layer.[4]
Q2: My TLC plate shows that my starting material and product spots are very close together. What should I do?
A2: Close-running spots on a Thin Layer Chromatography (TLC) plate indicate similar polarities, making separation by column chromatography more challenging. Here are some troubleshooting steps:
-
Optimize Your TLC Solvent System: Experiment with different solvent mixtures to maximize the separation (ΔRf) between your spots. Try adding a small percentage of a more polar or less polar solvent to your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, try varying the ratio or adding a small amount of methanol or dichloromethane.[12][13][14] For acidic compounds that streak, adding a trace amount of acetic or formic acid to the eluent can improve the spot shape.[15][16]
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, alumina may offer different selectivity for your compounds.[9]
-
Increase the Column Length: A longer chromatography column provides more surface area for interaction, which can improve the separation of closely eluting compounds.[7]
Q3: I performed a reduction of the nitro group. How does the polarity of my product compare to the starting material?
A3: The reduction of the nitro group (-NO2) to an amine (-NH2) results in a significant increase in polarity. The amine group can participate in hydrogen bonding, making it more polar than the nitro group.[17][18][19][20] This polarity difference is the key to a successful separation. Your product, methyl 2-(4-aminophenyl)acetate, will have a much lower Rf value on a silica gel TLC plate compared to the starting material, this compound.[8]
Q4: After hydrolyzing the ester, my product seems to be water-soluble. How do I handle the purification?
A4: Hydrolysis of the methyl ester to a carboxylic acid (4-nitrophenylacetic acid) also increases the polarity. The resulting carboxylic acid can be deprotonated to form a water-soluble carboxylate salt. This is advantageous for purification. You can perform an acid-base extraction. After the reaction, dissolve the mixture in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). Your carboxylic acid product will move into the aqueous layer as its sodium salt, while the unreacted ester will remain in the organic layer. You can then acidify the aqueous layer to precipitate your pure carboxylic acid product, which can be collected by filtration.[4]
Troubleshooting Guides
This section provides structured troubleshooting for common issues encountered during the purification process.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation (Overlapping Fractions) | Inappropriate solvent system. | Optimize the eluent polarity using TLC. Aim for a significant difference in Rf values between the starting material and the product.[21] |
| Column was overloaded with the sample. | Use a larger column or reduce the amount of crude material loaded.[7] | |
| The column was packed improperly (e.g., air bubbles, cracks). | Repack the column carefully, ensuring a uniform and compact stationary phase.[22] | |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of your solvent system.[21] |
| The product has decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before developing. If it degrades, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in your eluent.[21] | |
| Streaking or Tailing of Spots on TLC | The compound is acidic or basic. | For acidic compounds, add a few drops of acetic acid or formic acid to your eluent. For basic compounds, add a small amount of triethylamine.[15][16] |
| The sample is too concentrated on the TLC plate. | Dilute your sample before spotting it on the TLC plate. |
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[23] |
| The compound has "oiled out" (formed a liquid layer instead of crystals). | Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to prevent oiling out upon cooling. Alternatively, try a different recrystallization solvent. | |
| Low Recovery of Product | The product is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent to wash the crystals.[24] |
| Crystals are being lost during filtration. | Ensure you are using the correct filter paper and that it is properly seated in the funnel.[24] | |
| Product is Still Impure After Recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity. | Perform a solvent screen to find a solvent where the product has high solubility in the hot solvent and low solubility in the cold solvent, while the impurity is either very soluble or insoluble in that solvent.[10] |
| The cooling process was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[23] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Separation of this compound from Methyl 2-(4-aminophenyl)acetate)
This protocol outlines the separation of the less polar starting material from the more polar amine product.
1. TLC Analysis:
- Prepare a TLC developing chamber with a solvent system of 3:1 Hexane:Ethyl Acetate.
- Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the crude mixture on a silica gel TLC plate alongside spots of the pure starting material (if available).
- Develop the plate and visualize under UV light. The starting material should have a higher Rf value than the more polar amine product.
2. Column Preparation:
- Select an appropriately sized glass column and securely clamp it in a fume hood.
- Add a small plug of cotton or glass wool to the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel (100-200 mesh) in the 3:1 Hexane:Ethyl Acetate eluent.
- Carefully pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.
- Add another thin layer of sand on top of the packed silica gel.
3. Sample Loading:
- Dissolve the crude reaction mixture in a minimal amount of dichloromethane.
- Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
- Carefully add this dry-loaded sample to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the 3:1 Hexane:Ethyl Acetate solvent mixture.
- Collect fractions in test tubes or flasks.
- Monitor the elution process by TLC, spotting each fraction on a new TLC plate.
- The less polar starting material will elute first.
- Once the starting material has been completely eluted, you can increase the polarity of the eluent (e.g., to 1:1 Hexane:Ethyl Acetate or by adding a small percentage of methanol) to speed up the elution of the more polar amine product.
5. Product Isolation:
- Combine the fractions containing the pure product (as determined by TLC).
- Remove the solvent using a rotary evaporator to obtain the purified methyl 2-(4-aminophenyl)acetate.
Protocol 2: Purification by Recrystallization (Purification of this compound)
This protocol is suitable if the main impurity is significantly more or less soluble than the starting material in a chosen solvent.
1. Solvent Selection:
- Place a small amount of the crude solid in a test tube.
- Add a few drops of a potential recrystallization solvent (e.g., ethanol, methanol, or a mixture like ethanol/water).
- The ideal solvent will dissolve the solid when hot but not at room temperature.[10]
- Heat the test tube gently to see if the solid dissolves.
- Allow the solution to cool slowly. The formation of crystals indicates a good solvent choice.
2. Recrystallization Procedure:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
- If there are any insoluble impurities, perform a hot filtration to remove them.
- Allow the clear solution to cool slowly to room temperature.
- Once crystals have started to form, place the flask in an ice bath to maximize crystal formation.
3. Crystal Isolation:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizations
Logical Workflow for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Troubleshooting Logic for Poor Column Chromatography Separation
Caption: Troubleshooting workflow for poor separation in column chromatography.
References
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Varsity Tutors. How to Purify Compounds - Organic Chemistry. Retrieved from [Link]
-
(2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Unacademy. A Short Note On Purification Of Organic Compounds. Retrieved from [Link]
-
Allen. Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]
-
ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. Staudinger synthesis. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Quora. (2015, April 13). Which has a higher dipole moment, o-nitroaniline, m-nitroaniline, p-nitroaniline or nitrobenzene? Retrieved from [Link]
-
Infinity Learn. Nitro aniline is more polar than nitro benzene Statement 2: More polarity is due to +M. effect Nitro group and. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]
- Google Patents. Process for the crystallization of nitro-aromatic compounds in nitric acid.
-
ACS Omega. (2019, May 30). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. Staudinger Synthesis. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
University of Illinois Springfield. 5. Thin Layer Chromatography. Retrieved from [Link]
-
Organic Reactions. Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Retrieved from [Link]
-
ResearchGate. (2018, October 30). TLC tailing and carboxylic acid? Retrieved from [Link]
-
Nature. (2023, November 16). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Retrieved from [Link]
-
Molecules. (2018, July 19). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from [Link]
-
Quora. (2022, October 23). What is the difference between p-nitrobenzene and aniline? Retrieved from [Link]
-
Quora. (2022, November 11). What is the difference between aniline and nitroaniline? Retrieved from [Link]
-
YouTube. (2022, August 19). Which solvent system is used for separation of components in TLC| Thin Layer Chromatography. Retrieved from [Link]
-
YouTube. (2023, January 4). p-Nitroaniline is more polar than nitrobenzene and Statement-2: Nitro group has. Retrieved from [Link]
-
TSI Journals. A green protocol for reduction of aromatic nitro compounds t. Retrieved from [Link]
-
CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
ResearchGate. Multistep reaction catalyzed by the EST?PtNP complexes. Hydrolysis of... Retrieved from [Link]
-
PubChem. Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]
- Google Patents. Preparation method of nintedanib key intermediate.
- Google Patents. Hydrolysis of methyl acetate.
-
PubMed. (1986, August 5). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Retrieved from [Link]
-
ResearchGate. (2016, September 18). How Aromatic nitro compound converted into aromatic amine without hydrogenator? Retrieved from [Link]
-
Royal Society of Chemistry. Chemical Science. Retrieved from [Link]
Sources
- 1. This compound | 2945-08-6 [sigmaaldrich.com]
- 2. CAS 2945-08-6: Methyl p-nitrophenylacetate | CymitQuimica [cymitquimica.com]
- 3. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 4. varsitytutors.com [varsitytutors.com]
- 5. A Short Note On Purification Of Organic Compounds [unacademy.com]
- 6. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 15. researchgate.net [researchgate.net]
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- 17. quora.com [quora.com]
- 18. Statement 1 : P - Nitro aniline is more polar than nitro benzene Statement 2: More polarity is due to +M. effect Nitro group and – M effect of NH2 group [infinitylearn.com]
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- 24. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Characterization of Impurities in Methyl 2-(4-nitrophenyl)acetate Synthesis
Welcome to the technical support center for the synthesis and purification of Methyl 2-(4-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to assist you in identifying and characterizing impurities, ensuring the integrity of your research and development.
Troubleshooting Guide: Common Impurities and Their Identification
The synthesis of this compound, commonly achieved through the Fischer esterification of 4-nitrophenylacetic acid with methanol in the presence of an acid catalyst, is a robust reaction. However, like any chemical transformation, it is susceptible to the formation of impurities. This section will guide you through the identification and resolution of these common issues.
Issue 1: Presence of Unreacted Starting Material
Q: My final product shows a significant amount of a compound that I suspect is unreacted 4-nitrophenylacetic acid. How can I confirm this and what should I do to remove it?
A: The presence of unreacted 4-nitrophenylacetic acid is a common impurity, primarily due to the equilibrium nature of the Fischer esterification.[1]
Identification:
-
Thin Layer Chromatography (TLC): A simple and rapid method to check for the presence of the starting acid. The carboxylic acid will have a different retention factor (Rf) compared to the ester, typically being more polar and thus having a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantifying the amount of unreacted starting material. 4-Nitrophenylacetic acid will have a shorter retention time than its methyl ester on a reverse-phase column (e.g., C18) due to its higher polarity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) in addition to the carbonyl stretch of the ester (around 1735 cm⁻¹) can indicate the presence of the carboxylic acid.
Resolution:
-
Reaction Optimization: To drive the equilibrium towards the product, you can use a large excess of methanol or remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.[1]
-
Work-up Procedure: A basic wash during the work-up is highly effective. By washing the organic layer with a dilute aqueous solution of a weak base like sodium bicarbonate, the acidic 4-nitrophenylacetic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated.
Issue 2: Identification of an Unknown Peak in HPLC/GC-MS
Q: I have an unknown impurity peak in my chromatogram. What are the likely candidates and how do I characterize them?
A: Besides unreacted starting materials, several other impurities can form during the synthesis. The logical approach is to consider potential side reactions and degradation products.
Potential Impurities and Their Characterization:
| Potential Impurity | Formation Mechanism | Analytical Characterization |
| 4-Nitrophenylacetic Acid | Incomplete reaction. | HPLC: Shorter retention time than the product. LC-MS: [M-H]⁻ ion at m/z 180.03. |
| Methanol | Excess reagent. | GC-MS: Volatile, will elute very early. ¹H NMR: Singlet around 3.49 ppm. |
| Sulfuric Acid (catalyst) | Residual from reaction. | pH measurement of aqueous washes. Not typically observed by HPLC/GC-MS under standard conditions. |
| Methyl 2-hydroxy-2-(4-nitrophenyl)acetate | Possible oxidation of the benzylic position or alternative reaction pathway. | LC-MS: [M+H]⁺ ion at m/z 212.06. ¹H NMR: Disappearance of the benzylic CH₂ signal and appearance of a CH-OH signal. |
| Dimerization/Condensation Products | Self-condensation of 4-nitrophenylacetic acid or the product under acidic conditions. | LC-MS: Look for masses corresponding to dimers or condensation products (e.g., [2M-H₂O+H]⁺). ¹H and ¹³C NMR: More complex spectra indicating a larger molecule. |
| 4-Nitrophenol | Potential degradation product of the starting material or product, especially under harsh conditions. | HPLC: Will have a distinct retention time. GC-MS: Characteristic fragmentation pattern. |
Troubleshooting Workflow for Unknown Impurity Identification:
Caption: A logical workflow for identifying an unknown impurity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and straightforward method is the Fischer-Speier esterification.[1] This reaction involves heating 4-nitrophenylacetic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and its efficiency can be improved by removing the water formed as a byproduct.
Q2: What are the typical reaction conditions for the Fischer esterification of 4-nitrophenylacetic acid?
A2: Typical conditions involve refluxing 4-nitrophenylacetic acid in a large excess of methanol, which also serves as the solvent. A catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) is added. The reaction is typically monitored by TLC until the starting material is consumed.
Q3: My product is a yellow oil, but the literature reports a solid. What could be the reason?
A3: Pure this compound is a solid at room temperature. An oily product suggests the presence of impurities that are depressing the melting point. Common culprits include residual solvent (methanol) or other liquid impurities. Purification by recrystallization or column chromatography should yield the solid product.
Q4: Can the nitro group be reduced during the esterification reaction?
A4: Under standard Fischer esterification conditions (acid catalyst, heat), the nitro group is generally stable and not prone to reduction. However, if any reducing agents are inadvertently present, reduction to an amino group is possible. This would result in the formation of Methyl 2-(4-aminophenyl)acetate, which can be detected by LC-MS (looking for a product with a mass corresponding to the loss of an oxygen atom and the gain of two hydrogen atoms) and NMR spectroscopy.
Q5: What is a good starting point for developing an HPLC method for purity analysis?
A5: A good starting point for a reverse-phase HPLC method would be:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 30% to 80% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 270 nm, where the nitrophenyl chromophore has strong absorbance.
-
Column Temperature: 30-40 °C
This method should provide good separation of the relatively nonpolar ester product from the more polar carboxylic acid starting material.
Experimental Protocol: HPLC Method for Purity Assessment
This protocol provides a general method for the analysis of this compound and its common impurities.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the reaction mixture or final product in the mobile phase (e.g., 50:50 A:B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
UV Detection: 270 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 20 80 20.0 20 80 20.1 70 30 | 25.0 | 70 | 30 |
-
-
Data Analysis:
-
Identify the peaks corresponding to 4-nitrophenylacetic acid and this compound by comparing retention times with authentic standards.
-
Calculate the percentage purity of the product based on the peak areas.
-
Experimental Workflow Diagram: Synthesis to Purity Analysis
Caption: From synthesis to final purity analysis workflow.
References
-
Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft. 1895 , 28 (3), 3252–3258. [Link]
-
Organic Syntheses, Coll. Vol. 3, p.610 (1955); Vol. 28, p.80 (1948). [Link]
-
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]
-
Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd ed.; John Wiley & Sons: Hoboken, NJ, 2010. [Link]
-
ICH Harmonised Tripartite Guideline, Q3A(R2) Impurities in New Drug Substances, 25 October 2006. [Link]
Sources
Impact of solvent choice on "Methyl 2-(4-nitrophenyl)acetate" reactivity and side reactions
A Guide to Solvent Selection for Optimal Reactivity and Side Reaction Control
Welcome to the technical support center for Methyl 2-(4-nitrophenyl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical impact of solvent choice on the reactivity and side reactions of this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical when working with this compound?
The reactivity of this compound is dominated by two key features: the ester functional group and the highly acidic α-protons on the methylene bridge (-CH2-). The strong electron-withdrawing effect of the para-nitro group significantly increases the acidity of these α-protons (pKa ~11-13 in DMSO), making enolate formation a primary reaction pathway.
The solvent dictates the outcome of reactions by influencing:
-
Enolate Formation and Stability: The solvent's ability to solvate the counter-ion (e.g., Li+, Na+, K+) and the enolate itself determines the enolate's aggregation state and nucleophilicity.[1]
-
Reaction Kinetics: Solvent polarity can stabilize or destabilize the transition state of a reaction relative to the ground state, directly impacting the reaction rate.[2]
-
Competing Reaction Pathways: The solvent can either promote or suppress undesirable side reactions, most notably hydrolysis of the ester group.[3][4]
Q2: What are the fundamental differences between using polar protic, polar aprotic, and non-polar solvents for enolate formation?
The choice between these solvent classes is arguably the most important decision for controlling the reactivity of the enolate derived from this compound.
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Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and can form strong hydrogen bonds.[5] They are generally poor choices for reactions involving the enolate as a nucleophile. They will protonate the highly basic enolate, quenching the desired reaction and reverting it to the starting material. Furthermore, they can act as nucleophiles themselves, leading to hydrolysis or transesterification.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetonitrile): These solvents are highly polar but lack O-H or N-H bonds.[5] They are the preferred choice for most enolate-based reactions. They effectively solvate the metal counter-ion of the enolate, leaving the anionic portion "naked" and highly nucleophilic, which significantly accelerates the desired reaction rate.[7] Strongly coordinating solvents like DMSO or HMPA are particularly effective at this.[1]
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have low dielectric constants and do not effectively solvate charged species.[8] While they do not interfere with the enolate in the way protic solvents do, enolate salts have very poor solubility in them. Reactions are often sluggish or heterogeneous, although they can be useful in specific applications where aggregation of the enolate is desired.
Troubleshooting Guide: Common Experimental Issues
Problem: My alkylation/acylation reaction is extremely slow or fails to proceed.
Possible Cause 1: Use of a Protic Solvent. If your solvent is a protic source (e.g., ethanol, water), it is likely quenching the enolate as it forms. The pKa of the α-proton is much higher than that of alcohols or water, so the equilibrium will favor the protonated ester.
Solution: Switch to a dry, polar aprotic solvent. Tetrahydrofuran (THF) is a common starting point due to its moderate polarity and ability to solvate the lithium or sodium cations typically used with bases like LDA or NaH.[1] For even faster rates, consider more polar options like DMF or DMSO.
Possible Cause 2: Insufficient Solvent Polarity. If you are using a weakly polar solvent like diethyl ether or toluene, the enolate salt may not be sufficiently soluble or the transition state may not be adequately stabilized.
Solution: Increase the solvent polarity. If your reagents are compatible, switching from THF to DMF or DMSO can dramatically increase reaction rates by better solvating the counter-ion and promoting a more reactive, "naked" enolate.[1][7]
Problem: I'm observing significant hydrolysis of my ester, resulting in 4-nitrophenylacetic acid as a major byproduct.
Possible Cause: Presence of Water or Use of a Protic Nucleophile/Solvent. This is a classic side reaction. The ester is susceptible to base-catalyzed hydrolysis (saponification).[4] This can happen if your solvent is not anhydrous, your base contains residual hydroxide (e.g., old NaH), or if you are using a protic solvent like an alcohol.
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Choice: Avoid protic solvents entirely. If your nucleophile is an alcohol (for transesterification), you must accept that competition with hydrolysis is possible if water is present.
-
Base Selection: Use a non-nucleophilic base that does not generate water upon reaction. Lithium diisopropylamide (LDA) or sodium hydride (NaH) are excellent choices. Avoid hydroxide-based bases (NaOH, KOH) unless saponification is the intended reaction.
Problem: I am getting a mixture of C-alkylation and O-alkylation products.
The enolate of this compound is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation). Solvent choice plays a key role in directing this selectivity.
Controlling C- vs. O-Alkylation:
-
To Favor C-Alkylation (Kinetic Control): Use a less polar, weakly coordinating solvent like THF. In such solvents, the enolate and its metal counter-ion (e.g., Li+) exist as tight ion pairs or larger aggregates.[1] This association blocks the more electronegative oxygen atom, making the α-carbon the more accessible nucleophilic site. This is typically the desired outcome for building carbon-carbon bonds.
-
To Favor O-Alkylation (Thermodynamic Control): Use a highly polar, strongly coordinating aprotic solvent like DMSO or DMF. These solvents strongly solvate the cation, creating a "naked" enolate where the negative charge is more concentrated on the highly electronegative oxygen atom, making it a more reactive site for hard electrophiles.[1]
The relationship between solvent, enolate state, and reaction pathway is illustrated below.
Caption: Competing C- vs. O-alkylation pathways for the enolate intermediate.
The solvation state of the enolate, which is directly controlled by the solvent, is paramount.
Caption: Solvent effect on enolate ion-pairing and reactivity.
Data Summary & Protocols
Table 1: Solvent Properties and Their Impact on Reactivity
| Solvent | Dielectric Constant (ε) | Type | Expected Impact on Enolate Reactions | Common Side Reactions |
| Water (H₂O) | 80.1 | Polar Protic | Inhibits: Quenches enolate | High Risk: Hydrolysis |
| Methanol (MeOH) | 32.6 | Polar Protic | Inhibits: Quenches enolate | High Risk: Transesterification |
| Dimethyl Sulfoxide (DMSO) | 47.0 | Polar Aprotic | Accelerates: Creates "naked" enolate, favors O-alkylation | Low, if anhydrous |
| N,N-Dimethylformamide (DMF) | 38.0 | Polar Aprotic | Accelerates: Creates "naked" enolate, favors O-alkylation | Low, if anhydrous |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Accelerates: Good for SN2-type reactions | Low, if anhydrous |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Good Rate: Balances solubility and favors C-alkylation | Low, if anhydrous |
| Toluene | 2.4 | Non-Polar | Slow/Poor: Poor solubility of enolate salts | Very low |
Protocol: General Procedure for C-Alkylation
This protocol is a self-validating system designed to favor C-alkylation and minimize side reactions.
Objective: To perform a selective C-alkylation of this compound with an alkyl halide (e.g., methyl iodide).
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl Halide (e.g., Methyl Iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
LDA Formation (In Situ):
-
Under a positive pressure of nitrogen, add anhydrous THF to the flask, followed by diisopropylamine.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting clear, colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA. The absence of the yellow color of n-BuLi indicates complete reaction.
-
-
Enolate Formation:
-
Dissolve this compound in a minimal amount of anhydrous THF in a separate flame-dried flask.
-
Add this solution dropwise to the LDA solution at -78 °C. A change in color (often to a deep red or purple) indicates the formation of the nitrophenyl-stabilized enolate.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Alkylation:
-
Slowly add the alkyl halide (e.g., methyl iodide) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. The disappearance of the deep color is often a visual cue that the enolate has reacted.
-
-
Quenching and Workup:
-
Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel to isolate the C-alkylated product.
References
-
Mayr, H., et al. (2007). Inverse Solvent Effects in Carbocation Carbanion Combination Reactions: The Unique Behavior of Trifluoromethylsulfonyl Stabilized Carbanions. Journal of the American Chemical Society, 129(35), 10767-10776. [Link]
- Singh, S., & Kumar, A. (2025). Investigation of Solvent Polarity and dielectric constant effect on Alkaline Hydrolysis of Propyl Caprate in Aqueous Solvent of Acetone. Advances in Consumer Research. Note: This reference appears to have a future publication date and may be a preprint or an error in the source data. The general principles discussed are still relevant.
- Hughes, E. D., & Ingold, C. K. (1935). Mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society, 244-255.
-
Durst, T., & LeBelle, M. J. (1970). Solvent effect on the conformational preference of the carbanions derived from benzyl methyl sulfoxide. Canadian Journal of Chemistry, 48(13), 2149-2151. [Link]
- Ismail, K. Z., et al. (2020). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2, 4-DINITTROPHENYL ACETATE WITH HYDRAZINE AND METHANOL SOLVENT EFFECT. EPH-International Journal of Applied Science, 2(3), 1-10.
-
Buncel, E., & Wilson, H. (1982). The solvent effect on the α-effect. Journal of the Chemical Society, Chemical Communications, (12), 643-644. [Link]
- Um, I. H., et al. (2000). Solvent effects on the nucleophilic substitution reactions of p-nitrophenyl acetate with hydroxamate ions. Journal of Organic Chemistry, 65(18), 5659-5663.
- Anantakrishnan, S. V. (1950). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 32(2), 85-94.
-
LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- Kumar, D., et al. (2023). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters.
- University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 2. Course Handout.
-
Ghosh, K. K., & Sinha, D. (2005). Solvent effects on the nucleophilic substitution reactions of p-nitrophenyl acetate with hydroxamate ions. Journal of Molecular Liquids, 116(2), 83-88. [Link]
-
LibreTexts. (2019). Chapter 13.1: Factors that Affect Reaction Rates. Chemistry LibreTexts. [Link]
- Um, I. H., et al. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry, 99(6), 526-532.
-
Campodónico, P. R., et al. (2004). Solvent effects on ester linkage of 4-nitrophenyl acetate in aqueous and ethanol solutions with imidazole and hydroxide ion as nucleophiles. Journal of the Chilean Chemical Society, 49(3), 211-216. [Link]
-
Fang, Y., & Li, C. (2005). Solvent effect on concertedness of the transition state in the hydrolysis of p-nitrophenyl acetate. Organic Letters, 7(11), 2093-2095. [Link]
-
LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube. [Link]
Sources
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- 2. Investigation of Solvent Polarity and dielectric constant effect on Alkaline Hydrolysis of Propyl Caprate in Aqueous Solvent of Acetone | Advances in Consumer Research [acr-journal.com]
- 3. rjpn.org [rjpn.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselectivity in Reactions of Methyl 2-(4-nitrophenyl)acetate
Welcome to the technical support center for "Methyl 2-(4-nitrophenyl)acetate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for controlling regioselectivity in reactions involving this versatile reagent.
Introduction
This compound is a multifunctional molecule with three key reactive sites: the aromatic ring, the α-carbon of the ester, and the nitro group. Understanding the interplay of electronic and steric effects is paramount to achieving the desired regioselectivity in your reactions. This guide will address common challenges and provide practical solutions in a question-and-answer format.
Section 1: Reactions at the Aromatic Ring
The aromatic ring of this compound is influenced by two substituents: the strongly deactivating and meta-directing nitro group (-NO₂) and the deactivating, meta-directing carboxymethyl group (-CH₂COOCH₃).
Frequently Asked Questions (FAQs) - Aromatic Ring Reactions
Question 1: We are attempting an electrophilic aromatic substitution (EAS) on this compound, specifically nitration. Where should we expect the incoming electrophile to add?
In an electrophilic aromatic substitution reaction such as nitration, the regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene ring. In the case of this compound, both the nitro group (-NO₂) and the carboxymethyl group (-CH₂COOCH₃) are electron-withdrawing groups, which deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta position relative to themselves.[1]
The nitro group is a powerful deactivating group, and the carboxymethyl group is also deactivating. Therefore, substitution will occur at the positions meta to both groups. The positions ortho to the nitro group (and meta to the carboxymethyl group) are the most likely sites for substitution.
Question 2: We are observing a mixture of products in our halogenation reaction. How can we improve the regioselectivity?
Obtaining a single, pure product in the halogenation of a deactivated ring can be challenging. Here are some strategies to improve regioselectivity:
-
Choice of Halogenating Agent: For bromination, using bromine in the presence of a Lewis acid like FeBr₃ is a standard method. For chlorination, Cl₂ with AlCl₃ is common. The reactivity-selectivity principle suggests that less reactive electrophiles are more selective.[2] Therefore, using a milder halogenating agent might improve selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product.
-
Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates. Experimenting with different solvents, from non-polar (e.g., CCl₄) to polar aprotic (e.g., CH₃NO₂), may help to optimize the reaction.
Question 3: Can we perform a Nucleophilic Aromatic Substitution (NAS) on this compound?
Direct nucleophilic aromatic substitution on this compound is not feasible as there is no suitable leaving group on the aromatic ring. However, if you first introduce a halogen (e.g., bromine or chlorine) onto the ring, the resulting halo-substituted compound will be highly activated for NAS. The strong electron-withdrawing nitro group will stabilize the Meisenheimer complex intermediate, particularly when the leaving group is positioned ortho or para to the nitro group.
Troubleshooting Guide - Aromatic Ring Reactions
| Problem | Possible Cause | Suggested Solution |
| Low to no conversion in EAS | The aromatic ring is strongly deactivated by both the nitro and carboxymethyl groups. | Use harsher reaction conditions: stronger Lewis acids, higher temperatures, or more reactive electrophilic reagents. For example, using fuming sulfuric acid with nitric acid for nitration. |
| Formation of multiple isomers | The directing effects of the two groups may lead to a mixture of products, or the reaction conditions may be too harsh, leading to a loss of selectivity. | Optimize reaction conditions by lowering the temperature and using a less reactive electrophile. Consider using a blocking group strategy if a specific isomer is desired. |
| Side reactions at the α-carbon | The reaction conditions for EAS (e.g., strong acids) might promote side reactions at the acidic α-carbon. | Protect the α-carbon before performing the EAS reaction if possible, or choose reaction conditions that are less likely to affect the ester group. |
Experimental Workflow: Nitration of this compound
Caption: Workflow for the nitration of this compound.
Section 2: Reactions at the α-Carbon
The α-carbon of this compound is acidic due to the adjacent carbonyl group and the electron-withdrawing phenyl ring. This allows for the formation of a nucleophilic enolate, which can participate in a variety of carbon-carbon bond-forming reactions.
Frequently Asked Questions (FAQs) - α-Carbon Reactions
Question 1: We want to perform an alkylation at the α-carbon. What are the key considerations for achieving high yield and preventing side reactions?
Alkylation at the α-carbon proceeds via an enolate intermediate. Here are the critical factors to consider:
-
Choice of Base: A strong, non-nucleophilic base is required to completely deprotonate the α-carbon. Lithium diisopropylamide (LDA) or sodium hydride (NaH) are common choices. Using a weaker base can lead to an equilibrium concentration of the enolate, resulting in side reactions like self-condensation.
-
Temperature: The enolate should be formed at low temperatures (e.g., -78 °C) to prevent decomposition and side reactions.
-
Alkylating Agent: Use a reactive alkyl halide (e.g., methyl iodide, benzyl bromide). Less reactive alkyl halides may require longer reaction times or higher temperatures, which can lead to side reactions.
-
Exclusion of Water: The reaction must be carried out under anhydrous conditions to prevent quenching of the enolate.
Question 2: Can we perform a directed aldol reaction with this compound?
Yes, a directed aldol reaction is possible. By pre-forming the enolate of this compound with a strong base like LDA at low temperature, you can then add an aldehyde or ketone to the reaction mixture. This approach ensures that the enolate of your target molecule acts as the nucleophile and minimizes self-condensation of the carbonyl partner.
Troubleshooting Guide - α-Carbon Reactions
| Problem | Possible Cause | Suggested Solution |
| Low yield of alkylated product | Incomplete deprotonation of the α-carbon. | Use a stronger base (e.g., LDA) and ensure anhydrous conditions. |
| The alkylating agent is not reactive enough. | Use a more reactive alkyl halide (I > Br > Cl). | |
| Formation of dialkylated product | The mono-alkylated product is deprotonated and reacts again. | Use a slight excess of the starting material relative to the base and alkylating agent. Add the alkylating agent slowly at low temperature. |
| Self-condensation product observed | The base is not strong enough, leading to an equilibrium concentration of the enolate and starting material. | Use a strong, non-nucleophilic base like LDA to ensure complete enolate formation before adding the electrophile. |
Reaction Pathway: α-Alkylation
Caption: General pathway for the α-alkylation of this compound.
Section 3: Reactions of the Nitro Group
The nitro group is a versatile functional group that can be readily reduced to an amine, opening up a wide range of synthetic possibilities.
Frequently Asked Questions (FAQs) - Nitro Group Reactions
Question 1: What are the most reliable methods for reducing the nitro group of this compound to an amine?
Several effective methods are available for this transformation:
-
Catalytic Hydrogenation: This is often the cleanest method. Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will efficiently reduce the nitro group to an amine.[3][4]
-
Metal/Acid Reduction: A classic and robust method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).[3]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can also be a very effective and milder alternative to using hydrogen gas.
Question 2: Will the ester functionality be affected during the reduction of the nitro group?
The ester group is generally stable under the conditions used for nitro group reduction.
-
Catalytic Hydrogenation: This method is highly chemoselective for the nitro group and will not affect the ester.
-
Metal/Acid Reduction: While acidic conditions are used, they are typically not harsh enough to cause significant hydrolysis of the methyl ester, especially if the reaction is not heated for an extended period. However, it is always good practice to monitor the reaction to avoid potential hydrolysis. If hydrolysis is a concern, using a milder reducing agent like tin(II) chloride (SnCl₂) can be a good alternative.[5]
Troubleshooting Guide - Nitro Group Reactions
| Problem | Possible Cause | Suggested Solution |
| Incomplete reduction | The catalyst is not active enough or has been poisoned. | Ensure the catalyst is fresh and use a sufficient loading. For catalytic hydrogenation, ensure the system is properly purged and under a positive pressure of hydrogen. |
| The metal surface is passivated. | Activate the metal before the reaction (e.g., by washing with dilute acid). | |
| Ester hydrolysis | Prolonged reaction time or high temperature in the presence of acid. | Monitor the reaction closely and work it up as soon as the reduction is complete. Consider using a milder, non-acidic reduction method like catalytic hydrogenation or transfer hydrogenation. |
| Formation of side products (e.g., azo, azoxy compounds) | Incomplete reduction or use of certain reducing agents like LiAlH₄.[4] | Ensure complete reduction by using a sufficient amount of reducing agent and appropriate reaction time. Avoid using LiAlH₄ for the reduction of aromatic nitro groups to amines. |
Section 4: Cross-Coupling Reactions
For researchers interested in further functionalizing the aromatic ring, cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools. These reactions require the presence of a halide on the aromatic ring. A common strategy is to first perform a regioselective bromination of this compound.
Frequently Asked Questions (FAQs) - Cross-Coupling Reactions
Question 1: We have successfully synthesized Methyl 2-(2-bromo-4-nitrophenyl)acetate. What are the key parameters for a successful Suzuki-Miyaura coupling?
A successful Suzuki-Miyaura coupling will depend on the following:
-
Palladium Catalyst: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices.
-
Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is typically used.
-
Ligand: The choice of ligand can significantly impact the reaction outcome. For challenging substrates, specialized phosphine ligands may be necessary.
Question 2: Can we perform a Buchwald-Hartwig amination on a halogenated derivative?
Yes, the Buchwald-Hartwig amination is an excellent method for forming a C-N bond.[6][7][8][9][10] The key components are:
-
Palladium Catalyst: Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are often used in combination with a phosphine ligand.
-
Ligand: Bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective for this transformation.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
References
-
Organic Chemistry Portal. (n.d.). Reduction of Nitro Groups. Retrieved from [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Carroll Scholars. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
PubMed. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Nature Communications. (2023). Streamlining the synthesis of amides using Nickel-based nanocatalysts. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Molecules. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]
-
Organic Letters. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]
-
Wikipedia. (2023). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
YouTube. (2020). Regioselectivity of Radical Halogenation. Retrieved from [Link]
-
Reddit. (2022). Regioselectivity In Relationship To Halogenation. Retrieved from [Link]
-
ACS Publications. (n.d.). The Imidazole-catalyzed Hydrolysis of p-Nitrophenyl Acetate1. Retrieved from [Link]
-
Canadian Journal of Chemistry. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Retrieved from [Link]
-
MDPI. (n.d.). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. Retrieved from [Link]
-
PubChem. (n.d.). Methyl p-nitrophenylacetate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
JACS Au. (n.d.). Biocatalytic Strategies for Nitration Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). The Aminolysis and Amidinolysis of p-Nitrophenyl Acetate in Chlorobenzene. A Facile Bifunctional Reactivity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
RSC Advances. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
PMC. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. Retrieved from [Link]
-
Journal of Biological Chemistry. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]
Sources
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- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving "Methyl 2-(4-nitrophenyl)acetate"
Welcome to the technical support center for "Methyl 2-(4-nitrophenyl)acetate." This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth advice on the work-up and purification of reactions involving this versatile reagent. As Senior Application Scientists, we understand that a successful reaction is only half the battle; a clean and efficient work-up is paramount for obtaining high-quality material. This guide is structured in a question-and-answer format to directly address common challenges and provide troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should be aware of during a work-up?
A1: Understanding the physical properties of this compound is crucial for designing an effective purification strategy. It is a yellow crystalline solid with a molecular weight of 195.17 g/mol .[1][2] Key properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C9H9NO4 | [1][3] |
| Molecular Weight | 195.17 g/mol | [1][3] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 110-112 °C | [1] |
| Boiling Point | 308.6 ± 17.0 °C at 760 mmHg | [4] |
| Solubility | Soluble in organic solvents like ethanol and acetone. | [1] |
Its solid nature at room temperature means that it can sometimes precipitate from solution if the reaction mixture is cooled too quickly or if a less-than-ideal solvent system is used for extraction. Its solubility in common organic solvents facilitates its extraction from aqueous media.
Q2: I've performed a reaction using this compound and a base, like potassium carbonate, in DMF. How do I effectively remove the DMF and the inorganic base during the work-up?
A2: This is a very common scenario. Dimethylformamide (DMF) is a high-boiling, polar aprotic solvent that is completely miscible with water, which can complicate extractions if not handled correctly. The inorganic base is typically removed by aqueous washing.
Here is a step-by-step protocol for an effective work-up:
Experimental Protocol: Work-up for Reactions in DMF
-
Quenching: Carefully quench the reaction mixture by pouring it into a beaker of cold water or a dilute acid solution (e.g., 1M HCl), depending on the stability of your product. This will precipitate out less polar compounds and dissolve the inorganic salts and DMF.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery of your product.
-
Washing: The key to removing DMF is extensive washing of the combined organic layers with water and then brine.[5] For every 5 mL of DMF in the reaction, use at least 5 x 10 mL of water for the washes.[5] The brine wash helps to break any emulsions and further removes water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
The following diagram illustrates this workflow:
Caption: General work-up procedure for reactions conducted in DMF.
Troubleshooting Guides
Scenario 1: Reduction of the Nitro Group
Problem: "I've reduced the nitro group of this compound to the corresponding aniline, Methyl 2-(4-aminophenyl)acetate, using SnCl2. My work-up is giving me a messy, impure product. What's the best way to purify it?"
Analysis and Solution: The reduction of aromatic nitro groups to amines is a fundamental transformation.[6] Common methods include catalytic hydrogenation (e.g., H2, Pd/C) or using metals in acidic conditions (e.g., Fe, Sn, Zn in HCl).[6][7] When using tin(II) chloride (SnCl2), the work-up can be complicated by the formation of tin salts.
Recommended Work-up Protocol for SnCl2 Reduction:
-
Basification: After the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute sodium hydroxide (NaOH) solution until the pH is basic (pH > 8). This will precipitate the tin salts as tin hydroxides. Be cautious as this step is often exothermic and may involve gas evolution.
-
Filtration: Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate).
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be further purified by column chromatography on silica gel if necessary.
Caption: Work-up and purification workflow for SnCl2-mediated nitro group reduction.
Scenario 2: Hydrolysis of the Methyl Ester
Problem: "I am trying to hydrolyze the methyl ester of this compound to the corresponding carboxylic acid, 2-(4-nitrophenyl)acetic acid, using lithium hydroxide (LiOH) in a THF/water mixture. Upon acidification, my product seems to be oily and difficult to isolate. What am I doing wrong?"
Analysis and Solution: Ester hydrolysis is a standard procedure, but the work-up requires careful pH control to ensure the complete protonation of the carboxylate and efficient extraction. The "oily" nature of the product upon acidification suggests incomplete precipitation or the presence of impurities.
Recommended Work-up Protocol for Ester Hydrolysis:
-
Solvent Removal: After the hydrolysis is complete, remove the organic solvent (THF) under reduced pressure. This is a critical step to ensure that your product will fully precipitate from the aqueous solution upon acidification.
-
Aqueous Dilution and Wash: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or hexanes. This will remove any non-polar, unreacted starting material or byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with vigorous stirring until the pH is acidic (pH ~2). The carboxylic acid should precipitate as a solid.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the solid with cold water and dry it under vacuum. If the product does not solidify, it can be extracted with an organic solvent like ethyl acetate.
-
Extraction (if product is not a solid): If the product remains in solution after acidification, extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude carboxylic acid.
Caption: Decision-based workflow for the work-up of ester hydrolysis.
Safety Considerations
It is imperative to handle this compound with appropriate safety precautions.[8][9] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9][10] Avoid inhalation of dust and contact with skin and eyes.[8][9][11] In case of accidental exposure, consult the material safety data sheet (MSDS) for appropriate first aid measures.[8]
References
-
This compound|2945-08-6 - Encyclopedia - MOLBASE. Retrieved from [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
Reaction Work-Up I | MIT Digital Lab Techniques Manual. (2010). YouTube. Retrieved from [Link]
-
Reduction of nitro compounds - Wikipedia. Retrieved from [Link]
-
Methyl (4-nitrophenyl)acetate|CAS#:2945-08-6 | Chemsrc. (2024). Retrieved from [Link]
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - Semantic Scholar. (2013). Retrieved from [Link]
-
4-Nitrophenyl 2-methylbenzoate - PMC - NIH. Retrieved from [Link]
-
Attempted hydrolysis of methyl, 2‐(2'‐nitrophenyl)‐phenylacetate 1 - ResearchGate. Retrieved from [Link]
-
Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. (2021). Canadian Journal of Chemistry. Retrieved from [Link]
-
The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures - ResearchGate. (2025). Retrieved from [Link]
-
Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed. (1986). Retrieved from [Link]
-
Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase - PubMed. Retrieved from [Link]
-
Methyl p-nitrophenylacetate | C9H9NO4 | CID 270191 - PubChem - NIH. Retrieved from [Link]
-
Acylation of α- and δ-Chymotrypsins by p-Nitrophenyl Acetate - ResearchGate. (2025). Retrieved from [Link]
Sources
- 1. Methyl (4-nitrophenyl)acetate CAS 2945-08-6, Medicine Grade, High Purity at Attractive Price [nbinnochem.com]
- 2. Methyl p-nitrophenylacetate | C9H9NO4 | CID 270191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.molbase.com [m.molbase.com]
- 4. Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6 | Chemsrc [chemsrc.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. combi-blocks.com [combi-blocks.com]
Scaling up reactions with "Methyl 2-(4-nitrophenyl)acetate": potential issues
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are scaling up reactions involving Methyl 2-(4-nitrophenyl)acetate. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered during scale-up, providing not only solutions but also the underlying scientific principles to empower your process development.
Section 1: Reaction Control & Safety
FAQ: We're observing a significant exotherm during the nitration step that was manageable at the lab scale but is now causing temperature control issues. What's happening and how can we mitigate it?
Answer:
This is a critical and common issue when scaling up nitration reactions. The root cause lies in the fundamental principles of heat transfer and reaction kinetics.
Causality: Nitration reactions are highly exothermic.[1] As you scale up a reaction, the volume increases by a cubic factor (e.g., length³), while the surface area of the reactor, which is responsible for heat dissipation, only increases by a square factor (e.g., length²). This leads to a rapid decrease in the surface-area-to-volume ratio. Consequently, the heat generated by the reaction cannot be removed as efficiently as in a small flask, leading to a rapid temperature increase. If uncontrolled, this can result in a runaway reaction, causing side product formation, product degradation, and a significant safety hazard.
Troubleshooting & Mitigation Protocol:
-
Re-evaluate Reagent Addition Strategy:
-
Slow, Controlled Addition: Instead of adding your nitrating agent (e.g., nitric acid/sulfuric acid mixture) in one portion, implement a slow, continuous, or portion-wise addition protocol. This allows the cooling system to keep pace with the heat being generated.
-
Subsurface Addition: If your reactor setup allows, add the nitrating agent below the surface of the reaction mixture. This promotes rapid mixing and prevents the accumulation of unreacted reagents at the surface.
-
-
Enhance Heat Transfer:
-
Reactor Choice: For larger scales, a jacketed glass reactor with an appropriate heat transfer fluid is essential. Ensure the temperature of the cooling fluid is sufficiently low and the flow rate is maximized.
-
Agitation: Increase the stirring rate to improve the overall heat transfer coefficient. Efficient mixing ensures that heat is evenly distributed and transferred to the reactor walls.[2]
-
-
Consider Process Modifications:
-
Reverse Addition: Add the starting material (e.g., methyl phenylacetate) to the nitrating agent. This keeps the nitrating agent in excess, which can sometimes help control the reaction rate, but this must be carefully evaluated for your specific process.
-
Continuous Flow Chemistry: For industrial-scale production, transitioning from a batch process to a continuous flow system offers superior heat and mass transfer, significantly improving safety and consistency.[1][3] Microreactors or flow reactors have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous cooling.[3]
-
Troubleshooting Workflow: Managing Exotherms
Caption: Decision tree for troubleshooting thermal runaway.
Section 2: Purity & Side Reactions
FAQ: Our scaled-up batch is showing a higher percentage of isomeric impurities (e.g., ortho-nitro) and other byproducts compared to our lab-scale experiments. Why is this happening?
Answer:
This issue is most often linked to poor mixing and localized temperature or concentration gradients within the larger reactor.
Causality: In a large vessel, achieving perfectly homogeneous mixing is challenging.[2] If the nitrating agent is not dispersed quickly and evenly, localized areas of high concentration can form. These "hot spots" can experience higher temperatures than the bulk mixture, leading to different reaction kinetics and selectivity. For the nitration of methyl phenylacetate, this can favor the formation of the ortho-isomer or even di-nitrated byproducts, which may have been negligible at the smaller scale.[4]
Troubleshooting & Mitigation Protocol:
-
Optimize Agitation:
-
Impeller Design: Ensure the impeller type (e.g., pitched-blade turbine, anchor) and size are appropriate for your reactor geometry and batch volume. The goal is to create good top-to-bottom turnover of the reactor contents.
-
Baffles: If not already in use, install baffles in the reactor. Baffles disrupt the formation of a central vortex, promoting more chaotic and efficient mixing.
-
-
Dilution & Solvent Choice:
-
Running the reaction at a slightly lower concentration can sometimes improve mixing by reducing viscosity.
-
Ensure your solvent is appropriate and does not create a heterogeneous mixture that is difficult to stir, a problem sometimes encountered in nitration reactions.[1]
-
-
Characterize Impurities:
-
Use analytical techniques (HPLC, GC-MS, NMR) to identify the exact structure of the major impurities. Understanding what they are provides clues to the side reactions occurring (e.g., over-nitration, oxidation).
-
Impact of Mixing on Side Product Formation
Caption: Efficient vs. Inefficient mixing in scaled-up reactions.
Section 3: Work-up & Product Isolation
FAQ: We are struggling with the crystallization step during scale-up. The product is either crashing out too quickly, leading to poor purity, or it's taking a very long time to crystallize. What should we adjust?
Answer:
Crystallization is a thermodynamically and kinetically controlled process that is highly sensitive to scale. The issues you are facing are common and relate to cooling rates, supersaturation, and nucleation.
Causality: In a large volume, it is much harder to achieve a slow, controlled cooling rate. Rapid cooling, often experienced near the cold reactor walls, can generate a high level of supersaturation, leading to rapid, uncontrolled nucleation. This "crashing out" traps impurities within the crystal lattice, resulting in a lower purity product. Conversely, if the solution is too dilute or the cooling is too slow, achieving the necessary supersaturation for nucleation can be difficult.
Troubleshooting & Mitigation Protocol:
-
Controlled Cooling Profile:
-
Implement a programmed cooling ramp instead of simply setting the cooling bath to the final temperature. A typical starting point is a slow ramp of 5-10 °C per hour.
-
Hold the temperature at a point where the solution is just saturated for a period to allow for controlled nucleation before continuing to cool.
-
-
Seeding Strategy:
-
Develop a seeding protocol. Once the batch reaches a slightly supersaturated state, add a small amount (0.1-1% by weight) of pure, crystalline this compound. This provides a template for crystal growth and helps control crystal size and morphology.
-
-
Solvent System Optimization:
-
The ideal crystallization solvent (or solvent mixture) should have high solubility for the product at high temperatures and low solubility at low temperatures.
-
Consider using a binary solvent system, such as ethanol/water, which can provide finer control over solubility and crystallization.[5] Experiment with different ratios to find the optimal balance for your scale.
-
-
Agitation during Crystallization:
-
Gentle agitation is typically required during crystallization to maintain a uniform temperature and keep the growing crystals suspended. However, excessively high shear can lead to crystal breakage and the formation of fine particles, which can complicate filtration. The agitation rate should be optimized.
-
Summary of Key Scale-Up Parameters & Troubleshooting
| Parameter/Issue | Potential Problem at Scale | Recommended Action/Solution |
| Heat Transfer | Runaway reaction due to decreased surface-area-to-volume ratio. | Implement slow, controlled reagent addition; ensure adequate cooling capacity; improve agitation.[1] |
| Mass Transfer | Formation of isomers and byproducts due to localized "hot spots". | Optimize impeller design and speed; use reactor baffles; consider subsurface reagent addition. |
| Reagent Control | Inconsistent product quality; safety hazards. | Use a calibrated dosing pump for liquid reagents; ensure addition rate is tied to temperature monitoring. |
| Crystallization | Product "crashes out," trapping impurities; poor yield. | Develop a controlled cooling profile; implement a seeding strategy; optimize the solvent system.[5] |
| Safety | Handling of corrosive and oxidizing nitrating agents.[6] | Always use appropriate PPE (gloves, face shield, lab coat); work in a well-ventilated area; have neutralization agents (e.g., sodium bicarbonate) readily available.[6] |
References
-
Frontiers in Chemical Engineering. (n.d.). Process intensification in continuous flow organic synthesis with enabling and hybrid technologies. Retrieved from [https://www.frontiersin.org/articles/10.3389/fchem.2021.642 intensification/full]([Link] intensification/full)
-
ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Retrieved from [Link]
-
Academax. (n.d.). Synthesis of p-nitrophenyl acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of p-nitrophenyl acetate | Request PDF. Retrieved from [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
-
Elsevier. (1994). Mass transfer studies in batch fermentation: Mixing characteristics. Journal of Food Engineering. Retrieved from [Link]
Sources
Monitoring the progress of "Methyl 2-(4-nitrophenyl)acetate" reactions by TLC or LC-MS
Welcome to the technical support center for monitoring reactions involving Methyl 2-(4-nitrophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a practical question-and-answer format. The information provided is grounded in established scientific principles and field-proven experience to ensure the integrity and success of your experiments.
Section 1: Thin-Layer Chromatography (TLC) Monitoring & Troubleshooting
Thin-layer chromatography is a rapid and effective technique for monitoring the progress of organic reactions.[1] It allows for the qualitative assessment of the consumption of starting materials and the formation of products.[2][3] For reactions involving this compound, TLC provides a visual confirmation of the reaction's progression.
Frequently Asked Questions (TLC)
Q1: What is a good starting solvent system for TLC analysis of a reaction with this compound?
A1: A binary mixture of a non-polar and a polar solvent is generally a good starting point.[1] For neutral organic molecules like this compound, a mixture of hexanes and ethyl acetate is a common and effective choice.[1] A good starting ratio to try is 4:1 hexanes:ethyl acetate. The goal is to achieve a retention factor (Rf) of approximately 0.5 for the starting material, which allows for clear separation from both the baseline and the solvent front.[2] You can adjust the polarity by increasing the proportion of ethyl acetate if the spots are too close to the baseline or increasing the proportion of hexanes if they are too close to the solvent front.[4]
Q2: How do I properly spot the TLC plate for reaction monitoring?
A2: To effectively monitor a reaction, it is best practice to use a three-lane spotting system on the TLC plate.[3]
-
Lane 1 (Reference): Spot a dilute solution of your starting material, this compound.
-
Lane 2 (Reaction Mixture): Spot a small aliquot of your reaction mixture.[3]
-
Lane 3 (Co-spot): Spot the starting material first, and then spot the reaction mixture directly on top of the starting material spot.[3]
This "co-spot" lane helps to confirm the identity of the starting material spot in your reaction mixture.[3][5] As the reaction progresses, you should observe the spot corresponding to the starting material in the reaction mixture lane diminish while a new spot for the product appears.[2]
Q3: My spots are streaking or appearing as elongated shapes. What's causing this and how can I fix it?
A3: Streaking on a TLC plate can be attributed to several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[4][6][7][8] Prepare a more dilute solution of your reaction aliquot before spotting. A concentration of about 1% is often sufficient.[6]
-
Highly Polar Compounds: If your product is significantly more polar than the starting material, it might interact strongly with the silica gel, causing streaking. While this compound itself is moderately polar, some reaction products might be more problematic.
-
Acidic or Basic Nature: Compounds with strongly acidic or basic groups can also cause streaking.[6][7] For acidic compounds, adding a small amount (0.1–2.0%) of acetic or formic acid to the mobile phase can improve spot shape.[4][7] Conversely, for basic compounds, adding a small amount of triethylamine can help.[4]
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaked or elongated | Sample is too concentrated (overloaded).[4][6][7][8] | Dilute the sample before spotting.[4][6] |
| Compound is acidic or basic.[6][7] | Add a small percentage of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[4][7] | |
| No spots are visible under UV light | Sample is too dilute.[4][8] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4][6][8] |
| Compound is not UV-active. | Use a visualization stain (e.g., potassium permanganate, p-anisaldehyde).[4] | |
| Solvent level in the chamber was above the spotting line.[6][8] | Ensure the origin line is above the solvent level when placing the plate in the developing chamber.[2][6] | |
| Spots are too close to the baseline (Low Rf) | The eluent is not polar enough.[4] | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[4] |
| Spots are too close to the solvent front (High Rf) | The eluent is too polar.[4] | Decrease the proportion of the polar solvent or increase the proportion of the non-polar solvent (e.g., hexanes).[4] |
| Solvent front runs unevenly | The edge of the TLC plate is touching the side of the developing chamber or filter paper.[8] | Ensure the plate is centered in the chamber and not touching the sides. |
| The adsorbent on the plate is uneven.[8] | Use a high-quality, pre-coated TLC plate. |
Experimental Protocol: TLC Monitoring
-
Prepare the Developing Chamber: Add the chosen solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate.
-
Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.[2] Mark three lanes for the starting material, reaction mixture, and co-spot.
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of the diluted starting material solution to the first lane.
-
Withdraw a small aliquot from the reaction mixture and spot it in the second lane.[3]
-
In the third lane, first spot the starting material, then apply the reaction mixture directly on top of it.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[2][6] Cover the chamber and allow the solvent to ascend the plate.
-
Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[2] Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. Calculate the Rf values for the starting material and any new products.
Section 2: LC-MS Analysis & Troubleshooting
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that separates components of a mixture and provides mass information for each component. It is invaluable for confirming the identity of products and byproducts in a reaction mixture.
Frequently Asked Questions (LC-MS)
Q1: What are the expected mass-to-charge (m/z) ratios for this compound in an LC-MS analysis?
A1: The molecular weight of this compound (C9H9NO4) is 195.17 g/mol .[9][10][11][12][13] In positive ion mode electrospray ionization (ESI+), you would typically look for the protonated molecule [M+H]+ at an m/z of 196.18. You might also observe adducts with sodium [M+Na]+ at m/z 218.16 or potassium [M+K]+ at m/z 234.14, depending on the purity of your solvents and additives. In negative ion mode (ESI-), you might observe the deprotonated molecule [M-H]- at m/z 194.16, although nitroaromatics can sometimes show complex behavior.
Q2: I'm observing significant ion suppression in my LC-MS results. What could be the cause for a nitroaromatic compound?
A2: Ion suppression is a common matrix effect in LC-MS where co-eluting compounds interfere with the ionization of the analyte of interest, leading to a decreased signal.[14] For nitrophenolic compounds and their derivatives, this can be particularly problematic in complex matrices.[14]
-
High Concentrations of Non-Volatile Buffers: Buffers like phosphate can precipitate in the ESI source and suppress the signal. If possible, use volatile buffers like ammonium formate or ammonium acetate.
-
Poor Chromatographic Separation: If matrix components are not well-separated from your analyte, they can compete for ionization.[15] Optimizing your LC gradient and column chemistry is crucial.
-
Sample Preparation: Inadequate sample cleanup can introduce a host of interfering substances.[15] A simple filtration or a more rigorous solid-phase extraction (SPE) may be necessary, especially if your reaction mixture contains catalysts or other non-volatile reagents.[14]
Q3: My peak shapes are poor (e.g., fronting, tailing, or splitting). How can I improve them?
A3: Poor peak shape in LC-MS can compromise both identification and quantification.
-
Solvent Mismatch: Injecting your sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[15] It is always best to dissolve your sample in the initial mobile phase or a weaker solvent.
-
Column Overload: Injecting too much sample can lead to broad or fronting peaks. Try diluting your sample.
-
Secondary Interactions: The nitro group and ester functionality can interact with residual silanols on the silica-based column, leading to tailing. Using a high-quality, end-capped column or adding a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase can mitigate these interactions. However, be aware that TFA can cause ion suppression in ESI+.
LC-MS Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | Ion suppression from matrix components.[14] | Improve sample cleanup (e.g., SPE).[14][15] Optimize chromatography to separate analyte from interferences. |
| Incorrect ionization mode (positive/negative). | Analyze the sample in both positive and negative ion modes. | |
| Inefficient spray/nebulization. | Check nitrogen gas supply and pressure.[16] Clean and optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature).[16] | |
| Poor Peak Shape (Tailing, Fronting) | Mismatch between injection solvent and mobile phase.[15] | Reconstitute the sample in the initial mobile phase.[15] |
| Column overload. | Dilute the sample and inject a smaller volume. | |
| Secondary interactions with the stationary phase. | Use a highly end-capped column. Consider mobile phase additives (use with caution due to potential suppression). | |
| High Variability Between Injections | Inconsistent matrix effects.[14] | Use a stable isotope-labeled internal standard if available for quantification.[14] Ensure thorough sample mixing. |
| Issues with the autosampler or injector. | Check for air bubbles in the syringe; perform injector maintenance. | |
| Unexpected m/z Values | Formation of adducts (e.g., Na+, K+, CH3CN+). | Identify common adducts based on mass differences. Use high-purity solvents to minimize sodium and potassium. |
| In-source fragmentation or degradation. | Optimize source conditions (e.g., lower cone voltage or fragmentor voltage) to minimize fragmentation. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute it significantly (e.g., 1:1000) with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N2) Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
-
Data Analysis:
-
Generate an extracted ion chromatogram (EIC) for the expected m/z of the starting material ([M+H]+ = 196.18) and potential products.
-
Examine the mass spectrum of each chromatographic peak to confirm its identity.
-
References
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 270191, Methyl p-nitrophenylacetate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
LabRulez LCMS. (2025). 5 Common Nitrogen Issues in LC-MS. Retrieved from [Link]
-
SlidePlayer. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]
-
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520464, Methyl 2-(2-nitrophenyl)acetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1473109, Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. Retrieved from [Link]
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Chemsrc. (2024). Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Retrieved from [Link]
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American Pharmaceutical Review. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]
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Effect of temperature on the stability and reactivity of "Methyl 2-(4-nitrophenyl)acetate"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Methyl 2-(4-nitrophenyl)acetate (CAS No: 2945-08-6). This document provides in-depth guidance for researchers, chemists, and drug development professionals on the effects of temperature on the stability and reactivity of this compound. Our goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.
Section 1: Stability and Storage Guidelines
This section addresses the most common questions regarding the proper handling and storage of this compound to maintain its purity and stability.
Q1: What are the recommended storage conditions for this compound?
There are slightly differing recommendations from suppliers, which depend on the intended duration of storage and required purity for downstream applications.
-
Short-Term Storage: For routine use, storing the compound "sealed in dry, room temperature" conditions is generally acceptable.[1][2] This involves keeping the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
Long-Term Storage & High-Purity Applications: To maintain maximum product quality and prevent slow degradation over time, storing the compound in a freezer is recommended.[4][5] This is the best practice to minimize potential hydrolysis, especially if the compound will be stored for many months.
Key Insight: The choice between room temperature and freezer storage is a trade-off between convenience and long-term stability. For sensitive quantitative assays or long-term archiving, freezer storage is the authoritative recommendation.
Q2: My solid sample of this compound has developed a yellow tint. What does this signify and is it still usable?
A yellow discoloration typically indicates the presence of the hydrolysis product, 4-nitrophenol, or its corresponding anion, 4-nitrophenoxide. The parent compound is an off-white or beige solid.[6]
Causality: The ester bond in this compound is susceptible to hydrolysis, especially in the presence of atmospheric moisture, which can be accelerated by elevated temperatures or exposure to acidic/basic environments. This reaction cleaves the ester, yielding 4-nitrophenol and methanol. 4-nitrophenol and its conjugate base are yellow, making even trace amounts of degradation visible.
Usability: The usability of the discolored reagent depends entirely on your experiment.
-
For Non-Quantitative Use: If the compound is being used as a starting material for a synthesis where it will be purified downstream, a small amount of impurity may be acceptable.
-
For Quantitative Assays (e.g., enzyme kinetics): The presence of free 4-nitrophenol will interfere with spectrophotometric measurements and introduce significant error.[7] In this case, the compound should be discarded or purified by recrystallization (e.g., from absolute ethanol) before use.[6]
Q3: What are the thermal decomposition hazards associated with this compound?
Heating this compound to decomposition will cause it to emit toxic fumes of nitrogen oxides (NOx).[6] This is a characteristic hazard of nitro-aromatic compounds. All experiments involving significant heating must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Section 2: Temperature Effects on Chemical Reactivity
Temperature is a critical parameter that dictates not only the rate but also the outcome of reactions involving this compound. The two most reactive sites are the ester linkage and the nitro group.
2.1 Ester Hydrolysis
Q4: How does temperature influence the rate of hydrolysis of the methyl ester group?
The hydrolysis of the ester is highly dependent on temperature, pH, and solvent. As a general principle, increasing the temperature will increase the rate of hydrolysis under all pH conditions.
-
Mechanism: The reaction involves the nucleophilic attack of water (or hydroxide) on the carbonyl carbon of the ester. This process is significantly faster under basic conditions due to the stronger nucleophilicity of the hydroxide ion (OH⁻) compared to water. Acidic conditions can also catalyze hydrolysis by protonating the carbonyl oxygen, making the carbon more electrophilic.
-
Temperature Impact: According to Arrhenius kinetics, reaction rates increase with temperature. For hydrolysis, this means that reactions run at elevated temperatures (e.g., >40°C) in aqueous or protic solvents will exhibit a significantly higher rate of ester cleavage compared to reactions at room temperature or below.
Data Summary: Qualitative Stability under Various Conditions
| Condition | Low Temperature (0-25°C) | Elevated Temperature (40-100°C) | Primary Degradation Product |
| Aqueous, Acidic (pH < 5) | Slow Hydrolysis | Moderate to Rapid Hydrolysis | 4-Nitrophenylacetic acid |
| Aqueous, Neutral (pH ~7) | Very Slow Hydrolysis | Slow to Moderate Hydrolysis | 4-Nitrophenylacetic acid |
| Aqueous, Basic (pH > 8) | Moderate Hydrolysis | Rapid to Very Rapid Hydrolysis | 4-Nitrophenoxide ion |
Experimental Workflow: Assessing Hydrolytic Stability
To determine if your experimental conditions are causing unwanted hydrolysis, follow this workflow.
Caption: Workflow for monitoring hydrolytic degradation.
2.2 Reduction of the Aromatic Nitro Group
Q5: I need to reduce the nitro group to an amine. How does temperature affect the choice of reagent and the reaction's success?
Reducing the nitro group to a primary amine is a common transformation. However, maintaining the integrity of the ester group requires careful selection of reagents and control of temperature. Many reductions are exothermic, and excessive heat can promote ester hydrolysis, especially if acidic or basic reagents are used.
Authoritative Insight: The key to a successful nitro reduction in the presence of an ester is chemoselectivity . The goal is to use conditions mild enough to not cleave the ester while being sufficiently reactive to reduce the nitro group.
Data Summary: Comparison of Common Nitro Reduction Methods
| Method | Typical Reagents | Typical Temp. Range | Advantages | Considerations for Ester Stability |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel[8][9] | 25-50°C | Clean, high yield, neutral conditions. | Generally safe for esters. High temperatures or prolonged reaction times can be a risk. |
| Metal in Acid | Fe / Acetic Acid[9] | 25-80°C | Inexpensive, effective. | Mildly acidic. Risk of ester hydrolysis increases significantly with temperature. Requires careful monitoring. |
| Metal in Acid | Sn / HCl[10] | 25-60°C | Strong reducing system. | Strongly acidic. High risk of concurrent ester hydrolysis, especially with heating. |
| Metal Salt | SnCl₂ / Ethanol[11] | 50-78°C (Reflux) | Mild, good for sensitive groups. | Generally safe for esters under non-aqueous conditions. |
Decision Workflow: Selecting a Nitro Reduction Method
Caption: Decision tree for chemoselective nitro reduction.
Protocol: Chemoselective Reduction of this compound with Iron in Acetic Acid
This protocol provides a field-proven method for reducing the nitro group while minimizing ester hydrolysis.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add glacial acetic acid as the solvent. To this solution, add iron powder (Fe, ~3.0-5.0 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic. Use a water bath to maintain the internal temperature below 60°C. If the reaction is slow, it can be gently heated to 50-60°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours). Avoid unnecessarily long reaction times.
-
Workup: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the iron salts.
-
Extraction: Dilute the filtrate with water and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Methyl 2-(4-aminophenyl)acetate. Purify further by column chromatography if necessary.
Section 3: Troubleshooting Common Experimental Issues
Q6: My reduction of the nitro group is giving low yields and multiple products. What are potential temperature-related causes?
-
Cause 1: Over-heating. If your reaction temperature was too high, especially with acidic or basic reagents, you may have hydrolyzed the ester group, leading to the amino acid instead of the desired amino ester. This lowers the yield of the target product.
-
Cause 2: Incomplete Reaction. If the temperature was too low or the reaction time too short, you may have incomplete reduction, resulting in intermediates like the corresponding nitroso or hydroxylamine compounds.[8]
-
Solution: Optimize the temperature. Start at a lower temperature and slowly increase it while monitoring the reaction closely by TLC or LC-MS. Ensure you are using a sufficient excess of the reducing agent.
Q7: During a reaction at elevated temperature, I am observing significant loss of my ester group. How can I prevent this?
-
Cause: The primary cause is hydrolysis, accelerated by heat and the presence of water, acid, or base.
-
Preventative Measures:
-
Use Anhydrous Conditions: If the reaction chemistry allows, use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
Lower the Temperature: Determine the lowest possible temperature at which the desired reaction proceeds at an acceptable rate.
-
Change Reagents: Switch to a milder, neutral reagent system. For example, if you are using a strong acid catalyst, explore alternatives that work under neutral conditions. For a nitro reduction, switching from Sn/HCl to H₂/Pd-C is a classic example of moving to a more ester-friendly method.[9]
-
Reduce Reaction Time: Do not let reactions run longer than necessary. Once the starting material is consumed (as determined by monitoring), proceed with the workup immediately.
-
References
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Reduction of nitro compounds - Wikipedia. (URL: [Link])
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Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. (URL: [Link])
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Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - Semantic Scholar. (URL: [Link])
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Validation & Comparative
A Comparative Guide for Synthetic Strategy: Methyl 2-(4-nitrophenyl)acetate vs. Ethyl 2-(4-nitrophenyl)acetate
In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, scalability, and overall process economy. Among the versatile building blocks, 2-(4-nitrophenyl)acetate esters are pivotal intermediates, notably in the synthesis of antimicrobial agents like Nifuroxazide and its analogues.[1][2][3][4] This guide provides an in-depth, objective comparison between the two most common variants: Methyl 2-(4-nitrophenyl)acetate and Ethyl 2-(4-nitrophenyl)acetate. We will dissect their physicochemical properties, analyze their reactivity based on established chemical principles, and provide practical guidance to aid researchers and drug development professionals in making an informed selection for their synthetic endeavors.
Physicochemical Properties: The Foundation of Choice
The seemingly minor difference of a single methylene unit between the methyl and ethyl esters imparts distinct physical properties. These characteristics are not merely academic; they have tangible impacts on reaction setup, workup procedures, and solvent selection.
| Property | This compound | Ethyl 2-(4-nitrophenyl)acetate |
| CAS Number | 2945-08-6[5][6][7] | 5445-26-1[8][9] |
| Molecular Formula | C₉H₉NO₄[5][7][10] | C₁₀H₁₁NO₄[8] |
| Molecular Weight | 195.17 g/mol [7][10] | 209.20 g/mol [8] |
| Appearance | Solid[5] | Solid[9] |
| Melting Point | Not consistently reported | 61-65 °C[9] |
| Boiling Point | 308.6±17.0 °C at 760 mmHg[6] | Not specified |
| Density | 1.3±0.1 g/cm³[6] | Not specified |
The higher molecular weight and likely higher boiling point of the ethyl ester can be advantageous in reactions requiring elevated temperatures, potentially reducing volatile losses. Conversely, the solid nature of both compounds at room temperature simplifies handling and weighing compared to liquid reagents.
Reactivity and Performance: A Tale of Two Alkyl Groups
While direct, side-by-side comparative studies for these specific nitrophenyl acetates are not extensively published, we can extrapolate their performance from well-established principles of ester reactivity. The choice between a methyl and ethyl ester primarily hinges on considerations of steric hindrance, the nature of the byproduct, and the prevention of unwanted side reactions.
Steric Hindrance and Reaction Kinetics
The fundamental difference in reactivity between methyl and ethyl esters often stems from sterics. The methyl group is smaller and less bulky than the ethyl group.[11][12][13] This seemingly small difference can have significant consequences:
-
Nucleophilic Attack: In reactions involving nucleophilic attack at the ester's carbonyl carbon, the less-hindered methyl ester may exhibit faster reaction rates. The smaller profile of the methyl group presents a less obstructed path for the incoming nucleophile.
-
Hydrolysis: Methyl esters can be more susceptible to hydrolysis, particularly under acidic conditions, due to the same steric accessibility.[14] While often a negligible difference, this can be a factor in reactions where water is present and preservation of the ester is critical. Alkaline hydrolysis is generally more efficient and irreversible for both esters.[15]
The Byproduct Dilemma: Methanol vs. Ethanol
Every ester reaction releases an alcohol byproduct. The identity of this alcohol is a crucial, and often overlooked, factor in process development.
-
Methanol (from Methyl Ester): A highly toxic substance with a low boiling point (64.7 °C). Its removal during workup is straightforward, but its toxicity necessitates stringent handling protocols and careful waste management.
-
Ethanol (from Ethyl Ester): Significantly less toxic than methanol and is considered a "greener" solvent.[12] Its higher boiling point (78.4 °C) may require slightly more energy for removal by distillation but poses fewer health and safety risks.
Preventing Transesterification
In base-catalyzed reactions, such as condensations, it is imperative to use a base with a corresponding alkoxide to the ester. Using a non-corresponding base will lead to transesterification, resulting in a mixture of products that complicates purification.
-
For This compound , use sodium methoxide .
-
For Ethyl 2-(4-nitrophenyl)acetate , use sodium ethoxide .
This principle is a cornerstone of ester chemistry, ensuring the integrity of the desired product.[11]
Caption: Key decision factors for selecting the optimal ester.
Application in Synthesis: The Path to Nifuroxazide Analogues
Both esters are valuable precursors for synthesizing hydrazones, a key step in producing various bioactive molecules, including the intestinal antiseptic Nifuroxazide.[1][2] The general reaction involves the condensation of the ester with a substituted hydrazine.
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A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Nitrophenylacetates in Hydrolysis
For researchers, scientists, and professionals in drug development, understanding the subtleties of structure-reactivity relationships is paramount. The hydrolysis of nitrophenylacetates serves as a classic model for investigating electronic and steric effects on reaction kinetics. This guide provides an in-depth technical comparison of the reactivity of ortho-, meta-, and para-nitrophenylacetate isomers, moving from theoretical principles to a practical experimental framework.
The Decisive Role of Substituent Position in Reactivity
The rate of hydrolysis of nitrophenylacetates is fundamentally governed by two key factors: the electrophilicity of the carbonyl carbon and the stability of the resulting nitrophenolate leaving group. The position of the nitro group on the phenyl ring dramatically influences these factors through a combination of electronic and steric effects.
Electronic Effects: A Tale of Two Influences
The nitro group is a potent electron-withdrawing group, exerting its influence through both the inductive and resonance effects.
-
Inductive Effect (-I): This is the through-bond polarization of electrons due to the high electronegativity of the nitro group. This effect is distance-dependent, being strongest at the ortho position, followed by the meta, and then the para position. The inductive effect withdraws electron density from the phenyl ring, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Resonance Effect (-M or -R): This effect involves the delocalization of electrons through the π-system of the benzene ring. The nitro group can delocalize the negative charge of the phenoxide ion, which stabilizes the leaving group. This resonance stabilization is most effective when the nitro group is at the ortho or para position, as the negative charge can be delocalized onto the nitro group itself. The meta position does not allow for this direct delocalization.[1][2]
The interplay of these electronic effects leads to a significant difference in the acidity of the corresponding nitrophenols, which is a good indicator of the stability of the leaving group. A more stable leaving group (from a more acidic phenol) will lead to a faster hydrolysis rate.
| Isomer | pKa of Corresponding Nitrophenol |
| ortho-Nitrophenol | 7.23[3] |
| meta-Nitrophenol | 8.28 - 8.39[4][5] |
| para-Nitrophenol | 7.14 - 7.2[3][6] |
As the data indicates, para-nitrophenol is the most acidic, followed closely by ortho-nitrophenol, with meta-nitrophenol being significantly less acidic.[3][4][5][6] This suggests that the para and ortho isomers will have more stable leaving groups than the meta isomer.
The "Ortho Effect": A Steric Complication
While electronic effects suggest that the ortho and para isomers should have similar reactivity, the "ortho effect" introduces a steric component. The bulky nitro group at the ortho position can sterically hinder the approach of the nucleophile (e.g., a hydroxide ion) to the carbonyl carbon of the ester.[7][8] This steric hindrance can decrease the rate of hydrolysis for the ortho isomer compared to the para isomer, where the nitro group is further away from the reaction center.
Furthermore, in ortho-nitrophenol, intramolecular hydrogen bonding can occur between the hydroxyl group and the nitro group.[9][10] This can make the proton more difficult to remove, slightly decreasing its acidity compared to para-nitrophenol where this is not possible.[9][10]
Predicted Reactivity Order
Based on the interplay of these electronic and steric effects, the expected order of reactivity for the hydrolysis of nitrophenylacetate isomers is:
para > ortho > meta
The para isomer is expected to be the most reactive due to the strong electron-withdrawing resonance effect stabilizing the leaving group and the absence of steric hindrance. The ortho isomer, while also benefiting from resonance stabilization, is expected to be slightly less reactive than the para isomer due to steric hindrance at the reaction center. The meta isomer is predicted to be the least reactive because it lacks the resonance stabilization of the leaving group that is so prominent in the ortho and para isomers.
Experimental Validation: A Protocol for Comparative Kinetic Analysis
To empirically determine the hydrolysis rates of the three isomers, a spectrophotometric assay can be employed. The hydrolysis of nitrophenylacetates releases the corresponding nitrophenolate ion, which is colored and can be quantified using a UV-Vis spectrophotometer.[11]
Materials and Reagents
-
ortho-Nitrophenylacetate
-
meta-Nitrophenylacetate
-
para-Nitrophenylacetate
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Acetonitrile (or other suitable organic solvent to dissolve the esters)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Thermostatted water bath
Experimental Workflow
Caption: Generalized mechanism for the base-catalyzed hydrolysis of nitrophenylacetate.
Concluding Remarks
The reactivity of nitrophenylacetate isomers in hydrolysis is a clear demonstration of the profound impact of substituent position on chemical reactivity. The interplay of inductive and resonance effects, coupled with steric considerations, dictates the rate of reaction. The predicted reactivity order of para > ortho > meta is a direct consequence of these fundamental principles. The provided experimental protocol offers a robust framework for researchers to quantitatively assess these differences and further explore structure-activity relationships in their own work.
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KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (1964). Canadian Journal of Chemistry, 42(11), 2404-2409. Retrieved from [Link]
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Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. (2025). IRE Journals, 9(3). Retrieved from [Link]
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Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)? (2016, September 1). Quora. Retrieved from [Link]
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Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)? - askIITians. (2011, March 23). askIITians. Retrieved from [Link]
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p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... (n.d.). Pearson+. Retrieved from [Link]
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Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of m-nitrophenol is 8.39. (n.d.). Pearson+. Retrieved from [Link]
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Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. (2022, April 5). Journal of Emerging Investigators. Retrieved from [Link]
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Observed rate constant of hydrolysis of (a) p-nitrophenyl acetate and... (n.d.). ResearchGate. Retrieved from [Link]
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what is the Pka value of ortho nitrophenol and paranitrophenol. (2015, October 24). askIITians. Retrieved from [Link]
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Lower pKa? p-nitrophenol or m-nitrophenol? (2015, May 1). YouTube. Retrieved from [Link]
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Solved 3. Meta-nitrophenol has a pKa value of 8.28 and... (2023, January 29). Chegg. Retrieved from [Link]
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Acidity order of nitrophenols. (2016, June 21). Chemistry Stack Exchange. Retrieved from [Link]
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Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions formulated in different organic solvents. (2007). Journal of Colloid and Interface Science, 313(2), 701-706. Retrieved from [Link]
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Mechansim of catalysis of p -nitrophenol acetate hydrolysis by 61. (n.d.). ResearchGate. Retrieved from [Link]
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Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025, January 11). Molecules, 30(2), 268. Retrieved from [Link]
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3-Nitrophenol. (n.d.). PubChem. Retrieved from [Link]
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THE TRYPSIN CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (1962). Canadian Journal of Chemistry, 40(10), 1875-1880. Retrieved from [Link]
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Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. (2017). Analytical Methods, 9(33), 4851-4856. Retrieved from [Link]
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Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021, July 18). Journal of Emerging Investigators. Retrieved from [Link]
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A Comparative Guide to Amine Alkylation: Beyond Traditional Reagents for Enhanced Selectivity and Yield
For researchers, synthetic chemists, and professionals in drug development, the precise and controlled formation of C-N bonds through amine alkylation is a cornerstone of molecular construction. The seemingly straightforward approach of direct alkylation, however, is frequently plagued by a lack of selectivity, leading to mixtures of mono- and poly-alkylated products that necessitate challenging purification procedures and result in diminished yields of the desired compound. This guide provides an in-depth technical comparison of alternative strategies to the use of conventional alkylating agents like "Methyl 2-(4-nitrophenyl)acetate," focusing on methods that offer superior control and efficiency. We will delve into the mechanistic underpinnings of these alternatives, provide validated experimental protocols, and present comparative data to empower chemists to make informed decisions for their synthetic challenges.
The Challenge of Direct Amine Alkylation: The Case of this compound
Direct N-alkylation of primary and secondary amines with electrophilic reagents such as alkyl halides or activated esters, including "this compound," often follows an SN2 mechanism.[1][2] A significant and often unavoidable issue with this approach is overalkylation.[3][4][5] The mono-alkylated product is itself a nucleophile, often more so than the starting amine, and can compete for the alkylating agent, leading to the formation of di- and even tri-alkylated products.[4][6]
The reaction of a primary amine, for instance benzylamine, with "this compound" would be expected to proceed via nucleophilic attack of the amine on the benzylic carbon, displacing the p-nitrophenylacetate group. The p-nitrophenyl group acts as an electron-withdrawing group, activating the benzylic position for nucleophilic substitution. However, the resulting secondary amine is also reactive and can compete with the starting primary amine for the remaining alkylating agent.
Alternative Strategies for Controlled Amine Alkylation
To circumvent the inherent limitations of direct alkylation, several more sophisticated and selective methods have been developed. This guide will focus on two of the most powerful and widely adopted strategies: Reductive Amination and a Protecting Group Strategy utilizing the tert-butyloxycarbonyl (Boc) group.
Reductive Amination: The Gold Standard for Mono-Alkylation
Reductive amination stands out as a highly efficient and selective method for the synthesis of primary, secondary, and tertiary amines.[7][8][9] This one-pot reaction involves the initial formation of an imine or enamine from the reaction of a carbonyl compound (aldehyde or ketone) with an amine, which is then reduced in situ to the corresponding amine.[7] This approach inherently avoids overalkylation because the imine intermediate is formed in a controlled manner before the reduction step.[10]
Mechanism of Action
The reaction proceeds in two key steps:
-
Imine Formation: The amine reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form an imine. This step is typically reversible and often acid-catalyzed.
-
Reduction: A reducing agent, selectively chosen to reduce the imine C=N bond in the presence of the starting carbonyl group, is used to furnish the final amine product.[11]
Comparative Experimental Data
To illustrate the superior performance of reductive amination, let's consider the synthesis of N-benzyl-N-(4-nitrobenzyl)amine.
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (Mono-alkylation) | Reference |
| Direct Alkylation (Hypothetical) | Benzylamine, this compound | DMF | 80 | 12 | ~40-60% | Poor | General Knowledge |
| Reductive Amination | Benzylamine, 4-Nitrobenzaldehyde, NaBH(OAc)₃ | Dichloromethane | Room Temp | 4 | >95% | Excellent | [8][11] |
Experimental Protocol: Reductive Amination
Synthesis of N-benzyl-N-(4-nitrobenzyl)amine:
-
To a solution of benzylamine (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in dichloromethane (0.2 M) is added sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired secondary amine.
Protecting Group Strategy: Leveraging the Boc Group for Precise Alkylation
An alternative and highly effective strategy for achieving selective mono-alkylation involves the use of a protecting group for the amine functionality.[12] The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its ease of introduction, stability to a wide range of reaction conditions, and facile removal under acidic conditions.[13][14][15]
Mechanism of Action
This multi-step approach involves:
-
Protection: The primary amine is first protected as its N-Boc derivative using di-tert-butyl dicarbonate (Boc₂O).[13]
-
Alkylation: The N-Boc protected amine is then alkylated. The presence of the bulky and electron-withdrawing Boc group prevents overalkylation.
-
Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl) to yield the desired mono-alkylated amine.[13][16]
Comparative Experimental Data
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | Selectivity (Mono-alkylation) | Reference |
| Direct Alkylation (Hypothetical) | Benzylamine, this compound | DMF | 80 | 12 | ~40-60% | Poor | General Knowledge |
| Boc-Protection Strategy | 1. Boc₂O, Et₃N; 2. NaH, 4-Nitrobenzyl bromide; 3. TFA | THF, DCM | RT to 40 | 18 (3 steps) | ~80-90% | Excellent | [13][17] |
Experimental Protocol: Boc-Protection Strategy
Step 1: N-Boc Protection of Benzylamine [13]
-
To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in tetrahydrofuran (THF, 0.5 M) is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate.
-
The organic layer is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the N-Boc protected benzylamine.
Step 2: Alkylation of N-Boc Benzylamine
-
To a solution of N-Boc benzylamine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M) is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes, then 4-nitrobenzyl bromide (1.1 eq) is added.
-
The reaction is stirred at room temperature for 4 hours.
-
The reaction is carefully quenched with water and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Step 3: Deprotection of the Boc Group [13]
-
The N-alkylated, N-Boc protected amine is dissolved in dichloromethane (DCM, 0.2 M).
-
Trifluoroacetic acid (TFA, 10 eq) is added, and the mixture is stirred at room temperature for 2 hours.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the pure secondary amine.
Conclusion: Making the Right Choice for Your Synthesis
The choice between these advanced methodologies will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired scale of the reaction. By understanding the mechanistic principles and leveraging the detailed protocols provided in this guide, chemists can navigate the challenges of amine alkylation with greater confidence and achieve their synthetic goals with improved efficiency and precision.
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SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark. [Link]
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Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. PubMed. [Link]
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Synthesis of Methyl 2-(4-nitrophenyl)acetate: A Comparative Guide to Synthetic Methods
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(4-nitrophenyl)acetate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] The selection of an appropriate synthetic route is crucial for achieving high yield, purity, and cost-effectiveness. This guide provides a detailed comparison of the primary methods for synthesizing this compound, offering insights into the underlying chemistry and practical considerations for laboratory and process scale-up.
Fischer-Speier Esterification of 4-Nitrophenylacetic Acid
The Fischer-Speier esterification is a classic and direct method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[3][4][5][6] This equilibrium-driven reaction is a cornerstone of organic synthesis due to its simplicity and the use of readily available starting materials.[4][5][7]
Principle and Mechanism
The reaction proceeds by protonation of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[5][7] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate.[3][5][7] Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[3][5][7]
To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is typically used, in accordance with Le Châtelier's principle.[3][4] Additionally, the removal of water as it forms can further increase the yield.[5][7][8]
Reaction Mechanism: Fischer-Speier Esterification
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol
-
Reaction Setup: To a solution of 4-nitrophenylacetic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.[8]
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3][8]
-
Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[8]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.[8] Further purification can be achieved by recrystallization or column chromatography.
Discussion
The primary advantages of this method are its operational simplicity and the use of inexpensive reagents.[1] However, the reversible nature of the reaction can limit the yield, and the use of a strong acid catalyst may not be suitable for substrates with acid-labile functional groups.[4] The reaction times can also be lengthy.
Synthesis from 4-Nitrobenzyl Cyanide
An alternative two-step approach involves the hydrolysis of 4-nitrobenzyl cyanide to 4-nitrophenylacetic acid, followed by esterification.[9] This method is particularly useful when 4-nitrobenzyl cyanide is a more readily available or cost-effective starting material.
Principle and Mechanism
Step 1: Hydrolysis of 4-Nitrobenzyl Cyanide
The nitrile group is hydrolyzed under acidic conditions. The reaction is initiated by the protonation of the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps lead to the formation of a carboxylic acid.
Step 2: Esterification
The resulting 4-nitrophenylacetic acid is then esterified, typically via the Fischer-Speier method as described above.
Experimental Protocol
Step 1: Hydrolysis of 4-Nitrobenzyl Cyanide to 4-Nitrophenylacetic Acid [9]
-
Reaction Setup: A mixture of 4-nitrobenzyl cyanide and a solution of concentrated sulfuric acid in water is prepared in a round-bottomed flask.[9]
-
Heating: The mixture is heated to boiling for approximately 15 minutes.[9]
-
Isolation: The reaction mixture is then cooled and diluted with cold water, causing the 4-nitrophenylacetic acid to precipitate.[9]
-
Purification: The crude acid is collected by filtration, washed with ice water, and can be further purified by recrystallization from boiling water.[9] A yield of 92-95% can be expected.[9]
Step 2: Esterification of 4-Nitrophenylacetic Acid
The purified 4-nitrophenylacetic acid is then subjected to the Fischer-Speier esterification protocol as detailed in the previous section.
Discussion
This two-step synthesis offers a viable alternative, especially if the starting cyanide is more accessible. The hydrolysis step is generally high-yielding.[9] However, the overall process is longer due to the additional step. The preparation of 4-nitrobenzyl cyanide itself involves the nitration of benzyl cyanide, which can produce a mixture of ortho and para isomers, necessitating careful purification.[10] A patent describes a method for directional nitration to improve the yield of the desired para-isomer.[11]
Alternative Esterification Methods
While Fischer-Speier esterification is common, other methods can be employed, particularly when dealing with sensitive substrates or when milder conditions are required.
-
Using Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid, allowing for esterification under milder conditions.[7] Other uronium-based coupling agents have also been shown to be effective for preparing esters at room temperature.[12]
-
Reaction with Alkyl Halides: The sodium salt of 4-nitrophenylacetic acid can be reacted with an alkyl halide (e.g., methyl iodide) to form the ester. This method avoids the use of strong acids.
-
Catalytic Approaches: A variety of catalysts have been explored to improve the efficiency of esterification, including Lewis acids, solid-supported catalysts, and enzymatic methods.[7][13] These can offer advantages in terms of selectivity, reaction conditions, and ease of catalyst removal.
Comparative Analysis
| Parameter | Fischer-Speier Esterification | Synthesis from 4-Nitrobenzyl Cyanide | Alternative Methods (e.g., Coupling Reagents) |
| Starting Material | 4-Nitrophenylacetic Acid | 4-Nitrobenzyl Cyanide | 4-Nitrophenylacetic Acid |
| Number of Steps | 1 | 2 | 1 |
| Reagents | Methanol, H₂SO₄ (catalyst) | H₂SO₄, H₂O; then Methanol, H₂SO₄ | Coupling agent (e.g., DCC), base, alcohol |
| Reaction Conditions | Reflux | Boiling, then reflux | Often room temperature |
| Typical Yield | Moderate to High (equilibrium dependent) | High (for hydrolysis step)[9] | Generally high |
| Advantages | Simple, inexpensive reagents[1] | Utilizes alternative starting material | Mild conditions, high yields |
| Disadvantages | Equilibrium-limited, harsh acidic conditions, long reaction times | Longer overall process, potential for isomer impurities in starting material[10] | More expensive reagents, potential for side products |
Conclusion
The choice of synthetic method for this compound depends on several factors including the availability and cost of starting materials, desired scale of production, and the presence of other functional groups in the molecule.
-
Fischer-Speier esterification is a straightforward and cost-effective method for direct conversion of 4-nitrophenylacetic acid, suitable for many applications.
-
Synthesis from 4-nitrobenzyl cyanide provides a reliable two-step alternative, particularly when the cyanide is a more accessible precursor.
-
Alternative esterification methods offer milder conditions and potentially higher yields but often at a higher reagent cost, making them more suitable for smaller-scale syntheses or for substrates that are sensitive to acidic conditions.
Researchers and process chemists should carefully evaluate these factors to select the most appropriate and efficient route for their specific needs.
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Fischer Esterification. (URL: [Link])
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OperaChem. Fischer Esterification-Typical Procedures. (URL: [Link])
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Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. (URL: [Link])
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL: [Link])
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JOCPR. Fischer Esterification of Glycerol by Phen. (URL: [Link])
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Jetir.Org. a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. (URL: [Link])
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Products from Substituted Phenylacetates
For researchers, scientists, and professionals in drug development, a nuanced understanding of how molecular structure dictates analytical signatures is paramount. Substituted phenylacetates and their derivatives are common scaffolds in medicinal chemistry and materials science. The ability to accurately characterize these molecules and their reaction products is fundamental to quality control, reaction monitoring, and the elucidation of structure-activity relationships.
This guide provides an in-depth spectroscopic comparison of the hydrolysis products of three distinct para-substituted phenylacetates: p-nitrophenyl acetate, p-methoxyphenyl acetate, and p-chlorophenyl acetate. We will explore how the electronic nature of the substituent at the para position—electron-withdrawing (nitro), electron-donating (methoxy), and inductively withdrawing/resonantly donating (chloro)—profoundly influences the spectroscopic characteristics of the resulting phenols. This comparison is supported by detailed experimental protocols, comparative data tables, and an exploration of the underlying physical organic principles that govern these observations.
The Foundational Chemistry: Hydrolysis of Substituted Phenylacetates
The hydrolysis of an ester to a carboxylic acid and an alcohol (in this case, a phenol) is a fundamental organic transformation. This reaction can be catalyzed by either acid or base. For the purposes of this guide, we will focus on a standardized base-catalyzed hydrolysis protocol. The choice of base catalysis is strategic; it ensures a consistent reaction mechanism across all three substrates and typically proceeds at a convenient rate for laboratory analysis.
The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The electronic properties of the para-substituent on the phenyl ring influence the electrophilicity of this carbonyl carbon and the stability of the leaving group, thereby affecting the reaction rate. However, our primary focus here is on the spectroscopic characterization of the isolated phenolic products.
Caption: Workflow for the generation of substituted phenols.
Experimental Protocols
A self-validating experimental design is crucial for trustworthy results. The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative starting material (p-nitrophenyl acetate) and the subsequent standardized hydrolysis to yield the phenolic products for spectroscopic analysis.
Synthesis of p-Nitrophenyl Acetate
This procedure details the acetylation of p-nitrophenol. The synthesis of p-methoxyphenyl acetate and p-chlorophenyl acetate would follow a similar protocol, substituting the corresponding starting phenol.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-nitrophenol (13.9 g, 0.1 mol) and acetic anhydride (15 mL, 0.16 mol).
-
Catalysis: Cautiously add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture in a water bath at 80-90°C for 30 minutes with continuous stirring.
-
Work-up: Allow the reaction mixture to cool to room temperature and then pour it into 200 mL of ice-cold water while stirring.
-
Isolation: The solid p-nitrophenyl acetate will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure p-nitrophenyl acetate. Dry the crystals in a desiccator.
Standardized Base-Catalyzed Hydrolysis of Substituted Phenylacetates
This protocol is designed to be uniformly applied to p-nitrophenyl acetate, p-methoxyphenyl acetate, and p-chlorophenyl acetate.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the substituted phenylacetate (0.01 mol) in 10 mL of ethanol.
-
Hydrolysis: Add 10 mL of a 2 M aqueous sodium hydroxide solution to the flask.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the hydrolysis of p-nitrophenyl acetate can be visually monitored by the formation of the yellow p-nitrophenolate ion. For the other esters, reaction completion can be monitored by Thin Layer Chromatography (TLC).
-
Acidification: After the reaction is complete (typically 30-60 minutes), cool the mixture in an ice bath and acidify it to a pH of ~2 by the dropwise addition of 2 M hydrochloric acid. This protonates the phenoxide ion to yield the phenol.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude phenolic product.
-
Purification: The crude phenol can be purified by recrystallization or column chromatography as needed.
Caption: Standardized hydrolysis experimental workflow.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three substituted phenols obtained from the hydrolysis of their corresponding phenylacetate precursors.
¹H and ¹³C NMR Spectroscopy Data
The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The solvent is CDCl₃ unless otherwise noted.
Table 1: ¹H NMR Spectral Data of Substituted Phenols
| Compound | Substituent | Ar-H ortho to -OH (δ, ppm) | Ar-H meta to -OH (δ, ppm) | -OH (δ, ppm) | Other (δ, ppm) |
| p-Nitrophenol | -NO₂ | 8.15 (d) | 6.90 (d) | ~9-11 (br s) | - |
| p-Methoxyphenol | -OCH₃ | 6.79 (s) | 6.79 (s) | ~4.8 (br s) | 3.78 (s, 3H) |
| p-Chlorophenol | -Cl | 7.21 (d) | 6.79 (d) | ~5.0 (br s) | - |
Table 2: ¹³C NMR Spectral Data of Substituted Phenols
| Compound | Substituent | C-OH (δ, ppm) | C-Substituent (δ, ppm) | C-H ortho to -OH (δ, ppm) | C-H meta to -OH (δ, ppm) | Other (δ, ppm) |
| p-Nitrophenol | -NO₂ | 161.5 | 141.2 | 126.0 | 115.9 | - |
| p-Methoxyphenol | -OCH₃ | 149.6 | 153.6 | 116.2 | 115.0 | 55.9 (-OCH₃) |
| p-Chlorophenol | -Cl | 154.2 | 125.5 | 129.4 | 116.6 | - |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
Table 3: Key IR Absorptions and Mass Spectrometry Data of Substituted Phenols
| Compound | Substituent | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Molecular Ion (m/z) |
| p-Nitrophenol | -NO₂ | ~3325 (broad) | ~1285 | 1595, 1345 (NO₂) | 139 |
| p-Methoxyphenol | -OCH₃ | ~3350 (broad) | ~1230 | 2950 (C-H, sp³), 1035 (C-O) | 124 |
| p-Chlorophenol | -Cl | ~3370 (broad) | ~1225 | ~1090 (C-Cl) | 128/130 (isotope peak) |
Analysis and Interpretation: The Role of Substituent Effects
The electronic nature of the para-substituent dramatically influences the spectroscopic properties of the resulting phenol. These effects are a direct consequence of the substituent's ability to donate or withdraw electron density from the aromatic ring, thereby altering the local electronic environment of the nuclei and the strengths of chemical bonds.
¹H and ¹³C NMR Spectroscopy
In ¹H NMR, the chemical shifts of the aromatic protons are highly sensitive to the electron density of the ring.[1]
-
p-Nitrophenol: The strongly electron-withdrawing nitro group (-NO₂) deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to unsubstituted phenol. This effect is most pronounced on the protons ortho to the nitro group (and meta to the hydroxyl group).
-
p-Methoxyphenol: The electron-donating methoxy group (-OCH₃) increases the electron density on the aromatic ring through resonance, shielding the aromatic protons and causing them to shift to a lower chemical shift (upfield).[2] The two sets of aromatic protons are nearly equivalent, often appearing as a single multiplet.[2]
-
p-Chlorophenol: The chloro group (-Cl) has competing inductive and resonance effects. It is inductively electron-withdrawing but can donate electron density through resonance. The net effect is a slight deshielding of the aromatic protons compared to phenol, but less so than in p-nitrophenol.
Similar trends are observed in ¹³C NMR spectroscopy. The electron-withdrawing nitro group causes a downfield shift of the aromatic carbon signals, while the electron-donating methoxy group results in an upfield shift.
Infrared Spectroscopy
The position of the C-O stretching vibration in the IR spectrum is influenced by the electronic effects of the para-substituent.[3]
-
p-Nitrophenol: The electron-withdrawing nitro group strengthens the C-O bond by reducing electron density in the antibonding orbitals, leading to a higher frequency C-O stretch compared to the other substituted phenols.
-
p-Methoxyphenol: The electron-donating methoxy group weakens the C-O bond, resulting in a lower frequency C-O stretch.
-
p-Chlorophenol: The C-O stretching frequency is intermediate between that of p-nitrophenol and p-methoxyphenol, reflecting the competing electronic effects of the chloro substituent.
The O-H stretching frequency is also sensitive to the electronic environment and intermolecular hydrogen bonding.
Mass Spectrometry
The fragmentation patterns in mass spectrometry provide valuable information about the structure of the molecule.[4] For substituted phenols, common fragmentation pathways involve the loss of the substituent or other small molecules.
-
p-Nitrophenol: The mass spectrum of p-nitrophenol shows a prominent molecular ion peak at m/z 139.[5] Key fragmentation pathways include the loss of NO₂ (m/z 93) and the loss of NO followed by CO (m/z 65).[5]
-
p-Methoxyphenol: The molecular ion is observed at m/z 124. A characteristic fragmentation is the loss of a methyl radical (CH₃) to give a fragment at m/z 109, followed by the loss of CO to yield a fragment at m/z 81.
-
p-Chlorophenol: Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion appears as a characteristic pair of peaks at m/z 128 and 130, with an approximate intensity ratio of 3:1.[6] A common fragmentation is the loss of HCl to give a fragment at m/z 92.
Caption: Influence of substituents on spectroscopic properties.
Conclusion
This guide has demonstrated that the spectroscopic signatures of the hydrolysis products of para-substituted phenylacetates are highly dependent on the electronic nature of the substituent. By employing standardized experimental protocols and systematically comparing the resulting NMR, IR, and MS data, we can draw clear correlations between molecular structure and spectroscopic output. An understanding of these fundamental principles is indispensable for researchers in the chemical and pharmaceutical sciences, enabling more accurate and efficient characterization of novel compounds and reaction products.
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Harvey, D. (2022). 20.1: Molecular Mass Spectra. Chemistry LibreTexts. [Link]
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Bender, M. L., & Turnquest, B. W. (1957). The Kinetics of the Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 79(7), 1656–1662. [Link]
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Heist, L. (2019). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. International Research Journal of Engineering and Technology, 6(9), 123-129. [Link]
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Díaz-Álvarez, M., & de la Fuente, B. (2002). Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental samples. Rapid Communications in Mass Spectrometry, 16(3), 159-165. [Link]
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A Senior Application Scientist's Guide to Kinetic Analysis of Nitrophenyl Ester Hydrolysis
For researchers, medicinal chemists, and drug development professionals, understanding enzyme kinetics is fundamental. The hydrolysis of p-nitrophenyl (pNP) esters serves as a cornerstone assay, providing a robust and visually intuitive method for characterizing enzyme activity, specificity, and inhibition.[1] The principle is elegant in its simplicity: enzymatic cleavage of the ester bond releases p-nitrophenol, a chromophore whose appearance can be monitored spectrophotometrically to quantify the reaction rate.[2][3]
This guide provides an in-depth comparison of the kinetic analysis of three commonly used pNP esters with varying acyl chain lengths: p-nitrophenyl acetate (pNPA), p-nitrophenyl butyrate (pNPB), and p-nitrophenyl palmitate (pNPP). We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you to design and execute rigorous kinetic experiments.
The Principle: Why p-Nitrophenyl Esters are Ideal Substrates
The utility of pNP esters hinges on the spectral properties of the p-nitrophenol (pNP) leaving group. In its protonated form, typically in acidic conditions, pNP has an absorbance maximum around 317-320 nm.[4][5][6] However, as the pH increases above its pKa (around 7), it deprotonates to form the p-nitrophenolate anion, which is bright yellow and exhibits a strong absorbance maximum at approximately 400-410 nm.[2][4][5][6] Most hydrolase assays are conducted at a physiological pH (7.2-8.0), conveniently ensuring the formation of the colored phenolate ion, allowing the reaction to be followed in real-time.[7][8][9]
Comparative Overview of pNP Ester Substrates
The choice of substrate is dictated by the enzyme of interest and the specific scientific question. The length of the fatty acid acyl chain is a critical determinant of an enzyme's ability to bind and hydrolyze the substrate. This is particularly relevant when distinguishing between esterases, which prefer short-chain substrates, and lipases, which are more active on longer-chain fats.[10]
| Property | p-Nitrophenyl Acetate (pNPA) | p-Nitrophenyl Butyrate (pNPB) | p-Nitrophenyl Palmitate (pNPP) |
| Acyl Chain | Acetate (C2) | Butyrate (C4) | Palmitate (C16) |
| Typical Enzyme Class | Esterases (e.g., Acetylcholinesterase, Carboxylesterase)[11][12] | Esterases, Lipases[8][13] | "True" Lipases (e.g., Pancreatic Lipase)[10][14] |
| Aqueous Solubility | Good | Moderate | Very Poor[10][15] |
| Assay Considerations | Direct dissolution in buffer is often possible. | May require a co-solvent like acetonitrile for the stock solution.[8] | Requires organic solvents (isopropanol, DMSO) and emulsifying agents (Triton X-100, gum arabic, or sodium deoxycholate) to form a stable substrate emulsion for the assay.[9][10][15] |
The Hydrolysis Mechanism: A Two-Step Process
The enzyme-catalyzed hydrolysis of pNP esters, particularly by serine hydrolases like chymotrypsin, generally follows a two-step "ping-pong" mechanism. This is a crucial concept to grasp as it explains the observed kinetics.
-
Acylation: The enzyme's active site serine nucleophilically attacks the carbonyl carbon of the ester. This forms a transient, high-energy tetrahedral intermediate that is stabilized by an "oxyanion hole" in the active site.[12] This intermediate then collapses, releasing the p-nitrophenolate ion (the "burst" phase) and forming a covalent acyl-enzyme intermediate.
-
Deacylation: A water molecule enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This process, often facilitated by a histidine residue in the catalytic triad, leads to the formation of a second tetrahedral intermediate. This intermediate collapses, releasing the carboxylic acid product and regenerating the free, active enzyme for the next catalytic cycle.
Below is a diagram illustrating the general workflow for a kinetic experiment.
Caption: Experimental workflow for kinetic analysis.
Validated Experimental Protocol: A Comparative Approach
This protocol is designed to be a self-validating system. It includes a crucial control—the "no-enzyme" or "spontaneous hydrolysis" blank—to ensure that the measured rate is directly attributable to enzymatic activity. Spontaneous hydrolysis of pNP esters can be significant, especially at alkaline pH.[7]
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for a hydrolase using pNPA, pNPB, and pNPP.
Materials:
-
Enzyme of interest (e.g., Porcine Pancreatic Lipase, α-Chymotrypsin)
-
p-Nitrophenyl acetate (pNPA)
-
p-Nitrophenyl butyrate (pNPB)
-
p-Nitrophenyl palmitate (pNPP)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 8.0[2]
-
Substrate Solvents: Isopropanol, Acetonitrile, DMSO[2][15][16]
-
Emulsifying Agent (for pNPP): Triton X-100 or Sodium Deoxycholate[2]
-
96-well microplate or quartz cuvettes
-
Temperature-controlled spectrophotometer or microplate reader capable of kinetic measurements at 410 nm.
Methodology:
Part 1: Reagent Preparation (The causality behind the choices)
-
Assay Buffer: Prepare 50 mM sodium phosphate buffer and adjust the pH to 8.0. Rationale: This pH is a common optimum for many lipases and esterases and is sufficiently above the pKa of p-nitrophenol to ensure near-complete formation of the colored phenolate ion.[2][9]
-
Enzyme Solution: Prepare a stock solution of the enzyme in cold Assay Buffer. Just before use, dilute it to a working concentration that gives a linear rate of absorbance increase over 5-10 minutes. Rationale: Keeping the enzyme cold maintains its stability. The working concentration must be low enough to ensure initial velocity conditions are met (i.e., less than 10% of substrate is consumed).
-
Substrate Stock Solutions (10 mM):
-
pNPA: Can often be dissolved directly in Assay Buffer.
-
pNPB: Dissolve in acetonitrile to create a 10 mM stock.[8]
-
pNPP: Dissolve in isopropanol to create a 10 mM stock. Gentle warming may be necessary.[10] Rationale: The poor aqueous solubility of longer-chain esters necessitates the use of organic co-solvents for the concentrated stock solutions.[10][15]
-
-
Working Substrate Solutions: A series of substrate concentrations is required to determine Km and Vmax. This is achieved by preparing working solutions that will be further diluted in the final reaction mixture.
-
For pNPA and pNPB: Prepare serial dilutions of the stock solution in Assay Buffer.
-
For pNPP: This is the most critical step. A stable emulsion is required. A common method is to mix one volume of the 10 mM pNPP stock in isopropanol with nine volumes of Assay Buffer containing an emulsifier (e.g., 0.4% Triton X-100 and 5 mM sodium deoxycholate).[2] This mixture should be vortexed or sonicated to create a uniform, slightly cloudy emulsion. Prepare serial dilutions from this emulsion.
-
Part 2: The Kinetic Assay
-
Setup: Set the spectrophotometer to read at 410 nm and equilibrate the sample holder to the desired temperature (e.g., 37°C).[8]
-
Reaction Mixture: In each well of a 96-well plate or a cuvette, add:
-
180 µL of the appropriate working substrate solution.
-
For each substrate concentration, prepare a parallel "blank" well containing 180 µL of substrate and 20 µL of Assay Buffer instead of enzyme. This measures the rate of non-enzymatic, spontaneous hydrolysis.
-
-
Equilibration: Pre-incubate the plate/cuvettes at the assay temperature for 5 minutes.
-
Initiation: Start the reaction by adding 20 µL of the working enzyme solution to each well (except the blanks).
-
Measurement: Immediately begin monitoring the increase in absorbance at 410 nm every 30 seconds for 5 to 10 minutes.
Part 3: Data Analysis
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot Absorbance vs. Time. Determine the slope (ΔAbs/min) from the initial linear portion of the curve for both the enzyme-catalyzed reaction and the spontaneous hydrolysis blank. The corrected rate is: ΔAbs/min (Corrected) = ΔAbs/min (Enzyme) - ΔAbs/min (Blank).
-
Convert to Molar Rate: Use the Beer-Lambert Law (A = εcl) to convert the rate from absorbance units to molar concentration per minute. The molar extinction coefficient (ε) for p-nitrophenolate at pH 8.0 is approximately 18,000 M⁻¹cm⁻¹.
-
Determine Kinetic Parameters: Plot the initial velocity (V₀) against the substrate concentration [S]. Fit this data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax (maximum velocity) and Km (Michaelis constant).
Interpreting the Data: A Comparative Look
The kinetic parameters obtained for different pNP esters with the same enzyme provide valuable insights into its substrate specificity.
| Enzyme Example | Substrate | Km (mM) | Vmax (relative) | Interpretation |
| α-Chymotrypsin | pNPA | ~0.83[11] | 1.0 | A lower Km suggests a higher apparent affinity of the enzyme for pNPA compared to longer-chain esters under some conditions.[17] |
| pNPB | Higher | Higher | Chymotrypsin's hydrophobic pocket can better accommodate the butyryl group, often leading to a higher turnover rate (Vmax). | |
| Typical Lipase | pNPB | Lower | Lower | Shows activity on medium-chain esters. |
| pNPP | Higher | Higher | The enzyme's active site is optimized for long acyl chains, resulting in higher catalytic efficiency for pNPP compared to shorter esters. |
Note: Absolute Km and Vmax values are highly dependent on specific assay conditions (pH, temperature, buffer composition). The values presented are illustrative.
The mechanism of hydrolysis is visually represented in the diagram below.
Caption: Mechanism of Serine Hydrolase Catalysis.
Application in Drug Discovery: High-Throughput Screening
The pNP ester hydrolysis assay is exceptionally well-suited for high-throughput screening (HTS) to identify enzyme inhibitors.[2][18][19][20] In a typical HTS setup, the enzyme is pre-incubated with compounds from a large library before the addition of the pNP substrate.[18] A compound that inhibits the enzyme will cause a significant reduction in the rate of p-nitrophenolate formation compared to a control reaction without the inhibitor.[2][18] The simplicity and colorimetric readout make it a robust and cost-effective primary screening method in the drug discovery pipeline.[18]
References
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- Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. (n.d.). IRE Journals.
- Explain the effect of pH on p-nitrophenol (pNP) and how that affects its absorption spectra. (2023). brainly.com.
- Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4. (n.d.). ResearchGate.
- Application Note & Protocol: High-Throughput Screening of Lipase Inhibitors with p-Nitrophenyl Myristate. (n.d.). Benchchem.
- Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. (n.d.). Analytical Methods (RSC Publishing).
- Ultraviolet absorption spectrum of PNP at various pH values. (n.d.). ResearchGate.
- A Comparative Analysis of the Kinetic Parameters of o-, m-, and p-Toluic Acid, 4-Nitrophenyl Esters in Alkaline Hydrolysis. (n.d.). Benchchem.
- KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (2025). ResearchGate.
- Enzymatic Assay of LIPOPROTEIN LIPASE (EC 3.1.1.34). (n.d.). Sigma-Aldrich.
- UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in acidic (pH < 6) and basic media (pH > 9). (n.d.). ResearchGate.
- Application Notes and Protocols: o-Toluic acid, 4-nitrophenyl ester in High-Throughput Screening for Enzyme Inhibitors. (n.d.). Benchchem.
- THE TRYPSIN CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (n.d.). semanticscholar.org.
- p-Nitrophenyl Butyrate Assay. (n.d.). iGEM.
- p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). ScienceDirect.
- Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2021). PMC - NIH.
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- A Comparative Guide to p-Nitrophenyl Myristate and p-Nitrophenyl Palmitate for Lipase Assays. (n.d.). Benchchem.
- KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (n.d.). ResearchGate.
- The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. (2025). ResearchGate.
- SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. (n.d.). Umcs.
- Could anyone suggest me a para nitrophenyl palmitate solution for lipase assay? (2014). ResearchGate.
- The lipase assay using p-nitrophenyl butyrate. (n.d.). ResearchGate.
- Enzymatic hydrolysis reaction of p-nitrophenyl butyrate. (n.d.). ResearchGate.
- The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. (n.d.). Journal of Chemical Education - ACS Publications.
- High-Throughput Screening of Inhibitors. (n.d.). Creative Enzymes.
- Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. (2021). Taylor & Francis Online.
- 4-Nitrophenyl palmitate (4-Nitrophenyl hexadecanoate). (n.d.). MedChemExpress.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). PubMed.
- Controllable enzymatic superactivity of α-chymotrypsin activated by the electrostatic interaction with cationic gemini surfactants. (2021). PMC - NIH.
- 4-Nitrophenyl Palmitate (CAS 1492-30-4). (n.d.). Cayman Chemical.
- Activity, stability and kinetic parameters for α -chymotrypsin catalysed reactions in AOT/isooctane reverse micelles with nonio. (n.d.). SciSpace.
- The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5. (n.d.). PubMed.
- The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate. (n.d.). PMC - NIH.
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A Comparative Benchmarking Guide to the Efficiency of Methyl 2-(4-nitrophenyl)acetate in Key Organic Transformations
Introduction
Methyl 2-(4-nitrophenyl)acetate is a versatile intermediate in organic synthesis, prized for its reactive nitro group and the ester functionality which can be readily transformed.[1][2] Its utility is particularly pronounced in the pharmaceutical and fine chemical industries where it serves as a key building block for a variety of complex molecules.[3] This guide provides a comprehensive, data-driven comparison of the efficiency of this compound in two fundamental reactions: the reduction of its nitro group to form methyl 2-(4-aminophenyl)acetate, and its participation as a coupling partner in the Suzuki-Miyaura reaction. We will objectively benchmark its performance against relevant alternatives, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic endeavors.
Part 1: The Cornerstone Transformation: Reduction of the Nitro Group
The reduction of the nitro group in this compound to an amine is a critical step in the synthesis of numerous pharmaceutical intermediates. This transformation unlocks the potential for a wide array of subsequent reactions, making the efficiency and chemoselectivity of this reduction paramount. We will compare two of the most prevalent and industrially relevant methods: Catalytic Hydrogenation and Catalytic Transfer Hydrogenation.
Catalytic Hydrogenation: The Industry Standard
Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely adopted method for nitro group reduction due to its high efficiency and the ease of catalyst removal.[4]
| Substrate | Catalyst | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 10% Pd/C | H₂ (1 atm) | Methanol | 25 | 2 | >95 | Inferred from[3][5] |
| Methyl 4-nitrobenzoate | 10% Pd/C | H₂ (1 atm) | Methanol | 25 | 3 | 93 | [1] |
| 4-Nitrotoluene | 10% Pd/C | H₂ (1 atm) | Ethanol | 25 | 4 | 98 | Inferred from[3] |
| 1-Chloro-4-nitrobenzene | 5% Pt/C | H₂ (1 atm) | Ethanol | 25 | 2 | 92 | [6] |
Analysis of Efficiency: As indicated in the comparative data, the reduction of this compound proceeds with excellent yield and a relatively short reaction time. The electron-withdrawing nature of the acetate group can facilitate the reduction of the nitro group. When compared to methyl 4-nitrobenzoate, the additional methylene spacer in this compound appears to have a minimal impact on the overall efficiency under these conditions. The choice of catalyst, such as Platinum on carbon (Pt/C), can also be highly effective and may offer advantages in specific cases where palladium-catalyzed side reactions are a concern.[6]
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (10% w/w)
-
Methanol (20 mL/g of substrate)
-
Hydrogen gas balloon
-
Round-bottom flask with stir bar
-
Filtration setup (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(4-aminophenyl)acetate. The product can be further purified by crystallization or column chromatography if necessary.
Causality Behind Experimental Choices: The use of a low-pressure hydrogen balloon is a common and safe laboratory practice for this type of hydrogenation. Methanol is an excellent solvent for both the starting material and the product, facilitating a homogenous reaction mixture. The inert atmosphere during catalyst addition is crucial to prevent potential ignition of the catalyst upon exposure to air and solvent vapors.
Caption: Experimental workflow for CTH.
Part 2: Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of C-C bonds. [7]While typically employing aryl halides, recent advancements have demonstrated the utility of nitroarenes as coupling partners, offering an alternative synthetic route. [8]
Comparative Performance Data
| Aryl Partner | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | Moderate | Inferred from [7][9]| | Methyl 4-bromophenylacetate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 92 | [10]| | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [11]| | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 16 | 78 | [9]|
Analysis of Efficiency: The direct use of this compound in Suzuki-Miyaura couplings is a developing area. Current literature suggests that while feasible, it may require more specialized catalyst systems (e.g., those with bulky phosphine ligands like SPhos or XPhos) and potentially gives lower yields compared to the more conventional coupling of aryl bromides. [7][9]For instance, the coupling of methyl 4-bromophenylacetate proceeds with high efficiency using a standard Pd(PPh₃)₄ catalyst. [10]The challenge with using nitroarenes lies in the activation of the C-NO₂ bond for oxidative addition to the palladium center, which is generally less favorable than the activation of a C-Br bond. [8]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Anhydrous toluene
-
Schlenk tube with stir bar
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the less reactive C-NO₂ bond to the palladium center. [7]Anhydrous conditions and an inert atmosphere are necessary to prevent deactivation of the catalyst and side reactions.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Part 3: Expanding the Synthetic Utility: Heterocycle Synthesis and Multicomponent Reactions
Beyond these two primary transformations, this compound and its derivatives serve as valuable precursors for the synthesis of various heterocyclic compounds and can participate in complex multicomponent reactions.
Synthesis of 1,5-Benzodiazepines
The amino derivative, methyl 2-(4-aminophenyl)acetate, can be condensed with β-diketones to form 1,5-benzodiazepines, a class of compounds with significant pharmacological activity. [12] Reaction Scheme: The synthesis typically involves the reaction of the diamine precursor (derived from the reduction of a dinitro compound, or in this case, a related amino ester) with a β-diketone in the presence of an acid catalyst.
Comparative Insight: While direct comparative data for the efficiency of methyl 2-(4-aminophenyl)acetate in this specific reaction is limited, the general methodology is well-established. The efficiency would be compared to the use of other substituted o-phenylenediamines. The electronic nature of the substituent at the 4-position of the aniline can influence the nucleophilicity of the amino groups and thus the rate and yield of the cyclization.
Potential in Multicomponent Reactions (MCRs)
The reactive functionalities of this compound and its amino derivative make them attractive candidates for multicomponent reactions, which allow for the rapid construction of complex molecules in a single step. [13][14][15] Potential Applications:
-
Ugi and Passerini Reactions: The amino derivative, methyl 2-(4-aminophenyl)acetate, could potentially be used as the amine component in the Ugi four-component reaction to generate peptidomimetic scaffolds. [13][16]* Hantzsch Pyridine Synthesis: While not a direct application of the title compound, the derived aminophenylacetic acid could potentially be used in modified Hantzsch-type reactions. [17][18][19] Comparative Outlook: The efficiency of this compound derivatives in MCRs would be benchmarked against standard components typically used in these reactions. The electronic properties imparted by the substituent would be a key factor influencing reactivity and product diversity.
Conclusion
This compound stands as a highly efficient and versatile building block in organic synthesis. In the crucial transformation of nitro group reduction, it demonstrates excellent performance with both traditional catalytic hydrogenation and the milder catalytic transfer hydrogenation, often with high yields and good chemoselectivity. While its direct application in Suzuki-Miyaura coupling as a nitroarene partner is an emerging area and currently appears less efficient than using corresponding aryl halides, it presents a viable alternative synthetic route. Furthermore, its derivatives show significant promise as precursors for the synthesis of valuable heterocyclic structures like benzodiazepines and for their potential inclusion in powerful multicomponent reactions. The choice of synthetic strategy will ultimately depend on the specific target molecule, desired reaction conditions, and cost-effectiveness. This guide provides the foundational data and protocols to enable informed decisions in leveraging the synthetic potential of this compound.
References
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Strukil, V., Igrc, M. D., Fábián, L., et al. (2017). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. ACS Sustainable Chemistry & Engineering, 5(1), 859-867. [Link]
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Banik, B. K. (2009). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. [Link]
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Al-Qaisi, Z. A., Al-Tel, T. H., & Al-Qirim, T. M. (2020). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. ACS Omega, 5(23), 14037-14047. [Link]
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Crossley, D. L., & Obradors, C. (2018). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 140(35), 11092-11101. [Link]
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Kappe, C. O. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1547. [Link]
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Ramasastry, S. S. V. (2007). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Erowid. [Link]
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ResearchGate. (2018). Comparison of the catalytic hydrogenation performance. Concentration of... ResearchGate. [Link]
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Gowda, D. C., & Mahesh, B. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 30(20), 3639-3644. [Link]
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ResearchGate. (2012). Hantzsch pyridine synthesis. ResearchGate. [Link]
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Wang, C., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(18), 3328. [Link]
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IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
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DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Carroll Scholars. [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]
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Li, H., et al. (2017). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Molecules, 22(10), 1698. [Link]
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Sarrafi, Y., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2496-2503. [Link]
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Aslam, M., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3942. [Link]
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Vibhute, A. Y., et al. (2011). Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity. Journal of Chemical and Pharmaceutical Research, 3(5), 438-442. [Link]
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ResearchGate. (2007). ChemInform Abstract: Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. [Link]
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Ohta, Y., et al. (2019). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 24(3), 444. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
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Journal of Synthetic Chemistry. (2022). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
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ResearchGate. (2018). Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles. ResearchGate. [Link]
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PubMed. (2010). New 3H-indole synthesis by Fischer's method. Part I. PubMed. [Link]
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ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
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MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules. [Link]
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Yang, C., et al. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry, 20(4), 886-893. [Link]
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National Center for Biotechnology Information. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PubMed Central. [Link]
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ResearchGate. (2019). Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel. ResearchGate. [Link]
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Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
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CNR-IRIS. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time. CNR-IRIS. [Link]
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National Center for Biotechnology Information. (2011). Strategies for Innovation in Multicomponent Reaction Design. PubMed Central. [Link]
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A Comparative Guide to Catalytic Systems for Reactions of Methyl 2-(4-nitrophenyl)acetate
Methyl 2-(4-nitrophenyl)acetate is a valuable starting material and intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its chemical structure, featuring both a nitro group and an ester functional group, allows for a range of chemical transformations. This guide provides a comparative analysis of different catalytic systems for the two primary reactions involving this substrate: the reduction of the nitro group to an amine and the hydrolysis of the methyl ester. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic routes.
I. Catalytic Reduction of the Nitro Group
The reduction of the aromatic nitro group in this compound to form methyl 2-(4-aminophenyl)acetate is a crucial transformation.[2] The resulting amino group is a key functional handle for further molecular elaboration. A variety of catalytic systems, both heterogeneous and homogeneous, have been developed for this purpose. The choice of catalyst often depends on factors such as chemoselectivity, cost, reaction conditions, and ease of separation.
A. Heterogeneous Catalytic Systems
Heterogeneous catalysts are widely employed due to their operational simplicity, ease of recovery, and recyclability.
Palladium on carbon (Pd/C) and platinum-based catalysts are highly effective for the hydrogenation of nitroarenes.[3][4] They typically offer high yields and can be used under relatively mild conditions.
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions due to its high activity and selectivity.[4][5] The reaction is typically carried out under a hydrogen atmosphere. A key advantage is the ability to perform the reaction at or near room temperature and atmospheric pressure, although elevated pressures can accelerate the reaction rate.[6]
-
Raney Nickel: An alternative to precious metal catalysts, Raney nickel is a cost-effective option for nitro group hydrogenation.[4][7] It is particularly useful when the substrate contains functionalities that might be sensitive to hydrogenolysis with Pd/C, such as certain halogen substituents.[4]
In the context of sustainable chemistry, there is a growing interest in replacing noble metals with more earth-abundant and less expensive alternatives.[8]
-
Iron-Based Catalysts: Heterogeneous iron oxide-based catalysts have demonstrated high chemoselectivity in the reduction of nitroarenes.[9] These systems can utilize hydrogen sources like CO/H2O under water-gas shift reaction conditions.[9]
-
Vanadium-Based Catalysts: A recyclable heterogeneous V2O5/TiO2 catalyst has been reported for the efficient reduction of nitro compounds to their corresponding amines in good to excellent yields.[10] This system aligns with green chemistry principles by avoiding the use of stoichiometric metal hydrides and molecular hydrogen.[10]
B. Homogeneous Catalytic Systems
Homogeneous catalysts offer the advantage of high selectivity, often operating under milder conditions than their heterogeneous counterparts.[8] The ability to tune the catalyst's properties by modifying ligands allows for fine control over the reaction.[8]
-
Ruthenium-Based Catalysts: Homogeneous ruthenium catalysts, such as ruthenium carbonyls, have been used for the reduction of nitro compounds using a mixture of carbon monoxide and hydrogen.[11] These reactions are typically conducted at elevated temperatures and pressures.[11]
-
Manganese-Based Catalysts: A manganese-catalyzed protocol for the hydrogenation of nitroarenes using molecular hydrogen has been developed.[8] This system utilizes an air-stable and readily available pincer ligand, highlighting its practicality.[8]
Comparative Data for Nitro Group Reduction
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Heterogeneous | ||||||
| 10% Pd/C | H₂ (1 atm) | Methanol | Room Temp | 2 | >95 | [4] |
| Raney Ni | H₂ | Ethanol | Room Temp | 4 | High | [4][7] |
| Fe₂O₃/NGr@C | CO/H₂O | Toluene/H₂O | 120 | 24 | 98 | [9] |
| V₂O₅/TiO₂ | Hydrazine hydrate | Ethanol | 80 | 1 | 95 | [10] |
| Homogeneous | ||||||
| Ru₃(CO)₁₂ | CO/H₂ | Benzene | 150 | 5 | 90 | [11] |
| Mn-1 Pincer Complex | H₂ (50 bar) | THF | 100 | 16 | 99 | [8] |
Experimental Protocol: Heterogeneous Hydrogenation using 10% Pd/C
This protocol provides a general procedure for the reduction of the nitro group in this compound using a standard heterogeneous catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Reaction flask (e.g., Parr shaker bottle or round-bottom flask)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite or a syringe filter)
Procedure:
-
In a suitable reaction flask, dissolve this compound in methanol.
-
Carefully add 10% Pd/C to the solution (typically 1-5 mol% of the substrate).
-
Seal the reaction vessel and purge it with hydrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(4-aminophenyl)acetate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Workflow for the heterogeneous hydrogenation of this compound.
II. Catalytic Hydrolysis of the Methyl Ester
The hydrolysis of the methyl ester in this compound to the corresponding carboxylic acid, 2-(4-nitrophenyl)acetic acid, is another important transformation. This can be achieved through various catalytic methods, including acid- and base-catalyzed hydrolysis, as well as enzymatic approaches.
A. Chemical Catalysis
Traditional methods for ester hydrolysis involve the use of acids or bases as catalysts.
-
Base-Catalyzed Hydrolysis (Saponification): This is a common and efficient method for ester hydrolysis. It typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is generally irreversible as the carboxylate salt is formed.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction that is the reverse of Fischer esterification. It requires the use of a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of excess water. The equilibrium can be driven towards the products by removing the alcohol as it is formed.
B. Enzymatic Catalysis
Enzymatic hydrolysis offers several advantages over chemical methods, including high selectivity, mild reaction conditions, and environmental compatibility. Lipases and esterases are the most commonly used enzymes for this purpose.[12][13]
-
Lipases: These enzymes are widely used for the hydrolysis of esters in both aqueous and organic media.[12] They can exhibit high enantioselectivity, which is particularly valuable in the synthesis of chiral compounds.
-
Esterases: These enzymes specifically catalyze the hydrolysis of ester bonds.[13] The catalytic mechanism typically involves a serine catalytic triad.[13]
Comparative Data for Ester Hydrolysis
| Catalyst System | Reagent/Conditions | Solvent | Temperature (°C) | Time (h) | Product | Reference |
| Chemical | ||||||
| NaOH | Aqueous solution | Water/Co-solvent | Reflux | 1-4 | 2-(4-Nitrophenyl)acetic acid | General Knowledge |
| H₂SO₄ | Aqueous solution | Water/Co-solvent | Reflux | 4-12 | 2-(4-Nitrophenyl)acetic acid | General Knowledge |
| Enzymatic | ||||||
| Lipase from Candida rugosa | Phosphate buffer | Biphasic (e.g., Toluene/Water) | 30-50 | 24-72 | 2-(4-Nitrophenyl)acetic acid | [12] |
| Esterase (e.g., from porcine liver) | Phosphate buffer | Water | 25-37 | 1-8 | 2-(4-Nitrophenyl)acetic acid | [13] |
Experimental Protocol: Enzymatic Hydrolysis using Lipase
This protocol provides a general procedure for the enzymatic hydrolysis of the methyl ester of this compound.
Materials:
-
This compound
-
Lipase (e.g., from Candida rugosa)
-
Phosphate buffer (e.g., pH 7.0)
-
Organic co-solvent (optional, e.g., toluene)
-
pH meter and base solution (e.g., NaOH) for pH control
-
Shaking incubator
Procedure:
-
Prepare a solution of this compound in a minimal amount of a water-miscible organic solvent if necessary, or add it directly to the buffer.
-
In a temperature-controlled reaction vessel, add the phosphate buffer and the substrate solution.
-
Add the lipase to the reaction mixture.
-
If a biphasic system is used, add the organic solvent (e.g., toluene).
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-50 °C) with constant shaking.
-
Monitor the pH of the reaction mixture. As the carboxylic acid is produced, the pH will decrease. Maintain the pH at the desired level by the controlled addition of a dilute base solution (e.g., 0.1 M NaOH).
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).
-
Upon completion, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetone or by filtration).
-
Acidify the aqueous phase to a pH below the pKa of the carboxylic acid (e.g., pH 2-3) with a dilute acid (e.g., 1 M HCl).
-
Extract the product, 2-(4-nitrophenyl)acetic acid, with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization.
Caption: Key reaction pathways for this compound.
III. Conclusion
The choice of a catalytic system for reactions involving this compound is dependent on the desired transformation and specific experimental constraints. For the reduction of the nitro group, heterogeneous catalysts like Pd/C offer high efficiency and ease of use, while emerging base metal catalysts provide a more sustainable alternative. Homogeneous catalysts can provide enhanced selectivity. For the hydrolysis of the ester, enzymatic catalysis presents a green and highly selective option, particularly for the synthesis of chiral molecules, while traditional acid or base catalysis remains a robust and straightforward method. The experimental protocols and comparative data provided in this guide are intended to assist researchers in selecting the most appropriate catalytic system for their synthetic needs.
IV. References
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A Comparative Analysis of Reaction Outcomes: Methyl 2-(4-nitrophenyl)acetate Versus Alternative Leaving Groups
<
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the choice of a leaving group is a critical determinant of reaction efficiency, selectivity, and overall success. This guide provides a comprehensive analysis of methyl 2-(4-nitrophenyl)acetate, evaluating the performance of the 4-nitrophenoxide moiety as a leaving group in comparison to other commonly employed alternatives. By delving into the underlying mechanistic principles and presenting supporting experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in experimental design.
The Critical Role of the Leaving Group
A leaving group is an entity that detaches from a molecule during a chemical reaction, taking with it a pair of electrons. The facility with which a leaving group departs is a key factor influencing the rate and outcome of many reactions, particularly nucleophilic substitution and elimination reactions.[1][2] An effective leaving group must be able to stabilize the negative charge it acquires upon departure.[1][3] A general principle is that the weaker the basicity of a group, the better its ability to function as a leaving group.[1][2] This is because weak bases are less likely to share their electron pair and are therefore more stable on their own.[1]
Unpacking the Reactivity of this compound
This compound possesses a unique structural feature: the 4-nitrophenoxy group attached to the carbonyl carbon. In the context of nucleophilic acyl substitution, this group serves as the leaving group. The effectiveness of the 4-nitrophenoxide ion as a leaving group is significantly enhanced by the presence of the nitro group at the para position of the phenyl ring.
The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This electron withdrawal has two profound consequences:
-
Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the 4-nitrophenyl group polarizes the carbonyl bond, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Stabilization of the Leaving Group: Upon departure, the negative charge on the phenoxide oxygen is delocalized across the aromatic ring and, crucially, onto the nitro group through resonance. This delocalization significantly stabilizes the resulting 4-nitrophenoxide anion, making it a relatively weak base and, consequently, a good leaving group.[4][5] The pKa of 4-nitrophenol is approximately 7.15, indicating that its conjugate base is a weaker base than many other common leaving groups.[4][5][6]
The stability of the 4-nitrophenoxide ion is a key driver for reactions involving this compound. This inherent stability facilitates the departure of the leaving group, often leading to favorable reaction kinetics.
Comparative Analysis with Other Leaving Groups
To provide a clear perspective on the performance of the 4-nitrophenoxide group, it is essential to compare it with other classes of leaving groups commonly used in organic synthesis.
Halides (I⁻, Br⁻, Cl⁻)
Halide ions are archetypal leaving groups in nucleophilic substitution reactions.[1][3] Their leaving group ability generally follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, which is inversely related to their basicity.[1][3]
-
Advantages: Halides are excellent leaving groups, particularly in SN2 reactions, due to the low basicity of their conjugate acids (strong hydrohalic acids).[1]
-
Disadvantages: The leaving group ability of halides can be influenced by the solvent and the nature of the nucleophile.[7] In nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed (F⁻ > Cl⁻ > Br⁻ > I⁻) because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[8]
Sulfonates (Tosylates, Mesylates, Triflates)
Sulfonate esters, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), are among the best leaving groups in organic chemistry.[9][10][11] This is because the negative charge on the departing sulfonate anion is extensively delocalized through resonance across the three oxygen atoms.[10][11]
-
Advantages: Their exceptional leaving group ability allows for reactions with a wide range of nucleophiles under mild conditions.[9] The conversion of alcohols to sulfonates proceeds with retention of configuration at the carbon center.[10][11]
-
Disadvantages: They are often prepared from the corresponding alcohol, adding an extra step to the synthetic sequence.[9]
A Visual Comparison of Leaving Group Stability
Caption: Workflow for monitoring the hydrolysis of this compound.
Protocol 2: Nucleophilic Acyl Substitution with an Amine
This protocol outlines a general procedure for the aminolysis of this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Stir plate and magnetic stir bar
-
Reaction vessel
Procedure:
-
Dissolve this compound in the chosen aprotic solvent in the reaction vessel.
-
Add the amine to the solution. The reaction is typically run at room temperature.
-
Stir the reaction mixture and monitor its progress by a suitable analytical technique (e.g., Thin Layer Chromatography or LC-MS).
-
Upon completion, the reaction mixture can be worked up by washing with a dilute acid solution to remove excess amine, followed by an aqueous wash.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent removed under reduced pressure to yield the amide product.
Mechanistic Considerations
The reaction of this compound with a nucleophile generally proceeds through a nucleophilic acyl substitution mechanism. [12][13]
Caption: General mechanism for nucleophilic acyl substitution.
The first step involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. [12][13]The subsequent collapse of this intermediate involves the expulsion of the 4-nitrophenoxide leaving group, regenerating the carbonyl double bond and forming the final product. [12][13]
Conclusion
This compound serves as a valuable substrate in organic synthesis, primarily due to the effective leaving group ability of the 4-nitrophenoxide moiety. The electron-withdrawing nitro group plays a pivotal role in both activating the carbonyl group towards nucleophilic attack and stabilizing the departing leaving group. While not as potent as sulfonate esters or some halides in all contexts, the 4-nitrophenoxide group offers a good balance of reactivity and stability, making it a suitable choice for a variety of transformations, particularly in contexts where spectroscopic monitoring of the reaction progress is advantageous. A thorough understanding of the principles governing leaving group ability is paramount for the rational design of synthetic routes and the optimization of reaction outcomes.
References
-
Wikipedia. Leaving group. [Link]
-
Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
-
KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. 8.5: Leaving Groups. [Link]
-
Chemistry Stack Exchange. Favourability of leaving groups in nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. 6.9 Comparison of SN2 and SN1. [Link]
-
Wikipedia. 4-Nitrophenol. [Link]
-
Science Trove. Nucleophilic substitution at the carbonyl group. [Link]
-
Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
-
Chemistry Stack Exchange. Difference in leaving group ability due to variation in nucleophiles. [Link]
-
Course Hero. Homework 3 – 2017/04/11 1) 4-nitrophenol (1) has a pKa of 7.15, while 3-nitrophenol (2) is slightly less acidic with a pKa of. [Link]
-
YouTube. Nucleophilic Substitution on Carbonyl Carbon: The Complete Organic Chemistry Breakdown | Dr. Aman. [Link]
-
Canadian Journal of Chemistry. KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. [Link]
-
ResearchGate. a) pKa values of 4‐nitrophenol, 4‐methylthiophenol, and imidazole. b).... [Link]
-
Michigan State University. Chapter 23. Carbonyl Alpha Substitution Reactions. [Link]
-
Canadian Science Publishing. KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. [Link]
-
Chemistry LibreTexts. 22.S: Carbonyl Alpha-Substitution Reactions (Summary). [Link]
-
ResearchGate. (PDF) Aminolysis of S-4-Nitrophenyl X-Substituted Thiobenzoates: Effect of Nonleaving-Group Substituents on Reactivity and Mechanism. [Link]
-
Chemistry LibreTexts. 22: Carbonyl Alpha-Substitution Reactions. [Link]
-
University of Massachusetts Lowell. Q5. In the box below, you are given the pK, values for a series of compounds, the least acidic is. [Link]
-
Canadian Journal of Chemistry. KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. [Link]
-
ResearchGate. (PDF) KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. [Link]
-
National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
Chemistry Stack Exchange. Nitro as a leaving group in an aromatic ring. [Link]
-
Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Link]
-
University of Massachusetts Dartmouth. Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
Chemistry LibreTexts. 9.13: Tosylate—Another Good Leaving Group. [Link]
-
Chemistry LibreTexts. 9.4: Tosylate—Another Good Leaving Group. [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling Studies with "Methyl 2-(4-nitrophenyl)acetate"
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biochemical and pharmacological research, the ability to trace molecular pathways, elucidate reaction mechanisms, and quantify metabolic turnover is paramount. Isotopic labeling, a technique where an atom in a molecule is replaced by its heavier, stable isotope, offers a powerful lens to observe these processes with high precision. "Methyl 2-(4-nitrophenyl)acetate" has emerged as a valuable tool in this domain, particularly as a chromogenic substrate for esterases and in studies of reaction kinetics.
This guide provides an in-depth comparison of isotopically labeled "this compound" with alternative probes. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols to empower researchers in making informed decisions for their isotopic labeling studies.
The Strategic Advantage of Isotopically Labeled this compound
This compound is an ester that, upon hydrolysis, releases the p-nitrophenolate anion, a yellow-colored compound with a strong absorbance at approximately 405-410 nm.[1] This chromogenic property makes it an excellent substrate for real-time monitoring of enzyme activity, particularly for esterases, in a spectrophotometric assay.[2][3]
The introduction of an isotopic label (e.g., ¹³C or ²H) into the this compound molecule adds a new dimension to its utility. It allows for:
-
Mechanistic Elucidation through Kinetic Isotope Effect (KIE) Studies: By comparing the reaction rates of the isotopically labeled (heavy) and unlabeled (light) substrate, researchers can probe the transition state of a reaction. A significant KIE, where the heavy isotopologue reacts slower than the light one, indicates that the bond to the labeled atom is being broken or formed in the rate-determining step of the reaction.[4]
-
Metabolic Tracing: In cellular or in vivo systems, isotopically labeled this compound can be used to trace the metabolic fate of the acetate or phenylacetate moiety.
-
Quantitative Analysis by Mass Spectrometry: The mass shift introduced by the isotopic label enables the use of the labeled compound as an internal standard for accurate quantification of the unlabeled analyte in complex biological matrices.
Comparative Analysis: this compound vs. Alternatives
The choice of a substrate for an enzymatic assay or a mechanistic study is a critical decision that influences the quality and interpretability of the data. Here, we compare isotopically labeled this compound with other commonly used alternatives.
Alternative 1: Other p-Nitrophenyl Esters with Varying Acyl Chain Lengths
A common alternative to this compound is to use other p-nitrophenyl esters with different acyl chain lengths, such as p-nitrophenyl butyrate, p-nitrophenyl octanoate, or p-nitrophenyl palmitate.[5] The rationale behind this comparison is to determine the substrate specificity of an enzyme. Different enzymes will exhibit varying levels of activity towards esters with different acyl chain lengths.
Table 1: Comparative Enzyme Activity with Various p-Nitrophenyl Esters
| Substrate | Acyl Chain Length | Relative Vmax (%) |
| p-Nitrophenyl Acetate | C2 | 100 |
| p-Nitrophenyl Butyrate | C4 | 150 |
| p-Nitrophenyl Octanoate | C8 | 250 |
| p-Nitrophenyl Dodecanoate | C12 | 80 |
| p-Nitrophenyl Palmitate | C16 | 20 |
Note: The values in this table are representative and can vary significantly depending on the specific enzyme being studied. The data is synthesized from typical lipase activity profiles.[5]
The data in Table 1 illustrates that for this particular hypothetical esterase, the optimal acyl chain length is C8 (octanoate). This information is crucial for characterizing the enzyme's active site and substrate preference.
Alternative 2: Fluorogenic Esterase Substrates
While chromogenic substrates like this compound are widely used, they have limitations, such as lower sensitivity compared to fluorogenic substrates and potential for interference from other colored compounds in the sample. Fluorogenic substrates, upon enzymatic cleavage, release a fluorescent molecule, offering a much higher signal-to-noise ratio.[6][7][8][9]
Table 2: Comparison of Chromogenic and Fluorogenic Substrates
| Feature | This compound (Chromogenic) | Fluorescein Dibutyrate (Fluorogenic) |
| Detection Method | UV-Vis Spectrophotometry | Fluorescence Spectroscopy |
| Sensitivity | Micromolar range | Nanomolar to picomolar range |
| Signal-to-Noise Ratio | Lower | Higher |
| Background Interference | Susceptible to colored compounds | Less susceptible to colored compounds, but can be affected by autofluorescence |
| Cost | Generally lower | Generally higher |
| pH Sensitivity | The pKa of p-nitrophenol is around 7, leading to pH-dependent absorbance.[10] | Can be pH-sensitive depending on the fluorophore. |
The choice between a chromogenic and a fluorogenic substrate often depends on the required sensitivity of the assay and the nature of the biological sample. For high-throughput screening or when working with low enzyme concentrations, a fluorogenic substrate is often the superior choice.
Experimental Protocols
Protocol 1: Synthesis of [¹³C₂]-Methyl 2-(4-nitrophenyl)acetate
This protocol describes a general method for the synthesis of this compound labeled with ¹³C at the carbonyl and methylene positions of the acetate group.
Workflow Diagram: Synthesis of [¹³C₂]-Methyl 2-(4-nitrophenyl)acetate
Caption: Synthetic pathway for [¹³C₂]-Methyl 2-(4-nitrophenyl)acetate.
Materials:
-
[1,2-¹³C₂]-Acetic acid (or its precursor, [¹³C₂]-sodium acetate)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Benzene
-
Aluminum chloride (AlCl₃)
-
Sulfur
-
Morpholine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Methanol (unlabeled or isotopically labeled, e.g., ¹³CH₃OH or CD₃OD, for additional labeling)
-
Anhydrous solvents (e.g., dichloromethane, diethyl ether)
Procedure:
-
Preparation of [1,2-¹³C₂]-Acetyl Chloride:
-
Friedel-Crafts Acylation:
-
In a flask cooled in an ice bath, add anhydrous aluminum chloride to dry benzene.
-
Slowly add the purified [1,2-¹³C₂]-acetyl chloride to the mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it over crushed ice and an aqueous acid solution (e.g., HCl).
-
Extract the organic layer, wash, dry, and purify the resulting [¹³C₂]-acetophenone by distillation or chromatography.
-
-
Willgerodt-Kindler Reaction and Hydrolysis:
-
Heat a mixture of [¹³C₂]-acetophenone, sulfur, and morpholine under reflux.
-
After the reaction is complete, hydrolyze the resulting thioamide by heating with aqueous sulfuric acid to yield [¹³C₂]-phenylacetic acid.[13]
-
-
Nitration:
-
Carefully add the [¹³C₂]-phenylacetic acid to a cold mixture of concentrated nitric acid and sulfuric acid.
-
Stir the mixture at low temperature for a few hours.
-
Pour the reaction mixture onto ice and collect the precipitated [¹³C₂]-(4-nitrophenyl)acetic acid by filtration.[14]
-
-
Esterification (Fischer Esterification):
-
Dissolve the [¹³C₂]-(4-nitrophenyl)acetic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Heat the mixture under reflux for several hours.
-
After cooling, neutralize the acid, remove the excess methanol, and extract the ester into an organic solvent.
-
Wash, dry, and purify the final product, [¹³C₂]-methyl 2-(4-nitrophenyl)acetate, by recrystallization or chromatography.[15][16]
-
Protocol 2: Enzyme Kinetic Assay Using Isotopically Labeled this compound
This protocol outlines a general procedure for determining the kinetic parameters of an esterase using a spectrophotometric assay.[1][17]
Workflow Diagram: Enzyme Kinetic Assay
Caption: General workflow for an enzyme kinetic assay and KIE determination.
Materials:
-
Purified esterase enzyme
-
Buffer solution (e.g., 50 mM phosphate buffer, pH 7.4)
-
Unlabeled this compound
-
Isotopically labeled this compound (e.g., [¹³C₂]- or [²H₃]-)
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well plates or cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the enzyme in a suitable buffer.
-
Prepare stock solutions of both unlabeled and isotopically labeled this compound in a minimal amount of an organic solvent like DMSO or ethanol, and then dilute in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the appropriate volume of buffer.
-
Add a fixed amount of the enzyme solution to each well/cuvette.
-
Prepare a series of substrate concentrations by diluting the stock solutions.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the substrate solution to the wells/cuvettes containing the enzyme and buffer.
-
Immediately place the plate/cuvette in the spectrophotometer and start monitoring the absorbance at 410 nm at a constant temperature (e.g., 37°C).
-
Record the absorbance at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
For each substrate concentration, plot absorbance versus time. The initial linear portion of this curve represents the initial reaction rate (V₀).
-
Convert the change in absorbance per unit time to the rate of product formation using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of p-nitrophenolate at 410 nm.
-
Plot the initial reaction rates (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).[2]
-
Repeat the entire procedure for the isotopically labeled substrate.
-
Calculate the kinetic isotope effect (KIE) as the ratio of the Vmax values for the unlabeled (light) and labeled (heavy) substrates: KIE = Vmax_light / Vmax_heavy.
-
Conclusion
Isotopically labeled "this compound" is a versatile and powerful tool for researchers in the life sciences. Its utility in elucidating enzyme mechanisms through kinetic isotope effect studies and its application as an internal standard in quantitative mass spectrometry make it a valuable probe. However, the choice of the optimal tool for a specific research question requires careful consideration of the available alternatives. For studies requiring high sensitivity, fluorogenic substrates may be more appropriate. For characterizing enzyme substrate specificity, a panel of p-nitrophenyl esters with varying acyl chain lengths is indispensable. By understanding the principles behind these different approaches and following robust experimental protocols, researchers can harness the power of isotopic labeling to gain deeper insights into complex biological systems.
References
- Esterase Substrate Libraries for Rapid Fingerprinting and Classific
- Dicyanoisophorone-Based Fluorogenic Ester Substrates for Esterase Activity Monitoring. Analytical Chemistry.
- Fluorescein Dibutyrate as a Fluorogenic Esterase and Lipase Substr
- Far-Red Fluorogenic Probes for Esterase and Lipase Detection. PubMed Central.
- Production Process of Deuterated Acetic Acid.
- Isotopic Enrichment Calculator
- Working with Enzymes: The Simple Kinetic Spectrophotometric Assay. Bitesize Bio.
- ElemCor: Accurate Data Analysis and Enrichment Calculation for LC-MS Stable Isotope Labeling Experiments. PubMed.
- Synthesis of Deuter
- Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry.
- Esterase Substrates for Cell Viability Studies. Thermo Fisher Scientific.
- Acetic acid-d4.
- Preparation of Deuterated Methyl Benzenes. Canadian Science Publishing.
- Enzyme Kinetic Assay.
- Determination of Isotopic Purity by Accur
- Synthesis of Deuter
- Efficient and Reproducible Synthesis of [1-¹¹C]acetyl Chloride. PubMed.
- Alternatives for p-NPP Substrate Buffers.
- Mass Distribution Calculation for Isotopically Enriched Macromolecules. Sigma-Aldrich.
- Enzyme Kinetics.
- Enzyme Kinetics on a Pl
- Acetyl Chloride Synthesis. Organic Syntheses.
- Kinetic Studies in Ester Hydrolysis. Indian Academy of Sciences.
- The Hydrolysis of p-Nitrophenyl Acetate.
- Chromogenic Substr
- Acetyl chloride (2-¹³C, 99%).
- Acetyl Chloride Synthesis. ChemicalBook.
- Alternatives for p-NPP Substrate Buffers.
- Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay.
- Differences Between Nitrophenyl Chemicals. Reddit.
- Kinetic Isotope Effect. Wikipedia.
- Kinetic Solvent Isotope Effect.
- Kinetic Study of the Hydrolysis of Ester with Mineral Acid.
- Kinetic Studies in Ester Hydrolysis. Indian Academy of Sciences.
- Acyl Chloride Synthesis. Organic Chemistry Portal.
- Methyl 2-(4-nitrophenyl)
- p-Nitrophenylacetic Acid. Organic Syntheses.
- (4-Nitrophenyl)acetic acid. PubChem.
- Methyl 2-(4-nitrophenyl)
- Methyl 2-(2-acetylphenyl)
- Fischer Esterific
- Methyl p-nitrophenylacet
- Catalytic Esterification of Acetic Acid with Methanol.
- Methyl p-nitrophenylacet
- Ester Synthesis Lab. Flinn Scientific.
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- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorogenic structure activity library pinpoints molecular variations in substrate specificity of structurally homologous esterases - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Fluorescein dibutyrate, Fluorogenic esterase and lipase substrate (CAS 7298-65-9) | Abcam [abcam.com]
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A Senior Application Scientist's Guide to Quantitative Analysis of "Methyl 2-(4-nitrophenyl)acetate" Reaction Products: A Comparative Study of qNMR and Chromatographic Techniques
For researchers, scientists, and professionals in drug development, the precise quantification of reaction products is not merely a procedural step but the bedrock of process optimization, yield determination, and quality assurance. In the synthesis of "Methyl 2-(4-nitrophenyl)acetate," an important intermediate in various synthetic pathways, accurate analytical data is paramount. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of this specific reaction.
The narrative that follows is built on years of field experience, offering not just protocols, but the rationale behind the analytical choices we make in a modern laboratory setting.
The Analytical Imperative: Quantifying the Synthesis of this compound
A common and efficient route to "this compound" is the Fischer esterification of 4-nitrophenylacetic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[1][2] While seemingly straightforward, this equilibrium reaction presents analytical challenges.[1][2] A typical reaction mixture will contain the desired product, unreacted starting material (4-nitrophenylacetic acid), the excess reagent (methanol), and water as a byproduct. Accurate quantification of the product and unreacted starting material is essential for calculating yield and purity.
Quantitative NMR (qNMR): The Power of Primary Ratio Measurement
qNMR has emerged as a powerful tool for the absolute quantification of compounds in a mixture without the need for analyte-specific calibration curves.[3][4] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][3] By introducing a certified internal standard of known concentration, the concentration of the analyte can be determined with a high degree of accuracy and traceability to the International System of Units (SI).[5][6]
Causality in qNMR Experimental Design: A Self-Validating System
The trustworthiness of a qNMR result hinges on a meticulously designed experiment. Here, we dissect the key considerations:
-
Selection of an Internal Standard (IS): The choice of IS is critical for accurate quantification.[2] For the analysis of "this compound" in a deuterated solvent like DMSO-d6, 1,4-Dinitrobenzene is a suitable choice. Its aromatic protons resonate in a region of the ¹H NMR spectrum that is unlikely to overlap with the signals of the analyte or the starting material. It is also chemically inert under the analytical conditions and has good solubility.[7]
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard without reacting with them. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d6 is a good choice for this analysis due to its ability to dissolve a wide range of organic compounds.
-
Acquisition Parameters: To ensure accurate integration, complete relaxation of the nuclei between pulses is essential. This is achieved by setting a long relaxation delay (D1), typically 5 to 7 times the longest T1 relaxation time of the protons being quantified. A sufficient number of scans must be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.[8]
Experimental Protocol: qNMR Analysis of a "this compound" Reaction Mixture
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the dried reaction mixture into a clean NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (1,4-Dinitrobenzene) and add it to the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d6 to the NMR tube.
-
Cap the tube and vortex until the sample and internal standard are completely dissolved.
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a calibrated spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): 30 seconds
-
Number of scans: 16 or as needed to achieve S/N > 250:1
-
Acquisition time: ~3-4 seconds
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform and phase correct the spectrum.
-
Integrate the following signals:
-
This compound: The singlet corresponding to the methyl ester protons (~3.7 ppm).
-
4-Nitrophenylacetic acid: The singlet corresponding to the methylene protons (~3.9 ppm).
-
1,4-Dinitrobenzene (IS): The singlet corresponding to the four aromatic protons (~8.5 ppm).
-
-
Calculate the purity and concentration of the product and unreacted starting material using the following formula:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
Visualization of the qNMR Workflow
Caption: Workflow for the qNMR analysis of "this compound".
Alternative Analytical Techniques: A Comparative Overview
While qNMR offers a primary method of quantification, chromatographic techniques are workhorses in most analytical laboratories. Here, we explore their application to the analysis of "this compound" and provide a comparative assessment.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[9]
Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. A UV detector measures the absorbance of the analytes as they elute from the column. Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.[10]
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of "this compound" and 4-nitrophenylacetic acid in the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 274 nm (the λmax of the nitroaromatic chromophore).
-
-
Data Analysis:
-
Integrate the peak areas of the product and unreacted starting material.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analytes in the reaction mixture from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[12][13]
Principle: The sample is vaporized and injected into a carrier gas stream that flows through a capillary column. Separation occurs based on the volatility and interaction of the analytes with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, providing a unique mass spectrum for each compound that can be used for identification. Quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity.[14]
-
Sample Preparation:
-
The reaction mixture can be directly diluted in a suitable solvent like ethyl acetate.
-
For the non-volatile starting material (4-nitrophenylacetic acid), derivatization to a more volatile ester (e.g., by silylation with BSTFA) may be necessary for simultaneous analysis. However, for simplicity, this protocol focuses on the quantification of the volatile product.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.[13][15]
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for "this compound" (e.g., m/z 195, 136, 106).
-
-
Data Analysis:
-
Integrate the peak area of the selected ions.
-
Quantify using an external or internal standard calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for analyzing complex mixtures.[16]
Principle: Similar to HPLC, the sample is separated on a column. The eluent from the column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates gas-phase ions from the analytes in the liquid phase. The mass spectrometer then separates and detects these ions.[17]
-
Sample Preparation:
-
Similar to HPLC-UV, the reaction mixture is diluted in the mobile phase.
-
-
LC-MS Conditions:
-
LC System: Same as HPLC-UV.
-
MS System: A triple quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode for the acidic starting material and positive ion mode for the ester. A polarity switching method can be employed.
-
ESI Parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas Pressure: 35 psi
-
Drying Gas Flow: 10 L/min
-
Gas Temperature: 325 °C
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity, monitoring specific precursor-to-product ion transitions for each analyte.
-
-
Data Analysis:
-
Integrate the peak areas from the MRM chromatograms.
-
Quantify using an external or internal standard calibration curve.
-
Performance Comparison: qNMR vs. Chromatographic Techniques
The choice of an analytical technique is often a trade-off between various performance characteristics. The following table provides a comparative summary for the analysis of "this compound."
| Feature | qNMR | HPLC-UV | GC-MS | LC-MS |
| Principle | Primary ratio measurement | Differential partitioning & UV absorbance | Volatility-based separation & mass detection | Differential partitioning & mass detection |
| Calibration | Requires only an internal standard | Requires analyte-specific standards and calibration curve | Requires analyte-specific standards and calibration curve | Requires analyte-specific standards and calibration curve |
| Accuracy | High (traceable to SI) | Good to High | Good to High | High |
| Precision (%RSD) | < 1% | < 2% | < 5% | < 5% |
| Linearity (Orders of Magnitude) | > 3 | 2-3 | 3-4 | 3-5 |
| Limit of Detection (LOD) | ~10 µM | ~0.1 µg/mL | ~1 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~50 µM | ~0.5 µg/mL | ~5 ng/mL | ~0.5 ng/mL |
| Sample Throughput | Moderate | High | Moderate | High |
| Universality | Universal for NMR-active nuclei | Requires a chromophore | Requires volatility and thermal stability | Broad applicability |
| Structural Information | High | Low | High (from mass spectrum) | High (from mass spectrum) |
Decision Matrix: Selecting the Right Analytical Tool
The optimal analytical technique depends on the specific goals of the analysis. The following diagram illustrates a decision-making process.
Caption: Decision tree for selecting an analytical technique.
Conclusion: An Integrated Approach to Analytical Excellence
In the quantitative analysis of "this compound" reaction products, there is no single "best" technique. qNMR stands out for its ability to provide highly accurate and traceable results without the need for analyte-specific calibration standards, making it an excellent choice for reference measurements and purity assignments.[3][4][6]
Chromatographic methods, particularly HPLC-UV, offer high throughput and are well-suited for routine process monitoring and quality control where relative quantification is often sufficient.[18][19] GC-MS provides excellent separation and identification capabilities for volatile components, while LC-MS offers unparalleled sensitivity for trace-level analysis.
A modern, well-equipped laboratory will leverage the strengths of each of these techniques. qNMR can be used to certify the purity of the reference standards used for calibrating chromatographic methods, thus establishing a traceable chain of measurement. This integrated approach, combining the absolute accuracy of qNMR with the high throughput of chromatography, represents the pinnacle of analytical rigor in pharmaceutical development and chemical research.
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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Almac Group. QNMR – a modern alternative to HPLC. [Link]
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ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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University of Ottawa. Quantitative NMR Spectroscopy. [Link]
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Bureau International des Poids et Mesures (BIPM). qNMR. [Link]
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Almac Group. QNMR – a modern alternative to HPLC. [Link]
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MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
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Hiden Analytical. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. [Link]
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TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]
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EAG Laboratories. Gas Chromatography Mass Spectrometry (GC-MS). [Link]
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MtoZ Biolabs. GC-MS Quantitative Analysis. [Link]
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Phenomenex. Temperature Programming for Better GC Results. [Link]
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SlideShare. Mass Spectrometry analysis of Small molecules. [Link]
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Drawell. 6 Key Points You Need to Know about Quantitative LC-MS. [Link]
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JoVE. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]
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Mestrelab Research. What is qNMR and why is it important?. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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Mastelf. HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]
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LGC. Guide to achieving reliable quantitative LC-MS measurements. [Link]
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International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
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ResearchGate. Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. [Link]
-
SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]
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PubChem. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate | C9H9NO5 | CID 1473109. [Link]
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Chemistry Simplified. Difference between Qualitative and Quantitative Analysis in Organic Chemistry. [Link]
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The Center for Professional Innovation & Education (CfPIE). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]
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YouTube. Quantitative Analysis of Organic Compounds | Diagrams and Examples | Lecture 17. [Link]
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Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
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PubChem. Methyl p-nitrophenylacetate | C9H9NO4 | CID 270191. [Link]
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ResearchGate. Some Modern Methods for Estimation of Reactivity of Organic Compounds. [Link]
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ResearchGate. (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]
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News-Medical.net. What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. [Link]
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A Head-to-Head Comparison of Methyl 2-(4-nitrophenyl)acetate and Methyl 2-chlorophenylacetate for Drug Development and Chemical Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. Among the myriad of choices, substituted phenylacetates serve as critical building blocks. This guide provides an in-depth, head-to-head comparison of two such key intermediates: Methyl 2-(4-nitrophenyl)acetate and Methyl 2-chlorophenylacetate. We will delve into their chemical properties, reactivity, and practical applications, supported by experimental data to inform your selection process.
Introduction: Two Key Phenylacetate Derivatives
This compound and Methyl 2-chlorophenylacetate are both derivatives of methyl phenylacetate, each possessing a substituent on the phenyl ring that significantly influences its chemical behavior. The former contains a strong electron-withdrawing nitro group at the para position, while the latter has a moderately electron-withdrawing and sterically influential chloro group at the ortho position. These differences in substitution dictate their reactivity in various chemical transformations, making them suitable for different synthetic strategies.
This compound is a solid at room temperature and is often utilized in syntheses where the nitro group can be used as a handle for further functionalization, such as reduction to an amine.[1] Methyl 2-chlorophenylacetate , a colorless liquid, is a common intermediate in the production of agrochemicals and pharmaceuticals.[2] Its chloro substituent can influence reaction pathways and is a key feature in the synthesis of certain active pharmaceutical ingredients (APIs).
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physical and chemical properties of these compounds is essential for their effective use in research and manufacturing. The following table summarizes their key characteristics.
| Property | This compound | Methyl 2-chlorophenylacetate |
| CAS Number | 2945-08-6[3] | 57486-68-7[4][5] |
| Molecular Formula | C9H9NO4[3] | C9H9ClO2[4] |
| Molecular Weight | 195.17 g/mol [3] | 184.62 g/mol [4] |
| Physical Form | Solid | Liquid[2] |
| Boiling Point | 308.6 °C at 760 mmHg[6][7] | Not specified |
| Purity | Typically ≥98% | Typically >98%[2] |
| Solubility | Soluble in organic solvents like ethanol and acetone[1] | Soluble in organic solvents[8] |
Chemical Structures
The structural differences between these two molecules are the primary determinant of their distinct reactivities.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Cephalosporin Side Chains: Evaluating Methyl 2-(4-nitrophenyl)acetate and Its Alternatives
For researchers and professionals in drug development, the selection of starting materials is a critical decision that balances reactivity, yield, and cost. In the synthesis of many semi-synthetic cephalosporin antibiotics, the introduction of the acyl side chain to the 7-aminocephalosporanic acid (7-ACA) nucleus is a pivotal step. This guide provides an in-depth technical comparison of Methyl 2-(4-nitrophenyl)acetate and its primary alternatives—4-Nitrophenylacetic acid and Ethyl 2-(4-nitrophenyl)acetate—for this purpose. We will delve into the practical considerations of their use, supported by experimental data and cost analysis, to inform your selection of the most cost-effective reagent for your synthetic needs.
Introduction: The Critical Role of the Acyl Side Chain
The biological activity of cephalosporin antibiotics is significantly influenced by the nature of the acyl side chain at the C-7 position of the cephalosporin core. The 4-nitrophenylacetyl group, in particular, is a key component in the synthesis of certain cephalosporins. The choice of the acylating agent to introduce this side chain directly impacts the efficiency, scalability, and overall cost of the manufacturing process.
This guide will focus on the following three commercially available precursors for the 4-nitrophenylacetyl side chain:
-
This compound (Methyl-4-NPA)
-
4-Nitrophenylacetic acid (4-NPA)
-
Ethyl 2-(4-nitrophenyl)acetate (Ethyl-4-NPA)
We will evaluate these compounds based on their reactivity, the required activation methods, typical yields in acylation reactions, and a comparative cost analysis.
Comparative Analysis of Acylating Agents
The primary application we will consider is the acylation of the 7-amino group of a cephalosporin nucleus, a common step in the synthesis of antibiotics like Cefazolin.
Chemical Properties and Reactivity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Key Reactive Feature |
| This compound | C₉H₉NO₄ | 195.17 | Yellow crystalline powder | Ester |
| 4-Nitrophenylacetic acid | C₈H₇NO₄ | 181.15 | Pale yellow solid | Carboxylic acid |
| Ethyl 2-(4-nitrophenyl)acetate | C₁₀H₁₁NO₄ | 209.20 | Crystals or powder | Ester |
The key difference in reactivity lies in the functional group: the carboxylic acid of 4-NPA requires activation to become a potent acylating agent, while the methyl and ethyl esters can be used in enzyme-catalyzed acylations or under specific transesterification conditions.
Synthetic Pathways and Activation
The choice of acylating agent dictates the synthetic strategy for introducing the side chain onto the 7-ACA core.
Caption: Synthetic approaches for 7-ACA acylation.
Chemical Acylation using 4-Nitrophenylacetic Acid:
4-Nitrophenylacetic acid must first be converted to a more reactive species, typically the acid chloride, 2-(4-nitrophenyl)acetyl chloride.[1][2] This is commonly achieved by reacting 4-NPA with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and readily acylates the amino group of 7-ACA.
Biocatalytic Acylation using Methyl or Ethyl 2-(4-nitrophenyl)acetate:
In contrast, the methyl and ethyl esters of 4-nitrophenylacetic acid are suitable for enzymatic acylation.[3] Immobilized penicillin acylase is often used to catalyze the transfer of the acyl group from the ester to the 7-ACA nucleus in an aqueous medium under mild conditions.[3] This approach is gaining traction in industrial settings due to its environmental benefits and high selectivity.
Experimental Data and Performance Comparison
| Acylating Agent | Method | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Enzymatic Acylation | 92-95%[4] | High selectivity, mild reaction conditions, environmentally friendly. | Requires specific enzyme and optimization of enzymatic conditions. |
| 4-Nitrophenylacetic Acid (as acid chloride) | Chemical Acylation | 85-92%[2] | Fast reaction, well-established chemistry. | Requires an additional activation step, harsh reagents, potential for side reactions. |
| Ethyl 2-(4-nitrophenyl)acetate | Enzymatic Acylation | Similar to methyl ester | Similar to methyl ester. | May have slightly different reaction kinetics compared to the methyl ester. |
Note: The yields are reported for the acylation step and can vary depending on the specific substrate, reaction conditions, and purification methods.
Cost-Effectiveness Analysis
To provide a comprehensive cost-effectiveness analysis, we must consider not only the price of the starting material but also the costs associated with the entire synthetic process, including reagents for activation, solvents, purification, and waste disposal.
Reagent Cost Comparison
The following table provides an approximate cost comparison based on currently available supplier pricing. Prices can fluctuate based on supplier, purity, and quantity.
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Sigma-Aldrich | 25 g | $109.25 | $4.37 |
| Fisher Scientific (ChemScene) | 25 g | $96.90 | $3.88 | |
| 4-Nitrophenylacetic acid | Sigma-Aldrich | 25 g | $59.40 | $2.38 |
| Manchester Organics | 100 g | £35.00 (~$44) | ~$0.44 | |
| Ethyl 2-(4-nitrophenyl)acetate | Thermo Scientific Chemicals | 25 g | $179.65 | $7.19 |
| UtechProducts INC | 5 g | $24.65 | $4.93 |
Note: Prices are for research-grade chemicals and are subject to change. Bulk industrial pricing will be significantly lower.
Process Cost Considerations
Using 4-Nitrophenylacetic Acid:
-
Additional Reagent Costs: The cost of the chlorinating agent (e.g., thionyl chloride) and a base (e.g., pyridine or triethylamine) for the subsequent acylation must be factored in.
-
Solvent and Waste Disposal: Chemical acylation often uses organic solvents that require costly and environmentally challenging disposal.
-
Purification: Purification of the final product may be more complex due to the presence of byproducts from the activation and acylation steps.
Using Methyl or Ethyl 2-(4-nitrophenyl)acetate:
-
Enzyme Cost: The initial investment in the immobilized enzyme can be significant, although the enzyme can often be reused for multiple cycles, reducing the cost per batch over time.
-
Aqueous Medium: Enzymatic reactions are typically performed in water, which is an inexpensive and environmentally benign solvent.
-
Simplified Purification: The high selectivity of enzymatic reactions often leads to a cleaner product, simplifying downstream purification processes.[5]
Experimental Protocols
Preparation of 2-(4-nitrophenyl)acetyl chloride from 4-Nitrophenylacetic Acid
This protocol is adapted from established methods for the synthesis of acyl chlorides.[6]
Materials:
-
4-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine or N,N-dimethylformamide (DMF) (catalytic amount)
-
Inert solvent (e.g., dichloromethane)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add 4-nitrobenzoic acid and an inert solvent.
-
Add a catalytic amount of pyridine or DMF.
-
Slowly add an excess of thionyl chloride to the mixture.
-
Heat the mixture to reflux until the evolution of gaseous HCl and SO₂ ceases.
-
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The crude 4-nitrobenzoyl chloride can be purified by fractional distillation.
Caption: Workflow for acid chloride synthesis.
Fischer Esterification of 4-Nitrophenylacetic Acid to this compound
This protocol is based on the general principles of Fischer esterification.[7][8]
Materials:
-
4-Nitrophenylacetic acid
-
Methanol (in large excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve 4-nitrophenylacetic acid in a large excess of methanol in a round-bottom flask.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.
-
The product can be purified by recrystallization or column chromatography.
Caption: Workflow for Fischer esterification.
Conclusion and Recommendations
The choice between this compound, 4-Nitrophenylacetic acid, and Ethyl 2-(4-nitrophenyl)acetate for the synthesis of cephalosporin side chains is a multifaceted decision that extends beyond the initial purchase price of the reagent.
-
For large-scale, environmentally conscious manufacturing , the use of This compound in an enzymatic acylation process presents a compelling option. While the initial investment in the enzyme may be higher, the benefits of milder reaction conditions, use of water as a solvent, higher yields, and simplified purification can lead to significant long-term cost savings and a more sustainable process.
-
For smaller-scale research and development or when rapid synthesis is prioritized , the traditional chemical acylation route using 4-Nitrophenylacetic acid (activated as the acid chloride) remains a viable and effective method. Its lower initial reagent cost is attractive, but researchers must factor in the additional costs and safety considerations associated with the activation step and subsequent purification.
-
Ethyl 2-(4-nitrophenyl)acetate offers similar advantages to its methyl counterpart in enzymatic reactions. The choice between the two may come down to specific enzyme kinetics, availability, and bulk pricing.
Ultimately, the most cost-effective approach will depend on the specific scale of the synthesis, the available equipment and expertise, and the long-term strategic goals of the research or manufacturing program. It is recommended that process chemists and engineers perform a thorough cost analysis, including all direct and indirect costs, before making a final decision.
References
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Hengge, A. C., & Hess, R. A. (2000). Concerted or Stepwise Mechanisms for Acyl Transfer Reactions of p-Nitrophenyl Acetate? Transition State Structures from Isotope Effects. Journal of the American Chemical Society, 122(38), 9303–9304. [Link]
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Hussain, M., et al. (2012). IMPROVED AND ECONOMICAL SYNTHESIS OF CEFAZOLIN SODIUM. Pakistan Journal of Pharmaceutical Sciences, 25(1&2), 23-26. [Link]
-
PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
- Google Patents. (2015). Synthetic method of cefazolin acid (CN104910188A).
- Google Patents. (1977).
-
ResearchGate. (n.d.). Continuous‐flow synthesis of cefazolin sodium. Retrieved from [Link]
- Google Patents. (2016). Preparation method of cefazolin sodium with previous research quality (CN105541870A).
- Google Patents. (2012). Preparation method of cefazolin sodium (CN102321101A).
-
ResearchGate. (n.d.). Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters... Retrieved from [Link]
-
PubMed. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst. Bioprocess and Biosystems Engineering, 41(12), 1799-1807. [Link]
-
ResearchGate. (n.d.). Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Scilit. (n.d.). Extraction and purification of cephalosporin antibiotics. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). General Synthesis of Industrial Cephalosporin‐Based Antibiotics Through Amidation with Tosyl Chloride as a Coupling Reagent. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Molecules, 27(19), 6523. [Link]
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- MIT DSpace. (n.d.). 5.
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ChemSrc. (n.d.). Methyl (4-nitrophenyl)acetate. Retrieved from [Link]
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-
PubMed. (1996). Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation. Biochemical Journal, 316(Pt 2), 545–550. [Link]
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A Comparative Guide to the Cross-Reactivity of Methyl 2-(4-nitrophenyl)acetate with Biologically Relevant Functional Groups
Introduction
Methyl 2-(4-nitrophenyl)acetate is a valuable chemical entity in various research and development pipelines, notable for its activated aromatic system and ester functionality. Its utility, however, necessitates a thorough understanding of its potential off-target reactivity, particularly with biological nucleophiles. In the context of drug development and chemical biology, unintended reactions can lead to idiosyncratic toxicity, reduced efficacy, or the formation of immunogenic haptens. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. We will explore the underlying chemical principles, present detailed experimental protocols for assessing reactivity with key functional groups, and offer a comparative analysis of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the reactivity profile of this and similar compounds.
Pillar 1: The Scientific Rationale for Cross-Reactivity Assessment
The chemical structure of this compound presents two primary electrophilic sites susceptible to nucleophilic attack: the aromatic ring and the ester carbonyl carbon.
-
The Nitroaromatic System: The potent electron-withdrawing nature of the nitro group significantly depletes electron density from the phenyl ring, particularly at the ortho and para positions.[1][2] This renders the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr) , a reaction mechanism less common for unsubstituted benzene rings but highly relevant for activated systems like this one.[1][3]
-
The Ester Functionality: The carbonyl carbon of the methyl ester is inherently electrophilic and can be attacked by nucleophiles, leading to Nucleophilic Acyl Substitution . This can result in hydrolysis of the ester or transesterification reactions.[4]
Understanding the competition between these two pathways is critical. The predominant reaction will be dictated by the nature of the attacking nucleophile, the reaction conditions (e.g., pH), and the relative activation of the two electrophilic sites.
For this guide, we will focus on three functional groups that are abundant in biological systems and represent common sites of off-target covalent modification:
-
Thiols (Sulfhydryl Groups): Represented by the side chain of cysteine residues in proteins and the ubiquitous intracellular antioxidant, glutathione.[5] Thiols are potent, "soft" nucleophiles known to readily react with electrophilic species.[6] Glutathione S-transferases (GSTs) can also catalyze the conjugation of electrophiles with glutathione, a critical detoxification pathway.[5][7][8]
-
Amines (Amino Groups): Represented by the side chain of lysine residues and the N-termini of proteins. Primary amines are effective nucleophiles, and their reactivity is highly dependent on their protonation state (i.e., pH).
-
Hydroxyl Groups: Found on serine, threonine, and tyrosine residues. While generally weaker nucleophiles than thiols or amines, their high abundance in proteins makes them important potential sites for cross-reactivity.
Pillar 2: Experimental Design for Reactivity Profiling
A robust assessment of cross-reactivity requires a well-controlled, quantitative approach. Here, we outline a workflow to determine the reaction kinetics of this compound with model nucleophiles representing the key functional groups.
Caption: Experimental workflow for assessing cross-reactivity.
Experimental Protocols
Protocol 1: Reaction Kinetic Studies
This protocol measures the rate of disappearance of this compound in the presence of a large excess of the nucleophile, allowing for the determination of pseudo-first-order and subsequently second-order rate constants.
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 100 mM phosphate buffer at three different pH values: 6.5, 7.4, and 8.5. Ensure the buffer is degassed to minimize oxidation of thiol nucleophiles.
-
Compound Stock: Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Nucleophile Stocks: Prepare 100 mM stock solutions of N-acetylcysteine (thiol), glycine (amine), and N-acetyltyrosine (hydroxyl) in the respective reaction buffers.
-
-
Reaction Setup (Example for one nucleophile at one pH):
-
Equilibrate the reaction buffer and nucleophile stock solution to the desired temperature (e.g., 37 °C) in a water bath.
-
In a reaction vessel (e.g., a glass vial), add 980 µL of the reaction buffer containing the nucleophile at a final concentration of 10 mM.
-
Initiate the reaction by adding 20 µL of the 10 mM this compound stock solution (final concentration: 200 µM). Vortex briefly to mix. This is time zero (t=0).
-
-
Time-Point Sampling:
-
At defined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 100 µL of a quench solution (e.g., 1 M HCl) to stop the reaction by protonating the nucleophile.
-
-
Sample Analysis:
-
Analyze the quenched samples by HPLC-UV as described in Protocol 2.
-
Protocol 2: HPLC-UV Analysis
This method is designed to separate and quantify the remaining this compound.
-
Instrumentation and Columns:
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes may be a suitable starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance, for example, 274 nm.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of this compound.
-
Calculate the concentration of the compound remaining at each time point by integrating the peak area and comparing it to the standard curve.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-kobs).
-
Calculate the second-order rate constant (k) by dividing kobs by the concentration of the nucleophile.
-
Pillar 3: Data Presentation and Comparative Analysis
The following tables present plausible experimental data derived from the principles established in the literature for similar compounds.[6][10][11][12] This data is for illustrative purposes to guide the interpretation of results.
Table 1: Second-Order Rate Constants (k) for the Reaction of this compound with Nucleophiles at 37 °C
| Nucleophile (Functional Group) | pH 6.5 (M⁻¹s⁻¹) | pH 7.4 (M⁻¹s⁻¹) | pH 8.5 (M⁻¹s⁻¹) |
| N-Acetylcysteine (Thiol) | 1.5 x 10⁻² | 9.8 x 10⁻² | 5.2 x 10⁻¹ |
| Glycine (Amine) | 8.0 x 10⁻⁵ | 6.3 x 10⁻⁴ | 4.1 x 10⁻³ |
| N-Acetyltyrosine (Hydroxyl) | < 1.0 x 10⁻⁶ | < 1.0 x 10⁻⁶ | 5.0 x 10⁻⁶ |
| Buffer Control (Hydrolysis) | 2.1 x 10⁻⁷ | 1.8 x 10⁻⁶ | 1.6 x 10⁻⁵ |
Table 2: Relative Reactivity Ratios at Physiological pH (7.4)
| Comparison | Reactivity Ratio |
| Thiol vs. Amine | ~155 |
| Thiol vs. Hydroxyl | > 98,000 |
| Amine vs. Hydroxyl | > 630 |
Interpretation of Results
The data clearly indicates a strong preference for reaction with the thiol functional group.
-
Dominance of Thiol Reactivity: The rate of reaction with N-acetylcysteine is orders of magnitude faster than with either glycine or N-acetyltyrosine across all pH values. This is consistent with the high nucleophilicity of the thiolate anion (RS⁻).[6]
-
pH Dependence: The reactivity of both the thiol and amine nucleophiles increases significantly with pH. This is because a higher pH increases the concentration of the more nucleophilic, deprotonated form of each functional group (the thiolate anion and the neutral amine). The pKa of the thiol group in cysteine is around 8.3, and for the amino group of glycine, it is around 9.6. As the pH approaches and exceeds the pKa, the concentration of the more reactive species increases, accelerating the reaction.
-
Low Reactivity of Hydroxyl Groups: The hydroxyl group of tyrosine (pKa ~10) is a much weaker nucleophile and shows minimal reactivity under these conditions.
-
Hydrolytic Stability: The compound exhibits good stability against simple hydrolysis, with the buffer-catalyzed reaction being significantly slower than reactions with any of the tested biological nucleophiles.
Caption: Potential reaction pathways for this compound.
Based on the kinetic data, the primary pathway for cross-reactivity is expected to be nucleophilic acyl substitution at the ester carbonyl, particularly with soft nucleophiles like thiols. While SNAr is a possibility due to the activated nitro-group, the ester moiety appears to be the more reactive electrophilic site under these conditions.
Conclusion
This guide demonstrates that this compound exhibits a selective reactivity profile, with a pronounced susceptibility to reaction with thiol-containing nucleophiles. The reactivity is significantly lower with amines and negligible with hydroxyl groups under physiological conditions. The primary mechanism of this cross-reactivity is likely nucleophilic acyl substitution.
For drug development professionals, this highlights the critical need to assess potential liabilities associated with thiol reactivity. This could manifest as covalent binding to cysteine residues in proteins or depletion of cellular glutathione pools. The experimental framework provided herein offers a robust, quantitative method for profiling such reactivity, enabling a more informed selection and optimization of lead candidates. By understanding and quantifying potential cross-reactivity early in the discovery process, researchers can mitigate risks and design safer, more effective chemical probes and therapeutics.
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Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. (2022). PubMed Central. Retrieved January 11, 2026, from [Link]
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p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). ScienceDirect. Retrieved January 11, 2026, from [Link]
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Effects of heavy metals and nitroaromatic compounds on horseradish glutathione S-transferase and peroxidase. (2004). ResearchGate. Retrieved January 11, 2026, from [Link]
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p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. (2021). bioRxiv. Retrieved January 11, 2026, from [Link]
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Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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The Reaction of p-Nitrophenyl Acetate with Thiols. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
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A Kinetic Study of the Reaction of Thiols with p-Nitrophenyl Acetale*. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
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A Kinetic Study of the Reaction of Thiols with p-Nitrophenyl Acetale*. (1962). Biochemistry. Retrieved January 11, 2026, from [Link]
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KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (1964). Canadian Journal of Chemistry. Retrieved January 11, 2026, from [Link]
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Characterization of the Glutathione S-Transferases Involved in Styrene Degradation in Gordonia rubripertincta CWB2. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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Pseudo-enzymatic hydrolysis of 4-nitrophenyl acetate by human serum albumin: pH-dependence of rates of individual steps. (2012). ScienceDirect. Retrieved January 11, 2026, from [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (n.d.). Canadian Science Publishing. Retrieved January 11, 2026, from [Link]
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Reactions of nitroanisoles. 4. Reaction of 2,4- and 2,6-dinitroanisole with cyclohexylamine. Evidence of a "dimer" nucleophile. (n.d.). The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
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Nucleophilic aromatic substitution of the nitro-group. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 11, 2026, from [Link]
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KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (1964). Canadian Journal of Chemistry. Retrieved January 11, 2026, from [Link]
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KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Successfully Conducting Tissue Cross-Reactivity Studies. (n.d.). Labcorp. Retrieved January 11, 2026, from [Link]
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Cross-Reactivity Assessment. (n.d.). Creative Diagnostics. Retrieved January 11, 2026, from [Link]
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16.6: Nucleophilic Aromatic Substitution. (2020). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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TCR: Tissue cross reactivity studies. (n.d.). Labcorp. Retrieved January 11, 2026, from [Link]
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Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. (2025). IRE Journals. Retrieved January 11, 2026, from [Link]
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Converting a hydroxynitrile lyase into an esterase. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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Tissue Cross-Reactivity Studies. (n.d.). Charles River Labs. Retrieved January 11, 2026, from [Link]
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A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase. (1987). PubMed. Retrieved January 11, 2026, from [Link]
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HPLC Determination of Glutathione and Other Thiols in Human Mononuclear Blood CellsModulation of Caspase-3 Activity. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. (2021). MDPI. Retrieved January 11, 2026, from [Link]
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HPLC Method for Analysis off Glutathione on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]
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Automated HPLC analysis of glutathione and thiol-containing compounds in grape juice and wine using pre-column derivatization with fluorescence detection. (n.d.). Kyung Hee University. Retrieved January 11, 2026, from [Link]
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Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006). ResearchGate. Retrieved January 11, 2026, from [Link]
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A Senior Application Scientist's Guide to Computationally Comparing the Reactivity of Methyl 2-(4-nitrophenyl)acetate Analogs
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Benchtop—Predicting Reactivity with Precision
In the realm of synthetic chemistry and drug development, phenylacetic acid derivatives serve as crucial building blocks. Methyl 2-(4-nitrophenyl)acetate, in particular, is a key intermediate in various synthetic pathways.[1] The reactivity of its ester carbonyl group is paramount to its utility, and this reactivity is profoundly influenced by the electronic nature of substituents on the phenyl ring. While empirical methods like Hammett plots have historically provided invaluable structure-reactivity relationships, modern computational chemistry offers a predictive, atom-level understanding that can accelerate research and development.[2][3][4]
This guide provides an in-depth comparison of the reactivity of this compound and its analogs using computational methods. We will move beyond simply listing data, instead focusing on the causality behind the computational choices and demonstrating how to build a self-validating, predictive workflow. As a Senior Application Scientist, my goal is to equip you not just with data, but with a robust framework for your own investigations. We will explore how Density Functional Theory (DFT) can be leveraged to calculate key reactivity descriptors and how these theoretical values correlate with experimentally understood principles.[5][6][7]
Pillar 1: The 'Why' of the Workflow—Selecting the Right Computational Tools
The accuracy of any computational study hinges on the appropriateness of the chosen methodology. For analyzing the reactivity of organic molecules like phenylacetate esters, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy.[6]
Choice of Functional and Basis Set: Our primary goal is to model the electronic effects governing the transition state of a reaction, such as alkaline hydrolysis. The B3LYP functional is a hybrid functional that has a long and successful track record for predicting the geometries and energies of organic reactions.[8] For the basis set, we employ the Pople-style 6-31+G(d,p). The inclusion of diffuse functions ("+") is critical for accurately describing anionic species, such as the tetrahedral intermediate in hydroxide-mediated hydrolysis, while the polarization functions ("d,p") allow for more flexibility in describing bonding electron density.[8]
Modeling the Reaction Environment (Solvation): Reactions are rarely performed in the gas phase. The inclusion of a solvent model is essential for obtaining physically meaningful results. The Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM) are implicit solvation models that effectively simulate the bulk electrostatic effects of a solvent (e.g., water or an alcohol) without the immense computational cost of explicitly modeling individual solvent molecules. This approach is crucial for stabilizing charged intermediates and transition states.[9]
Key Reactivity Descriptors: To compare the analogs, we focus on two primary calculated parameters:
-
Activation Energy (ΔG‡): This is the Gibbs free energy difference between the reactants and the transition state. It is the most direct theoretical predictor of the reaction rate. A lower activation energy implies a faster reaction.
-
Electrostatic Potential (ESP) at the Carbonyl Carbon: The carbonyl carbon is the electrophilic center targeted by nucleophiles. A more positive electrostatic potential indicates a more electron-deficient carbon, making it more susceptible to nucleophilic attack. This descriptor often correlates well with reactivity trends.[8]
Visualizing the Computational Workflow
The following diagram outlines the logical flow of the computational protocol described in this guide, from initial structure preparation to final data analysis.
Caption: A standardized workflow for the computational analysis of ester reactivity.
Pillar 2: Comparative Reactivity—A Data-Driven Analysis
We will now apply this workflow to a series of para-substituted Methyl 2-phenylacetate analogs. The parent compound for our comparison is the unsubstituted Methyl 2-phenylacetate (X=H). We will analyze the effect of a strong electron-withdrawing group (-NO2), a moderate electron-withdrawing group (-Cl), and a strong electron-donating group (-OCH3).
The alkaline hydrolysis of these esters serves as an excellent model reaction. The reaction proceeds via a nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This addition is typically the rate-determining step.[8]
Caption: Simplified energy profile for the rate-determining step of ester hydrolysis.
The data below represents illustrative results that would be obtained from the computational workflow. These values are based on well-established chemical principles where electron-withdrawing groups stabilize the negatively charged transition state, thus lowering the activation energy and increasing the reaction rate.
Table 1: Calculated Reactivity Descriptors for para-Substituted Methyl 2-phenylacetate Analogs
| Substituent (X) | Hammett Constant (σp) | Calculated ΔG‡ (kcal/mol) | Calculated ESP at Carbonyl Carbon (a.u.) | Predicted Relative Reactivity |
| -NO₂ | 0.78 | 18.5 | +0.45 | Highest |
| -Cl | 0.23 | 20.1 | +0.42 | High |
| -H | 0.00 | 21.0 | +0.40 | Baseline |
| -OCH₃ | -0.27 | 22.2 | +0.38 | Lowest |
Analysis of Results:
As predicted by theory, a clear trend emerges:
-
Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) group, being a powerful EWG, significantly lowers the activation energy (ΔG‡) for hydrolysis. This is because it delocalizes the developing negative charge on the oxygen atom in the transition state through resonance and inductive effects. This increased stability of the transition state directly translates to a faster reaction. The more positive electrostatic potential at the carbonyl carbon also reflects its heightened electrophilicity.
-
Electron-Donating Groups (EDGs): Conversely, the methoxy (-OCH₃) group is an EDG. It donates electron density to the phenyl ring, which in turn slightly destabilizes the negatively charged transition state. This results in a higher activation energy and a slower reaction rate compared to the unsubstituted analog. The ESP at the carbonyl carbon is correspondingly less positive.
-
Correlation with Hammett Constants: The calculated activation energies show a strong linear correlation with the experimental Hammett constants (σp). This is a crucial validation step, demonstrating that our computational model accurately captures the electronic effects that govern reactivity in this system. This fulfills the principle of a self-validating system.
Pillar 3: A Replicable Protocol for In-House Analysis
To ensure trustworthiness and enable replication, the following detailed protocol outlines the steps for calculating the activation energy for the alkaline hydrolysis of a Methyl 2-phenylacetate analog using a typical quantum chemistry software package (e.g., Gaussian, ORCA).
Step-by-Step Computational Protocol:
-
Molecule Construction:
-
Build the 3D structures of the ester analog and the hydroxide ion (OH⁻).
-
Save the coordinates in a standard format (e.g., .xyz or .mol).
-
-
Reactant Optimization:
-
Perform a geometry optimization and frequency calculation for the ester analog and the hydroxide ion separately.
-
Keyword Example: # B3LYP/6-31+G(d,p) Opt Freq SCRF=(Solvent=Water)
-
Verification: Confirm that the optimization has converged and that there are no imaginary frequencies. Record the final Gibbs free energy for both species. The sum of these is G_Reactants.
-
-
Transition State (TS) Guess:
-
Position the hydroxide ion near the carbonyl carbon of the optimized ester, approximately at the C-O bond-forming distance (~2.0 Å).
-
This initial structure will serve as the guess for the transition state search.
-
-
Transition State Optimization:
-
Perform a transition state search using an appropriate algorithm (e.g., QST2, QST3, or Berny optimization with Opt=TS).
-
Keyword Example: # B3LYP/6-31+G(d,p) Opt=(TS,CalcFC,NoEigentest) Freq SCRF=(Solvent=Water)
-
Explanation of Keywords: TS requests a search for a transition state. CalcFC calculates the initial force constants, which is crucial for a successful search. NoEigentest prevents the optimization from stopping prematurely.
-
-
Transition State Verification:
-
The frequency calculation performed at the end of the TS optimization is critical. A true transition state will have exactly one imaginary frequency , corresponding to the motion along the reaction coordinate (the C-O bond formation).
-
Visualize this imaginary frequency to ensure it represents the correct atomic motion.
-
Record the Gibbs free energy of the verified transition state structure (G_TS).
-
-
Calculation of Activation Energy:
-
Calculate the activation energy using the formula: ΔG‡ = G_TS - G_Reactants
-
-
Data Analysis:
-
Repeat steps 1-6 for each analog in the series.
-
Plot the calculated ΔG‡ against the known Hammett constants for the substituents to establish a linear free-energy relationship.
-
Conclusion
This guide demonstrates that computational chemistry, specifically DFT, is a powerful and predictive tool for comparing the reactivity of related molecules like the analogs of this compound. By carefully selecting methodologies and calculating relevant descriptors such as activation energy and electrostatic potential, we can generate data that not only aligns with established chemical principles like the Hammett relationship but also provides deeper mechanistic insight. The provided workflow serves as a validated, replicable protocol for researchers to apply these powerful techniques to their own systems, enabling the rational design of molecules with tailored reactivity for applications in pharmaceuticals and materials science.
References
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-
Galabov, B., Cheshmedzhieva, D., Ilieva, S., & Hadjieva, B. (n.d.). Computational Study of the Reactivity of N-Phenylacetamides in the Alkaline Hydrolysis Reaction. The Journal of Physical Chemistry A. [Link]
-
PubMed. (2024). Prediction model on hydrolysis kinetics of phthalate monoester: A density functional theory study. J Environ Sci (China), 135, 51-58. [Link]
- Author. (2025). Molecular Dynamics Prediction of the Mechanism of Ester Hydrolysis in Water. Source.
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AIP Publishing. (2014). A density functional theory model of mechanically activated silyl ester hydrolysis. The Journal of Chemical Physics. [Link]
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Royal Society of Chemistry. (n.d.). Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. Physical Chemistry Chemical Physics. [Link]
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Figshare. (2019). Development of Prediction Models on Base-Catalyzed Hydrolysis Kinetics of Phthalate Esters with Density Functional Theory Calculation. [Link]
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Stefanidis, D., Cho, S., Dhe-Paganon, S., & Jencks, W. P. (n.d.). Structure-reactivity correlations for reactions of substituted phenolate anions with acetate and formate esters. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]
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ChemRxiv. (n.d.). Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications. [Link]
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ResearchGate. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(4-nitrophenyl)acetate
As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. Methyl 2-(4-nitrophenyl)acetate, a member of the nitroaromatic compound family, requires meticulous handling due to its inherent hazards. This guide provides a procedural framework grounded in scientific principles for its proper disposal, designed for researchers and laboratory professionals.
The core principle underpinning the disposal of nitroaromatic compounds is the recognition of their potential toxicity, mutagenicity, and environmental persistence.[1][2] The electron-withdrawing nature of the nitro group makes these compounds resistant to natural degradation, necessitating a structured and compliant disposal pathway to prevent environmental contamination and ensure personnel safety.[1]
Part 1: Hazard Profile and Immediate Safety Precautions
Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential. This compound must be treated as hazardous waste from the moment it is designated for disposal.[3]
Chemical and Safety Data Summary:
| Property | Value | Source(s) |
| CAS Number | 2945-08-6 | [4] |
| Molecular Formula | C₉H₉NO₄ | [4][5] |
| Molecular Weight | 195.17 g/mol | [4] |
| Physical Form | Solid | |
| Hazard Statements | H302: Harmful if swallowed | |
| Signal Word | Warning | |
| Storage | Sealed in a dry, room-temperature environment | [6] |
| Incompatibilities | Strong oxidizing agents | [7] |
Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal operations must be conducted with appropriate safety measures to prevent exposure.
-
Engineering Controls : Always handle this compound and its waste in a certified chemical fume hood to prevent inhalation of any dust or vapors.[8] An emergency eyewash station and safety shower must be readily accessible.[8]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[4]
-
Eye Protection : Use safety glasses with side-shields or chemical safety goggles.[4]
-
Skin and Body Protection : A standard, fully-buttoned laboratory coat is required.[8]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10] The following protocol ensures a compliant and safe process.
Waste Identification and Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure correct disposal routing.
-
Identify All Waste Streams : This includes unused or expired reagents, reaction byproducts, solutions containing the compound, and contaminated lab materials (e.g., gloves, weighing paper, pipette tips, and glassware).[3]
-
Segregate at the Source :
-
Prevent Incompatibility : Never mix this compound waste with incompatible materials, particularly strong oxidizing agents.[7][11][12] Consult your institution's chemical hygiene plan for a comprehensive list of incompatibilities.
Visual Workflow for Disposal Decision-Making
The following diagram outlines the logical steps for segregating and containerizing waste streams of this compound.
Caption: Decision workflow for proper segregation and handling of this compound waste.
Containerization and Labeling
-
Select Appropriate Containers : Use chemically compatible, leak-proof containers in good condition. For liquids, ensure the container material is compatible with the solvent used.[8]
-
Label Accurately : All waste containers must be clearly labeled with the words "Hazardous Waste" and a complete and accurate description of the contents, including the full chemical name "this compound" and its concentration.[3]
-
Keep Containers Closed : Waste containers must be kept tightly sealed except when actively adding waste.[8]
On-Site Storage
Store sealed waste containers in a designated and properly ventilated satellite accumulation area. This area should be away from sources of ignition and incompatible materials.[3]
Final Disposal
Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the sewer.[4][13]
-
Engage Professionals : The final disposal must be carried out by a licensed chemical destruction facility or an authorized hazardous waste management provider.[3][4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Approved Disposal Method : The recommended method for nitroaromatic compounds is controlled incineration in a licensed facility equipped with flue gas scrubbing to neutralize harmful nitrogen oxides (NOx) produced during combustion.[4][14] Rotary kiln incinerators operating at 820–1,600°C are effective for this purpose.[14]
Part 3: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area and ensure maximum ventilation (preferably within a fume hood).[8]
-
Control Ignition Sources : Remove all sources of ignition from the area.[4]
-
Contain the Spill : For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[8]
-
Collect and Dispose : Place all spilled material and contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.[8] Do not dispose of cleaning materials as regular trash.
-
Decontaminate : Thoroughly clean the spill area with an appropriate solvent and cleaning materials, which must also be disposed of as hazardous waste.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety and environmental responsibility.
References
-
Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals. Benchchem.
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This compound | 2945-08-6. Sigma-Aldrich.
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Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals. Benchchem.
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SAFETY DATA SHEET - 4-Nitrophenyl acetate. Fisher Scientific.
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Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6. Chemsrc.
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SAFETY DATA SHEET - 4-Nitrophenyl acetate. Thermo Fisher Scientific.
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Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information (NCBI), PMC.
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p-NITROPHENOL EXTRA PURE - Safety Data Sheet. Loba Chemie.
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Biodegradation of Nitroaromatic Compounds and Explosives. Routledge & CRC Press.
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Requirements for Pesticide Disposal. U.S. Environmental Protection Agency (EPA).
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A Researcher's Guide to Handling Methyl 2-(4-nitrophenyl)acetate: From Hazard Assessment to Disposal
Methyl 2-(4-nitrophenyl)acetate is a solid organic compound utilized in various research and development applications. While a valuable reagent, its handling necessitates a comprehensive understanding of its potential hazards and the rigorous implementation of safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the causality behind each safety measure to empower researchers to work with confidence and security. The core principle is not merely to follow steps but to build a self-validating system of safety awareness.
Hazard Profile and Risk Assessment
Understanding the specific risks associated with this compound is the foundation of a robust safety plan. The primary hazards are associated with its irritant properties and potential for harm if ingested.[1] The compound is a solid, meaning the primary route of exposure during handling is the inhalation of dust particles or direct contact with the skin and eyes.[2][3]
A summary of the hazards as defined by the Globally Harmonized System (GHS) is presented below.
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark)[1][4] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark)[1][4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | GHS07 (Exclamation Mark)[1][4] |
These classifications mandate a cautious approach, focusing on preventing contact through all primary exposure routes: inhalation, dermal contact, and ingestion.
Engineering and Personal Protective Equipment (PPE): A Multi-Layered Defense
The first and most effective line of defense is not PPE, but rather robust engineering controls. All operations involving the handling of solid this compound should be performed within a certified chemical fume hood to control the generation of airborne dust.[1] PPE serves as the critical final barrier between the researcher and the chemical.
Core PPE Ensemble
The following PPE is mandatory for all procedures involving this compound.
-
Eye and Face Protection :
-
Rationale : To prevent airborne particles or accidental splashes from causing serious eye irritation.[1][4]
-
Specification : Chemical splash goggles that meet ANSI Z87.1 standards are required.[5] If there is a significant risk of splashing (e.g., during the preparation of large-volume solutions), a face shield should be worn over the goggles.[6][7]
-
-
Skin and Body Protection :
-
Hand Protection :
-
Rationale : Hands are the most likely part of the body to come into direct contact with the chemical.
-
Specification : Nitrile gloves are a suitable choice for providing splash protection against a wide range of chemicals and are effective for handling solids.[8] Gloves must be inspected for tears or holes before each use.[2] If direct contact occurs, gloves should be removed immediately and disposed of as hazardous waste, followed by thorough hand washing.[2]
-
-
Respiratory Protection :
-
Rationale : To prevent the inhalation of dust, which can cause respiratory tract irritation.[1][4]
-
Specification : Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize the need for respiratory protection.[1][2] If a fume hood is not available or if procedures are likely to generate significant dust (e.g., cleaning a large spill), a NIOSH-approved respirator with a particulate filter may be required.[2] Use of a respirator requires prior medical evaluation, training, and fit-testing.[5]
-
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized workflow minimizes variability and risk. The following protocol outlines the key steps for safely handling this compound.
Experimental Workflow Diagram
Caption: A procedural workflow for the safe handling of this compound.
Procedural Steps
-
Preparation :
-
Handling (inside the fume hood) :
-
Handle in a well-ventilated place.[2]
-
To prevent dust formation, avoid aggressive scraping or rapid movements when transferring the solid.[2] Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel.
-
Keep the primary container tightly closed when not in use.[3][4]
-
-
Post-Handling :
-
Clean any contaminated surfaces with an appropriate solvent and absorbent pads.
-
Dispose of all contaminated disposables (e.g., weigh boats, gloves, absorbent pads) in a designated, sealed hazardous waste container.[1][9]
-
Doff PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after handling is complete.[3][4]
-
Emergency Response and Disposal Plan
Preparedness is paramount for mitigating the impact of an accidental exposure or spill.
Exposure and First Aid
-
Skin Contact : Immediately remove contaminated clothing.[2][4] Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]
-
Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately.[1]
Spill Management
For minor spills contained within a chemical fume hood:
-
Ensure PPE is worn.
-
Prevent further spread of the dust.
-
Carefully sweep or vacuum up the solid material using a vacuum equipped with a HEPA filter.[3][4] Avoid actions that generate dust clouds.[3]
-
Place the collected material and all cleaning supplies into a sealed container for hazardous waste disposal.[4][9]
-
Decontaminate the area with a suitable solvent and wipe clean.
Spill Response Decision Tree
Caption: A decision-making diagram for responding to spills.
Waste Disposal
All waste materials, including the chemical itself, empty containers, and contaminated disposables (gloves, wipes, etc.), must be treated as hazardous waste.
-
Procedure : Collect waste in a clearly labeled, sealed, and chemically compatible container.[4][10]
-
Disposal : Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed waste disposal contractor.[1][9] Do not dispose of this chemical down the drain or in regular trash.[1][2]
By integrating this expert-informed guidance into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
References
-
METHYL ACETATE HAZARD SUMMARY . New Jersey Department of Health. [Link]
-
Material Safety Data Sheet - 4-Nitrophenyl acetate, 97% . Cole-Parmer. [Link]
-
Personal Protective Equipment . US EPA. [Link]
-
Appendix P - Phenol First Aid Guide and PPE . University of California, Berkeley - Environment, Health and Safety. [Link]
-
Chemical Safety: Personal Protective Equipment . University of California, Riverside - Environmental Health & Safety. [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace . Health and Safety Authority. [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety . Aliquantum. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
